Product packaging for 2-(Pyridin-4-YL)acetohydrazide(Cat. No.:CAS No. 69583-00-2)

2-(Pyridin-4-YL)acetohydrazide

Cat. No.: B1362747
CAS No.: 69583-00-2
M. Wt: 151.17 g/mol
InChI Key: BUCTVILECOJXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Pyridin-4-yl)acetohydrazide is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . Its structure consists of a pyridine ring linked to a hydrazide functional group, which is represented by the SMILES notation C1=CN=CC=C1CC(=O)NN . This configuration makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is typically characterized by its GHS safety warnings, including potential hazards such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers are advised to handle it with appropriate precautions, including the use of personal protective equipment. As a key synthetic building block, this acetohydrazide derivative is primarily used in research and development laboratories for the construction of more complex molecules. Its reactive hydrazide group allows for the preparation of various derivatives, making it particularly useful in the design and synthesis of potential pharmacologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O B1362747 2-(Pyridin-4-YL)acetohydrazide CAS No. 69583-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-10-7(11)5-6-1-3-9-4-2-6/h1-4H,5,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCTVILECOJXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332724
Record name 2-(PYRIDIN-4-YL)ACETOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69583-00-2
Record name 2-(PYRIDIN-4-YL)ACETOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)acetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Pyridin-4-YL)acetohydrazide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Pyridin-4-YL)acetohydrazide

Authored by a Senior Application Scientist

Abstract

This compound, an isomer of the frontline antituberculosis drug isoniazid, is a pivotal building block in contemporary medicinal chemistry.[1][2] Its structure, featuring a pyridine ring linked to a reactive hydrazide moiety via a methylene bridge, offers a versatile scaffold for the synthesis of novel therapeutic agents.[3] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, spectroscopic signature, reactivity, and its proven applications in the development of enzyme inhibitors and other bioactive molecules. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind its chemical behavior and synthetic utility.

Core Molecular Structure and Physicochemical Properties

This compound, also known as 4-pyridylacetohydrazide, is structurally distinct from its famous isomer, isoniazid (pyridine-4-carbohydrazide).[4][5] The key difference is the presence of a methylene (-CH₂-) spacer between the pyridine ring and the carbonyl group. This seemingly minor modification significantly alters the molecule's conformational flexibility and electronic properties, thereby influencing its biological activity and potential as a synthetic precursor.

The hydrazide functional group (-CONHNH₂) is a cornerstone of its chemical personality. It is a potent nucleophile and a versatile synthon for constructing a wide array of heterocyclic systems and hydrazone derivatives.[3][6]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for handling, storage, and experimental design.

PropertyValueSource
Molecular Formula C₇H₉N₃O[7]
Molecular Weight 151.17 g/mol [7]
CAS Number 69583-00-2[7][8]
IUPAC Name 2-pyridin-4-ylacetohydrazide[7]
Physical State Solid (typically a powder)General Knowledge
pKa Data not readily available[7]
Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards requiring careful handling in a laboratory setting.

  • GHS Pictogram: Warning[7]

  • Hazard Statements: [7]

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

Expert Insight: The hazard profile necessitates the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Synthesis and Purification Protocol

The most direct and widely adopted method for synthesizing this compound is a two-step process starting from 4-pyridylacetic acid. The logic behind this pathway is the conversion of a less reactive carboxylic acid into a highly reactive ester, which is then susceptible to nucleophilic attack by hydrazine.

Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 4-Pyridylacetic Acid D Ethyl 4-pyridylacetate A->D Reflux B Ethanol (Solvent/Reagent) B->D C Sulfuric Acid (Catalyst) C->D F This compound D->F Reflux E Hydrazine Hydrate E->F

Caption: General synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful isolation of the intermediate ester is a key checkpoint before proceeding.

Part A: Synthesis of Ethyl 4-pyridylacetate (Intermediate)

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-pyridylacetic acid hydrochloride (0.1 mol).

  • Reagents: Add absolute ethanol (100 mL), followed by the slow, dropwise addition of concentrated sulfuric acid (5 mL) while cooling in an ice bath. The acid catalyzes the esterification.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Neutralize the residue carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers contain the desired ester.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 4-pyridylacetate.

Part B: Synthesis of this compound (Final Product)

  • Setup: Dissolve the crude ethyl 4-pyridylacetate from Part A in ethanol (50 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (85% solution, 0.12 mol) to the solution.[9] The high reactivity of hydrazine drives the conversion from ester to hydrazide.

  • Reaction: Reflux the mixture for 3-5 hours. A precipitate often forms as the product is less soluble in ethanol than the starting ester.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following spectroscopic data are predicted based on the known effects of the constituent functional groups.

Technique Expected Observations
¹H NMR Pyridine Protons: Two distinct signals (doublets, AA'BB' system) in the aromatic region (δ 7.2-8.6 ppm). Protons ortho to the nitrogen (H2, H6) will be downfield compared to the meta protons (H3, H5).[10] Methylene Protons (-CH₂-): A singlet around δ 3.5-3.8 ppm. Hydrazide Protons (-NH-NH₂): Two broad singlets, one for -NH (δ ~9.0-9.5 ppm) and one for -NH₂ (δ ~4.0-4.5 ppm). These peaks are D₂O exchangeable.[11]
¹³C NMR Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm. Pyridine Carbons: Signals between δ 120-155 ppm, with the carbon attached to the nitrogen (C2, C6) being the most deshielded. Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.[12]
IR Spectroscopy (KBr, cm⁻¹) N-H Stretching: Two bands for the -NH₂ group (~3300-3200 cm⁻¹) and one for the -NH group (~3150 cm⁻¹).[13][14] C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹. N-H Bending (Amide II): A band around 1600-1640 cm⁻¹. Pyridine Ring Vibrations: Characteristic C=C and C=N stretching bands in the 1600-1400 cm⁻¹ region.[13][15]
Mass Spectrometry (EI) Molecular Ion Peak (M⁺): An intense peak at m/z = 151, corresponding to the molecular weight of the compound.[7] Fragmentation: Expect fragmentation patterns involving the loss of the hydrazide group and cleavage at the benzylic position.

Chemical Reactivity and Synthetic Utility

The dual functionality of the nucleophilic hydrazide group and the basic pyridine ring makes this compound a valuable synthetic intermediate.

Formation of Hydrazones: A Gateway to Bioactive Molecules

The most significant reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones, which contain the characteristic azomethine (-NHN=CH-) group.[16] This reaction is a cornerstone of combinatorial chemistry and drug discovery.

G A This compound C Hydrazone Derivative A->C B Aldehyde/Ketone (R-CHO / R-CO-R') B->C Acid Catalyst, Reflux D Water (H₂O) C->D Byproduct

Caption: Condensation reaction to form a hydrazone derivative.

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the terminal -NH₂ group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration, typically under mild acidic catalysis, to yield the stable hydrazone product. The resulting C=N double bond and the terminal nitrogen atom are crucial determinants of the physical and biological properties of the final molecule.[16]

Application in Drug Discovery: Hydrazones derived from isoniazid and its analogues have demonstrated a wide spectrum of pharmacological activities, including antitubercular, antimicrobial, and enzyme inhibitory properties.[2][17] For example, modifying the core structure with different aromatic aldehydes can tune the lipophilicity and steric properties of the molecule, potentially enhancing cell penetration or binding affinity to a target protein.[17][18]

Precursor to Heterocyclic Systems

The hydrazide moiety is a versatile precursor for synthesizing five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[3] Through cyclization reactions with appropriate reagents, it can be converted into:

  • 1,3,4-Oxadiazoles: By reacting with carboxylic acids or their derivatives.

  • 1,3,4-Thiadiazoles: By reacting with thiocarbonyl compounds.[19]

  • 1,2,4-Triazoles: Through condensation and subsequent cyclization reactions.[19]

Application Profile: Enzyme Inhibition

The structural features of this compound and its derivatives make them promising candidates for enzyme inhibitors.

  • Monoamine Oxidase (MAO) Inhibition: The hydrazide/hydrazine class of compounds includes well-known MAO inhibitors like iproniazid and isocarboxazide.[16] These drugs function by forming a covalent bond with the flavin coenzyme at the enzyme's active site, leading to irreversible inhibition. While this can have therapeutic benefits, it is also associated with side effects, driving the search for reversible and selective inhibitors.[16]

  • Carbonic Anhydrase (CA) Inhibition: Hydrazide-sulfonamide hybrids have been synthesized and evaluated as inhibitors of carbonic anhydrase isozymes, which are implicated in diseases like cancer.[20]

  • Other Targets: Hydrazide derivatives have been investigated as inhibitors for a range of other enzymes, including α-amylase and cholinesterases, highlighting the broad applicability of this chemical scaffold.[3]

Conclusion

This compound is more than just an isomer of a famous drug; it is a potent and versatile chemical tool. Its straightforward synthesis, combined with the predictable and highly useful reactivity of its hydrazide group, provides a robust platform for the rational design and discovery of novel bioactive compounds. From forming diverse hydrazone libraries to serving as a precursor for complex heterocyclic systems, its properties make it an invaluable asset for researchers in medicinal chemistry and drug development. A thorough understanding of its chemical characteristics, as detailed in this guide, is the first step toward unlocking its full therapeutic potential.

References

  • Title: Isoniazid Analogs and Their Biological Activities as Antitubercular Agents (A Review)
  • Title: Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH Source: National Institutes of Health URL
  • Title: 2-(Pyridin-4-yl)
  • Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI Source: MDPI URL
  • Title: Isoniazid derivatives and their anti-tubercular activity - ResearchGate Source: ResearchGate URL
  • Title: Isoniazid derivatives and their anti-tubercular activity - PubMed Source: PubMed URL
  • Title: An Isoniazid Analogue Promotes Mycobacterium tuberculosis-Nanoparticle Interactions and Enhances Bacterial Killing by Macrophages - PubMed Central Source: PubMed Central URL
  • Title: Hydrazide-based drugs in clinical use.
  • Title: Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC Source: PubMed Central URL
  • Title: (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)
  • Title: Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl - PubMed Central Source: PubMed Central URL
  • Title: Isoniazid - Wikipedia Source: Wikipedia URL
  • Title: Acethydrazide(1068-57-1)
  • Title: Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH Source: National Institutes of Health URL
  • Title: 69583-00-2|2-(Pyridin-4-yl)
  • Title: Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - CMJ Publishers Source: CMJ Publishers URL
  • Title: Infrared Absorption Spectra of Quaternary Salts of Pyridine Source: Google Cloud Search URL
  • Title: Discovery of Substituted Di(pyridin-2-yl)
  • Title: Synthesis of Novel 2-(Pyridin-2-yl)
  • Title: Acetic acid, 2-(2,4-dinitrophenyl)
  • Title: Pyridine - the NIST WebBook - National Institute of Standards and Technology Source: NIST URL

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Pyridin-4-YL)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 2-(pyridin-4-YL)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine these critical parameters. By presenting methodologies for elucidating melting point, solubility, and pKa, alongside a discussion of expected spectral properties, this document serves as a vital resource for the comprehensive characterization of this and similar hydrazide derivatives. For comparative context, data for the structurally related and well-characterized antitubercular drug, isoniazid, is provided.

Introduction: The Significance of Hydrazide Derivatives

Hydrazides are a class of organic compounds characterized by the presence of a C(=O)N-N functional group. This structural motif is a cornerstone in the synthesis of a wide array of heterocyclic compounds and serves as a key building block in medicinal chemistry.[1][2] Derivatives of hydrazide have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antitumor properties.[2]

This compound, with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol , belongs to this important class of compounds.[3] Its structure, featuring a pyridine ring linked to an acetohydrazide moiety, suggests potential for diverse chemical interactions and biological activity. A thorough understanding of its physicochemical properties is paramount for any research or development endeavor, as these characteristics govern its behavior in biological systems, its formulation potential, and its suitability for various therapeutic applications.

This guide provides the necessary tools to undertake a comprehensive physicochemical characterization of this compound, thereby enabling its further exploration in drug discovery and development.

Molecular Structure and Basic Properties

The fundamental characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₉N₃O[3]
Molecular Weight 151.17 g/mol [3]
IUPAC Name This compound[3]
CAS Number 69583-00-2[3]

Thermal Properties: Melting Point Determination

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point range of a solid organic compound.

Rationale: The capillary method provides a precise and reproducible means of determining the melting point by ensuring uniform heating of a small sample.[6]

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered.

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a depth of 2-3 mm.

    • Compact the sample at the bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Melting Point Determination:

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted.

    • The recorded range between these two temperatures is the melting point range.

  • Verification:

    • Allow the apparatus to cool.

    • Repeat the determination with a fresh sample to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Dry and powder the sample prep2 Load into capillary tube prep1->prep2 prep3 Compact the sample prep2->prep3 meas1 Insert into apparatus prep3->meas1 Prepared Sample meas2 Rapid heating to ~15°C below m.p. meas1->meas2 meas3 Slow heating (1-2°C/min) meas2->meas3 meas4 Record melting range meas3->meas4 ana1 Repeat for reproducibility meas4->ana1 Observed Range ana2 Report melting point range ana1->ana2

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter that influences a compound's absorption, distribution, and formulation development. The solubility of this compound in various solvents has not been quantitatively reported. However, based on its structure, it is expected to be soluble in polar solvents due to the presence of the pyridine and hydrazide moieties, which can participate in hydrogen bonding. For comparison, isoniazid is slightly soluble in water (~14% at 25 °C) and has low solubility in ethanol (~2% at 25 °C).[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Rationale: The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility, ensuring that the solvent is fully saturated with the solute.[7]

Methodology:

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete separation.

  • Analysis:

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L.

SolventExpected Qualitative SolubilityRationale
WaterSoluble to slightly solubleThe polar pyridine and hydrazide groups can form hydrogen bonds with water.
EthanolSoluble to slightly solubleEthanol is a polar protic solvent that can interact with the polar functional groups.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a polar aprotic solvent capable of dissolving many organic compounds.
DichloromethaneSparingly soluble to insolubleA less polar solvent with limited ability to interact with the polar functional groups.
HexaneInsolubleA nonpolar solvent that is unlikely to dissolve the polar compound.

Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior at different pH values, which is particularly important for drug absorption and distribution in the body. This compound has two potential ionization centers: the pyridine nitrogen (basic) and the hydrazide group (which can act as a weak acid or base). The pKa of the structurally similar isoniazid is 1.82.[4]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Rationale: Potentiometric titration is a highly accurate method for determining pKa values by identifying the inflection point on the titration curve, which corresponds to the pKa.[8][9]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the titrant (acid or base) in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

pKaWorkflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare sample solution prep2 Prepare standardized titrants prep1->prep2 tit2 Titrate sample with titrant prep2->tit2 tit1 Calibrate pH meter tit1->tit2 tit3 Record pH at increments tit2->tit3 ana1 Plot pH vs. titrant volume tit3->ana1 ana2 Determine equivalence point ana1->ana2 ana3 Calculate pKa at half-equivalence point ana2->ana3

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene and hydrazide protons. The protons on the pyridine ring will likely appear in the aromatic region (δ 7.0-9.0 ppm). The methylene protons adjacent to the pyridine ring and the carbonyl group will likely appear as a singlet in the range of δ 3.5-4.5 ppm. The NH and NH₂ protons of the hydrazide group will appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the pyridine ring in the aromatic region (δ 120-150 ppm). The carbonyl carbon of the hydrazide will appear at a lower field (δ 160-180 ppm), and the methylene carbon will appear at a higher field.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazide group.

  • C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl group of the amide.

  • C=C and C=N stretching: Bands in the region of 1400-1600 cm⁻¹ corresponding to the pyridine ring.[10]

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (151.17 g/mol ). Fragmentation patterns would likely involve the loss of the hydrazide group and fragmentation of the pyridine ring.

Conclusion

This technical guide has outlined the critical physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. While a complete experimental dataset for this specific molecule is not currently available in the public domain, this guide empowers researchers to generate this crucial information. The provided methodologies for determining melting point, solubility, and pKa, along with the discussion of expected spectral characteristics, form a solid foundation for the comprehensive characterization of this and other novel hydrazide derivatives. The data for the analogous compound, isoniazid, offers a valuable comparative benchmark. By following the protocols and principles laid out in this guide, scientists in the field of drug discovery and development can confidently and accurately characterize this compound, paving the way for its potential application in future therapeutic innovations.

References

  • Creative Bioarray.
  • de Cássia Garcia, S., et al. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Critical Reviews in Analytical Chemistry, 47(4), 299-313. [Link]
  • Al-Ostoot, F. H., et al. (2020). Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. Oriental Journal of Chemistry, 36(5), 875-887. [Link]
  • Wube, A. A., et al. (2019). Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity. Molecules, 24(18), 3274. [Link]
  • El-Sayed, W. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3028. [Link]
  • Westlab Canada. (2023). Measuring the Melting Point. [Link]
  • MDPI. (2023).
  • Kumar, A., et al. (2018). Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(10), e00847-18. [Link]
  • PubChem. This compound. [Link]
  • S. Al-Otaibi, E., et al. (2020).
  • PubChem. 2-(Pyridin-2-yl)acetohydrazide. [Link]
  • Lund University Publications. (2007).
  • ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]
  • ResearchGate. (2016). Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide. [Link]
  • PubChemLite. 2-(pyridin-2-yl)acetohydrazide (C7H9N3O). [Link]
  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii, 37, 1119-1132. [Link]
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • National Institute of Standards and Technology. Pyridine. [Link]
  • PubChem. 2-(Pyridin-4-yl)acetonitrile. [Link]
  • ResearchG
  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • PubChem. Acetohydrazide. [Link]
  • Raco.cat. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad, 66(542), 332-336. [Link]
  • ResearchGate. Figure S2: 1 H NMR spectrum of 1 (2,5-bis-pyridin-4-ylethynyl-pyrazine). [Link]
  • National Institute of Standards and Technology. Pyrazine. [Link]
  • SpectraBase. 2-(4-pyridinyl)-4-quinolinecarbohydrazide - Optional[1H NMR] - Spectrum. [Link]

Sources

An In-depth Technical Guide to 2-(Pyridin-4-YL)acetohydrazide (CAS No. 69583-00-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Hydrazide Scaffold in Medicinal Chemistry

The hydrazide functional group, a cornerstone of medicinal chemistry, continues to empower the development of novel therapeutics. Its unique structural and electronic properties facilitate the synthesis of a diverse array of heterocyclic compounds with a broad spectrum of biological activities. From the seminal discovery of isoniazid's potent antimycobacterial properties to contemporary drug design, the hydrazide moiety remains a privileged scaffold. This guide focuses on a key analogue, 2-(Pyridin-4-YL)acetohydrazide, providing an in-depth technical resource for researchers navigating its synthesis, characterization, and potential applications.

Core Molecular Attributes of this compound

This compound is a heterocyclic organic compound featuring a pyridine ring linked to an acetohydrazide functional group. Its structural similarity to the frontline anti-tuberculosis drug isoniazid (isonicotinic acid hydrazide) positions it as a compound of significant interest in the search for new antimicrobial agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery and development. These properties influence its solubility, permeability, and interaction with biological targets.

PropertyValueSource
CAS Number 69583-00-21]
Molecular Formula C₇H₉N₃O1]
Molecular Weight 151.17 g/mol 1]
IUPAC Name This compound1]
Canonical SMILES C1=CN=CC=C1CC(=O)NN1]
InChI Key BUCTVILECOJXIB-UHFFFAOYSA-N1]
Safety and Handling

As a research chemical, proper handling of this compound is imperative. The following GHS hazard statements are associated with this compound:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization: A Validated Approach

The synthesis of this compound is most commonly achieved through the hydrazinolysis of an appropriate ester precursor, typically ethyl 2-(pyridin-4-yl)acetate. This method is widely employed for the preparation of hydrazides due to its efficiency and the ready availability of starting materials.

Synthetic Workflow

The following diagram illustrates the straightforward synthetic pathway to this compound.

G cluster_0 Synthesis of this compound start Ethyl 2-(pyridin-4-yl)acetate (CAS: 5440-59-5) product This compound (CAS: 69583-00-2) start->product Reflux in Ethanol reagent Hydrazine Hydrate (NH₂NH₂·H₂O) reagent->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound, ensuring a high yield and purity of the final product.

Materials:

  • Ethyl 2-(pyridin-4-yl)acetate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(pyridin-4-yl)acetate (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.2 mol, 2 equivalents) dropwise at room temperature. The addition should be slow to control any potential exotherm.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate the crystallization of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to obtain pure this compound as a white to off-white solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of closely related structures and foundational spectroscopic principles.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons, and the hydrazide protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50d2HH-2, H-6 (Pyridine)
~7.30d2HH-3, H-5 (Pyridine)
~4.30s2H-CH₂-
~9.20s1H-CONH-
~4.20br s2H-NH₂
  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~169.0C=O (Amide)
~150.0C-2, C-6 (Pyridine)
~145.0C-4 (Pyridine)
~124.0C-3, C-5 (Pyridine)
~40.0-CH₂-

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Strong, BroadN-H stretching (hydrazide)
3050-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
~1660StrongC=O stretching (Amide I)
~1600MediumN-H bending (Amide II)
~1550MediumC=C and C=N stretching (pyridine ring)

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI-MS):

    • [M+H]⁺: Expected at m/z 152.0818

Mechanism of Action: The Isoniazid Connection

The primary interest in this compound stems from its structural analogy to isoniazid, a cornerstone in the treatment of tuberculosis. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. This activation leads to the formation of a reactive species that ultimately inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Inhibition of Mycolic Acid Synthesis

The proposed mechanism of action for this compound mirrors that of isoniazid.

G cluster_0 Mechanism of Action of Isoniazid and its Analogs prodrug This compound (Prodrug) katg Mycobacterium tuberculosis KatG (Catalase-Peroxidase) prodrug->katg Activation active_species Reactive Nitrogen Species katg->active_species inhA InhA (Enoyl-ACP Reductase) active_species->inhA Inhibition inhibition Inhibition of Mycolic Acid Synthesis inhA->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Sources

An In-depth Technical Guide to the Molecular Structure of 2-(Pyridin-4-YL)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Pyridin-4-yl)acetohydrazide is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development communities. As a structural analog of the frontline antituberculosis drug isoniazid (isonicotinic acid hydrazide), it belongs to a class of compounds extensively investigated for novel therapeutic properties.[1] While not a therapeutic agent itself, its true value lies in its role as a versatile synthetic intermediate. The presence of a reactive hydrazide moiety allows for the straightforward synthesis of a vast array of derivative compounds, particularly hydrazones, which have shown a wide spectrum of biological activities.[2][3][4][5][6][7]

This guide provides a comprehensive technical overview of the molecular structure of this compound, detailing its physicochemical properties, synthesis, structural characteristics, and reactivity. The aim is to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this compound as a building block in the design and synthesis of new chemical entities.

Physicochemical and Spectroscopic Properties

A precise understanding of a molecule's properties is foundational to its application in research and development. The key physicochemical and spectroscopic identifiers for this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
IUPAC Name 2-pyridin-4-ylacetohydrazide
CAS Number 69583-00-2[1]
Molecular Formula C₇H₉N₃O[1]
Molecular Weight 151.17 g/mol
Appearance White to off-white crystalline solid (typical)N/A
Table 2: Anticipated Spectroscopic Data
TechniqueCharacteristic Features
¹H NMR Pyridine H (α to N): ~δ 8.5 ppm (d); Pyridine H (β to N): ~δ 7.3 ppm (d); -CH₂-: ~δ 3.5 ppm (s); -NH-: ~δ 9.2 ppm (br s); -NH₂: ~δ 4.3 ppm (br s)
¹³C NMR C=O: ~δ 169 ppm; Pyridine C (ipso): ~δ 148 ppm; Pyridine C (α to N): ~δ 150 ppm; Pyridine C (β to N): ~δ 125 ppm; -CH₂-: ~δ 42 ppm
IR (cm⁻¹) 3300-3150 (N-H stretching); 3100-3000 (Aromatic C-H stretching); ~1660 (C=O stretching, Amide I); ~1600 (C=C/C=N stretching, pyridine ring); ~1540 (N-H bending, Amide II)
Mass Spec. Molecular Ion (M⁺) at m/z = 151

Note: NMR chemical shifts (δ) are predicted and may vary based on solvent and concentration. IR frequencies are approximate.

The causality behind these spectroscopic features is rooted in the molecule's electronic structure. In ¹H NMR, the protons on the pyridine ring are deshielded, appearing at high chemical shifts, with those alpha to the electronegative nitrogen atom being the most downfield.[8][9] The methylene (-CH₂-) protons are adjacent to both the pyridine ring and the carbonyl group, placing their signal in the mid-range. The labile N-H protons of the hydrazide group are often broad and their position is highly dependent on the solvent and concentration. In IR spectroscopy, the carbonyl (C=O) stretch is a strong, characteristic band, while the various N-H stretches and bends confirm the presence of the hydrazide functional group.[10][11][12]

Synthesis and Derivatization

The utility of this compound as a molecular scaffold is predicated on its accessible synthesis and predictable reactivity.

Synthesis Workflow

The most common and efficient synthesis of this compound involves a two-step process starting from 4-pyridylacetic acid. The acid is first esterified, typically using ethanol under acidic conditions, to form ethyl 2-(pyridin-4-yl)acetate. This intermediate is then reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction, where the hydrazine displaces the ethoxy group to yield the final hydrazide product.[13]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 4_pyridylacetic_acid 4-Pyridylacetic Acid Ethyl_ester Ethyl 2-(pyridin-4-yl)acetate 4_pyridylacetic_acid->Ethyl_ester Reflux EtOH_H Ethanol (EtOH) Acid Catalyst (H+) EtOH_H->4_pyridylacetic_acid Final_Product This compound Ethyl_ester->Final_Product Reflux in EtOH Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Ethyl_ester

Caption: General synthesis pathway for this compound.

This method is robust and widely applicable for the synthesis of various hydrazides, chosen for its high yields and the relative ease of purification of the product, often through simple recrystallization.

Reactivity and Hydrazone Formation

The core utility of this compound in drug development stems from the nucleophilic character of its terminal amine (-NH₂) group. This group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone linkages (-C=N-NH-).[14][15][16] This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of molecules from a single precursor.[17][18] The resulting hydrazone derivatives often exhibit enhanced biological activity compared to the parent hydrazide, with studies reporting antimicrobial, antitubercular, and antitumor properties.[2][3][5][6][7]

Molecular and Crystal Structure Insights

The three-dimensional arrangement of atoms and the intermolecular forces dictate the compound's physical properties and its ability to interact with biological targets. While a specific crystal structure for the title compound is not publicly available, extensive studies on its parent compound, isoniazid, and related hydrazones provide authoritative grounding for structural analysis.[19][20][21][22][23]

The molecule consists of a planar pyridine ring connected via a flexible methylene bridge to a hydrazide functional group. The hydrazide moiety itself (-CO-NH-NH₂) is also generally planar. The key structural feature is the presence of multiple hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and the pyridine nitrogen).

Caption: Key structural features of this compound.

In the solid state, it is highly probable that these molecules form extensive intermolecular hydrogen bonding networks. Crystal structure analyses of analogous compounds consistently reveal strong N-H···O and N-H···N interactions, which organize the molecules into well-defined supramolecular architectures like chains or sheets.[19][22] These interactions are critical for crystal packing and influence physicochemical properties such as melting point and solubility.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for hydrazide synthesis.[24]

  • Esterification: Dissolve ethyl 2-(pyridin-4-yl)acetate (1 eq.) in absolute ethanol (approx. 10 mL per gram of ester).

  • Hydrazinolysis: To the stirred solution, add hydrazine hydrate (85-99%, 1.5-2.0 eq.) dropwise at room temperature.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purification: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol to yield fine, white crystals.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data against expected values (Table 2).

Protocol 2: Synthesis of a Hydrazone Derivative

This protocol describes a representative condensation reaction with an aldehyde.[25][26]

  • Dissolution: Dissolve this compound (1 eq.) in a minimal amount of a suitable solvent, such as ethanol or methanol.

  • Addition of Aldehyde: To this solution, add the desired aldehyde or ketone (1 eq.), also dissolved in a small amount of the same solvent. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 2-4 hours. The formation of the hydrazone product is often indicated by a color change or the formation of a precipitate.

  • Isolation: Cool the mixture to room temperature and collect the precipitated product by vacuum filtration.

  • Purification: Wash the solid with cold solvent and recrystallize from an appropriate solvent system (e.g., ethanol, DMF/water).

  • Validation: Characterize the final product by NMR, IR, and MS to confirm the formation of the C=N hydrazone bond and the incorporation of the aldehyde/ketone moiety.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its structure, characterized by a pyridine ring and a reactive hydrazide group, makes it an ideal and accessible starting material for the synthesis of diverse chemical libraries. A thorough understanding of its molecular properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers aiming to leverage this scaffold in the rational design of novel therapeutic agents. Its derivatization, particularly into hydrazones, remains a proven and fruitful strategy in the ongoing search for new drugs to combat a range of diseases.

References

  • Dirksen, A., et al. (2008).
  • de Oliveira, L. S., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]
  • Wikipedia. Hydrazone. [Link]
  • Zarghi, A., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives.
  • Kalinowska-Tłuścik, J., et al. (2013). Crystal and Molecular Structure and Stability of Isoniazid Cocrystals with Selected Carboxylic Acids.
  • Kadi, A. A., et al. (2012). Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)
  • Saha, S., et al. (2018). Novel solid forms of the anti-tuberculosis drug, Isoniazid: ternary and polymorphic cocrystals. Royal Society of Chemistry. [Link]
  • Aitipamula, S., et al. (2013). Novel solid forms of the anti-tuberculosis drug, Isoniazid: ternary and polymorphic cocrystals. Semantic Scholar. [Link]
  • PubChem. This compound. [Link]
  • Al-Abdullah, E. S., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC. [Link]
  • ResearchGate. Synthesis and in vitro Biological Activity of New 4,6-Disubstituted 3(2H)
  • ResearchGate. Crystal and Molecular Structure and Stability of Isoniazid Cocrystals with Selected Carboxylic Acids. [Link]
  • Dessen, A., et al. (1995). Crystal structure and function of the isoniazid target of Mycobacterium tuberculosis. PubMed. [Link]
  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]
  • MDPI. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]
  • ResearchGate. Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. [Link]
  • ResearchGate. Synthesis and structure of hydrazones obtained from hydrazides of [5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio]acetic or 2-[5-(4-pyridyl). [Link]
  • Asian Journal of Chemistry. Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. [Link]
  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. JSTOR. [Link]
  • National Institutes of Health. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
  • PubChem. 2-(Pyridin-2-yl)acetohydrazide. [Link]
  • EON Biotech. Ethyl 2-(Pyridin-4-Yl)
  • NIST WebBook. Acetic acid, 2-(2,4-dinitrophenyl) hydrazide. [Link]
  • The University of Edinburgh.
  • MDPI. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
  • PubMed. Synthesis of Isonicotinic Acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as Antituberculosis Agents. [Link]
  • NIST WebBook. Pyridine. [Link]
  • The Royal Society of Chemistry.
  • Semantic Scholar. Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

Sources

An In-Depth Technical Guide to 2-(Pyridin-4-YL)acetohydrazide and its Relation to Isoniazid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-4-YL)acetohydrazide, a close structural analog of the frontline antituberculosis drug, isoniazid. This document delves into the synthesis, chemical properties, and analytical methodologies pertinent to both compounds. A critical examination of the relationship between this compound and isoniazid is presented, with a focus on its potential role as an impurity in the synthesis of isoniazid. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmaceutical analysis, and drug quality control.

Introduction: The Enduring Significance of Isoniazid and the Need for Scrutiny of Its Analogs

Isoniazid (isonicotinic acid hydrazide), a cornerstone in the treatment of tuberculosis for decades, remains a vital therapeutic agent worldwide. Its simple chemical structure, potent bactericidal activity against Mycobacterium tuberculosis, and affordability have cemented its place in combination therapies. However, the synthesis and stability of isoniazid can lead to the formation of related impurities that may impact its safety and efficacy.

One such structurally related compound is this compound. While not a primary metabolite of isoniazid, its isomeric similarity warrants a thorough investigation. This guide will explore the chemical intricacies of this compound, its synthesis, and its analytical differentiation from isoniazid, providing a framework for its identification and control as a potential impurity.

Chemical and Physical Properties: A Comparative Analysis

A fundamental understanding of the physicochemical properties of both isoniazid and this compound is crucial for their synthesis, analysis, and handling.

PropertyIsoniazidThis compound
Chemical Structure Pyridine-4-carbohydrazide2-pyridin-4-ylacetohydrazide
Molecular Formula C₆H₇N₃OC₇H₉N₃O
Molecular Weight 137.14 g/mol 151.17 g/mol
CAS Number 54-85-369583-00-2
Appearance White crystalline powderOff-white solid (predicted)
Melting Point 171-173 °CNot reported
Solubility Soluble in waterNot reported

Synthesis of this compound: A Proposed Protocol

Diagram of the Proposed Synthetic Pathway:

G 4-Picoline 4-Picoline Ethyl_pyridin_4_yl_acetate Ethyl (pyridin-4-yl)acetate 4-Picoline->Ethyl_pyridin_4_yl_acetate 1. NaNH2, liq. NH3 2. ClCO2Et 2_Pyridin_4_YL_acetohydrazide This compound Ethyl_pyridin_4_yl_acetate->2_Pyridin_4_YL_acetohydrazide Hydrazine hydrate, Ethanol, Reflux

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Ethyl (pyridin-4-yl)acetate

This step involves the carboethoxylation of 4-picoline. A strong base, such as sodium amide in liquid ammonia, is used to deprotonate the methyl group of 4-picoline, forming a nucleophilic carbanion. This is followed by quenching with ethyl chloroformate to yield the corresponding ester.

Step 2: Synthesis of this compound

The synthesized ethyl (pyridin-4-yl)acetate is then converted to the desired hydrazide by refluxing with hydrazine hydrate in an alcoholic solvent, typically ethanol.

Detailed Experimental Protocol (Hypothetical):

  • Preparation of Ethyl (pyridin-4-yl)acetate:

    • In a flame-dried, three-necked round-bottom flask equipped with a dry ice condenser, magnetic stirrer, and nitrogen inlet, add liquid ammonia (approx. 250 mL).

    • Carefully add sodium amide (1.2 equivalents) in small portions.

    • To this suspension, add 4-picoline (1 equivalent) dropwise at -78 °C.

    • Stir the reaction mixture for 2 hours at -78 °C.

    • Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature overnight as the ammonia evaporates.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

  • Preparation of this compound:

    • To a solution of ethyl (pyridin-4-yl)acetate (1 equivalent) in ethanol, add hydrazine hydrate (5 equivalents).

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization and Differentiation from Isoniazid

The structural similarity between isoniazid and this compound necessitates robust analytical methods for their differentiation and quantification, especially in the context of impurity profiling of isoniazid drug substances.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following are predicted characteristic spectroscopic features based on its structure and data from analogous compounds.

Table of Predicted Spectroscopic Data:

TechniquePredicted Features for this compound
¹H-NMR - Aromatic protons of the pyridine ring appearing as two doublets (AA'BB' system).- A singlet for the methylene (-CH₂-) protons.- Broad singlets for the -NH and -NH₂ protons of the hydrazide group.
¹³C-NMR - A signal for the carbonyl carbon of the hydrazide group.- A signal for the methylene carbon.- Signals for the carbons of the pyridine ring.
FTIR (cm⁻¹) - N-H stretching vibrations (hydrazide).- C=O stretching (amide I band).- N-H bending (amide II band).- C-H stretching (aromatic and aliphatic).- C=C and C=N stretching (pyridine ring).
Mass Spec. - Molecular ion peak (M⁺) at m/z 151.17.
Chromatographic Separation: A Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for resolving isoniazid from its potential impurities, including this compound. While a specific method for this pair is not published, existing methods for isoniazid and its related substances can be adapted and optimized.

Proposed HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 262 nm).

  • Column Temperature: 25-30 °C.

Workflow for HPLC Method Development:

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) Column_Selection Column Selection (C18, C8) Mobile_Phase_Opt Mobile Phase Optimization (pH, Organic Modifier) Gradient_Elution Gradient Elution Program Detection_Wavelength Wavelength Selection Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for developing and validating a stability-indicating HPLC method.

The Relationship with Isoniazid: Impurity, Metabolite, or Degradant?

A critical aspect of this guide is to elucidate the precise relationship between this compound and isoniazid.

  • Metabolite: Extensive studies on the metabolism of isoniazid have identified the major metabolic pathways, which primarily involve acetylation and hydrolysis. The main metabolites include acetylisoniazid, isonicotinic acid, hydrazine, and acetylhydrazine. There is no current evidence to suggest that this compound is a metabolite of isoniazid in humans.

  • Degradation Product: Forced degradation studies of isoniazid under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have shown that the primary degradation products are isonicotinic acid and isonicotinamide. This compound has not been reported as a significant degradation product.

  • Potential Impurity: The most plausible relationship is that this compound could be a process-related impurity in the synthesis of isoniazid. If the starting materials for isoniazid synthesis contain impurities that can lead to the formation of a pyridin-4-yl-acetyl moiety, this could result in the formation of this compound as a final impurity. For instance, if 4-cyanopyridine, a common precursor for isoniazid synthesis, contains 4-pyridylacetonitrile as an impurity, this could potentially lead to the formation of this compound.

Toxicological Profile and Genotoxicity Assessment

The toxicological profile of any potential impurity in a pharmaceutical product is of paramount importance.

Hazard Identification of this compound

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

Genotoxicity Considerations

While there is no specific genotoxicity data for this compound, an assessment can be made based on its structural components: a pyridine ring and a hydrazide moiety.

  • Pyridine: The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. However, the evidence for its genotoxicity is considered weak.

  • Hydrazine Derivatives: Several hydrazine derivatives have shown genotoxic effects in various in vitro studies. The hydrazide functional group is a structural alert for potential genotoxicity.

Given these considerations, this compound should be treated as a potential genotoxic impurity until sufficient experimental data proves otherwise. The Threshold of Toxicological Concern (TTC) approach should be applied for its control in isoniazid drug substances.

Conclusion and Future Perspectives

This compound, a close structural analog of isoniazid, is not a known metabolite or degradation product of the parent drug. However, its potential as a process-related impurity in the synthesis of isoniazid cannot be disregarded. The toxicological profile and the structural alerts for genotoxicity associated with this compound underscore the importance of its effective control in pharmaceutical formulations of isoniazid.

This technical guide has provided a comprehensive framework for the synthesis, characterization, and analytical separation of this compound from isoniazid. Further research is warranted to obtain experimental spectroscopic data for this compound and to develop and validate a specific stability-indicating analytical method for its quantification. Such efforts will contribute to ensuring the quality, safety, and efficacy of isoniazid, a critical medication in the global fight against tuberculosis.

References

  • A stability indicating high-performance liquid chromatography (HPLC) method has been developed and validated for the determination of isoniazid and its related substances of isonicotinic acid andIsonicotinamide in fixed dose combination ofIsoniazids and ethambutol HCl tablet. A stability indicating high-performance liquid chromatography (HPLC) method has been developed and validated for the determination of isoniazid and its related substances of isonicotinic acid and is

synthesis of 2-(Pyridin-4-YL)acetohydrazide starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-4-YL)acetohydrazide: Core Starting Materials and Methodologies

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a crucial building block in contemporary drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core starting materials, the rationale behind synthetic route selection, and detailed, field-proven experimental protocols. Emphasis is placed on the synthesis of the key intermediate, ethyl (pyridin-4-yl)acetate, and its subsequent conversion to the target hydrazide. This guide also clarifies the structural and synthetic distinctions between this compound and the related, well-known compound, isonicotinic acid hydrazide (isoniazid).

Introduction and Retrosynthetic Analysis

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyridine ring linked to an acetohydrazide moiety, makes it a versatile scaffold for the synthesis of a wide range of derivatives, including hydrazones with potential antimicrobial, antitubercular, and cytotoxic activities.[1][2] A sound understanding of its synthesis is therefore paramount for researchers working in this area.

A retrosynthetic analysis of this compound reveals a primary disconnection at the acyl-hydrazine bond, pointing to an ester, such as ethyl (pyridin-4-yl)acetate, as the immediate precursor. This ester can, in turn, be synthesized from 4-pyridylacetic acid. This foundational understanding allows for a logical exploration of the starting materials and the necessary chemical transformations.

G target This compound precursor1 Ethyl (pyridin-4-yl)acetate target->precursor1 Acyl-Hydrazine Bond Formation hydrazine Hydrazine Hydrate target->hydrazine precursor2 4-Pyridylacetic Acid precursor1->precursor2 Esterification

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: Ethyl (pyridin-4-yl)acetate

The most common and direct route to this compound involves the hydrazinolysis of ethyl (pyridin-4-yl)acetate. Therefore, the efficient synthesis of this ester is a critical aspect of the overall process. The primary method for its preparation is the esterification of 4-pyridylacetic acid.

Fischer Esterification of 4-Pyridylacetic Acid

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters. In this case, 4-pyridylacetic acid is reacted with an excess of anhydrous ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction is driven to completion by refluxing the mixture for an extended period.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation gives the final product, ethyl (pyridin-4-yl)acetate.

G cluster_esterification Fischer Esterification Workflow 4-Pyridylacetic Acid 4-Pyridylacetic Acid Protonation\n(H2SO4) Protonation (H2SO4) 4-Pyridylacetic Acid->Protonation\n(H2SO4) Nucleophilic Attack\n(Ethanol) Nucleophilic Attack (Ethanol) Protonation\n(H2SO4)->Nucleophilic Attack\n(Ethanol) Tetrahedral\nIntermediate Tetrahedral Intermediate Nucleophilic Attack\n(Ethanol)->Tetrahedral\nIntermediate Water\nElimination Water Elimination Tetrahedral\nIntermediate->Water\nElimination Deprotonation Deprotonation Water\nElimination->Deprotonation Ethyl (pyridin-4-yl)acetate Ethyl (pyridin-4-yl)acetate Deprotonation->Ethyl (pyridin-4-yl)acetate

Figure 2: Workflow for the Fischer esterification of 4-pyridylacetic acid.

Final Synthetic Step: Hydrazinolysis of Ethyl (pyridin-4-yl)acetate

The conversion of ethyl (pyridin-4-yl)acetate to this compound is achieved through hydrazinolysis. This reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester with hydrazine hydrate. The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol.[3]

The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The ethoxy group is then eliminated as ethoxide, which is subsequently protonated by the solvent or another hydrazine molecule. The final product, this compound, is often a solid that can be isolated by filtration upon cooling the reaction mixture.

Experimental Protocols

Synthesis of Ethyl (pyridin-4-yl)acetate

Materials:

  • 4-Pyridylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Saturated aqueous sodium carbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 4-pyridylacetic acid in a 7:1 ratio of anhydrous ethanol to concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser.[4]

  • The mixture is refluxed for 18 hours.[4]

  • After cooling to 0°C, the solution is carefully neutralized with sodium hydroxide solution and then with saturated aqueous sodium carbonate.[4]

  • The aqueous layer is extracted multiple times with ethyl acetate.[4]

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield ethyl 4-pyridylacetate.[4]

Synthesis of this compound

Materials:

  • Ethyl (pyridin-4-yl)acetate

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • A mixture of ethyl (pyridin-4-yl)acetate and an excess of hydrazine hydrate is dissolved in ethanol in a round-bottom flask.

  • The solution is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid product is washed with cold ethanol and dried to afford this compound.

Data Summary

Synthesis StepStarting MaterialsKey ReagentsTypical YieldReference
Ethyl (pyridin-4-yl)acetate 4-Pyridylacetic acid, Anhydrous ethanolConc. H₂SO₄High[4]
This compound Ethyl (pyridin-4-yl)acetateHydrazine hydrate>90%[3]

Important Distinction: this compound vs. Isonicotinic Acid Hydrazide (Isoniazid)

It is crucial to differentiate this compound from the structurally similar and widely known antitubercular drug, isonicotinic acid hydrazide (isoniazid). The key difference is the presence of a methylene (-CH₂-) bridge between the pyridine ring and the carbonyl group in this compound, which is absent in isoniazid.[2]

This structural difference arises from the different starting materials used in their synthesis. As detailed in this guide, this compound is derived from precursors containing a pyridin-4-yl-acetyl moiety. In contrast, isoniazid is typically synthesized from isonicotinic acid or its derivatives, such as isonicotinamide or ethyl isonicotinate.[5][6][7][8]

Figure 3: Structural comparison of this compound and isoniazid.

The synthesis of isoniazid often starts with the oxidation of 4-picoline to isonicotinic acid.[7][8] The acid is then esterified and subsequently treated with hydrazine hydrate.[7] Alternatively, isonicotinamide can be directly converted to isoniazid by reacting with hydrazine hydrate.[5][6] These routes, while efficient for producing isoniazid, will not yield the target compound of this guide.

Conclusion

The synthesis of this compound is a straightforward process that relies on well-established chemical transformations. The most direct and common pathway involves the hydrazinolysis of ethyl (pyridin-4-yl)acetate, which is readily prepared from 4-pyridylacetic acid via Fischer esterification. By understanding the underlying chemistry and following robust experimental protocols, researchers can efficiently produce this valuable building block for further derivatization and application in drug discovery and development. It is essential to select the correct starting materials to obtain the desired product and to be aware of the structural and synthetic differences between this compound and the related compound, isoniazid.

References

  • Process for the synthesis of isonicotinic acid hydrazide. Google Patents. [URL: https://patents.google.
  • New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24483214/]
  • Synthesis of ethyl isonicotinate hydrochloride. PrepChem.com. [URL: https://www.prepchem.
  • PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE. Patent 1575921. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=EP44059085]
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [URL: https://www.mdpi.com/1420-3049/24/24/4553]
  • Preparation of isonicotinic acid hydrazide. Google Patents. [URL: https://patents.google.
  • ETHYL ISONICOTINOYLACETATE | 26377-17-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2230869.htm]
  • ETHYL ISONICOTINOYLACETATE CAS#: 26377-17-3. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB2230869_EN.htm]
  • Synthesis of ethyl 4-pyridylacetate. PrepChem.com. [URL: https://www.prepchem.
  • Ethyl pyridine-4-acetate. ChemBK. [URL: https://www.chembk.
  • Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. ResearchGate. [URL: https://www.researchgate.net/publication/230815663_Ethyl_2-4-pyridin-4-ylpyrimidin-2-ylsulfanile]
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [URL: https://www.mdpi.com/2073-4360/15/14/2985]
  • Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Marshall Digital Scholar. [URL: https://mds.marshall.edu/etd/1508/]
  • Scheme of the synthesis of 4-acetyl picolinic hydrazide. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-of-the-synthesis-of-4-acetyl-picolinic-hydrazide_fig2_359306067]
  • shows the ethyl isonicotinate (INE) conversion to INH by the... ResearchGate. [URL: https://www.researchgate.net/figure/shows-the-ethyl-isonicotinate-INE-conversion-to-INH-by-the-hydrazinolysis-reaction_fig10_320078872]
  • Synthesis of 4-phenylpicolinonitrile derivatives 1–4a,b. Reagents and... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-phenylpicolinonitrile-derivatives-1-4a-b-Reagents-and-conditions-I-98_fig2_273145455]
  • Process for the synthesis of isonicotinic acid hydrazide. Google Patents. [URL: https://patents.google.
  • This compound | C7H9N3O | CID 460558. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/460558]
  • Isonicotinic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Isonicotinic_acid]
  • Ethyl pyridine-4-acetate. SIELC Technologies. [URL: https://sielc.
  • 4. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0159]
  • Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. ResearchGate. [URL: https://www.researchgate.net/publication/285942472_Bench-scale_biosynthesis_of_isonicotinic_acid_from_4-cyanopyridine_by_Pseudomonas_putida]
  • Preparation method of isoniazid. Google Patents. [URL: https://patents.google.
  • Compound 2-(4-benzylpiperazin-1-yl)-N'-[(pyridin-4-yl)methylidene]acetohydrazide. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/bioproject/3254-2295]
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/N-functional/hydrazines/hydrazides.shtm]
  • Continuous flow synthesis method for preparing isoniazid. Google Patents. [URL: https://patents.google.
  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti. [URL: https://www.neliti.
  • 4. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0017]
  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058204/]
  • Synthesis of Isoniazid 26. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-Isoniazid-26_fig4_324484931]
  • Acetic acid, benzoyl-, ethyl ester. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0262]
  • Scheme. Isonicotinic acid esterification reaction with ethanol for... ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-Isonicotinic-acid-esterification-reaction-with-ethanol-for-synthesis-of_fig1_323491410]
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268393/]
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/186]

Sources

The Pharmacological Versatility of Pyridine Acetohydrazides: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of clinically significant therapeutic agents.[1][2][3] When functionalized with an acetohydrazide moiety, a scaffold with rich chemical reactivity and biological potential emerges. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by pyridine acetohydrazides and their derivatives. We will delve into their well-established role as antimicrobial agents, exemplified by the cornerstone anti-tuberculosis drug isoniazid, and explore their burgeoning potential in oncology, anti-inflammatory applications, and as anticonvulsant agents. This guide will elucidate the underlying mechanisms of action, provide detailed experimental protocols for synthesis and biological evaluation, and present comparative data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Pyridine Acetohydrazide Scaffold: A Privileged Structure in Drug Discovery

The pyridine nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the design of bioactive molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a highly effective pharmacophore. The incorporation of an acetohydrazide group (-NHNHCOCH₃) introduces a versatile functional handle that can be readily modified to generate extensive libraries of derivatives. This hydrazide moiety is not merely a linker; it actively participates in biological interactions, often through the formation of hydrazones with various aldehydes and ketones, leading to compounds with a broad spectrum of pharmacological activities.[4][5][6][7]

Antimicrobial Activity: From a Tuberculosis Staple to Broad-Spectrum Potential

The most prominent example of a pyridine hydrazide in clinical use is isoniazid (isonicotinic acid hydrazide), a first-line drug for the treatment of tuberculosis for decades.[8][9]

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[8][9][10][11] Once activated, it forms a reactive species that covalently adducts with nicotinamide adenine dinucleotide (NAD⁺).[8][10] This adduct then inhibits the InhA enzyme, an enoyl-acyl carrier protein reductase, which is a crucial component of the fatty acid synthase II (FAS-II) system responsible for the synthesis of mycolic acids.[8][10][11] Mycolic acids are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[8][11] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial death.[11]

G cluster_Mycobacterium Mycobacterium tuberculosis Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Active_Isoniazid Activated Isoniazid Radical KatG->Active_Isoniazid NAD NAD+ Active_Isoniazid->NAD Adduction Isoniazid_NAD_Adduct Isoniazid-NAD Adduct NAD->Isoniazid_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) Isoniazid_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Bacterial_Death Bacterial Death InhA->Bacterial_Death Inhibition leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Essential for

Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.

Broadening the Antimicrobial Spectrum

Beyond tuberculosis, researchers have synthesized and evaluated a wide array of pyridine acetohydrazide derivatives against various bacterial and fungal pathogens.[12][13][14][15][16] These derivatives often exhibit enhanced antimicrobial activity compared to the parent compounds, which is attributed to factors such as increased lipophilicity, facilitating better penetration through microbial cell membranes. For instance, the modification of cotton fabrics with a pyridyl-thienyl acetohydrazide derivative and its metal complexes has demonstrated significant antibacterial activity against S. aureus and E. coli and antifungal activity against C. albicans and A. flavus.[12][13][15]

Compound/DerivativeTarget OrganismActivity MetricValueReference
Isoniazid-based hydrazone 5bS. aureusMICNot specified, but most significant[4]
Isoniazid-based hydrazone 5bE. coliMICNot specified, but most significant[4]
Pyridyl-thienyl acetohydrazide-Ni(II) complex on cottonS. aureusZone of InhibitionNot specified, but highest efficiency[12][13]
Pyridyl-thienyl acetohydrazide-Ni(II) complex on cottonE. coliZone of InhibitionNot specified, but highest efficiency[12][13]

Anticancer Potential: A Multifaceted Approach to Tumor Inhibition

The pyridine scaffold is a well-established pharmacophore in oncology, and its combination with the acetohydrazide moiety has yielded compounds with promising anticancer activities.[1][17][18][19][20][21][22] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[17][20][21]

Enzyme Inhibition in Cancer Therapy

Several pyridine acetohydrazide derivatives have been identified as potent inhibitors of enzymes that are crucial for tumor growth and progression. For example, certain pyridine-based compounds have demonstrated significant inhibitory activity against PIM-1 kinase, a key enzyme in cell survival and proliferation.[18][23] One such derivative, compound 9, exhibited an IC50 value of 20.4 nM against PIM-1 kinase.[23] Other studies have highlighted the potential of pyridine derivatives to inhibit VEGFR-2, a key target in angiogenesis.[18] Furthermore, some derivatives have shown inhibitory effects on mutant isocitrate dehydrogenase 2 (IDH2), with one compound exhibiting an IC50 of 54.6 nM.[24]

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for many anticancer compounds is the induction of programmed cell death (apoptosis) and the halting of the cell cycle in cancer cells.[17] Novel pyridine and pyridone compounds have been shown to induce G2/M phase cell cycle arrest and apoptosis in liver and breast cancer cells.[17] This is often accompanied by the upregulation of tumor suppressor proteins like p53 and cell cycle inhibitors such as p21.[17]

G Pyridine_Derivative Pyridine Acetohydrazide Derivative PIM1_Kinase PIM-1 Kinase Pyridine_Derivative->PIM1_Kinase Inhibits VEGFR2 VEGFR-2 Pyridine_Derivative->VEGFR2 Inhibits Mutant_IDH2 Mutant IDH2 Pyridine_Derivative->Mutant_IDH2 Inhibits p53 p53 Upregulation Pyridine_Derivative->p53 JNK JNK Upregulation Pyridine_Derivative->JNK Cell_Proliferation Cell Proliferation & Survival PIM1_Kinase->Cell_Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Oncometabolite_Production Oncometabolite Production Mutant_IDH2->Oncometabolite_Production Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis JNK->Apoptosis Anticancer_Effect Anticancer Effect Cell_Proliferation->Anticancer_Effect Inhibition leads to Angiogenesis->Anticancer_Effect Inhibition leads to Oncometabolite_Production->Anticancer_Effect Inhibition leads to Cell_Cycle_Arrest->Anticancer_Effect Apoptosis->Anticancer_Effect

Caption: Potential anticancer mechanisms of pyridine acetohydrazide derivatives.

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Pyridine-urea derivative 8eBreast CancerNot specifiedMore active than Doxorubicin and Sorafenib[18]
Pyridine-based compound 12-IC50 (PIM-1 kinase)14.3 nM[18]
Pyridine derivative 9HepG2 (Liver Cancer)IC500.18 µM[23]
Pyridine derivative 1HepG2 (Liver Cancer)IC504.5 ± 0.3 µM[17]
Pyridine derivative 14n-IC50 (Mutant IDH2)54.6 nM[24]

Anti-inflammatory and Anticonvulsant Properties: Expanding the Therapeutic Horizon

Recent research has also shed light on the potential of pyridine acetohydrazides and their derivatives as anti-inflammatory and anticonvulsant agents.[25][26][27][28][29][30]

Anti-inflammatory Effects

Derivatives of pyridine-4-one have been shown to possess anti-inflammatory effects, which may be linked to their iron-chelating properties.[26][29] Cyclooxygenase and lipoxygenase, key enzymes in the inflammatory pathway, are heme-dependent, and their inhibition through iron chelation could be a potential mechanism of action.[26][29] Studies have also demonstrated the anti-inflammatory activity of pyridine- and thiazole-based hydrazides, with some compounds showing significant inhibition of protein denaturation.[25][28]

Anticonvulsant Activity

A series of pyridine-3-carbohydrazide derivatives have been synthesized and evaluated for their anticonvulsant activity in various animal models of epilepsy.[27] The results indicated that certain substitutions on the phenyl ring of these hydrazones led to potent anticonvulsant effects.[27] The exact mechanism of action is still under investigation, but it is hypothesized that these compounds may interact with key receptors or ion channels in the central nervous system.[31][32]

Experimental Protocols

Synthesis of a Representative Pyridine Acetohydrazide Derivative

This protocol outlines a general method for the synthesis of a pyridine acetohydrazide derivative, which can be adapted for the synthesis of a variety of analogues.

Step 1: Synthesis of the Pyridine Scaffold

  • In a round-bottom flask, combine an appropriate aldehyde (1 equivalent), a β-ketoester (1 equivalent), and a nitrogen source such as ammonium acetate (excess) in a suitable solvent like ethanol.[33][34]

  • Reflux the reaction mixture with stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).[33]

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent to obtain the purified pyridine derivative.[33]

Step 2: Introduction of the Acetohydrazide Moiety

  • To the synthesized pyridine derivative (1 equivalent) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (excess).[28]

  • Reflux the mixture for several hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization to yield the desired pyridine acetohydrazide.

Caption: General synthetic workflow for pyridine acetohydrazide derivatives.

In Vitro Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a synthesized pyridine acetohydrazide derivative against a bacterial strain.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized inoculum of the target bacterial strain (e.g., to a concentration of 5 x 10⁵ CFU/mL).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Pyridine acetohydrazides represent a versatile and promising class of compounds with a wide array of biological activities. While the antitubercular properties of isoniazid are well-established, ongoing research continues to unveil the potential of novel derivatives in diverse therapeutic areas, including oncology, inflammation, and neurology. The ability to readily modify the core scaffold allows for the fine-tuning of physicochemical properties and biological activity, making this a fertile ground for the development of new and improved therapeutic agents. Future research should focus on elucidating the precise mechanisms of action of these novel derivatives, optimizing their pharmacokinetic and pharmacodynamic profiles, and exploring their efficacy in preclinical and clinical studies. The continued exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the discovery of next-generation drugs with enhanced potency and selectivity.

References

  • ChemicalBook. (2022, March 25). Mechanism of action of Isoniazid.
  • Wikipedia. Isoniazid.
  • StatPearls. (2024, February 16). Isoniazid. NCBI Bookshelf.
  • Patsnap Synapse. (2024, July 17).
  • Khan, S. R., et al. (n.d.). Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. NIH.
  • Kalin, R., et al. (2025). Design, synthesis, and biological studies of isoniazid-based hydrazone Derivatives: Antibacterial, anticancer, and enzyme inhibitory properties. PubMed.
  • BenchChem. (2025). The Application of Acetohydrazide in Pyridine Synthesis: A Technical Guide.
  • Semantic Scholar.
  • BenchChem. (2025). A Comparative Analysis of Acetohydrazide and Other Hydrazides in Pyridine Synthesis.
  • MDPI. (2023, July 7).
  • MDPI. (2017). Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity.
  • NIH. (2022, October 21).
  • ResearchGate. (n.d.). (PDF) Hydrazone, Benzohydrazones and Isoniazid-Acylhydrazones as Potential Antituberculosis Agents.
  • MDPI. (n.d.).
  • BenchChem. (2025). Application of Acetohydrazide in the Synthesis of Antimicrobial Pyridine Compounds.
  • OUCI. (n.d.).
  • ResearchGate. (2025, October 12).
  • NIH. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC.
  • BenchChem. (2025). evaluating the biological activity of acetohydrazide-derived pyridines versus existing compounds.
  • ACS Publications. (2020, September 25). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.
  • Googleapis.com. (2024).
  • PubMed Central. (2024, December 13).
  • NIH. (n.d.).
  • NIH. (n.d.).
  • PubMed. (n.d.). In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures.
  • NIH. (2020, September 25). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC.
  • PubMed. (n.d.).
  • BenchChem. (2025).
  • Google. (n.d.).
  • PubMed. (2017, December 1).
  • Journal of Chemical Reviews. (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions.
  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • International Journal of Chemical Studies. (2023, July 25). Pyridine heterocycles: Compiling the anticancer capabilities.
  • Asian Journal of Research in Chemistry. (2013, October). Pyridine and Its Biological Activity: A Review.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Structures of certain pyridine-based approved anticancer drugs, and the....
  • PubMed. (2024, July 11).
  • IJNRD. (2024, May 5).
  • NIH. (2014, May 28).
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC.
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF.
  • ResearchGate. (n.d.).
  • ResearchGate. (2022, September 23). (PDF) Anticancer Functions of Pyridine Heterocycles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • PubMed. (2017).
  • PubMed. (2006, May). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II.
  • Google. (n.d.). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry.
  • CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

Sources

Exploring Derivatives of 2-(Pyridin-4-YL)acetohydrazide for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutic agents. One such scaffold is 2-(pyridin-4-yl)acetohydrazide, a molecule of significant interest due to its structural similarity to the frontline anti-tuberculosis drug, isoniazid.[1][2] This core structure, featuring a pyridine ring linked to a hydrazide moiety, offers a versatile platform for chemical modification, enabling the exploration of a wide range of biological activities.[3][4][5] The hydrazide functional group (-C(=O)NHNH2) is a key player, known for its ability to form various derivatives and engage in crucial interactions with biological targets.[3][6] This guide provides an in-depth exploration of the synthesis, biological evaluation, and computational analysis of this compound derivatives, offering a technical resource for researchers dedicated to harnessing its therapeutic potential.

The enduring relevance of this scaffold is underscored by the persistent challenge of drug resistance, particularly in the context of tuberculosis.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new chemical entities that can overcome existing resistance mechanisms.[1] Understanding the mechanisms of action and resistance to isoniazid is therefore crucial for the rational design of novel analogues.[7][8][9] Isoniazid, a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme (KatG) to form a reactive species that primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA).[7][8][9][10] Resistance often arises from mutations in the katG or inhA genes.[7][8][9] By modifying the core this compound structure, researchers aim to create derivatives with enhanced activity against resistant strains, improved pharmacokinetic profiles, and a broader spectrum of therapeutic applications, including antimicrobial and anticancer activities.[11][12][13][14]

This guide will navigate the journey from chemical synthesis to biological validation, incorporating modern computational approaches that accelerate the drug discovery process.

Synthetic Strategies: Building a Diverse Chemical Library

The versatility of the this compound scaffold lies in the reactivity of its hydrazide group, which serves as a key handle for introducing chemical diversity.[3][6] The general synthetic approach involves a two-step process, starting from a readily available precursor and culminating in the desired hydrazide, which can then be further derivatized.

Core Synthesis Workflow

The synthesis of the this compound core typically begins with the esterification of 4-pyridineacetic acid, followed by hydrazinolysis of the resulting ester. This straightforward and efficient process provides the foundational molecule for further elaboration.

Synthesis_Workflow cluster_synthesis Core Synthesis of this compound PyridineAceticAcid 4-Pyridineacetic Acid Ester Ethyl 2-(pyridin-4-yl)acetate PyridineAceticAcid->Ester Esterification (e.g., EtOH, H2SO4) Hydrazide This compound Ester->Hydrazide Hydrazinolysis (e.g., Hydrazine Hydrate)

Caption: General synthesis of the this compound core.

Derivatization Strategies

The primary amino group of the hydrazide is a nucleophile that readily reacts with various electrophiles, most commonly aldehydes and ketones, to form hydrazone derivatives.[4][5] This reaction is a cornerstone for creating large libraries of compounds for screening.

Derivatization_Workflow cluster_derivatization Derivatization of this compound Hydrazide This compound Hydrazone Hydrazone Derivatives Hydrazide->Hydrazone Condensation OtherDerivatives Other Derivatives Hydrazide->OtherDerivatives Acylation / etc. AldehydeKetone Aldehydes / Ketones (R-CHO / R-CO-R') AldehydeKetone->Hydrazone OtherElectrophiles Other Electrophiles (e.g., Isocyanates, Acyl Chlorides) OtherElectrophiles->OtherDerivatives

Caption: Common derivatization pathways for this compound.

Experimental Protocol: Synthesis of a Representative Hydrazone Derivative

This protocol details the synthesis of (E)-N'-(4-chlorobenzylidene)-2-(pyridin-4-yl)acetohydrazide, a representative hydrazone derivative.

Materials:

  • This compound

  • 4-chlorobenzaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve this compound (1.51 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask, with gentle warming if necessary.

  • To this solution, add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and a few drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure hydrazone derivative.

  • Dry the purified product under vacuum and characterize it using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Evaluation: A Multifaceted Therapeutic Potential

Derivatives of this compound have been investigated for a wide array of biological activities, with the most prominent being antitubercular, antimicrobial, and anticancer effects.

Antitubercular Activity

Building on the legacy of isoniazid, a primary focus of derivatization is the development of new agents to combat Mycobacterium tuberculosis.[1][2] The rationale behind this approach is to modify the parent structure to overcome resistance mechanisms, enhance cell wall penetration, or potentially engage alternative biological targets.[1][2][15] The incorporation of lipophilic moieties, for instance, has been suggested to improve the permeation of the drug into the bacterial cell.[1][2]

A series of isoniazid analogues condensed with carbohydrates exhibited promising antitubercular activity, with some compounds showing minimum inhibitory concentrations (MICs) in the range of 0.31-3.12 µg/mL against M. tuberculosis H37Rv.[16] Similarly, novel compounds obtained by linking isoniazid to sulfonate esters via a hydrazone bridge have shown efficacy against both the H37Rv strain and isoniazid-resistant clinical isolates with katG and inhA mutations.[15]

Antimicrobial and Antifungal Activity

The hydrazone linkage is a common feature in many compounds with broad-spectrum antimicrobial and antifungal properties.[11] The azomethine group (-N=CH-) is considered crucial for this activity.[11] Numerous studies have reported the synthesis of pyridine acetohydrazide derivatives with significant activity against various bacterial and fungal strains.[17][18][19][20] For example, certain 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives have demonstrated high antimicrobial and antifungal activity.[18][21]

Anticancer Activity

The pyridine ring is a prevalent heterocycle in many FDA-approved drugs and is a well-established scaffold for the design of anticancer agents.[12][13][14][22][23] Derivatives of this compound have been explored for their antiproliferative effects against various cancer cell lines.[12][24][25] For instance, a series of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives were synthesized and evaluated as potential anticancer agents.[24] The mechanism of action for these compounds can be diverse, including the inhibition of key enzymes like kinases or the induction of apoptosis.[13]

Experimental Protocol: In Vitro Antitubercular Susceptibility Testing

This protocol outlines the Microplate Alamar Blue Assay (MABA) for determining the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Synthesized compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microplate using the supplemented Middlebrook 7H9 broth. The final concentration range should typically span from 100 µg/mL to 0.09 µg/mL.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv and add it to each well, except for the negative control wells.

  • Include positive control wells (bacteria without any compound) and negative control wells (broth only).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add the Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Structure-Activity Relationship (SAR) and In Silico Approaches

The systematic exploration of how chemical structure influences biological activity is at the heart of drug discovery. For this compound derivatives, SAR studies have provided valuable insights for designing more potent and selective compounds.

Key SAR Observations
  • Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to penetrate the mycobacterial cell wall, potentially leading to improved antitubercular activity.[1][2]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring of hydrazone derivatives significantly impact their biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric hindrance of the molecule, influencing its interaction with the target.[21][26] For example, in a series of pyrimidine acetohydrazide derivatives, compounds with amino and hydroxyl groups on the phenyl ring exhibited high antimicrobial and antifungal activity.[18][21]

  • Heterocyclic Modifications: Replacing or incorporating other heterocyclic rings into the structure can lead to compounds with novel biological activities and improved pharmacological profiles.

The Role of Computational Chemistry

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are indispensable tools for accelerating the drug discovery process.[27][28][29][30] These computational approaches allow for the rational design of new derivatives and the prediction of their biological activities before their synthesis and in vitro testing.[27][28][29]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies are often performed with key mycobacterial enzymes like InhA to understand the potential binding modes and to design compounds with higher affinity.[15][31]

  • ADME/T Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (T) properties of designed molecules.[27][28][29] This helps in prioritizing compounds with favorable drug-like properties for synthesis, saving time and resources.

In_Silico_Workflow cluster_insilico In Silico Drug Discovery Workflow LibraryDesign Virtual Library Design of Derivatives Docking Molecular Docking (e.g., against InhA) LibraryDesign->Docking ADMET ADME/T Prediction LibraryDesign->ADMET Prioritization Prioritization of Candidates for Synthesis Docking->Prioritization ADMET->Prioritization Synthesis Chemical Synthesis Prioritization->Synthesis Bioassay Biological Evaluation Synthesis->Bioassay SAR SAR Analysis & Iterative Design Bioassay->SAR SAR->LibraryDesign Feedback Loop

Caption: An integrated in silico and experimental workflow for drug discovery.

Quantitative Data Summary

The following table summarizes the antitubercular activity of selected this compound derivatives against M. tuberculosis H37Rv.

Compound ClassRepresentative Substituent(s)MIC (µg/mL)Reference
Isoniazid-Carbohydrate CondensatesVarious sugar moieties0.31 - 3.12[16]
Isoniazid-Sulfonate Ester Hydrazonesp-methoxy on phenyl ring~1.56 (against inhA mutant)[15]
Standard Drug-0.05 - 0.25[16][32]

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a privileged structure in medicinal chemistry. The ongoing challenge of drug resistance, particularly in tuberculosis, ensures that research into novel isoniazid analogues will remain a priority. Future efforts should focus on the integration of computational design with innovative synthetic strategies to create derivatives with optimized potency, selectivity, and pharmacokinetic properties. The exploration of hybrid molecules, where the this compound core is combined with other pharmacophores, may also lead to the discovery of compounds with novel mechanisms of action and a broader therapeutic window. The systematic approach outlined in this guide, from rational design and synthesis to rigorous biological evaluation, provides a robust framework for unlocking the full potential of this remarkable scaffold.

References

  • Unissa, A. N., Subbian, S., Hanna, L. E., & Selvakumar, N. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, Genetics and Evolution, 45, 474-492.
  • BenchChem. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. BenchChem.
  • Unissa, A. N., Subbian, S., Hanna, L. E., & Selvakumar, N. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. PubMed.
  • Rawat, R., Whitty, A., & Tonge, P. J. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance. PubMed.
  • Ameeruddin, S., et al. (2016). Overview on mechanisms of isoniazid action and resistance in mycobacterium tuberculosis.
  • Unissa, A. N., Subbian, S., & Selvakumar, N. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Semantic Scholar.
  • Wang, B., et al. (2017). Isoniazid derivatives and their anti-tubercular activity. PubMed.
  • de Oliveira, C. H. T., et al. (2017). Synthesis and Antitubercular activity of isoniazid condensed with carbohydrates derivatives.
  • Wang, B., et al. (2017). Isoniazid derivatives and their anti-tubercular activity.
  • Ferreira, R. J., et al. (2024).
  • BenchChem. (2025). Application Notes and Protocols for Hydrazide Derivatives in Medicinal Chemistry. BenchChem.
  • Gümüş, M., et al. (2022).
  • de Oliveira, C. H. T., et al. (2018). An Isoniazid Analogue Promotes Mycobacterium tuberculosis-Nanoparticle Interactions and Enhances Bacterial Killing by Macrophages. PubMed Central.
  • Kumar, R., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
  • Czarnecka, K., et al. (2020). Pharmacological aspects of hydrazides and hydrazide derivatives.
  • Othman, A. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
  • Zaripova, A. R., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives.
  • Othman, A. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • Arif, M., et al. (2022). Diacylhydrazine Derivatives of 2-(5-(Pyridin-3-yl)-2H-Tetrazol-2-yl)Acetohydrazide and 2-(5-(Pyridin-4-yl)-2H-Tetrazol-2-yl)Acetohydrazide as Potential Inhibitors of Nucleotide Pyrophosphatase.
  • Chen, J. F., et al. (2011). (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide. PubMed Central.
  • Zhang, F., et al. (2014). Synthesis, molecular modeling and biological evaluation of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives as potential anticancer agents.
  • Othman, A. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. OUCI.
  • Othman, A. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Rios-Lugo, M. J., et al. (2024).
  • Gökçe, M., et al. (2012). Synthesis and in vitro Biological Activity of New 4,6-Disubstituted 3(2H)-Pyridazinone-acetohydrazide Derivatives.
  • Ghorab, M. M., et al. (2015). 2-{[3-Cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}acetohydrazide as a synthon for Potent Anticancer Agents.
  • Gbaj, A. M., et al. (2025).
  • Zaripova, A. R., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • BenchChem Technical Support Team. (2025).
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • El-Sayed, N. N. E., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
  • Borisevich, S. S., et al. (2023).
  • Khan, K. M., et al. (2010). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors.
  • Gbaj, A. M., et al. (2025).
  • El-Gohary, N. S., & Shaaban, M. I. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online.
  • Akhtar, S., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
  • Gbaj, A. M., et al. (2025).
  • Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal on Science and Technology.
  • Rios-Lugo, M. J., et al. (2024).
  • Wang, L., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed.
  • Ghasemi, M., & Ghasemi, J. (2019).

Sources

An In-Depth Technical Guide to 2-(Pyridin-4-YL)acetohydrazide as a Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(Pyridin-4-YL)acetohydrazide

In the landscape of medicinal chemistry and materials science, the pyridine ring is a cornerstone, recognized for its prevalence in a multitude of biologically active compounds and functional materials.[1][2] this compound, also known as 4-Pyridineacetic acid hydrazide, emerges as a particularly valuable and versatile precursor.[3] Its structure marries the nucleophilic reactivity of the hydrazide moiety (-CONHNH₂) with the influential electronic properties of the pyridine-4-yl group. This unique combination allows it to serve as a highly efficient synthon for constructing a diverse array of nitrogen-containing heterocycles, including but not limited to 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These resulting heterocyclic scaffolds are integral to the development of novel therapeutic agents, exhibiting a wide spectrum of pharmacological activities.[1][4][5][6]

This technical guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and mechanistic insights essential for innovation. We will delve into the synthesis of key heterocyclic systems, providing detailed experimental workflows, mechanistic diagrams, and comparative data to empower your research endeavors.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the dual reactivity of its hydrazide functional group. The terminal amino group (-NH₂) is a potent nucleophile, while the adjacent amide (-CONH-) can participate in cyclization reactions, often after conversion to a more reactive intermediate. This allows for a modular approach to heterocyclic synthesis, where different cyclizing agents can be employed to generate a variety of five- and six-membered rings.

I. Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. It is a prominent feature in compounds with antibacterial, antifungal, and anticancer activities.[4][7] The most direct route to 2,5-disubstituted 1,3,4-oxadiazoles from this compound involves a one-pot condensation and oxidative cyclization.

A. General Reaction Pathway: Dehydrative Cyclization

A common and effective method involves the reaction of the hydrazide with a carboxylic acid or its derivative (like an acid chloride or anhydride), followed by dehydrative cyclization. Reagents such as phosphorus oxychloride (POCl₃), tosyl chloride, or even microwave-assisted conditions can facilitate this transformation.[4][7][8]

Sources

A Practical Guide to the Crystal Structure Determination of 2-(Pyridin-4-YL)acetohydrazide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodological framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 2-(pyridin-4-YL)acetohydrazide. As of the publication of this document, the crystal structure of this compound is not publicly available in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). Consequently, this whitepaper is designed to serve as an in-depth, practical protocol for researchers, scientists, and drug development professionals seeking to elucidate its three-dimensional atomic arrangement. The narrative emphasizes the causality behind experimental choices, ensuring that each step is a self-validating component of a robust analytical workflow. We will cover the synthesis of high-purity material, techniques for growing diffraction-quality single crystals, a detailed protocol for SC-XRD data acquisition and structure refinement, and complementary characterization methods including spectroscopic and thermal analysis.

Introduction: The Significance of this compound

Hydrazide derivatives are a cornerstone in medicinal chemistry and materials science, serving as versatile precursors for the synthesis of a wide array of heterocyclic compounds.[1] The title compound, this compound (C7H9N3O), incorporates a pyridine ring, a common motif in pharmacologically active molecules, and a reactive acetohydrazide moiety. This structure suggests its potential as a key intermediate for developing novel therapeutic agents and functional materials.[2]

The precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice are fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. Crystal structure analysis provides definitive insights into molecular conformation, hydrogen bonding networks, and packing motifs, which are critical for rational drug design and polymorphism screening. Given the absence of a published crystal structure for this compound, this guide provides the necessary theoretical and practical framework to achieve this goal.

Synthesis and Crystallization: The Foundation of Structural Analysis

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals of suitable size and quality.

Synthesis of this compound

A reliable and high-yield synthesis is paramount. The most common route to acetohydrazides is through the hydrazinolysis of the corresponding ethyl ester. This two-step process is outlined below.

Step 1: Esterification of 4-Pyridineacetic Acid

The starting material, 4-pyridineacetic acid (or its hydrochloride salt), is converted to its ethyl ester.

  • Protocol:

    • Suspend 4-pyridineacetic acid hydrochloride (1 equivalent) in absolute ethanol (10-15 mL per gram of starting material).

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride (SOCl2, 1.5 equivalents) dropwise while stirring. Caution: This reaction is exothermic and releases HCl gas; perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude ethyl 4-pyridineacetate can be purified by column chromatography or used directly in the next step if purity is sufficient.

Step 2: Hydrazinolysis of Ethyl 4-Pyridineacetate

The ethyl ester is then converted to the desired hydrazide.

  • Protocol:

    • Dissolve the crude ethyl 4-pyridineacetate (1 equivalent) in ethanol (10 mL per gram).

    • Add hydrazine hydrate (85% solution, 3-5 equivalents) to the solution at room temperature.[2]

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.

Growing Single Crystals

Crystal growth is often more of an art than a science, requiring patience and systematic screening of various conditions. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the simplest method. A saturated solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks.

  • Solvent Diffusion (Vapor or Liquid):

    • Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is soluble is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

    • Liquid Diffusion: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two liquids.

Screening for Optimal Conditions:

A systematic approach is crucial. A variety of solvents should be screened. For a polar molecule like this compound, good candidate solvents for dissolution include methanol, ethanol, and dimethylformamide (DMF), while potential anti-solvents could be diethyl ether, hexane, or ethyl acetate. It is recommended to set up a crystallization screen in a 24- or 96-well plate to test numerous solvent/anti-solvent combinations simultaneously.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the process of determining its atomic structure can begin.

Experimental Workflow for SC-XRD

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

SCXRD_Workflow cluster_exp Experimental Phase cluster_proc Data Processing & Structure Solution cluster_val Validation & Finalization Crystal 1. Crystal Mounting Data 2. Data Collection (Diffractometer) Crystal->Data X-ray beam Integration 3. Data Integration (Cell parameters, intensity data) Data->Integration Correction 4. Absorption Correction Integration->Correction Solve 5. Structure Solution (e.g., Direct Methods) Correction->Solve Refine 6. Structure Refinement (Least-squares fitting) Solve->Refine Validation 7. Validation (checkCIF) Refine->Validation CIF 8. CIF File Generation Validation->CIF

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Step-by-Step Protocol
  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. The mounted crystal is then placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, collecting a complete dataset over several hours.

  • Data Integration and Reduction: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and the intensities of each reflection. This step is performed using software like SAINT.

  • Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal itself, which can affect the measured intensities. Programs like SADABS are used for this purpose.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods or Patterson methods, as implemented in software packages like SHELXS. This initial solution provides the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process (e.g., with SHELXL). In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • Validation and Reporting: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic sensibility. The final data is compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures. This file should be deposited with a public database, such as the CCDC, to make the structure available to the scientific community.[3][4]

Complementary Characterization Techniques

While SC-XRD provides the definitive solid-state structure, other analytical techniques are essential for a comprehensive characterization of the bulk material.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. For this compound, characteristic vibrational bands would be expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I band, ~1670 cm⁻¹), and C=N/C=C stretching of the pyridine ring.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., DMSO-d₆) confirms the molecular structure in solution. The chemical shifts and coupling patterns of the protons on the pyridine ring and the methylene and amine groups provide a unique fingerprint of the molecule.[2][5]

Thermal Analysis
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques provide information on the thermal stability of the compound. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow to or from a sample as it is heated or cooled, revealing events like melting, crystallization, and phase transitions. For hydrazides, decomposition often begins at temperatures above 200 °C.

Data Presentation: Hypothetical Crystallographic Data

If the crystal structure of this compound were to be determined, the data would be presented in a standardized format as shown in the table below. The values provided are hypothetical and serve as an illustrative example based on similar structures.

Parameter Hypothetical Value
Empirical formulaC₇H₉N₃O
Formula weight151.17
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95.0°
Volume845.0 ų
Z (molecules per unit cell)4
Density (calculated)1.188 Mg/m³
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit on F²1.05

Conclusion and Future Directions

This whitepaper has outlined a comprehensive, step-by-step guide for the determination of the crystal structure of this compound, a compound of interest for which this information is not yet publicly available. By following the detailed protocols for synthesis, crystallization, single-crystal X-ray diffraction, and complementary characterization, researchers can successfully elucidate its three-dimensional structure. The resulting crystallographic data will be invaluable for understanding its solid-state properties and for guiding the future design of novel pharmaceuticals and materials based on this versatile molecular scaffold. It is strongly recommended that upon successful structure determination, the crystallographic information file (CIF) be deposited in the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.

References

  • Liu, F., et al. (2006). Synthesis and biological activities of some substituted hydrazides. Journal of the Serbian Chemical Society, 71(8-9), 835-842.
  • Narayana, B., et al. (2005). Synthesis and characterization of some new 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Indian Journal of Chemistry - Section B, 44B(12), 2468-2472.
  • Datta, R., et al. (2015). Crystal structure of 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazin-1-ylidene]methyl}phenyl acetate monohydrate.
  • Moroz, O. V., et al. (2014). Crystal structure of 2-hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1183–o1184.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.
  • MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides.
  • MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • ResearchGate. (2016). Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide.
  • National Center for Biotechnology Information. (n.d.). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives.
  • Semantic Scholar. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
  • National Center for Biotechnology Information. (n.d.). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides.
  • National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives.
  • National Center for Biotechnology Information. (n.d.). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of trans-diaqua[2,5-bis(pyridin-4-yl)-1,3,4-oxadiazole]dithiocyanatonickel(II).
  • MDPI. (n.d.). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • KAUST Repository. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Pyridin-4-YL)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Key Spectroscopic Features

The structure of 2-(Pyridin-4-YL)acetohydrazide combines the aromaticity of a 4-substituted pyridine ring with the functionality of a hydrazide group. This unique combination gives rise to a distinct spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would exhibit distinct signals corresponding to the pyridine ring protons, the methylene protons, and the hydrazide protons.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Doublet2HH-2, H-6 (Pyridine)Protons adjacent to the nitrogen in the pyridine ring are deshielded due to the electronegativity of nitrogen and aromatic ring currents.
~7.3Doublet2HH-3, H-5 (Pyridine)Protons meta to the nitrogen are less deshielded than the ortho protons.
~3.6Singlet2H-CH₂-The methylene protons are adjacent to the electron-withdrawing pyridine ring and the carbonyl group, resulting in a downfield shift.
~9.5Broad Singlet1H-C(O)NH-Amide protons are typically broad and appear downfield due to hydrogen bonding and quadrupole effects of the adjacent nitrogen.
~4.3Broad Singlet2H-NH₂The terminal amine protons are also broad and their chemical shift can be variable depending on concentration and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to avoid exchange of the labile NH protons with the solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show signals for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~168-C=OThe carbonyl carbon of the hydrazide is highly deshielded.
~150C-2, C-6 (Pyridine)Carbons adjacent to the nitrogen in the pyridine ring are deshielded.
~148C-4 (Pyridine)The substituted carbon of the pyridine ring.
~124C-3, C-5 (Pyridine)Carbons meta to the nitrogen are less deshielded.
~40-CH₂-The methylene carbon is in a typical range for a carbon attached to an aromatic ring and a carbonyl group.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Parameters:

    • Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer relaxation delay may be necessary for quaternary carbons.

    • Number of Scans: 512-2048 scans are typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C=N bonds.

Predicted IR Data

Frequency (cm⁻¹)IntensityAssignment
3300-3400Medium-Strong, BroadN-H stretching (asymmetric and symmetric) of -NH₂
3100-3200Medium, BroadN-H stretching of -C(O)NH-
~1660StrongC=O stretching (Amide I band)
~1600, ~1500Medium-StrongC=C and C=N stretching of the pyridine ring
~1550MediumN-H bending (Amide II band)

Experimental Protocol for IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition: Record the spectrum and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) would be a suitable technique.

Predicted Mass Spectrometry Data (EI)

  • Molecular Ion (M⁺): m/z = 151.0746 (calculated for C₇H₉N₃O). A prominent molecular ion peak is expected.

  • Major Fragments:

    • m/z = 92: Loss of the acetohydrazide side chain, resulting in the pyridin-4-ylmethyl cation.

    • m/z = 78: Loss of the entire side chain, leaving the pyridine radical cation.

    • m/z = 59: Fragmentation of the hydrazide moiety, corresponding to the [C(O)NHNH₂]⁺ fragment.

G M [M]⁺˙ m/z = 151 frag1 [C₅H₄NCH₂]⁺ m/z = 92 M->frag1 - •NHNHC(O)CH₃ frag2 [C₅H₅N]⁺˙ m/z = 78 M->frag2 - •CH₂C(O)NHNH₂ frag3 [C(O)NHNH₂]⁺ m/z = 59 M->frag3 - •CH₂C₅H₄N

Figure 2: Predicted fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Instrument Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the unambiguous identification and characterization of this important heterocyclic molecule.

References

  • PubChem. Acetohydrazide. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer Science & Business Media.

A Theoretical Deep Dive into 2-(Pyridin-4-YL)acetohydrazide: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-(Pyridin-4-YL)acetohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Given the foundational role of isonicotinic acid hydrazide (isoniazid) derivatives in antimicrobial research, this document elucidates the structural, electronic, and reactive properties of this compound through the lens of computational chemistry. We will explore its optimized molecular geometry, spectroscopic signatures, frontier molecular orbitals, and electrostatic potential, primarily leveraging Density Functional Theory (DFT). Furthermore, this guide will outline a detailed protocol for molecular docking studies to predict its binding affinity and interactions with potential biological targets. By bridging theoretical calculations with practical applications, this document aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge to accelerate the rational design of novel therapeutics based on the this compound scaffold.

Introduction: The Scientific Imperative for Studying this compound

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. When coupled with a hydrazide moiety, as seen in the renowned anti-tubercular agent isoniazid (isonicotinic acid hydrazide), the resulting molecule gains a rich chemical functionality that is pivotal for its biological activity.[1] this compound, a close structural analog of isoniazid, presents a compelling case for in-depth theoretical investigation. Understanding its intrinsic electronic and structural properties is paramount for predicting its behavior in biological systems and for the rational design of next-generation derivatives with enhanced efficacy and target specificity.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful, cost-effective, and time-efficient avenue to explore the molecular landscape of such compounds before embarking on extensive experimental synthesis and testing.[2][3] These computational approaches allow us to dissect the molecule's electronic architecture, identify reactive sites, and simulate its interactions with biomacromolecules, thereby providing invaluable insights to guide drug discovery efforts.

This guide will systematically walk through the theoretical characterization of this compound, using its closely related and extensively studied counterpart, isoniazid, as a reference point for methodological validation and comparative analysis.

Molecular Structure and Spectroscopic Characterization: A Theoretical Perspective

A foundational step in the theoretical analysis of any molecule is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy structure on the potential energy surface.

In Silico Geometry Optimization

Experimental Protocol: Geometry Optimization

  • Structure Building: Construct the 3D structure of this compound using a molecular editor such as GaussView or Avogadro.

  • Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA).

  • Method Selection: Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Calculation Type: Set the calculation type to "Opt" for geometry optimization.

  • Execution: Run the calculation.

  • Analysis: Analyze the output file to extract the optimized coordinates, bond lengths, bond angles, and dihedral angles.

Theoretical Vibrational Analysis (FTIR and Raman)

Once the optimized geometry is obtained, a frequency calculation can be performed at the same level of theory to predict the vibrational spectrum (FTIR and Raman). This theoretical spectrum is invaluable for several reasons:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Spectral Assignment: It allows for the assignment of the experimentally observed vibrational bands to specific molecular motions (e.g., C=O stretch, N-H bend).[5][6]

  • Predictive Power: In the absence of an experimental spectrum, the theoretical spectrum provides a prediction of the key vibrational modes to expect.

For this compound, we would anticipate characteristic vibrational frequencies associated with the pyridine ring (C-H stretching, C=C and C=N stretching), the methylene group (CH2 stretching and bending), and the acetohydrazide group (N-H stretching, C=O stretching, and N-H bending).[7][8][9]

Table 1: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Pyridine RingAromatic C-H Stretch3100 - 3000
C=C and C=N Stretch1650 - 1400
MethyleneAsymmetric/Symmetric CH₂ Stretch2950 - 2850
AcetohydrazideN-H Stretch3350 - 3250
C=O Stretch1700 - 1650
N-H Bend1650 - 1550
Theoretical NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.[10][11][12][13] By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These can then be compared to experimental data, if available, to confirm the molecular structure. For this compound, distinct signals would be expected for the protons and carbons of the pyridine ring, the methylene bridge, and the hydrazide group.

Quantum Chemical Calculations: Unveiling Electronic Properties

Delving deeper than molecular structure, quantum chemical calculations reveal the electronic landscape of a molecule, which is fundamental to its reactivity and interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.[14][15] A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[15]

For this compound, the HOMO is expected to be localized primarily on the electron-rich acetohydrazide moiety, while the LUMO is likely to be distributed over the electron-deficient pyridine ring. This distribution suggests that the acetohydrazide part of the molecule is prone to electrophilic attack, while the pyridine ring is susceptible to nucleophilic attack.

HOMO-LUMO cluster_implications Implications HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor EnergyGap HOMO-LUMO Gap (ΔE) Indicator of Chemical Reactivity and Stability HOMO->EnergyGap E_HOMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor EnergyGap->LUMO E_LUMO SmallGap Small ΔE: High Reactivity Low Kinetic Stability LargeGap Large ΔE: Low Reactivity High Kinetic Stability

Caption: Frontier Molecular Orbitals (HOMO-LUMO) and their significance.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[5][16][17] It is plotted on the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green represents neutral regions.

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the pyridine nitrogen, indicating these are prime sites for hydrogen bond donation. Conversely, the hydrogen atoms of the amine and amide groups would exhibit positive potential (blue), marking them as hydrogen bond donor sites. This information is invaluable for predicting non-covalent interactions, which are at the heart of drug-receptor binding.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[2] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

The Molecular Docking Workflow

A typical molecular docking study involves the following steps:

  • Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Preparation of the Ligand: The 3D structure of this compound is prepared, usually starting from its optimized geometry. Appropriate protonation states and charges are assigned.

  • Grid Generation: A grid box is defined around the active site of the receptor. This grid defines the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the active site and to score the different binding poses based on a scoring function.

  • Analysis of Results: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor. The docking score provides an estimate of the binding affinity.

Molecular_Docking_Workflow PDB 1. Obtain Receptor Structure (e.g., from Protein Data Bank) Grid 3. Define Binding Site (Grid Generation) PDB->Grid LigandPrep 2. Prepare Ligand Structure (this compound) Docking 4. Run Docking Simulation LigandPrep->Docking Grid->Docking Analysis 5. Analyze Binding Poses and Interactions Docking->Analysis

Caption: A streamlined workflow for molecular docking studies.

Potential Biological Targets

Given the structural similarity of this compound to isoniazid, a primary target for molecular docking studies would be the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[3] Isoniazid itself is a prodrug that, once activated, inhibits InhA, thereby disrupting mycolic acid synthesis and bacterial cell wall formation. Docking this compound into the active site of InhA can help predict whether it can form similar crucial interactions as the activated form of isoniazid, such as hydrogen bonds with key residues like Tyr158 and NAD+.

Conclusion and Future Directions

The theoretical studies outlined in this guide provide a robust framework for understanding the fundamental properties of this compound. Through DFT calculations, we can predict its stable conformation, spectroscopic characteristics, and electronic properties, which are essential for gauging its reactivity and potential for intermolecular interactions. Molecular docking simulations further allow us to hypothesize its binding modes with relevant biological targets, offering a rational basis for its potential therapeutic applications.

While this theoretical guide provides a wealth of predictive information, it is crucial to underscore the synergistic relationship between computational and experimental research. The theoretical findings presented herein should serve as a springboard for targeted experimental validation, including chemical synthesis, spectroscopic characterization, and in vitro biological evaluation. The iterative cycle of theoretical prediction and experimental confirmation is the cornerstone of modern, efficient drug discovery. Future work should focus on synthesizing derivatives of this compound with modifications guided by these theoretical insights to optimize their pharmacokinetic and pharmacodynamic profiles.

References

  • Al-Buriahi, A. K., et al. (2023). A DFT study on non-enzymatic degradations of anti-tuberculosis drug isoniazid. Journal of Molecular Modeling, 29(9), 271. [Link][3]
  • Atta, A., et al. (2018). Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. Bioorganic Chemistry, 80, 721-732.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003243).
  • Judge, V., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 53-76. [Link][18]
  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of Applied Chemistry, 13(10), 429-434.
  • Koon, N., & Wong, K. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar. [Link]
  • Malla Reddy, C., et al. (2006). Structure−Property Correlations in Bending and Brittle Organic Crystals. Crystal Growth & Design, 6(11), 2465-2476. [Link]
  • Narasimhan, B., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470. [Link][19]
  • NIST. (n.d.). Pyridine.
  • Politzer, P., et al. (2023). A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids. Molecules, 28(12), 4785. [Link][17]
  • PubChem. (n.d.). 2-(Pyridin-2-yl)acetohydrazide.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Isonicotinic acid hydrazine.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples.
  • ResearchGate. (n.d.). Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the....
  • Santoso, M., et al. (2021). Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. Trends in Sciences, 18(21), 1-11.
  • Scientist9279. (2025, March 6). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. [Link][24]
  • SpectraBase. (n.d.). 2-(4-pyridinyl)-4-quinolinecarbohydrazide.
  • Varian, Inc. (n.d.). 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.
  • Warad, I., et al. (2016). TD-DFT and DFT studies on geometry, spectral, thermal and NMR of N'-(di(pyridin-2-yl)methylene)-2-hydroxybenzohydrazide. Journal of Molecular Structure, 1128, 48-56. [Link][26]
  • Zaky, R. R., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 165-172. [Link][27]
  • Zhang, F., et al. (2014). Synthesis, molecular modeling and biological evaluation of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 22(1), 468-477. [Link]

Sources

A Comprehensive Technical Review of 2-(Pyridin-4-YL)acetohydrazide Research: From Antitubercular Cornerstone to Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of a Simple Hydrazide

First synthesized in 1912, 2-(pyridin-4-yl)acetohydrazide, universally known as isonicotinic acid hydrazide or isoniazid (INH), remained an obscure chemical entity for four decades. Its serendipitous discovery in the early 1950s as a potent agent against Mycobacterium tuberculosis (Mtb) revolutionized the treatment of tuberculosis, transforming a death sentence into a manageable disease.[1][2] Today, INH remains a first-line drug in the global fight against TB.[3][4][5] It is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1] This guide provides an in-depth exploration of the extensive research surrounding this pivotal molecule, from its fundamental synthesis and celebrated antitubercular mechanism to its modern role as a versatile scaffold for the development of new therapeutic agents with a broad range of biological activities. For researchers and drug development professionals, understanding the intricate journey of this compound offers a compelling case study in pharmaceutical science, highlighting principles of mechanism-based drug action, the molecular basis of drug resistance, and the enduring potential of established pharmacophores.

Synthesis and Chemical Properties

This compound is a relatively simple and accessible molecule, a fact that has contributed to its widespread use and study. The most common synthetic routes involve the reaction of an isonicotinic acid derivative with hydrazine hydrate.

General Synthetic Pathway

The synthesis of isoniazid and its derivatives, particularly isonicotinoyl hydrazones, is a straightforward process often achieved through condensation reactions.[2]

Experimental Protocol: Synthesis of this compound (Isoniazid)

This protocol describes a common laboratory-scale synthesis from isonicotinamide.

Materials:

  • Isonicotinamide

  • Hydrazine hydrate (100%)

  • Methanol (or other C1 to C3 alcohol)

  • Glycerine bath

  • Reflux apparatus

  • Distillation apparatus

Procedure:

  • Dissolve isonicotinamide in methanol in a round-bottom flask. The ratio of isonicotinamide to alcohol can range from 1:1 to 1:8.[6]

  • Add 100% hydrazine hydrate to the solution.[6][7]

  • Heat the reaction mixture to reflux (approximately 110-115°C) using a glycerine bath and maintain for 4 hours.[6][7]

  • After the reflux period, remove the heat source and arrange the apparatus for distillation.

  • Distill off the alcohol solvent.

  • The resulting solid mass is crude this compound. The product can be collected while still hot.[6][7]

  • The final product can be purified by recrystallization, for example, from ethanol.[8]

Yield and Purity: This single-step conversion can achieve yields greater than 95% with a purity of over 99%.[6][9] The melting point of the purified product is approximately 170°C.[6][7]

The hydrazide moiety of this compound is a key functional group that is crucial for its biological activity and also serves as a reactive handle for synthesizing a vast library of derivatives, most notably hydrazones.[2][10]

The Antitubercular Powerhouse: Mechanism and Resistance

The remarkable specificity and potency of this compound against M. tuberculosis are rooted in a unique bioactivation pathway that targets a critical enzyme in the synthesis of the mycobacterial cell wall.

Mechanism of Action: A Trojan Horse Strategy

Isoniazid itself is not toxic to the bacterium. It is a prodrug that must be "activated" by a mycobacterial enzyme.[1]

  • Uptake and Activation: Isoniazid is taken up by M. tuberculosis. Inside the bacterium, it is activated by the catalase-peroxidase enzyme, KatG.[1][11][12][13]

  • Formation of the Active Species: KatG catalyzes the oxidation of isoniazid, generating several reactive species, including an isonicotinic acyl radical.[1][13]

  • Target Inhibition: This acyl radical spontaneously reacts with the NAD cofactor to form a covalent isonicotinoyl-NAD (INH-NAD) adduct.[1][14][15] This adduct is a slow, tight-binding inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[14][16]

  • Disruption of Mycolic Acid Synthesis: InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for synthesizing the very long-chain mycolic acids.[15][16][17] Mycolic acids are the hallmark lipid components of the robust and impermeable mycobacterial cell wall. By inhibiting InhA, the INH-NAD adduct blocks mycolic acid synthesis, leading to the disruption of the cell wall's integrity and ultimately, bacterial death.[1][17]

INH_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD NAD NAD+ NAD->INH_NAD InhA InhA (Enoyl Reductase) INH_NAD->InhA Inhibition FASII FAS-II Pathway InhA->FASII Catalyzes step in Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocked FASII->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for Bacterial_Death Bacterial Death Mycolic_Acid->Bacterial_Death Disruption leads to

Caption: Mechanism of action for this compound (Isoniazid).

The Achilles' Heel: Mechanisms of Resistance

The emergence of drug-resistant tuberculosis is a major global health threat. For isoniazid, resistance is primarily linked to genetic mutations that disrupt its mechanism of action.

  • KatG Mutations: The most common cause of high-level isoniazid resistance is mutations in the katG gene.[13][18] These mutations can reduce the efficiency of the KatG enzyme or abolish its activity altogether, preventing the activation of the isoniazid prodrug.[11][18] Without activation, the drug is rendered ineffective.

  • InhA Overexpression and Mutations: Low-level resistance is often associated with mutations in the promoter region of the inhA gene, leading to the overexpression of the InhA enzyme. This effectively titrates out the INH-NAD adduct. Mutations within the InhA active site, particularly in the NADH binding pocket, can also confer resistance by reducing the affinity for the INH-NAD adduct.[14][16][19]

Structure-Activity Relationship (SAR) Studies

Decades of research have finely mapped the structural features of this compound that are essential for its potent antitubercular activity. These SAR studies are critical for guiding the design of new analogs that might overcome resistance or offer improved properties.

  • The Hydrazide Moiety is Sacrosanct: Any modification or replacement of the -CONHNH2 group leads to a dramatic loss of activity.[3][5] This underscores its critical role in the activation process and formation of the ultimate active species.

  • The Pyridine Ring is Optimal: While some other heterocyclic rings have been explored, the 4-pyridyl ring is considered optimal for activity.[3][4]

  • Position of the Ring Nitrogen Matters: Isomerization of the pyridine nitrogen to the 2- or 3-position (picolinic or nicotinic acid hydrazides) abolishes antitubercular activity.[3][4][5]

  • Substitution on the Pyridine Ring: Substitution at the 3-position of the pyridine ring is generally not tolerated. However, small substitutions at the 2-position, such as a methyl group, can be permitted, yielding compounds with activity comparable to the parent isoniazid.[3][5]

Caption: Core structure-activity relationships for this compound.

Beyond Tuberculosis: A Scaffold for Diverse Biological Activities

While its fame is cemented in tuberculosis therapy, the this compound scaffold has been extensively used to generate derivatives with a wide spectrum of biological activities. The primary strategy involves the condensation of the hydrazide with various aldehydes and ketones to form hydrazones, significantly expanding the chemical space and biological targets.[2]

Antimicrobial and Antifungal Activity

Researchers have synthesized numerous derivatives of this compound and related acetohydrazides, demonstrating a broad range of antimicrobial activities against various bacterial and fungal strains.

  • Broad-Spectrum Antibacterial: Certain pyridazinone-acetohydrazide derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including E. coli.[20][21]

  • Antifungal Potential: While generally less potent than their antibacterial effects, some acetohydrazide derivatives have displayed moderate activity against fungal pathogens like Candida albicans and Aspergillus niger.[22][23] The modification of textiles with pyridine acetohydrazide derivatives has also been shown to impart antibacterial properties.[24][25][26]

Anticancer Activity

The structural motif of this compound has been incorporated into novel compounds designed as potential anticancer agents.

  • Cytotoxicity against Cancer Cell Lines: Various derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those for liver (HepG2), breast (MCF-7), colon (HCT116, SW1116), and lung (A549) cancer.[27][28][29]

  • Enzyme Inhibition: Some pyridine-based acetohydrazide derivatives have been shown to exert their anticancer effects by inhibiting key enzymes involved in cancer progression, such as PIM-1 kinase and urokinase.[28][30] One acetohydrazide derivative, in particular, showed potent cytotoxicity against MCF-7 and HepG2 cells with IC50 values of 0.34 μM and 0.18 μM, respectively.[30]

Table 1: Summary of Biological Activities of Selected this compound Derivatives

Compound ClassTarget Organism/Cell LineReported Activity (MIC/IC50)Reference(s)
Isoniazid (Parent)M. tuberculosis H37Rv0.03–0.1 µg/mL[3]
Isonicotinoyl HydrazonesM. tuberculosis (INH-Resistant)MICs as low as 1.56 µM[31]
Pyridazinone-acetohydrazidesE. coli, Gram-positive bacteriaActive[20][21]
Pyridine AcetohydrazidesHepG2, MCF-7, SW1116, BGC823IC50 range: 0.76 to 9.59 µM[27]
Dihydropyrazole DerivativesHepG2, MCF-7Promising anticancer activity[28]
Pyrazolyl NicotinonitrileHepG2IC50: 0.18 µM[30]

Future Directions and Conclusion

The story of this compound is a powerful illustration of how a single, simple molecule can have a profound and lasting impact on medicine. While its role as a primary antitubercular agent is secure, the ongoing challenge of drug resistance necessitates continued research. Efforts are focused on designing derivatives and hybrid molecules that can bypass known resistance mechanisms, for instance, by creating direct inhibitors of InhA that do not require KatG activation.[17][31][32]

Furthermore, the demonstrated versatility of the this compound scaffold in generating compounds with potent antimicrobial and anticancer activities ensures its relevance in broader drug discovery programs.[24][27][28] Machine learning and molecular docking studies are increasingly being used to rationally design new derivatives with enhanced activity against both M. tuberculosis and other therapeutic targets.[32][33][34]

References

  • Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production. (n.d.). National Institutes of Health.
  • Rawat, R., Whitty, A., & Tonge, P. J. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance. Proceedings of the National Academy of Sciences, 100(23), 13881–13886.
  • Aragaw, W. W., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. Tuberculosis (Edinburgh, Scotland), 129, 102100.
  • Magliozzo, R. S., & Marcinkeviciene, J. A. (2002). Catalase-Peroxidase (Mycobacterium tuberculosis KatG) Catalysis and Isoniazid Activation. Biochemistry, 41(13), 4247–4255.
  • Aragaw, W. W., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. ResearchGate.
  • de Vlaminck, I., et al. (2016). Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis. PLoS ONE, 11(1), e0147244.
  • Marcinkeviciene, J. A., et al. (2000). Hydrogen Peroxide-Mediated Isoniazid Activation Catalyzed by Mycobacterium tuberculosis Catalase−Peroxidase (KatG) and Its S315T Mutant. Biochemistry, 39(9), 2439–2447.
  • Aragaw, W. W., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. PubMed.
  • Parikh, S. L., et al. (2000). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 39(26), 7645–7650.
  • Wei, C. J., et al. (2003). Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production. Antimicrobial Agents and Chemotherapy, 47(2), 670–676.
  • Manjunatha, U. H., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science Translational Medicine, 7(282), 282ra49.
  • Rawat, R., et al. (2007). Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry, 282(26), 18923–18931.
  • Sridhar, R., et al. (2008). Process for the synthesis of isonicotinic acid hydrazide. Google Patents.
  • Isoniazid. (n.d.). In Wikipedia.
  • Sridhar, R., et al. (2004). Process for the synthesis of isonicotinic acid hydrazide. Google Patents.
  • Zabinski, R. F., & Blanchard, J. S. (1997). Modification of the NADH of the isoniazid target (InhA) from Mycobacterium tuberculosis. Journal of the American Chemical Society, 119(11), 2534–2535.
  • PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE. (2008). European Patent Office.
  • Gareev, I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET & DMPK, 9(2), 167–176.
  • Sridhar, R., et al. (2004). PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE. WIPO.
  • Wang, X. H., et al. (2011). (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2818.
  • Gising, J., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Molecules, 27(20), 7056.
  • Isoniazid derivatives and their anti-tubercular activity. (2024). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Polishchuk, P., et al. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical Biology & Drug Design, 92(1), 1436–1444.
  • Kadir, M., et al. (2012). Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives. Zeitschrift für Naturforschung C, 67(7-8), 365–372.
  • Stranik, O., et al. (2021). Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. Scientific Reports, 11(1), 1–13.
  • Judge, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1947–1960.
  • Othman, A. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 2990.
  • Kadir, M., et al. (2012). Synthesis and in vitro Biological Activity of New 4,6-Disubstituted 3(2H)-Pyridazinone-acetohydrazide Derivatives. ResearchGate.
  • Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024). Research Output.
  • Kholodniak, S. V., et al. (2019). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. Medicinal Chemistry, 15(5), 523–534.
  • Ruswanto, R., et al. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. Journal of Applied Pharmaceutical Science, 9(6), 1–7.
  • A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl). (2014). ResearchGate.
  • Othman, A. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. ResearchGate.
  • Synthesis, molecular modeling and biological evaluation of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives as potential anticancer agents. (2018). ResearchGate.
  • 2-{[3-Cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}acetohydrazide as a synthon for Potent Anticancer Agents. (2015). ResearchGate.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2019). PubMed Central.
  • Structures of some pyridine-/urea-based approved anticancer drugs... (n.d.). ResearchGate.
  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (2019). MDPI.
  • Design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents. (2016). Nature.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). PubMed Central.
  • Turan-Zitouni, G., et al. (2010). Synthesis and antituberculosis activity of some N-pyridyl-N'-thiazolylhydrazine derivatives. European Journal of Medicinal Chemistry, 45(5), 2085–2088.
  • Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. (2003). ResearchGate.

Sources

safety and handling of 2-(Pyridin-4-YL)acetohydrazide in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Safety and Handling of 2-(Pyridin-4-YL)acetohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to instill a deep understanding of the material's potential hazards and the scientific rationale behind recommended safety protocols. By integrating authoritative data with field-proven insights, this guide serves as a critical resource for maintaining a safe and compliant research environment.

Core Principles: Understanding the Compound

This compound (CAS No: 69583-00-2) is a heterocyclic organic compound featuring both a pyridine ring and a hydrazide functional group.[1] These structural motifs are common in medicinal chemistry and serve as building blocks for novel pharmaceutical agents. However, the very reactivity that makes them useful also imparts specific health and safety risks. The pyridine component can be readily absorbed, while the hydrazide group is associated with various toxicological concerns.[2] Therefore, a robust understanding of its hazard profile is not merely a regulatory formality but the foundation of responsible science.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[1][3] The primary risks are associated with acute toxicity through multiple exposure routes and its irritant properties.[1][3]

Table 1: GHS Classification Summary for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4]

Signal Word: Warning [1][3][4]

Primary Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The causality behind these classifications is clear: the compound is sufficiently bioavailable to cause systemic harm upon ingestion, skin contact, or inhalation, and it is locally irritating to tissues.

Proactive Safety: Risk Assessment and Control Measures

A proactive approach to safety involves a multi-layered strategy known as the "Hierarchy of Controls." This framework prioritizes the most effective measures to mitigate risk.

Risk_Assessment_Workflow cluster_0 Risk Management Cycle A Step 1: Identify Hazards (Review SDS & GHS Data) B Step 2: Assess Risks (Evaluate Exposure Potential) A->B Analyze C Step 3: Implement Controls (Engineering, Admin, PPE) B->C Mitigate D Step 4: Review & Refine (Monitor Efficacy of Controls) C->D Verify D->A Iterate

Caption: A cyclical workflow for proactive laboratory risk assessment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the hazard. Their use is non-negotiable when handling this compound.

  • Chemical Fume Hood: All procedures involving the weighing, transfer, or manipulation of this solid compound must be performed inside a properly functioning and certified chemical fume hood.[2] This is the most critical control to prevent the generation and inhalation of airborne dust particles.[4]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[5]

  • Emergency Facilities: An eyewash station and safety shower must be readily accessible and located within a 10-second travel distance from the workstation.[5][6]

Administrative Controls: Standardizing Safe Practices
  • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound must be written and understood by all personnel.

  • Designated Areas: Clearly demarcate the specific area within the lab (e.g., a particular fume hood) where this compound is to be handled.[7]

  • Training: All users must receive documented training on the hazards of this compound and the specific procedures outlined in the SOP.[2]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the primary means of protection. It is the last line of defense after engineering and administrative controls have been implemented.

  • Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact.[6] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid self-contamination.

  • Eye Protection: Chemical safety goggles are mandatory.[2] A face shield should be worn over goggles if there is a risk of splashing, particularly when working with solutions.[6]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[6]

  • Respiratory Protection: Typically not required if all work is conducted within a certified fume hood. If a situation arises where the fume hood is not available or fails, an approved respirator may be necessary, but this should only occur under emergency conditions.[8]

Experimental Protocol: Safe Handling of Solid Compound

This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.

  • Preparation:

    • Ensure the chemical fume hood is on and operating correctly.

    • Don all required PPE: lab coat, safety goggles, and gloves.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) inside the hood.

  • Handling:

    • Retrieve the container of this compound from its designated storage location.[4]

    • Place the container inside the fume hood before opening.

    • Carefully open the container, avoiding any disturbance that could create airborne dust.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance (if the balance is inside the hood) or into a pre-tared, capped vial for weighing outside the hood.

    • Once weighing is complete, securely close the primary container.

  • Post-Handling:

    • Wipe the exterior of the primary container with a damp cloth before returning it to storage.

    • Clean the spatula and any other reusable equipment.

    • Dispose of the weigh boat, bench paper, and any contaminated disposables in a designated hazardous waste container.[9]

    • Remove PPE following the proper doffing procedure (gloves first).

    • Thoroughly wash hands with soap and water.[4][5]

Storage and Waste Management

Storage Conditions

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3][4][8]

  • Security: Store the material in a locked cabinet or an area accessible only to authorized personnel.[3][4]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[6][10]

Waste Disposal
  • Classification: this compound and any materials contaminated with it are considered hazardous waste.[7]

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.[9][10] Do not mix with other waste streams.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Spill_Response_Workflow cluster_main Emergency Spill Response A SPILL DETECTED B Alert Personnel & Evacuate Area A->B C Assess Spill Size (Minor vs. Major) B->C D Minor Spill: Authorized Personnel Cleanup C->D Minor E Major Spill: Contact EHS/Emergency Services C->E Major F Don Full PPE D->F G Contain & Neutralize/Absorb F->G H Collect & Package Waste G->H I Decontaminate Area & Report H->I

Caption: A decision workflow for responding to a chemical spill.

Spill Cleanup (Minor Solid Spill)

A minor spill is a small amount that can be safely cleaned up by trained lab personnel.

  • Alert & Secure: Alert personnel in the immediate area and restrict access.[11]

  • Ventilate: Ensure the spill is in a well-ventilated area or within the fume hood.

  • PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5] Carefully sweep or vacuum the material into a designated hazardous waste container.[4] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor.[11]

First Aid Measures

Immediate and appropriate first aid is critical. Seek medical attention after any exposure.

  • Inhalation: Move the person to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[3][6] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[3]

References

  • This compound | C7H9N3O | CID 460558.
  • Hydrazine Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety. [Link]
  • Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]
  • Laboratory Safety Standard Operating Procedure (SOP).
  • Hydrazine Safety Information. University of California, Santa Barbara. [Link]
  • Pyridine Safety and Handling Procedures.
  • 2-(Pyridin-2-yl)acetohydrazide | C7H9N3O | CID 10953699.
  • Toxicological Profile for Pyridine.
  • A summary of the acute toxicity of 4-aminopyridine to birds and mammals. Toxicology and Applied Pharmacology. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Schiff Bases from 2-(Pyridin-4-YL)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridyl Hydrazone Scaffolds

In the landscape of medicinal chemistry, Schiff bases represent a class of "privileged ligands" due to their synthetic accessibility and broad spectrum of pharmacological activities.[1] The core structure, defined by an azomethine or imine group (-C=N-), serves as a versatile pharmacophore for developing novel therapeutic agents with activities including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[2][3]

This guide focuses on a specific, highly promising subclass: Schiff bases derived from the condensation of 2-(pyridin-4-yl)acetohydrazide with various carbonyl compounds. This scaffold is of particular interest as it combines two critical moieties:

  • The Pyridine Ring: A fundamental nitrogen-containing heterocycle present in numerous natural products and FDA-approved drugs. Its basic nitrogen atom can form crucial hydrogen bonds with biological targets like enzymes and proteins.[2][4][5]

  • The Hydrazone Linker (-CO-NH-N=CH-): This group is more than a simple linker; its unique electronic and structural properties, including the ability to chelate metal ions, contribute significantly to the biological profile of the molecule.[6][7]

Derivatives of the closely related isoniazid (isonicotinic acid hydrazide) have a long history as potent antitubercular agents, and the development of new Schiff bases is a key strategy to combat drug resistance and broaden the therapeutic scope.[6][8] This protocol provides a detailed, experience-driven methodology for the reliable synthesis, purification, and characterization of novel Schiff bases from this compound, establishing a solid foundation for further research and drug development.

Reaction Principle and Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), followed by the elimination of a water molecule to form an imine.[9]

The mechanism proceeds in two primary stages:

  • Nucleophilic Attack: The terminal nitrogen atom of the this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a transient, unstable zwitterionic intermediate which quickly protonates to yield a neutral carbinolamine (or hemiaminal).

  • Dehydration: This step is the rate-determining stage and is typically catalyzed by a weak acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH₂⁺). The lone pair of electrons on the adjacent nitrogen atom then expels the water molecule, and subsequent deprotonation of the nitrogen results in the formation of the stable carbon-nitrogen double bond (imine).[9]

G Hydrazide This compound (Nucleophile) Aldehyde Aldehyde / Ketone (Electrophile) Carbinolamine Carbinolamine Intermediate Hydrazide->Carbinolamine Nucleophilic Addition Aldehyde->Carbinolamine Nucleophilic Addition SchiffBase Schiff Base (Hydrazone) Carbinolamine->SchiffBase Dehydration (-H₂O) Water Water Carbinolamine->Water

Caption: General workflow of Schiff base (hydrazone) formation.

Experimental Protocols

Part A: Synthesis of Starting Material: this compound

For comprehensive control over the research process, it is often necessary to synthesize the hydrazide precursor. The most common route is a two-step process starting from 4-pyridylacetic acid.[10]

Step 1: Fischer Esterification

  • Rationale: Conversion of the carboxylic acid to an ester prevents side reactions during the subsequent hydrazinolysis step.

  • Suspend 4-pyridylacetic acid (1 eq.) in absolute ethanol (approx. 10-15 mL per gram of acid).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq.) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • After cooling, neutralize the mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution) until effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-(pyridin-4-yl)acetate.

Step 2: Hydrazinolysis

  • Rationale: The highly nucleophilic hydrazine hydrate displaces the ethoxy group of the ester to form the stable hydrazide.

  • Dissolve the crude ethyl 2-(pyridin-4-yl)acetate (1 eq.) in absolute ethanol.

  • Add hydrazine hydrate (85-99%, 3-5 eq.) to the solution.

  • Reflux the mixture for 5-7 hours. The formation of a precipitate may be observed.[10]

  • Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to yield this compound as a solid. Purity can be checked by melting point and spectroscopy.

Part B: General Protocol for Schiff Base Synthesis (Conventional Reflux Method)

This protocol outlines a robust and widely applicable method for synthesizing a variety of Schiff bases.

Materials & Equipment

  • Reactants: this compound, various aromatic or heterocyclic aldehydes/ketones.

  • Solvent: Absolute Ethanol or Methanol.

  • Catalyst: Glacial Acetic Acid.

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, beakers, Buchner funnel, vacuum filtration setup, TLC plates (silica gel), melting point apparatus.

Step-by-Step Procedure

  • Reactant Preparation: In a dry round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.51 g) in 30-40 mL of absolute ethanol. Gentle warming may be required to achieve full dissolution.[11]

  • Aldehyde Addition: To this clear solution, add an equimolar amount (10 mmol) of the desired aldehyde (or ketone), preferably dissolved in a small amount of ethanol.[12]

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.[11][12]

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction time can vary from 4 to 8 hours, depending on the reactivity of the carbonyl compound.[12]

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Mobile Phase: A common system is Chloroform:Methanol (8:2 or 9:1 v/v).[12]

    • Procedure: Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new spot (the product) with a different Rf value and the gradual disappearance of the reactant spots indicate reaction progression. The reaction is considered complete when the limiting reactant spot is no longer visible.

  • Isolation and Purification:

    • Upon completion, remove the flask from the heat and allow it to cool to room temperature. The product often precipitates as a crystalline solid.[12]

    • Further cooling in an ice bath can enhance precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product on the filter with a small amount of cold ethanol or distilled water to remove the catalyst and any unreacted starting materials.[12]

    • Dry the product thoroughly.

  • Recrystallization: For obtaining a high-purity product suitable for biological testing, recrystallization is essential. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly. The pure Schiff base will form crystals, which can be isolated by filtration.[13]

G start Dissolve Hydrazide & Aldehyde in EtOH add_cat Add Glacial Acetic Acid (Catalyst) start->add_cat Equimolar amounts reflux Reflux Mixture (4-8 hours) add_cat->reflux tlc Monitor by TLC reflux->tlc Periodically tlc->reflux Incomplete cool Cool to Room Temp & Ice Bath tlc->cool Complete filter Filter & Wash Solid (Cold EtOH) cool->filter recrystal Recrystallize from Hot Ethanol filter->recrystal product Pure Schiff Base recrystal->product

Caption: Experimental workflow for Schiff base synthesis.

Data Summary: Representative Examples

The following table summarizes typical reaction parameters for the synthesis of Schiff bases from this compound, based on analogous reactions with isonicotinohydrazide.[12][13][14]

Aldehyde/KetoneMolar Ratio (Hydrazide:Aldehyde)SolventCatalystTime (h)Yield (%)
Benzaldehyde1:1EthanolGlacial Acetic Acid6-8~85-92%
Salicylaldehyde1:1EthanolGlacial Acetic Acid4-6~90-95%
4-Nitrobenzaldehyde1:1EthanolGlacial Acetic Acid6-8~88-94%
2-Acetylthiophene1:1EthanolNone/Acidic4-5~83%[15]
4-Pyridinecarboxaldehyde1:1Ethanol/WaterNone/Acidic3.5N/A[10]

Structural Characterization and Validation

Confirming the structure of the final product is a critical step to ensure the integrity of the research. A combination of spectroscopic methods should be employed.

  • FT-IR Spectroscopy: This is a rapid and powerful tool for confirming the formation of the azomethine linkage.

    • Key Appearance: A strong absorption band in the region of 1570-1625 cm⁻¹ , characteristic of the C=N (azomethine) stretch.[15][16]

    • Key Disappearance: The absence of the characteristic C=O stretching vibration from the parent aldehyde (typically ~1700 cm⁻¹).

    • Retained Signals: The amide C=O stretch (around 1660-1680 cm⁻¹ ) and the amide N-H stretch (around 3200 cm⁻¹ ) from the hydrazide moiety will still be present.[7][15]

  • ¹H NMR Spectroscopy: Provides detailed information about the proton environment in the molecule.

    • Diagnostic Signal: The appearance of a singlet peak in the downfield region of δ 8.3-8.6 ppm is definitive for the azomethine proton (-N=CH- ).[16]

    • Amide Proton: A broad singlet further downfield, typically δ 11.5-12.0 ppm , corresponds to the amide proton (-CO-NH- ).[13]

    • Other expected signals include the characteristic doublets for the pyridine ring protons and signals for the protons of the aldehyde's aromatic ring.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. The spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[15][16]

References

  • Thomas, A. B., & Nanda, R. K. (2009). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Green Chemistry Letters and Reviews, 2(1), 23-27. [Link]
  • Malik, M. A., et al. (2017). Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. Molecules, 22(6), 859. [Link]
  • Al-Omar, M. A. (2003). Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH). Archives of Pharmacal Research, 26(10), 778-784. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Mechanism of Schiff base (imine)
  • Akramullazi, A., et al. (2024). ISONICOTINOHYDRAZIDE DERIVED SCHIFF BASE–TRANSITION METAL COMPLEXES: STRUCTURE WITH BIOLOGICAL ACTIVITY. International Journal of Chemistry Research, 8(3), 1-9. [Link]
  • Ashrafuzzaman, M., et al. (2020). Biological Applications of Isoniazid Derived Schiff Base Complexes: An Overview. Asian Journal of Research in Biochemistry, 6(3), 17-31. [Link]
  • ResearchGate. (2009). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. [Link]
  • Ashrafuzzaman, M., et al. (2020). Biological Applications of Isoniazid Derived Schiff Base Complexes: An Overview. Asian Journal of Research in Botany. [Link]
  • ResearchGate. (n.d.). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. [Link]
  • Yong, J. N., et al. (2016). Synthesis, Characterization and Antibacterial Studies of Some Isoniazid-derived Schiff Bases. International Research Journal of Pure and Applied Chemistry, 12(1), 1-8. [Link]
  • El-Sayed, W. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • Çamur, M., et al. (2022). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. Journal of Molecular Structure, 1251, 132007. [Link]
  • Kavitha, S., & Farid, K. A. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 38(2). [Link]
  • Chen, J., et al. (2012). (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. [Link]
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025). Development of Ferrocenyl-Pyridine Azine Schiff Base Derivatives: Antimicrobial and Anticancer Potential of Metal Complexes. [Link]
  • Eldehna, W. M., et al. (2014). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 19(10), 16049–16062. [Link]
  • Popiołek, Ł. (2023).
  • Sharma, K., & Singh, R. V. (2020). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Journal of Ravishankar University, 23(1-2), 1-15. [Link]
  • Shamkhy, E. T. (2016). Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(4), 118-123. [Link]

Sources

Synthesis and Application of Metal Complexes with 2-(Pyridin-4-YL)acetohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the preparation, characterization, and application of metal complexes featuring the versatile ligand, 2-(Pyridin-4-YL)acetohydrazide. This guide is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.

Introduction: The Versatility of this compound as a Ligand

This compound is a bifunctional organic molecule that has garnered significant interest in coordination chemistry. Its structure, featuring a pyridine ring and an acetohydrazide moiety, presents multiple coordination sites (the pyridine nitrogen, the amide oxygen, and the terminal amino group of the hydrazide), allowing it to act as a versatile chelating agent for a wide array of metal ions.[1][2][3] The resulting metal complexes often exhibit interesting structural motifs and diverse chemical and biological properties.[4]

The presence of both a pyridine ring, a common pharmacophore, and a hydrazone backbone, known for its biological activity, makes these metal complexes promising candidates for drug discovery and development.[1] Indeed, studies have revealed their potential as antimicrobial and anticancer agents.[4] The chelation of the metal ion can enhance the therapeutic efficacy of the organic ligand, a well-documented phenomenon in medicinal inorganic chemistry.[1]

This guide will provide detailed protocols for the synthesis of the this compound ligand and its subsequent complexation with various transition metals. It will also delve into the essential characterization techniques required to confirm the structure and purity of these novel compounds and discuss their potential applications.

PART 1: Synthesis Protocols

Synthesis of the Ligand: this compound

The synthesis of this compound is typically achieved through a two-step process, starting from 4-picoline. The first step involves the synthesis of the corresponding ester, ethyl 2-(pyridin-4-yl)acetate, which is then converted to the desired hydrazide.

This procedure is adapted from established methods for the synthesis of pyridylacetic acid esters.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 800 mL of anhydrous diethyl ether and 13.9 g (2 gram atoms) of lithium metal shavings.

  • Grignard Reagent Formation (Phenyllithium): While stirring, add 105 mL (157 g, 1 mole) of dry bromobenzene dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux of the ether. After the addition is complete, continue stirring and refluxing until most of the lithium has reacted (approximately 45-90 minutes).

  • Formation of 4-Picolyllithium: To the resulting dark red-brown solution of phenyllithium, add 97 mL (93.1 g, 1 mole) of 4-picoline dropwise over 5-10 minutes. Continue stirring the resulting dark-colored solution for an additional 30 minutes.

  • Carboxylation: Pour the solution of 4-picolyllithium slowly onto 500-750 g of crushed dry ice (solid CO2) in a separate large flask with vigorous shaking. Continue to agitate the mixture until the dark color is discharged.

  • Esterification: Allow the excess dry ice to evaporate. Remove the diethyl ether by distillation under reduced pressure. To the remaining solid residue, add 750 mL of absolute ethanol. Cool the mixture in an ice bath and saturate it with dry hydrogen chloride gas. Allow the reaction mixture to stand overnight.

  • Work-up and Purification: Remove the ethanol by distillation under reduced pressure. Dissolve the syrupy residue in 750 mL of chloroform. Slowly add a paste made from 225 g of potassium carbonate and 135 mL of water with vigorous stirring. Heat the mixture just below boiling for 1 hour. Decant the chloroform layer and remove the solvent by distillation. The crude ethyl 2-(pyridin-4-yl)acetate is then purified by vacuum distillation.

This is a standard hydrazinolysis reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(pyridin-4-yl)acetate (1 equivalent) in absolute ethanol.

  • Hydrazinolysis: To this solution, add an excess of hydrazine hydrate (N2H4·H2O, typically 3-5 equivalents).

  • Reaction: Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry it in a desiccator. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Diagram of the Synthetic Pathway for this compound:

Synthesis Picoline 4-Picoline Ester Ethyl 2-(pyridin-4-yl)acetate Picoline->Ester 1. PhLi, Et2O 2. CO2 3. EtOH, HCl Hydrazide This compound Ester->Hydrazide N2H4·H2O, EtOH, Reflux

Caption: Synthetic route to this compound.

General Protocol for the Synthesis of Metal Complexes

The following is a general procedure for the synthesis of metal complexes with this compound. The specific metal salt, stoichiometry, and reaction conditions may need to be optimized for each specific complex.

Protocol:

  • Ligand Solution: Dissolve this compound (typically 2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or a mixture with DMF or DMSO for sparingly soluble ligands) in a round-bottom flask with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CoCl2·6H2O, NiCl2·6H2O, CuCl2·2H2O, ZnCl2; typically 1 equivalent) in the same solvent.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.

  • Reaction and Precipitation: The reaction mixture is typically stirred for several hours (e.g., 2-4 hours) at room temperature or under reflux, depending on the desired complex. The formation of a precipitate often indicates the formation of the metal complex.

  • Isolation and Purification: Collect the solid complex by filtration. Wash the precipitate with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a vacuum desiccator over a suitable drying agent (e.g., anhydrous CaCl2 or P4O10).

Table 1: Example Reaction Conditions for Metal Complex Synthesis

Metal IonMetal SaltM:L RatioSolventReaction Conditions
Co(II)CoCl₂·6H₂O1:2EthanolReflux for 2 hours
Ni(II)NiCl₂·6H₂O1:2EthanolReflux for 2 hours
Cu(II)CuCl₂·2H₂O1:2EthanolStir at room temp for 3 hours
Zn(II)ZnCl₂1:2MethanolStir at room temp for 4 hours

PART 2: Characterization of the Ligand and its Metal Complexes

Thorough characterization is crucial to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the coordination sites of the ligand.[4] Key vibrational bands to monitor include:

    • ν(N-H) of the hydrazide group (around 3200-3300 cm⁻¹). A shift in this band upon complexation can indicate coordination through the terminal nitrogen.

    • ν(C=O) (Amide I band) of the hydrazide (around 1650-1680 cm⁻¹). A shift to lower frequency is a strong indication of coordination through the carbonyl oxygen.[4]

    • Pyridine ring vibrations (around 1600 cm⁻¹ and 1400-1500 cm⁻¹). Shifts in these bands suggest coordination of the pyridine nitrogen.

    • New bands in the low-frequency region (400-600 cm⁻¹) can be attributed to the formation of ν(M-N) and ν(M-O) bonds.[4]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II)).

    • In the ¹H NMR spectrum of the ligand, key signals include the aromatic protons of the pyridine ring, the methylene protons, and the NH and NH₂ protons of the hydrazide moiety.

    • Upon complexation, shifts in the positions of these protons, particularly those adjacent to the coordination sites, can provide evidence of metal-ligand bond formation. The disappearance of the NH proton signal can indicate deprotonation upon coordination.

  • Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere.[4] The appearance of d-d transition bands in the visible region for transition metal complexes is indicative of their coordination environment (e.g., octahedral, tetrahedral).

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the ligand and its complexes, confirming their composition.

Other Analytical Techniques
  • Elemental Analysis (C, H, N): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compounds, which is then compared with the calculated values for the proposed formulas.

  • Molar Conductivity Measurements: The molar conductivity of the complexes in a suitable solvent (e.g., DMF or DMSO) helps to determine whether they are electrolytic or non-electrolytic in nature.[4] This is useful for distinguishing between coordinated and counter-ions.

  • Magnetic Susceptibility Measurements: For paramagnetic complexes (containing unpaired electrons), magnetic susceptibility measurements at room temperature can help to elucidate the geometry of the complex.

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

Diagram of the Experimental Workflow for Synthesis and Characterization:

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies Ligand_Synth Ligand Synthesis: This compound Complex_Synth Metal Complex Synthesis Ligand_Synth->Complex_Synth Spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis, MS) Complex_Synth->Spectroscopy Analysis Analytical Techniques (Elemental Analysis, Molar Conductivity, Magnetic Susceptibility, TGA) Complex_Synth->Analysis Bio_Activity Biological Activity Screening (Antimicrobial, Anticancer) Spectroscopy->Bio_Activity Analysis->Bio_Activity

Sources

Application Notes and Protocols: Leveraging 2-(Pyridin-4-YL)acetohydrazide for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridine-Hydrazide Scaffold in Antimicrobial Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield potent and broad-spectrum therapeutic agents.[1][2][3] The pyridine nucleus is a "privileged" heterocyclic motif in medicinal chemistry, present in numerous natural products and synthetic drugs, owing to its ability to engage in various biological interactions.[4][5][6] When functionalized with an acetohydrazide moiety, the resulting 2-(Pyridin-4-YL)acetohydrazide scaffold becomes a highly versatile precursor for a diverse range of bioactive molecules.[7][8] The hydrazide group serves as a reactive handle for the construction of various heterocyclic systems, such as Schiff bases and thiazolidinones, which are themselves known to exhibit significant antimicrobial properties.[9][10][11]

This document provides a comprehensive guide for the utilization of this compound in the synthesis of potential antimicrobial agents. It outlines detailed protocols for the synthesis of key derivatives, the underlying chemical principles, and methodologies for subsequent antimicrobial evaluation.

Core Synthetic Strategies and Protocols

The primary synthetic utility of this compound lies in the reactivity of its terminal hydrazide (-NHNH2) group. This nucleophilic group readily condenses with electrophilic carbonyl compounds, such as aldehydes and ketones, to form hydrazones (Schiff bases). These intermediates can then be cyclized to generate more complex heterocyclic structures.

Protocol 1: Synthesis of Schiff Bases from this compound

Schiff bases are a class of compounds containing an azomethine (-C=N-) group. The formation of a hydrazone, a type of Schiff base, from this compound and an aromatic aldehyde is a fundamental and high-yielding reaction, often serving as the first step in a multi-step synthesis.[12][13][14]

Causality Behind Experimental Choices:

  • Solvent: Absolute ethanol is an ideal solvent as it effectively dissolves the reactants and is easily removed post-reaction.

  • Catalyst: A few drops of glacial acetic acid catalyze the condensation by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide nitrogen.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the Schiff base.

Experimental Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 40 mL of absolute ethanol with stirring.

  • Addition of Aldehyde: To this solution, add an equimolar amount (10 mmol) of the desired substituted aromatic aldehyde.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate.

    • Cool the flask in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the purified product in a vacuum oven.

  • Characterization: Characterize the synthesized Schiff base using techniques such as melting point determination, FT-IR, ¹H-NMR, and mass spectrometry. The formation of the Schiff base can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and a singlet for the N=CH proton in the ¹H-NMR spectrum.[15]

Workflow for Schiff Base Synthesis:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Hydrazide This compound Dissolve Dissolve in Ethanol Hydrazide->Dissolve Aldehyde Aromatic Aldehyde Aldehyde->Dissolve Add_Catalyst Add Glacial Acetic Acid Dissolve->Add_Catalyst Reflux Reflux 4-6h Add_Catalyst->Reflux Cool Cool & Precipitate Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Wash->Dry Product Purified Schiff Base Dry->Product

Caption: General workflow for the synthesis of Schiff bases.

Protocol 2: Synthesis of 4-Thiazolidinones from Schiff Bases

4-Thiazolidinones are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, which have demonstrated a wide range of biological activities, including antimicrobial effects.[11][16] They are synthesized by the cyclocondensation of Schiff bases with a compound containing a thiol group, most commonly thioglycolic acid.

Causality Behind Experimental Choices:

  • Reactants: The Schiff base provides the C=N backbone, while thioglycolic acid provides the sulfur atom and the carbonyl group for the heterocyclic ring.

  • Solvent: 1,4-Dioxane is a suitable solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point.

  • Dehydrating Agent: Anhydrous zinc chloride acts as a Lewis acid catalyst and a dehydrating agent, facilitating the cyclization reaction.[11][16]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the Schiff base (5 mmol), synthesized in Protocol 1, in 30 mL of 1,4-dioxane.

  • Addition of Thioglycolic Acid: To this solution, add thioglycolic acid (5.5 mmol).

  • Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride.

  • Reaction: Reflux the reaction mixture for 10-12 hours. Monitor the reaction's completion by TLC.

  • Isolation and Purification:

    • After reflux, pour the reaction mixture into ice-cold water.

    • The solid 4-thiazolidinone derivative that precipitates is collected by filtration.

    • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

  • Characterization: Confirm the structure of the synthesized 4-thiazolidinone by FT-IR, ¹H-NMR, and mass spectrometry. The formation of the thiazolidinone ring is indicated by the appearance of a C=O stretching band for the ring carbonyl group in the IR spectrum.[10]

Workflow for 4-Thiazolidinone Synthesis:

Thiazolidinone_Synthesis Start Schiff Base from Protocol 1 Mix Mix Reactants in Solvent Start->Mix Thioglycolic Thioglycolic Acid Thioglycolic->Mix Solvent 1,4-Dioxane Solvent->Mix Catalyst Anhydrous ZnCl2 Catalyst->Mix Reflux Reflux 10-12h Mix->Reflux Precipitate Pour into Ice Water Reflux->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Purified 4-Thiazolidinone Recrystallize->Product

Caption: Synthesis of 4-thiazolidinones from Schiff bases.

Antimicrobial Activity Screening

Once novel compounds have been synthesized and characterized, their antimicrobial efficacy must be evaluated. Standardized in vitro assays are crucial for determining the spectrum of activity and potency of these new chemical entities.[2]

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Experimental Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight.

    • Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions of the test compounds in the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only). A standard antibiotic (e.g., ceftazidime) should also be tested as a reference.[15]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Data Presentation:

The results of the MIC testing can be summarized in a table for easy comparison.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Schiff Base 1
Thiazolidinone 1
Reference Drug

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with potential antimicrobial activity. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this scaffold. Future work could involve the synthesis of other heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, from this common intermediate. Furthermore, structure-activity relationship (SAR) studies can be conducted to optimize the antimicrobial potency of the synthesized derivatives. The development of novel compounds derived from this compound represents a promising avenue in the ongoing quest for new and effective antimicrobial agents.

References

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts.
  • Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.
  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • Application of Acetohydrazide in the Synthesis of Antimicrobial Pyridine Compounds. Benchchem.
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. OUCI.
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Semantic Scholar.
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Synthesis and antimicrobial activity of substituted acetohydrazide deriv
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar.
  • Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study.
  • Pyridine as a potent antimicrobial agent and its recent discoveries.
  • Green route synthesis of 4-thiazolidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online.
  • Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. MDPI.
  • Application Notes and Protocols: Synthesis of Schiff Bases from 2-(4-Ethylphenoxy)acetohydrazide and Aldehydes. Benchchem.
  • Synthesis of thiazolidin-4-ones and azetidin-2-onesderivatives 4a–j,...
  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central.
  • Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide. Benchchem.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4-THIAZOLIDINONES. Connect Journals.
  • Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing.

Sources

The Versatile Scaffold: 2-(Pyridin-4-YL)acetohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, certain molecular frameworks emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, offering a fertile ground for the development of new drugs. 2-(Pyridin-4-YL)acetohydrazide is one such scaffold, a versatile building block that has paved the way for the discovery of potent anticancer, antimicrobial, and antitubercular agents.[1][2][3][4] Its unique structural features, combining the aromatic pyridine ring with a reactive acetohydrazide moiety, provide an ideal starting point for chemical modifications to fine-tune biological activity and pharmacokinetic properties.[2][3][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in medicinal chemistry. We will delve into its diverse therapeutic applications, explore the synthesis of its derivatives, and provide step-by-step methodologies for their biological evaluation.

Therapeutic Applications: A Multifaceted Approach to Disease

The inherent biological activity of the pyridine ring, coupled with the synthetic tractability of the acetohydrazide group, has made this compound a focal point in the development of various therapeutic agents.[1][2][3]

Anticancer Activity

The pyridine nucleus is a common feature in many approved anticancer drugs.[1][6][7] Derivatives of this compound have been extensively investigated for their cytotoxic effects against various cancer cell lines.[6][7][8][9][10] These compounds often exert their anticancer effects through various mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer.[11]

A common synthetic strategy to enhance the anticancer potency of this scaffold is the formation of Schiff bases or the incorporation of other heterocyclic moieties. These modifications can lead to compounds with significant activity against cell lines such as HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).[8][9][11]

Table 1: Reported Anticancer Activity of Selected this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivativesHEPG2, MCF7, SW1116, BGC8230.76 - 9.59[10]
2-(pyridin-4-yl)quinazolin-4(3H)-one derivativeHePG-260.29[11]
Tetralin–pyridine hybridsHCT1167.7–9.0[1]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of new antibacterial and antifungal agents.[12] Hydrazide-hydrazone derivatives, many of which can be synthesized from this compound, have demonstrated promising antimicrobial properties.[12][13][14][15][16] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[12][13][17] The mechanism of action for these compounds is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes.

Furthermore, some derivatives have been explored for their antifungal potential against pathogens like Candida albicans and Aspergillus niger.[12][13] While the antifungal activity may be less pronounced than their antibacterial effects, these findings highlight the broad-spectrum potential of this scaffold.[12]

Diagram 1: General Synthetic Workflow for this compound Derivatives

G start This compound aldehyde Substituted Aldehyde/Ketone start->aldehyde Condensation acid_chloride Acid Chloride/Anhydride start->acid_chloride Acylation isothiocyanate Isothiocyanate start->isothiocyanate Addition schiff_base Schiff Base Formation (Antimicrobial, Anticancer) aldehyde->schiff_base diacylhydrazine Diacylhydrazine Derivative (Enzyme Inhibitors) acid_chloride->diacylhydrazine thiosemicarbazide Thiosemicarbazide Derivative (Antitubercular, Antimicrobial) isothiocyanate->thiosemicarbazide

Caption: Synthetic pathways from this compound.

Antitubercular Activity

Isoniazid (isonicotinic acid hydrazide), a structural analog of this compound, is a cornerstone of tuberculosis treatment.[18][19][20] This has spurred significant research into other pyridine-4-yl hydrazide derivatives as potential antitubercular agents, particularly against drug-resistant strains of Mycobacterium tuberculosis.[18][19][21][22] The mechanism of action of isoniazid involves its activation by the mycobacterial enzyme KatG to a reactive species that inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[20] It is hypothesized that derivatives of this compound may act through a similar mechanism or possess alternative modes of action that can overcome resistance.

Modifications of the hydrazide group have led to the development of compounds with potent activity against M. tuberculosis H37Rv.[18][21] These findings underscore the enduring importance of this scaffold in the fight against tuberculosis.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of derivatives of this compound. These are generalized procedures and may require optimization based on the specific derivative being synthesized and the biological assay being performed.

Protocol 1: Synthesis of a Schiff Base Derivative of this compound

This protocol describes the synthesis of a Schiff base by reacting this compound with a substituted aldehyde. This is a common and straightforward method to generate a diverse library of compounds for biological screening.[23]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of warm ethanol.

  • Addition of Aldehyde: To the stirred solution, add 1 equivalent of the substituted aromatic aldehyde.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base derivative.

  • Characterization: Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Causality behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively non-toxic. Its boiling point is suitable for refluxing the reaction without requiring excessively high temperatures.

  • Glacial Acetic Acid as Catalyst: The acidic conditions protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide nitrogen.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities and provides a crystalline product with high purity.

Diagram 2: Mechanism of Schiff Base Formation

G cluster_0 Nucleophilic Attack cluster_1 Dehydration Hydrazide R-NH-NH2 Aldehyde R'-CHO Hydrazide->Aldehyde Intermediate1 Hemiaminal Intermediate Aldehyde->Intermediate1 Intermediate2 Protonated Hemiaminal Intermediate1->Intermediate2 + H+ SchiffBase Schiff Base (R-N=CH-R') Intermediate2->SchiffBase Intermediate2->SchiffBase - H2O Water H2O

Caption: The acid-catalyzed formation of a Schiff base.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

Materials:

  • Synthesized this compound derivative

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plate

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (broth with DMSO, no compound)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. The final volume in each well should be 50 µL, and the concentration range should be appropriate for the expected MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, the positive control, and the negative control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

  • Controls:

    • Positive Control: Wells containing a known antibiotic should show no growth at effective concentrations.

    • Negative Control: Wells containing only broth, DMSO, and bacteria should show clear turbidity, indicating bacterial growth.

    • Sterility Control: Wells containing only broth should remain clear.

Causality behind Experimental Choices:

  • Mueller-Hinton Broth: This is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.

  • 0.5 McFarland Standard: This ensures a standardized inoculum density, which is critical for the reproducibility of MIC results.

  • Serial Dilutions: This method allows for the determination of the MIC over a wide range of concentrations.

  • DMSO as Solvent: Many organic compounds have poor water solubility, and DMSO is a common solvent used to dissolve them for biological assays. It is important to ensure that the final concentration of DMSO in the wells is not toxic to the bacteria.

Conclusion

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it an invaluable tool for drug discovery. The applications in anticancer, antimicrobial, and antitubercular research are well-documented and continue to be an active area of investigation. The protocols provided herein offer a starting point for researchers to explore the potential of this versatile molecule and to contribute to the development of new and effective therapeutic agents. The continued exploration of this scaffold and its derivatives holds great promise for addressing some of the most pressing challenges in human health.

References

  • Anticancer activities of some new 2-(3-cyano-7,8-dihydro-4-(5-methyl-furan-2-yl)pyrano[4,3-b]pyridin-1(5H)-yl) acetohydrazide derivatives. (n.d.). ResearchGate.
  • Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024, August 30). Preprints.org.
  • (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide. (2009). PubMed Central.
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023, July 7). MDPI.
  • Diacylhydrazine Derivatives of 2-(5-(Pyridin-3-yl)-2H-Tetrazol-2-yl)Acetohydrazide and 2-(5-(Pyridin-4-yl)-2H-Tetrazol-2-yl)Acetohydrazide as Potential Inhibitors of Nucleotide Pyrophosphatase. (2022, July). ResearchGate.
  • Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. (2020, November). ResearchGate.
  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021, February 18). National Center for Biotechnology Information.
  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021, February 18). National Center for Biotechnology Information.
  • A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl). (n.d.). ResearchGate.
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (n.d.). Semantic Scholar.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PubMed Central.
  • 2-{[3-Cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}acetohydrazide as a synthon for Potent Anticancer Agents. (2015, June 25). ResearchGate.
  • Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI.
  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (n.d.). MDPI.
  • Synthesis, molecular modeling and biological evaluation of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives as potential anticancer agents. (2025, August 6). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Exploration of Pyridine‐4‐hydrazide Derivatives as Promising Antitubercular Agents: Synthesis, Biological Evaluation, and In Silico Studies. (2025, September 1). Semantic Scholar.
  • 2-(pyrazin-2-yloxy)acetohydrazide analogs QSAR Study: An insight into the structural basis of antimycobacterial activity. (n.d.). PubMed.
  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022, November 9). Frontiers.
  • Some biologically active pyridazine derivatives and their application. (n.d.). ResearchGate.
  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016, February 25). Allied Academies.
  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (n.d.). CMJ Publishers.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025, April 28). PubMed Central.
  • Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. (n.d.). PubMed.
  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. (n.d.). PubMed Central.
  • PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. (2019, January 2). ResearchGate.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen.
  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (n.d.). ACS Publications.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PubMed Central.
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.). ResearchGate.

Sources

The Versatility of 2-(Pyridin-4-YL)acetohydrazide: A Gateway to Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine-Hydrazide Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of scaffolds available to the synthetic chemist, those incorporating the pyridine nucleus hold a position of particular significance. The pyridine ring is a common feature in a vast number of natural products and FDA-approved drugs, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1][2] When this privileged heterocycle is coupled with the versatile reactivity of an acetohydrazide moiety, the resulting building block, 2-(Pyridin-4-YL)acetohydrazide, emerges as a powerful synthon for the construction of a diverse array of more complex heterocyclic systems.[3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and field-proven protocols for the utilization of this compound in the synthesis of novel pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These target heterocycles are themselves well-established pharmacophores, known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[4][5] By elucidating the underlying chemical principles and providing step-by-step methodologies, this document aims to empower scientists to harness the full synthetic potential of this compound in their quest for new and effective therapeutic agents.

Physicochemical Properties and Safety Information

Before embarking on the synthesis and application of this compound, a thorough understanding of its physicochemical properties and handling requirements is essential.

PropertyValueSource
Molecular Formula C₇H₉N₃O[6]
Molecular Weight 151.17 g/mol [6]
CAS Number 69583-00-2[6]
Appearance Off-white to light yellow crystalline powderCommercially available data
Solubility Soluble in methanol, ethanol, and DMSOGeneral knowledge of hydrazides
Melting Point Varies depending on purityCommercially available data

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[6] All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Building Block: this compound

The most direct and widely employed method for the synthesis of this compound is the hydrazinolysis of its corresponding ester, ethyl 2-(pyridin-4-yl)acetate. This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group of the ester.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 2-(pyridin-4-yl)acetate

  • Hydrazine hydrate (80-95% solution)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(pyridin-4-yl)acetate (1.0 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).

  • To this stirring solution, add hydrazine hydrate (3.0 to 5.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate the precipitation of the product.

  • Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum to obtain this compound.

Expected Yield: 85-95%

Characterization: The identity and purity of the synthesized this compound should be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

G reagents Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux product This compound reagents->product start Ethyl 2-(pyridin-4-yl)acetate start->reagents

Caption: Synthesis of this compound.

Application in the Synthesis of Novel Heterocycles

The true utility of this compound lies in its ability to serve as a versatile precursor for a variety of heterocyclic systems. The presence of both a nucleophilic terminal amino group and a carbonyl group allows for a range of cyclization reactions.

Synthesis of Pyrazole Derivatives via Knorr Cyclization

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7] This reaction provides a straightforward and efficient route to highly substituted pyrazoles.

Mechanism Insight: The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of acetylacetone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining amino group attacks the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in glacial acetic acid (approximately 15 mL per gram of hydrazide).

  • To the stirring solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled solution into a beaker containing ice-cold water with stirring to precipitate the product.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent such as ethanol or an ethanol-water mixture.

Expected Yield: 70-85%

G reagents Acetylacetone Glacial Acetic Acid, Reflux product 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole reagents->product start This compound start->reagents

Caption: Synthesis of a pyrazole derivative.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another class of five-membered heterocycles with significant biological activities. A common route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acid hydrazide with carbon disulfide in a basic medium.[8][9]

Mechanism Insight: The reaction is initiated by the nucleophilic attack of the hydrazide on carbon disulfide. The resulting intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,3,4-oxadiazole ring. The product exists in a tautomeric equilibrium between the thiol and thione forms.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Dilute hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (1.2 equivalents) in absolute ethanol (approximately 20 mL per gram of KOH).

  • To this solution, add this compound (1.0 equivalent) and stir until it dissolves.

  • Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise, ensuring the temperature remains low.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • After reflux, cool the reaction mixture and reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated mixture into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-(pyridin-4-ylmethyl)-1,3,4-oxadiazole-2-thiol.

Expected Yield: 65-80%

G reagents 1. CS₂, KOH, Ethanol 2. Reflux 3. HCl (aq) product 5-(Pyridin-4-ylmethyl)-1,3,4-oxadiazole-2-thiol reagents->product start This compound start->reagents G reagents1 Aryl isothiocyanate Ethanol, Reflux intermediate Thiosemicarbazide Intermediate reagents1->intermediate reagents2 1. NaOH (aq), Reflux 2. HCl (aq) product 4-Aryl-5-(pyridin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol reagents2->product start This compound start->reagents1 intermediate->reagents2

Caption: General synthesis of 1,2,4-triazole derivatives.

Conclusion: A Building Block for Future Discoveries

This compound has demonstrated its value as a highly effective and versatile building block for the synthesis of a range of biologically relevant heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for accessing pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole scaffolds, all of which are of significant interest in the field of drug discovery. The inherent bioactivity associated with the pyridine nucleus, coupled with the proven pharmacological potential of the resulting heterocycles, positions this compound as a key tool for medicinal chemists. Further exploration of the reactivity of this synthon and the biological evaluation of its derivatives are poised to yield new therapeutic leads in the ongoing battle against a multitude of diseases.

References

  • Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. (n.d.). National Center for Biotechnology Information.
  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2020). Arabian Journal of Chemistry, 13(1), 2937-2953.
  • Novel Acetohydrazide Pyrazole Derivatives. (2019).
  • Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). ResearchGate.
  • Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. (2014). Der Pharma Chemica, 6(5), 340-353.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives | Request PDF. (2014). ResearchGate.
  • Heterocycles in Medicinal Chemistry. (2019). National Center for Biotechnology Information.
  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (n.d.). Open Research@CSIR-NIScPR.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Open Access Text.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2013). National Center for Biotechnology Information.
  • Recent advances in the synthesis of triazole derivatives. (2015). RACO.
  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2019). ResearchGate.
  • TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTON. (2023). Journal Marocain de Chimie Hétérocyclique.
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). IJTSRD.
  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. (2021). Baghdad Science Journal.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2021). National Center for Biotechnology Information.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013). National Center for Biotechnology Information.
  • This compound. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Publishing.
  • Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. (2021). MDPI.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2023).
  • (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. (2020). MDPI.
  • NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.). Korean Chemical Society.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in w
  • Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014).
  • Heterocycles in Medicinal Chemistry II. (2021). MDPI.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... (n.d.). ResearchGate.
  • A convenient preparation oft[4][9][11]riazolo[1,5-a]pyridines from acetohydrazide derivatives. Synthetic and mechanistic aspects. (1986). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of pyridine-2-carboxylic acid hydrazide. (n.d.). PrepChem.com.
  • Synthesis, Characterization and Study of Some N-Substituted Aryl-2- ({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1, 2, 4-Triazol-3-yl} Sulfanyl) Acetamide. (2014).
  • 5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOLE-2-THIOL | CAS 15264-63-8. (n.d.). Matrix Fine Chemicals.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. (2010).
  • An insight on medicinal attributes of 1,2,4-triazoles. (2021).
  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI.
  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (2007).

Sources

Application Notes and Protocols for the N-Acetylation of 2-(Pyridin-4-YL)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-acetylation of 2-(pyridin-4-yl)acetohydrazide, a structural analog of the frontline anti-tuberculosis drug isoniazid.[1][2] The acetylation of hydrazide moieties is a critical transformation in medicinal chemistry, often mirroring metabolic pathways and serving to modulate the pharmacological profile of parent compounds.[3][4][5] We present a robust and reproducible protocol utilizing glacial acetic acid as both the acetylating agent and solvent, a choice favoring green chemistry principles due to its availability, low cost, and reduced toxicity profile.[6] This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating experimental procedure complete with detailed step-by-step instructions, characterization data, and an exploration of the underlying chemical principles.

Introduction and Scientific Rationale

This compound shares the core pyridyl and hydrazide functionalities of isoniazid. In human metabolism, isoniazid is primarily metabolized by N-acetyltransferase 2 (NAT2), where the terminal nitrogen of the hydrazide is acetylated.[2][3] This metabolic step significantly alters the drug's activity and can lead to different therapeutic and toxicological outcomes. Understanding and replicating this acetylation in a laboratory setting is crucial for synthesizing metabolic standards, developing prodrugs, or creating new chemical entities with modified pharmacokinetic properties.

The protocol described herein focuses on the direct N-acetylation of the terminal -NH2 group of the hydrazide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic acid. This is followed by the elimination of a water molecule to yield the stable N'-acetyl-2-(pyridin-4-yl)acetohydrazide. Acetic acid is an effective acetylating agent for hydrazides, particularly when heated under reflux, which provides the necessary activation energy for the reaction to proceed efficiently.[6][7][8]

Reaction Scheme

Caption: N-acetylation of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
This compound69583-00-2C₇H₉N₃O151.17Purity ≥ 98%
Glacial Acetic Acid64-19-7C₂H₄O₂60.05ACS grade or higher
Ethanol (for recrystallization)64-17-5C₂H₆O46.07200 proof, absolute
Diethyl Ether (for washing)60-29-7C₄H₁₀O74.12Anhydrous
Deionized Water7732-18-5H₂O18.02For work-up and recrystallization
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04For drying organic layers (if needed)
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer and stir bars

  • Thermometer

  • Buchner funnel and filter flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Beakers and Erlenmeyer flasks

  • Glass stirring rod

  • Rotary evaporator (optional)

  • Melting point apparatus

  • Analytical balance

  • FT-IR Spectrometer

  • NMR Spectrometer

  • Mass Spectrometer

Detailed Experimental Protocol

This protocol is based on a well-established method for the N-acetylation of various hydrazides using glacial acetic acid.[6]

Workflow Diagram

Experimental_Workflow start Start dissolve 1. Dissolve this compound (2.0 mmol) in glacial acetic acid (5 mL) in a 50 mL round-bottom flask. start->dissolve reflux 2. Attach reflux condenser and heat the mixture to reflux (approx. 118°C) for 4 hours with stirring. dissolve->reflux monitor 3. Monitor reaction progress using TLC (optional). reflux->monitor cool 4. Cool the reaction mixture to room temperature. monitor->cool precipitate 5. Pour the cooled solution into crushed ice (approx. 50g). Stir until a precipitate forms. cool->precipitate filter 6. Collect the solid product by suction filtration. Wash with cold diethyl ether. precipitate->filter recrystallize 7. Recrystallize the crude solid from an ethanol-water mixture to obtain pure crystals. filter->recrystallize dry 8. Dry the purified product in a vacuum oven at 50°C. recrystallize->dry characterize 9. Characterize the final product (FT-IR, NMR, MS, Melting Point). dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.302 g, 2.0 mmol).

  • Addition of Reagent: Add glacial acetic acid (5.0 mL) to the flask. The acetic acid acts as both the solvent and the acetylating reagent.[6]

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath. Heat the mixture to reflux (approximately 118°C) with continuous stirring. Maintain the reflux for 4 hours.

  • Reaction Work-up: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled, clear solution into a beaker containing approximately 50 g of crushed ice while stirring with a glass rod. A white precipitate should form.

  • Isolation of Crude Product: Collect the solid precipitate by suction filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any residual acetic acid.

  • Purification by Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add deionized water dropwise until a clear solution is obtained at boiling point. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven at 50°C to a constant weight.

Product Characterization and Validation

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound. The expected product is N'-acetyl-2-(pyridin-4-yl)acetohydrazide (C₉H₁₁N₃O₂, MW: 193.20 g/mol ).

TechniqueExpected ResultsRationale for Validation
Appearance White to off-white crystalline solidProvides a preliminary check of product purity.
Melting Point A sharp, defined melting point. (Literature suggests similar N-acetyl hydrazides have melting points in the 130-260°C range).[6]A narrow melting point range is indicative of high purity.
FT-IR (KBr, cm⁻¹) ~3200-3300 (N-H stretch, amide), ~3050 (Aromatic C-H stretch), ~1680 (C=O stretch, acetyl group), ~1650 (C=O stretch, hydrazide), ~1600 (C=N stretch, pyridine ring).[9][10]Confirms the presence of key functional groups (amide N-H, two distinct carbonyls) and the disappearance of the primary -NH₂ stretches from the starting material.
¹H NMR (DMSO-d₆) δ ~10.0-10.5 (s, 1H, -CONH-), δ ~9.8-10.2 (s, 1H, -NH-CO-CH₃), δ ~8.5 (d, 2H, pyridine H-2,6), δ ~7.3 (d, 2H, pyridine H-3,5), δ ~3.6 (s, 2H, -CH₂-), δ ~1.9 (s, 3H, -COCH₃).[6]Unambiguously confirms the structure. The key signals are the singlet for the newly introduced acetyl methyl group (~1.9 ppm) and the two distinct N-H protons.
¹³C NMR (DMSO-d₆) δ ~170.0 (C=O, acetyl), δ ~168.0 (C=O, hydrazide), δ ~150.0 (pyridine C-2,6), δ ~145.0 (pyridine C-4), δ ~124.0 (pyridine C-3,5), δ ~40.0 (-CH₂-), δ ~21.0 (-CH₃).[6]Verifies the carbon framework of the molecule, including the two carbonyl carbons and the acetyl methyl carbon.
Mass Spec. (ESI+) Expected m/z: 194.09 [M+H]⁺Confirms the molecular weight of the target compound.

Safety and Handling Precautions

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Diethyl Ether: Extremely flammable. Work away from ignition sources.

  • General Precautions: Perform all operations in a well-ventilated laboratory fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Unissa, A. N., Hanna, L. E., & Selvakumar, N. (2020). Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(1), e00456-20. [Link]
  • Patsnap. (2024). What is the mechanism of Isoniazid?
  • Wikipedia. (2024). Isoniazid. In Wikipedia. [Link]
  • Unissa, A. N., Hanna, L. E., & Selvakumar, N. (2020). Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis. PubMed. [Link]
  • American Society for Microbiology. (2020). Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
  • Kawasaki, K., et al. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50(9), 1263-1265. [Link]
  • Beyzaei, H., Sheikh, S., Shiri, F., & Aryan, R. (2025).
  • ResearchGate. (2018). Mono-and di-acetylation of hydrazine hydrate according to different supported reagents. [Link]
  • Kawasaki, K., et al. (2002). Acylation of hydrazides with acetic acid and formic acid. PubMed. [Link]
  • Arkat USA, Inc. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold.
  • Liu, Z.-L., et al. (2011). (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide. Acta Crystallographica Section E. [Link]
  • ResearchGate. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. [Link]
  • MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • PubChem. (n.d.). This compound.
  • MDPI. (2021). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules. [Link]
  • Scribd. (n.d.).

Sources

The Emergence of 2-(Pyridin-4-YL)acetohydrazide Derivatives as a Versatile Scaffold for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for New Antifungal Therapies

Invasive fungal infections represent a significant and growing threat to global public health, causing substantial morbidity and mortality, particularly in immunocompromised populations.[1] The therapeutic arsenal to combat these infections is alarmingly limited, consisting of only a few major drug classes.[1] This situation is exacerbated by the rise of antifungal resistance to mainstay treatments like the azoles, limiting their clinical efficacy and underscoring the urgent need for novel therapeutic agents with different mechanisms of action.[2]

The hydrazone moiety (–NHN=CH–) has emerged as a privileged pharmacophore in medicinal chemistry, known for its synthetic accessibility and wide range of biological activities, including antimicrobial, anticonvulsant, and antitumor effects.[3][4] When coupled with a pyridine ring, a core structure in many biologically active compounds, the resulting pyridylhydrazone scaffold presents a promising avenue for the development of new drugs.[5][6][7] Specifically, derivatives of 2-(Pyridin-4-YL)acetohydrazide, an analogue of the well-known antitubercular drug isoniazid (isonicotinic acid hydrazide), offer a synthetically tractable platform for generating chemical diversity to tackle fungal pathogens.[3][8][9]

This comprehensive guide provides detailed protocols for the synthesis, characterization, and evaluation of this compound derivatives as potential antifungal agents. It is designed for researchers in drug discovery and medicinal chemistry, offering a logical workflow from chemical synthesis to biological validation.

Logical Workflow for Antifungal Drug Discovery

The development process follows a structured cascade, beginning with the synthesis of a core scaffold and a library of its derivatives. These compounds then undergo a primary screen for antifungal activity, followed by secondary assays to determine their safety profile and elucidate their mechanism of action.

Antifungal_Discovery_Workflow cluster_0 Chemical Synthesis & Characterization cluster_1 Biological Evaluation A Synthesis of Ethyl 2-(pyridin-4-yl)acetate B Synthesis of Core Scaffold: This compound A->B Hydrazinolysis C Synthesis of N'-Aryl/Alkyl Hydrazone Library B->C Condensation (Acid Catalysis) D Structural Characterization (NMR, IR, MS) C->D E Primary Screening: In Vitro Antifungal Susceptibility (MIC Determination) D->E Purified Compounds F Secondary Screening: Cytotoxicity Assay (e.g., MTT Assay) E->F Active Compounds G Mechanism of Action Studies E->G Active Compounds H Hit Compound Selection F->H G->H

Caption: High-level workflow for the development of novel antifungal agents.

PART 1: Synthesis and Characterization

The synthetic strategy is a two-step process: first, the creation of the core this compound scaffold, followed by the diversification of this scaffold into a library of hydrazone derivatives.

Protocol 1.1: Synthesis of this compound (Core Scaffold)

This protocol details the synthesis of the central hydrazide intermediate from its corresponding ester via hydrazinolysis. This reaction involves a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester.[10]

Materials:

  • Ethyl 2-(pyridin-4-yl)acetate

  • Hydrazine hydrate (80% solution in water)

  • Absolute Ethanol

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, Buchner funnel, filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethyl 2-(pyridin-4-yl)acetate (0.1 mol) in 100 mL of absolute ethanol.

  • Reagent Addition: While stirring, add hydrazine hydrate (0.2 mol, 2 molar equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 6-8 hours.

    • Rationale: Heating accelerates the reaction rate between the ester and the less nucleophilic hydrazine. The 2:1 molar excess of hydrazine ensures the complete consumption of the starting ester.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved. The product should be a white crystalline solid.

Protocol 1.2: General Procedure for the Synthesis of N'-Substituted Hydrazone Derivatives

This protocol describes the acid-catalyzed condensation reaction between the synthesized acetohydrazide and various aromatic or aliphatic aldehydes/ketones to form the final hydrazone derivatives.[8]

Materials:

  • This compound (from Protocol 1.1)

  • Substituted aromatic/aliphatic aldehydes or ketones (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetone)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolution: Dissolve this compound (0.01 mol) in absolute ethanol (20-30 mL) in a round-bottom flask. Gentle warming may be required to achieve complete dissolution.

  • Addition of Carbonyl: To this solution, add an equimolar amount (0.01 mol) of the desired aldehyde or ketone.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Rationale: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure of the synthesized derivatives using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Scheme start ester Ethyl 2-(pyridin-4-yl)acetate hydrazide This compound ester->hydrazide Hydrazine Hydrate Ethanol, Reflux hydrazone N'-(R-ylidene)-2-(pyridin-4-yl)acetohydrazide hydrazide->hydrazone Ethanol, Acetic Acid (cat.) Reflux aldehyde R-CHO (Aldehyde/Ketone) aldehyde->hydrazone

Caption: General synthesis scheme for this compound derivatives.

PART 2: In Vitro Biological Evaluation

Once a library of compounds is synthesized and purified, the next critical phase is to assess their biological activity. This involves determining their antifungal efficacy and selectivity.

Protocol 2.1: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts. It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[8][11]

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile saline (0.85%)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Harvest the fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard (for yeasts, this corresponds to approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[11]

  • Compound Preparation:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Assay Plate Setup:

    • Transfer 100 µL of each compound dilution to the corresponding wells of the final assay plate.

    • Add 100 µL of the prepared fungal inoculum to each well. The final volume in each well will be 200 µL.

    • Include a drug-free well (growth control) containing 100 µL of inoculum and 100 µL of medium.

    • Include a sterility control well (medium only).

    • Include positive control wells with a standard antifungal drug.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) with a microplate reader.

Representative Antifungal Activity Data

The following table presents representative MIC data for analogues of this compound (specifically, isoniazid/pyridine-4-carbohydrazide derivatives) against common fungal pathogens to illustrate expected activity ranges.

Compound IDModification (Substituent on Hydrazone)C. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. parapsilosis MIC (µg/mL)Reference
INH-1 Phenyl>25016-2416-24[8],[12]
INH-2 4-Chlorophenyl62.5--[8]
INH-3 4-Nitrophenyl125--[8]
INH-4 4-Hydroxyphenyl>250--[8]
Fluconazole (Positive Control)0.25-1.08-320.125-0.5[12]

Note: Data is compiled from studies on closely related pyridine-4-carbohydrazide derivatives and serves as an illustrative guide.

PART 3: Selectivity and Mechanism of Action

A promising antifungal agent must be selectively toxic to fungal cells while exhibiting minimal toxicity to host cells. Understanding its mechanism of action is crucial for further development.

Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of a compound. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver cancer)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Rationale: Only metabolically active cells can reduce the MTT, providing a direct measure of viability.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly (e.g., by shaking on an orbital shaker for 15 minutes) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined.

Protocol 3.2: Ergosterol Biosynthesis Inhibition Assay

Many antifungal drugs, particularly the azoles, function by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[6] This protocol quantifies the total cellular ergosterol content after drug treatment using UV-spectrophotometry.[14]

Materials:

  • Fungal cells (e.g., Candida albicans)

  • Test compounds

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-Heptane

  • Sterile water

  • Glass screw-cap tubes

  • Water bath (85°C)

  • UV-Vis Spectrophotometer with quartz cuvettes

Procedure:

  • Cell Treatment: Grow fungal cells in a suitable broth medium (e.g., Sabouraud Dextrose Broth) in the presence of sub-MIC concentrations of the test compounds for 16-24 hours. Include a no-drug control.

  • Cell Harvesting: Harvest the cells by centrifugation, wash with sterile water, and determine the wet weight of the cell pellet.

  • Saponification: Add 3 mL of alcoholic KOH to the cell pellet, vortex vigorously for 1 minute, and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.[14]

    • Rationale: Saponification is a hydrolysis process that breaks down fatty acid esters, releasing the non-saponifiable sterols like ergosterol.

  • Sterol Extraction: After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-heptane to the tube. Vortex vigorously for 3 minutes to extract the sterols into the n-heptane layer.[14]

  • Spectrophotometry: Carefully transfer the upper n-heptane layer to a quartz cuvette. Scan the absorbance from 240 nm to 300 nm. Ergosterol has a characteristic four-peaked spectrum with a prominent peak at 282 nm.

  • Quantification: The amount of ergosterol can be calculated based on the absorbance at 282 nm. A reduction in the ergosterol content in treated cells compared to the control indicates inhibition of the ergosterol biosynthesis pathway.

Protocol 3.3: Fungal Membrane Integrity Assay (Propidium Iodide Staining)

This assay determines if a compound damages the fungal cell membrane. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell, binds to DNA, and exhibits a strong red fluorescence.[15]

Materials:

  • Fungal cells

  • Test compounds

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat fungal cells (approximately 10⁶ cells/mL) with the test compounds at various concentrations (e.g., 1x and 2x MIC) for a defined period (e.g., 1-4 hours). Include a no-drug control and a positive control known to disrupt membranes (e.g., 70% ethanol).

  • Staining: Harvest the cells by centrifugation, wash once with PBS, and resuspend in 500 µL of PBS.

  • PI Addition: Add PI to a final concentration of 1-2 µg/mL and incubate in the dark for 5-10 minutes.

  • Analysis:

    • Flow Cytometry: Analyze the cells using a flow cytometer. Live cells will show low fluorescence, while membrane-compromised cells will show a high red fluorescence signal. Quantify the percentage of PI-positive cells.

    • Fluorescence Microscopy: Place a small aliquot of the cell suspension on a microscope slide and observe under a fluorescence microscope using an appropriate filter set (e.g., for rhodamine). Count the percentage of fluorescent (dead) cells versus non-fluorescent (live) cells.

MOA_Diagram cluster_0 Fungal Cell Membrane Cell Membrane (Ergosterol) PI Propidium Iodide Membrane->PI Allows Entry if Damaged Pathway Ergosterol Biosynthesis Pathway Pathway->Membrane Provides Ergosterol DNA DNA Compound This compound Derivative Compound->Membrane Disruption? Compound->Pathway Inhibition? PI->DNA Binds & Fluoresces

Caption: Potential mechanisms of action for novel antifungal compounds.

Conclusion and Future Directions

The this compound scaffold provides a robust and versatile starting point for the development of novel antifungal agents. The protocols outlined in this guide offer a systematic approach to synthesize a diverse library of derivatives and evaluate their biological potential. By coupling efficient chemical synthesis with a tiered biological screening cascade—encompassing primary antifungal activity, host cell cytotoxicity, and mechanism of action studies—researchers can effectively identify and advance promising lead compounds. Future work should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as progressing lead candidates into in vivo models of fungal infection to assess their therapeutic potential.

References

  • Synthesis and Antifungal Activity In Vitro of Isoniazid Derivatives against Histoplasma capsulatum var.
  • A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o. (n.d.). IIT Kanpur. [Link]
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). PMC - NIH. [Link]
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Analysis of Plasma Membrane Integrity by Fluorescent Detection of Tl+ Uptake. (n.d.). PMC - NIH. [Link]
  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (n.d.). MDPI. [Link]
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025, August 5).
  • Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. (n.d.). PubMed Central. [Link]
  • Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. (2021, August 12). PubMed. [Link]
  • Membrane permeabilization assays. (A) Propidium iodide incorporation.... (n.d.).
  • Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. (n.d.). ASM Journals. [Link]
  • In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. (n.d.). Frontiers. [Link]
  • Viability assay on HEK293T cell line. Graph of MTT assay after 24 h.... (n.d.).
  • UV-based evaluation of ergosterol for monitoring the fungal exposure in Italian buffalo farms. (2017, December 1). PubMed. [Link]
  • Isoniazid. (n.d.). Wikipedia. [Link]
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (n.d.). MDPI. [Link]
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • Regular Article. (n.d.). Organic Chemistry Research. [Link]
  • Isoniazid derivatives and their anti-tubercular activity. (n.d.).
  • Technical Manual MTT Cell Viability Assay Kit Catalogue Code: BA0004 Pack Size. (n.d.). Assay Genie. [Link]
  • Propidium Iodide Assay Protocol. (n.d.).
  • Synthesis of Some New Heterocyclic Compounds Using -(N-Saccharin) Acetohydrazide (NJC). (2025, August 6).
  • Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. (2011, November 1). Bentham Science Publishers. [Link]
  • Propidium Iodide Solution(1mg/ml in deionized water)(Cat. # 786-1272, 786-1273). (n.d.). G-Biosciences. [Link]
  • Development and Validation by UV Spectrophotometric method for Simultaneous Estimation of Fluconazole and Thymol in Formul
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.).
  • Potent antimicrobial agents against azole-resistant fungi based on pyridinohydrazide and hydrazomethylpyridine structural motifs. (2015, July 1). PubMed. [Link]
  • Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. (n.d.). PubMed Central. [Link]
  • Novel isoniazid derivative as promising antituberculosis agent. (2020, July 14). PMC - NIH. [Link]
  • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl) - Research India Publications. (n.d.).
  • Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. (2014, January 15). PubMed. [Link]
  • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (n.d.). NIH. [Link]ncbi.nlm.nih.gov/pmc/articles/PMC9925763/)

Sources

Application Notes & Protocols for the Analytical Characterization of 2-(Pyridin-4-YL)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(Pyridin-4-YL)acetohydrazide

This compound is a heterocyclic organic compound featuring a pyridine ring and an acetohydrazide functional group. As an isomer of the primary anti-tuberculosis drug isoniazid, this molecule and its derivatives are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[1][2] Its structural motifs, the pyridine ring and the hydrazide moiety, are known pharmacophores that can interact with various biological targets.[2]

The journey from synthesis to a potential pharmaceutical product is underpinned by rigorous analytical characterization. Establishing the identity, purity, stability, and impurity profile of this compound is not merely a procedural step but a fundamental requirement for ensuring its safety, efficacy, and quality. This guide provides a comprehensive framework of analytical techniques and detailed protocols tailored for the complete characterization of this compound, grounded in established scientific principles and regulatory expectations.

PropertyValueSource
IUPAC Name 2-pyridin-4-ylacetohydrazidePubChem[3]
CAS Number 69583-00-2PubChem[3]
Molecular Formula C₇H₉N₃OPubChem[3]
Molecular Weight 151.17 g/mol PubChem[3]

Integrated Analytical Workflow

A robust characterization strategy employs multiple orthogonal techniques in a logical sequence. The primary goal is to build a complete analytical profile of the molecule, where each technique provides a unique and complementary piece of information. The workflow begins with confirming the molecular structure, proceeds to quantifying purity and impurities, and concludes with assessing its physical and thermal properties.

Analytical_Workflow Fig 1: Integrated Workflow for Characterization cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV (Purity Assay, Quantification) NMR->HPLC MS Mass Spectrometry (Confirm MW & Fragmentation) MS->HPLC FTIR FTIR Spectroscopy (Functional Group ID) FTIR->HPLC Hydrazine Genotoxic Impurity Analysis (Hydrazine Quantification) HPLC->Hydrazine Thermal Thermal Analysis (TGA/DSC for Stability, MP) HPLC->Thermal Final Fully Characterized Product Hydrazine->Final Thermal->Final Synthesis Synthesized Product Synthesis->NMR Synthesis->MS Synthesis->FTIR

Caption: Integrated workflow for the characterization of this compound.

Structural Elucidation: Confirming Molecular Identity

The first step in characterization is the unequivocal confirmation of the chemical structure. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a definitive structural signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR confirms the 4-substitution pattern on the pyridine ring and the presence of the acetohydrazide side chain.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Technique Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR Pyridine H-2, H-6~8.5DoubletProtons alpha to the ring nitrogen are deshielded.[4][5]
Pyridine H-3, H-5~7.3DoubletProtons beta to the ring nitrogen.[4][5]
-CH₂-~3.5SingletMethylene protons adjacent to the carbonyl and pyridine ring.
-NH₂~4.3Broad SingletHydrazide terminal amine protons.
-NH-~9.4Broad SingletAmide proton.
¹³C NMR C=O (Amide)~169-Typical chemical shift for an amide carbonyl carbon.[6]
Pyridine C-4~145-Quaternary carbon attached to the side chain.
Pyridine C-2, C-6~150-Carbons alpha to the ring nitrogen.[7]
Pyridine C-3, C-5~124-Carbons beta to the ring nitrogen.[7]
-CH₂-~40-Methylene carbon.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively solubilizes the compound and its residual water peak does not interfere with key signals.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more).

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

Mass Spectrometry (MS)

Principle & Application: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.[8]

Expected MS Data

  • Molecular Ion ([M]⁺): m/z ≈ 151.07

  • High-Resolution MS (ESI+): Calculated for [M+H]⁺ (C₇H₁₀N₃O⁺): m/z 152.0818. Finding a mass that matches this value to within 5 ppm confirms the elemental formula.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the hydrazide moiety or cleavage at the benzylic position, such as the pyridin-4-ylmethyl cation (m/z 92).

Protocol: MS Analysis (LC-MS with ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Method: Infuse the sample directly or perform a rapid chromatographic separation. Acquire data in positive ion mode.

  • Data Analysis: Identify the [M+H]⁺ peak in the full scan spectrum. If using a high-resolution instrument (e.g., TOF or Orbitrap), calculate the elemental composition from the accurate mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Application: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is an excellent, rapid technique to confirm the presence of the key amide and pyridine functionalities.[1]

Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
3300 - 3100N-H StretchAmine (-NH₂) and Amide (-NH-)[9][10]
~1670C=O Stretch (Amide I)Carbonyl of the acetohydrazide[9][11]
~1630N-H BendAmine (-NH₂)[9]
~1550C=N, C=C StretchPyridine Ring[10]
~1410Pyridine Ring VibrationPyridine Ring[9]

Protocol: FTIR Analysis (ATR or KBr Pellet)

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp. This is the fastest and most common method.

  • Sample Preparation (KBr): Alternatively, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.

  • Data Collection: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

Purity Assessment and Impurity Control

Ensuring the purity of a drug substance is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose. Additionally, specific tests for potential genotoxic impurities, such as hydrazine, are mandatory.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Principle & Application: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. It is a highly sensitive and quantitative method for determining the purity of the main compound and detecting any related impurities. The method must be validated according to ICH guidelines to ensure it is fit for purpose.[12][13]

Protocol: RP-HPLC Purity Method

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard column for reverse-phase separation of small molecules.
Mobile Phase A 10 mM Ammonium Acetate, pH 5.0Buffered aqueous phase to ensure consistent ionization and peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Gradient 5% B to 95% B over 20 minA gradient is used to ensure elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 260 nmThe pyridine ring has strong absorbance in this UV region.
Injection Vol. 10 µL-
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

System Suitability and Validation:

  • System Suitability: Before analysis, inject a standard solution multiple times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Specificity: The method should be able to resolve the main peak from impurities and degradation products.

  • Linearity: The detector response should be linear across a range of concentrations (e.g., 0.1 - 1.5 mg/mL).

  • Accuracy & Precision: The method must be proven to be accurate (closeness to the true value) and precise (reproducibility of results).

HPLC_Workflow Fig 2: Workflow for HPLC Purity Analysis cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Processing Dev Develop Separation Method (Column, Mobile Phase, Gradient) Val Validate Method (ICH) (Linearity, Accuracy, Precision) Dev->Val Prep Prepare Sample Solution (e.g., 1.0 mg/mL in Diluent) Val->Prep Inject Inject & Acquire Data Prep->Inject Integrate Integrate Peaks Inject->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate End Reported Purity (%) Calculate->End Start Need Purity Value Start->Dev

Caption: Workflow for HPLC purity analysis.

Analysis of Hydrazine (Genotoxic Impurity)

Principle & Application: Hydrazine is a potential starting material or degradation product in the synthesis of hydrazides and is classified as a potential genotoxic impurity (GTI).[14] Regulatory guidelines mandate strict control of GTIs to very low levels (ppm).[14] Due to its lack of a chromophore and high polarity, direct analysis is difficult. Therefore, a derivatization step is employed to make it detectable by UV-Vis spectrophotometry or HPLC-UV.[12][15] A common derivatizing agent is p-dimethylaminobenzaldehyde (p-DAB), which reacts with hydrazine to form a brightly colored azine product.[14]

Protocol: Spectrophotometric Determination of Hydrazine

  • Reagent Preparation (p-DAB Solution): Dissolve 0.8 g of 4-dimethylaminobenzaldehyde in a mixture of 40 mL ethanol and 4 mL concentrated hydrochloric acid.[14]

  • Standard Preparation: Prepare a stock solution of hydrazine sulfate and perform serial dilutions to create calibration standards (e.g., 0.2 to 2.0 µg/mL).

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of diluent (e.g., water/methanol).

  • Derivatization: To a fixed volume of each standard and sample solution, add the p-DAB reagent solution. Allow the color to develop for a specified time (e.g., 15 minutes).

  • Measurement: Measure the absorbance of the yellow color at the wavelength of maximum absorbance (λmax ≈ 455 nm) using a UV-Vis spectrophotometer.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards versus their concentration. Determine the concentration of hydrazine in the sample from this curve. The method must be validated for specificity, linearity, LOD, and LOQ.[15][16]

Physicochemical Characterization: Thermal Properties

Principle & Application: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of a material. DSC measures heat flow associated with transitions (like melting) as a function of temperature, while TGA measures changes in mass with temperature, indicating decomposition.[17] This information is vital for determining the melting point, assessing stability for storage and processing, and identifying potential polymorphic forms.[18][19]

Protocol: Thermal Analysis

Parameter TGA Condition DSC Condition Rationale
Sample Size 5-10 mg2-5 mg-
Pan Open alumina panSealed aluminum panSealed pan for DSC prevents mass loss before melting.
Atmosphere Nitrogen @ 50 mL/minNitrogen @ 50 mL/minInert atmosphere prevents oxidative degradation.[17]
Heating Rate 10 °C/min10 °C/minStandard heating rate for pharmaceutical materials.
Temp. Range Ambient to 600 °CAmbient to 300 °CRange should cover melting and decomposition events.

Expected Data:

  • DSC: An endothermic peak corresponding to the melting point (Tm) of the compound. The area under the peak gives the enthalpy of fusion (ΔHf).

  • TGA: A stable baseline until the onset of decomposition, followed by one or more steps of mass loss. The data reveals the temperature at which the compound begins to degrade. For hydrazides, decomposition often involves several stages.[18]

Conclusion

The comprehensive analytical characterization of this compound requires a multi-faceted approach. The protocols and application notes detailed in this guide provide a robust framework for researchers to confirm the identity, purity, and stability of this promising molecule. By integrating NMR, MS, and FTIR for structural elucidation, employing validated HPLC methods for purity and impurity profiling, and utilizing thermal analysis for physicochemical assessment, scientists can build a complete and reliable data package essential for advancing research and development in medicinal chemistry.

References

  • PubChem. This compound.
  • ResearchGate. Figure No. 1 FTIR spectrums of (a) Isoniazid, (b) L(+)tartaric acid and... [Link]
  • ResearchGate. The FTIR spectra of isoniazid (INH), pentanedioic acid (GA), and INH-GA as a physical mixture and the (2:1) co-crystal. [Link]
  • ResearchGate. Infrared spectra of A) isoniazid (inh) and B) Ag-inh. [Link]
  • MDPI. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. [Link]
  • CORE.
  • MDPI. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]
  • PubChem. 2-(Pyridin-2-yl)acetohydrazide.
  • ResearchGate. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]
  • NIH National Library of Medicine. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. [Link]
  • Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]
  • ResearchGate. (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. [Link]
  • ResearchGate. Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. [Link]
  • NIH National Library of Medicine.
  • ResearchGate. (PDF) Synthesis, Characterization and Thermal Analysis of New Cu(II) Complexes with Hydrazide Ligands. [Link]
  • RASĀYAN Journal of Chemistry.
  • MDPI. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. [Link]
  • PubMed. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • ResearchGate. (PDF)
  • ChemSrc. Compound 2-(4-benzylpiperazin-1-yl)-N'-[(pyridin-4-yl)methylidene]acetohydrazide. [Link]
  • PubChem. 2-(2-Phenyl-4-pyridinyl)acetohydrazide.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
  • The Royal Society of Chemistry.
  • SIELC Technologies.
  • ResearchGate. (PDF)
  • Biointerphases. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]
  • University of Edinburgh Research Explorer.
  • Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
  • SIELC Technologies. HPLC Separation of Acetic acid and Acetic Hydrazide. [Link]
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • NIST WebBook. Pyrazine. National Institute of Standards and Technology. [Link]

Sources

synthesis of fluorescent probes using 2-(Pyridin-4-YL)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Utility of Fluorescent Probes Derived from 2-(Pyridin-4-YL)acetohydrazide

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis, mechanisms, and applications of fluorescent probes utilizing this compound as a foundational building block. The inherent chemical functionalities of this precursor—a nucleophilic hydrazide for versatile conjugation and a pyridine ring for metal chelation and modulating electronic properties—make it an exceptionally valuable scaffold in modern sensor design.

The Strategic Advantage of the this compound Scaffold

The design of effective fluorescent probes hinges on the careful selection of a molecular framework that combines a responsive signaling unit with a selective recognition moiety. This compound excels in this role for several key reasons:

  • Synthetic Accessibility : The core of its utility lies in the hydrazide group (-CONHNH₂), which readily undergoes condensation with aldehydes and ketones. This reaction is typically a high-yield, single-step process, allowing for the straightforward synthesis of a diverse library of hydrazone-based probes.[1]

  • Inherent Recognition Properties : The pyridine nitrogen, along with the nitrogen and oxygen atoms of the resulting hydrazone linkage, forms a potent N,N,O-tridentate chelation site.[2] This pre-organized binding pocket is highly effective for selectively coordinating with various metal ions, which is a primary application for this class of probes.[3]

  • Tunable Photophysics : The pyridine ring is an electron-deficient system that can be integrated into donor-π-acceptor (D-π-A) architectures.[4] This allows for the rational tuning of the probe's photophysical properties, including absorption/emission wavelengths and sensitivity, by coupling it with different fluorophores.[4][5]

The general synthetic approach is a condensation reaction that covalently links the this compound building block to a fluorophore containing a carbonyl group.

G cluster_reactants Reactants cluster_product Product A This compound (Building Block) C Hydrazone-Based Fluorescent Probe A->C + B Fluorophore with Aldehyde/Ketone Group B->C Condensation (e.g., Reflux in EtOH, cat. H⁺)

Caption: General Synthetic Workflow for Hydrazone Probe Synthesis.

Core Mechanism: Chelation-Enhanced Fluorescence (CHEF)

A predominant sensing mechanism for probes derived from this scaffold, particularly in metal ion detection, is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe often exhibits low fluorescence due to quenching processes like Photoinduced Electron Transfer (PET) from the electron-rich hydrazone or pyridine nitrogen to the excited fluorophore.

Upon binding a target metal ion, the lone pair electrons on the nitrogen atoms are engaged in coordination. This coordination rigidifies the molecular structure and inhibits the PET process, blocking the non-radiative decay pathway. Consequently, the probe is forced to release its energy via radiative pathways, leading to a significant "turn-on" fluorescence response.[1][6]

G cluster_state1 Probe - 'Off' State cluster_state2 Probe + Analyte - 'On' State Probe Probe (Low Fluorescence) Fluorophore_Off Excited Fluorophore* Probe->Fluorophore_Off Excitation (hν) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Binding PET Photoinduced Electron Transfer (PET) Fluorophore_Off->PET Non-Radiative Decay PET->Probe Quenching Analyte Target Metal Ion (e.g., Zn²⁺) Analyte->Complex Fluorophore_On Excited Fluorophore* Complex->Fluorophore_On Excitation (hν) Fluorophore_On->Complex Fluorescence Emission (hν')

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

Detailed Synthesis Protocol: (E)-N'-(2-hydroxybenzylidene)-2-(pyridin-4-yl)acetohydrazide

This protocol details the synthesis of a representative probe for detecting metal ions like Fe³⁺ and Cu²⁺.[2] The reaction involves the condensation of this compound with salicylaldehyde.

Materials and Reagents
  • This compound (≥98% purity)

  • Salicylaldehyde (≥98% purity)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Silica Gel for column chromatography (230-400 mesh)

Instrumentation
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • NMR Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (e.g., ESI-TOF)

Step-by-Step Synthesis Procedure
  • Reactant Dissolution : In a 100 mL round-bottom flask, dissolve this compound (1.51 g, 10 mmol) in 30 mL of absolute ethanol. Stir the mixture at room temperature until a clear solution is obtained.

  • Addition of Aldehyde : To the stirred solution, add salicylaldehyde (1.22 g, 10 mmol) dropwise.

  • Catalyst Addition : Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Monitoring the Reaction : Monitor the progress of the reaction using TLC (e.g., with a mobile phase of 5:1 Ethyl Acetate/Hexane). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

  • Product Isolation : After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A pale yellow precipitate should form. If precipitation is slow, the flask can be placed in an ice bath.

  • Filtration and Washing : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials, followed by a wash with deionized water.

  • Drying : Dry the product under vacuum to yield the crude (E)-N'-(2-hydroxybenzylidene)-2-(pyridin-4-yl)acetohydrazide.

  • Purification (if necessary) : While this reaction often yields a pure product upon precipitation, purity can be enhanced by recrystallization from ethanol or by column chromatography if significant impurities are present.

  • Characterization : Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol: Spectroscopic Detection of Fe³⁺

This protocol outlines the use of the synthesized probe for the fluorometric and colorimetric detection of ferric ions (Fe³⁺).

Stock Solution Preparation
  • Probe Stock Solution : Prepare a 1 mM stock solution of the synthesized probe in a suitable solvent system (e.g., DMSO/Water, 1:9 v/v).

  • Metal Ion Stock Solutions : Prepare 10 mM stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NiCl₂, etc.) in deionized water.

Experimental Procedure
  • Selectivity Assay :

    • To a series of cuvettes, add 2 mL of the probe solution diluted to a final concentration of 10 µM.

    • To each cuvette, add 1 equivalent of a different metal ion solution (final metal concentration of 10 µM).

    • Record the UV-Vis absorption spectra and fluorescence emission spectra for each sample. The excitation wavelength should be set at the absorption maximum of the probe (e.g., 360 nm).[2]

    • Observe any color change for colorimetric detection and measure the fluorescence intensity at the emission maximum.

  • Titration Assay :

    • Prepare a series of cuvettes, each containing the probe at a fixed concentration (e.g., 10 µM).

    • Add increasing amounts of the Fe³⁺ stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents).

    • Record the fluorescence emission spectrum for each sample after a brief incubation period.

    • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to determine the linear range and sensitivity.

  • Limit of Detection (LOD) Calculation : The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement (probe only) and k is the slope of the linear portion of the titration curve.[2]

Data Summary: Photophysical Properties

The versatility of the this compound scaffold allows for the creation of probes with diverse properties.

Probe Derivative (Hydrazone formed with)Target Analyteλabs (nm)λem (nm)Stokes Shift (nm)Sensing ResponseReference
5-BromosalicylaldehydeFe³⁺ / Cu²⁺~360~550~190Fluorescence Turn-on (Fe³⁺)[2]
2-Hydroxy-1-naphthaldehydeZn²⁺~420~480~60Fluorescence Turn-on[7]
4-(Dimethylamino)cinnamaldehydeH⁺ (pH)~400~504~104Ratiometric pH sensing[8]
2-Acetyl-BODIPYHydrazine~500~515~15Ratiometric detection[9]

Note: Photophysical properties are highly solvent-dependent and may vary. The values presented are representative.[4][10]

Conclusion and Future Outlook

This compound is a robust and versatile platform for the development of fluorescent probes. The simplicity of hydrazone synthesis provides a direct route to novel sensors for a wide array of analytes, from toxic metal ions to changes in physiological pH.[1][8] Future research will likely focus on expanding the fluorophore library to create probes with near-infrared (NIR) emission for deeper tissue imaging and developing multi-analyte sensors for complex biological and environmental monitoring.[11]

References

  • (No Title). (n.d.). ResearchGate.
  • Akther Rupa, S., Abdul Majed Patwary, M., Emmanuel Ghann, W., Abdullahi, A., K. M. Royhan Uddin, A., Mayez Mahmud, M., Aminul Haque, M., Uddin, J., & Kazi, M. (2023). Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. RSC Advances, 13(35), 24523–24536. [Link]
  • Akther Rupa, S., Abdul Majed Patwary, M., Emmanuel Ghann, W., Abdullahi, A., K. M. Royhan Uddin, A., Mayez Mahmud, M., Aminul Haque, M., Uddin, J., & Kazi, M. (2023). Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. RSC Advances, 13(35), 24523–24536. [Link]
  • Akther Rupa, S., Abdul Majed Patwary, M., Emmanuel Ghann, W., Abdullahi, A., K. M. Royhan Uddin, A., Mayez Mahmud, M., Aminul Haque, M., Uddin, J., & Kazi, M. (2023). Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. Dalton transactions (Cambridge, England : 2003), 13(35), 24523–24536. [Link]
  • (No Title). (n.d.). ResearchGate.
  • He, L., & Lynch, V. M. (2024). Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024. Journal of Materials Chemistry B, 12(5), 1148–1169. [Link]
  • (No Title). (n.d.). The Royal Society of Chemistry.
  • Zhou, Y., Kim, H. N., & Yoon, J. (2010). A selective 'Off-On' fluorescent sensor for Zn2+ based on hydrazone-pyrene derivative and its application for imaging of intracellular Zn2+. Bioorganic & medicinal chemistry letters, 20(1), 125–128. [Link]
  • dos Santos, G. F., da Silva, J. C. S., & da Silva, W. F. (2023).
  • Uddin, M. N. (2021). Fluorescence probes for bioimaging: synthesis, photophysical propertie. New Jersey Institute of Technology.
  • Ali, R., Ghaffar, A., de la Torre, G., & Torres, T. (2022). Pyridine Derivatives as Fluorescent Sensors for Cations. Chemosensors, 10(11), 478. [Link]
  • Oishi, S., Naka, M., Ohta, H., Matsui, H., Furuya, T., Asakawa, T., Inouye, Y., & Fujii, N. (2014). Design and synthesis of fluorescent probes for GPR54. Bioorganic & medicinal chemistry, 22(13), 3440–3446. [Link]
  • Pertile, J. J. (2019). Synthesis of Fluorescent Promazines and Evaluation of Photophysical Properties. Southern Illinois University Carbondale.
  • Sun, J., & Wei, C. (2020). Two Pyridine‐Based Fluorescent Probes for Sensing pH. ChemistrySelect, 5(40), 12555–12560. [Link]
  • Yamamoto, T., Fukushima, Y., Yasuda, T., & Inokuchi, M. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes. Dyes and Pigments, 169, 107481. [Link]
  • Ranade, R. M., & Helquist, P. (2019). Lessons in Organic Fluorescent Probe Discovery. Journal of organic chemistry, 84(16), 9737–9753. [Link]
  • (No Title). (n.d.). The Royal Society of Chemistry.
  • Schnitter, F., Schaly, S., Hertel, D., Wombacher, R., & Belder, D. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Organic & biomolecular chemistry, 20(2), 263–270. [Link]
  • Gesiorski, J. L., Ourri, B., & Fronczek, F. R. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. International journal of molecular sciences, 23(14), 7622. [Link]
  • (No Title). (n.d.). ResearchGate.
  • de Souza, C. A., Mortena, R. D., da Silva, G. G., de Oliveira, H. C., & de Oliveira, H. C. (2023). Theoretical Investigation of Charge Modulation Effects in Two Pyridine-Based Fluorescence Probes for Nerve Agent and Acetylcholinesterase (AChE) Detection. The journal of physical chemistry. B, 127(43), 9345–9358. [Link]
  • Wang, G., Zhang, D., Zhang, G., & Shuang, S. (2019). Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging. Molecules (Basel, Switzerland), 24(17), 3173. [Link]
  • (No Title). (n.d.). ResearchGate.

Sources

Application Notes & Protocols: The Strategic Use of 2-(Pyridin-4-YL)acetohydrazide in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of a pyridine nucleus and a hydrazide functional group within a single molecular scaffold presents a powerful platform for modern medicinal chemistry. 2-(Pyridin-4-yl)acetohydrazide has emerged as a particularly versatile and strategic starting material for the synthesis of a diverse array of enzyme inhibitors. The pyridine ring, a privileged structure in numerous FDA-approved drugs, offers critical hydrogen bonding and aromatic interaction capabilities, while enhancing metabolic stability and drug permeability.[1][2] Concurrently, the acetohydrazide moiety serves not only as a highly adaptable synthetic handle for constructing complex heterocyclic systems but can also function directly as a chelating group for metal ions within enzyme active sites, such as the zinc atom in metalloenzymes.[3][4] This guide provides in-depth technical insights and detailed protocols for leveraging this compound in the design and synthesis of inhibitors for critical enzyme targets, including histone deacetylases and tubulin, as well as for the development of broad-spectrum antimicrobial agents.

The Pharmacological Rationale: Why this compound?

The utility of this compound stems from its dual-functionality, which can be strategically exploited in inhibitor design.

  • The Pyridine Core: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, capable of forming critical interactions with amino acid residues in an enzyme's binding pocket.[1] Its aromatic nature allows for π-π stacking interactions, further anchoring the inhibitor to its target. Depending on the synthetic route, the pyridine ring can serve as a central scaffold, a surface recognition "cap" group, or a linker element.

  • The Acetohydrazide Linker: This functional group is far more than a simple spacer. Its true power lies in its synthetic versatility. The terminal primary amine is a potent nucleophile, readily reacting with aldehydes, ketones, and isothiocyanates to form stable acylhydrazone (Schiff base) linkages.[5] This allows for the straightforward introduction of diverse chemical moieties to probe an enzyme's active site. Furthermore, the hydrazide itself has been identified as an effective Zinc-Binding Group (ZBG), a critical feature for inhibiting metalloenzymes like Histone Deacetylases (HDACs).[4][6]

Below is a conceptual workflow illustrating the synthetic versatility of this key starting material.

G start This compound aldehyde Aldehyde/Ketone (R-CHO) start->aldehyde H⁺ catalyst Reflux isothiocyanate Isothiocyanate (R-NCS) start->isothiocyanate EtOH Reflux cs2 CS₂ / Alkyl Halide start->cs2 1. KOH 2. H₂N-NH₂ schiff Acylhydrazones (Schiff Bases) aldehyde->schiff thiosemicarbazide Thiosemicarbazides isothiocyanate->thiosemicarbazide oxadiazole 1,3,4-Oxadiazoles cs2->oxadiazole inhibitor1 Tubulin Inhibitors Antimicrobials schiff->inhibitor1 inhibitor2 HDAC Inhibitors Antimicrobials thiosemicarbazide->inhibitor2 inhibitor3 PIM-1 Kinase Inhibitors Antimicrobials oxadiazole->inhibitor3

Caption: General synthetic pathways from this compound.

Application I: Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are zinc-dependent metalloenzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[7] Their inhibition can restore the expression of tumor suppressor genes, making them a major target in oncology.

Causality Behind Experimental Choices: A canonical HDAC inhibitor (HDACi) consists of three key pharmacophoric elements: a surface recognition "cap" group, a linker of appropriate length, and a zinc-binding group (ZBG) to chelate the Zn²⁺ ion in the catalytic site.[8] The this compound scaffold is exceptionally well-suited for this application. The acylhydrazide moiety can function as an effective ZBG, while the pyridine and acetate components form the linker, ready to be coupled with a suitable cap group.[4][6]

G cluster_0 pharmacophore Cap Group (Interacts with rim of active site) Linker (Spans catalytic channel) Zinc-Binding Group (ZBG) (Chelates Zn²⁺ ion) inhibitor Indole Ring -CH=N-NH-C(O)-CH₂- Pyridine Ring zn_ion Zn²⁺ inhibitor:zbg->zn_ion Chelation active_site HDAC Active Site

Sources

Application Notes and Protocols for the Synthesis and Biological Screening of Hydrazone Derivatives of 2-(Pyridin-4-YL)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the synthesis of novel hydrazone derivatives from 2-(pyridin-4-YL)acetohydrazide and their subsequent biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. It outlines a robust synthetic protocol, followed by established methods for antimicrobial and anticancer screening. The rationale behind the selection of the pyridine-4-yl scaffold is discussed, and step-by-step protocols for key assays are provided to ensure reproducibility and scientific rigor.

Introduction: The Scientific Rationale

Hydrazones, characterized by the azometine group (-NHN=CH-), are a versatile class of compounds that have garnered significant attention in medicinal chemistry. Their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, makes them attractive scaffolds for drug design. The synthesis of hydrazones is typically achieved through a straightforward condensation reaction between a hydrazide and an aldehyde or ketone, allowing for facile structural diversification.

The selection of this compound as the core hydrazide component is strategic. The pyridine ring is a key pharmacophore present in numerous FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions with biological targets such as enzymes and receptors.[2] Specifically, the pyridine-4-yl moiety has been incorporated into compounds exhibiting significant anti-tumor and antiviral activities.[1][3] By combining this privileged scaffold with various substituted aldehydes, a library of novel hydrazone derivatives can be generated, each with a unique potential for biological activity.

This guide will first detail the synthesis and characterization of a representative hydrazone derivative. Subsequently, it will provide comprehensive protocols for assessing the antimicrobial and anticancer potential of the synthesized compounds.

Synthesis of Hydrazone Derivatives

The synthesis of hydrazones from this compound and various aromatic aldehydes is a robust and high-yielding reaction. The general scheme involves the acid-catalyzed condensation of the hydrazide with an aldehyde, leading to the formation of the corresponding hydrazone and water.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products Hydrazide This compound Catalyst Glacial Acetic Acid (catalyst) Ethanol, Reflux Hydrazide->Catalyst Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Catalyst Hydrazone Hydrazone Derivative Water Water (H₂O) Catalyst->Hydrazone Catalyst->Water

Caption: General synthetic scheme for hydrazone derivatives.

Detailed Protocol: Synthesis of a Representative Hydrazone

This protocol describes the synthesis of a hydrazone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Aldehyde Addition: To this solution, add the substituted aromatic aldehyde (1.0 equivalent).

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.

  • Product Precipitation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a desiccator. The structure of the synthesized hydrazone should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Expected Spectroscopic Data for a Representative Hydrazone

Spectroscopic TechniqueCharacteristic Peaks/Signals
FT-IR (cm⁻¹) ~3200-3300 (N-H stretching), ~1650-1680 (C=O stretching, amide I), ~1600-1620 (C=N stretching), ~1500-1580 (C=C stretching, aromatic)
¹H NMR (δ, ppm) ~11.0-12.0 (s, 1H, -CONH-), ~8.5-8.7 (d, 2H, pyridine-H), ~7.2-7.8 (m, aromatic-H from aldehyde and pyridine), ~8.0-8.3 (s, 1H, -N=CH-), ~3.8-4.0 (s, 2H, -CH₂-)
¹³C NMR (δ, ppm) ~160-170 (C=O), ~140-150 (C=N), ~150 (pyridine C-2, C-6), ~120-140 (aromatic carbons), ~40-45 (-CH₂-)

Biological Screening Protocols

Once synthesized and characterized, the novel hydrazone derivatives can be subjected to a battery of biological assays to determine their therapeutic potential. The following sections provide detailed protocols for primary antimicrobial and anticancer screening.

Antimicrobial Screening

The antimicrobial activity of the synthesized hydrazones can be initially assessed using the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds.

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Fungal strains (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Synthesized hydrazone solutions of known concentration (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Gentamicin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Sterile cork borer (6-8 mm diameter)

  • Sterile swabs and micropipettes

  • Incubator

Procedure:

  • Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the MHA or SDA plate to ensure confluent growth.[4]

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.[5]

  • Compound Application: Carefully pipette a fixed volume (e.g., 100 µL) of the hydrazone derivative solution into a designated well. Similarly, add the positive and negative controls to their respective wells.[6]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[7]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[7]

This quantitative assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum

  • Synthesized hydrazone stock solution

  • Positive and negative controls

  • Microplate reader

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the hydrazone derivative in the appropriate broth directly in the 96-well plate.[9]

  • Inoculation: Add the standardized microbial inoculum to each well, except for the sterility control wells.[10]

  • Controls: Include a growth control (broth and inoculum), a sterility control (broth only), and a positive control with a standard antibiotic.[10]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a microplate reader.[11]

G cluster_antimicrobial Antimicrobial Screening Workflow Start Synthesized Hydrazone Derivatives AgarWell Agar Well Diffusion (Qualitative) Start->AgarWell Active Active Compounds AgarWell->Active Zone of Inhibition Inactive Inactive Compounds AgarWell->Inactive No Zone MIC Broth Microdilution (Quantitative MIC) Active->MIC

Caption: Workflow for antimicrobial screening.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized hydrazone derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the hydrazone derivatives in the culture medium and add them to the wells. Include a vehicle control (medium with DMSO).[14]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[13]

Table 2: Data Presentation for Anticancer Screening

Compound IDCancer Cell LineIC₅₀ (µM)
Hydrazone-1MCF-7Value
Hydrazone-1HeLaValue
Hydrazone-2MCF-7Value
Hydrazone-2HeLaValue
DoxorubicinMCF-7Value
DoxorubicinHeLaValue

Note: Doxorubicin is a commonly used positive control in anticancer assays.

G cluster_anticancer Anticancer Screening Workflow (MTT Assay) Start Seed Cancer Cells in 96-well plate Treat Treat with Hydrazone Derivatives (Serial Dilutions) Start->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent (4h Incubation) Incubate->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & IC₅₀ Value Read->Analyze

Caption: Workflow for the MTT anticancer assay.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the synthesis of novel hydrazone derivatives from this compound and their subsequent biological evaluation. By following these detailed methodologies, researchers can systematically explore the therapeutic potential of this promising class of compounds. The inherent flexibility of hydrazone synthesis, coupled with the strategic incorporation of the pyridine-4-yl moiety, offers a fertile ground for the discovery of new and effective antimicrobial and anticancer agents.

References

  • Guide, S. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Step-by-Step Guide.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
  • Wikipedia. (n.d.). Broth microdilution.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • YouTube. (2020, November 1). Agar well diffusion assay.
  • MDPI. (2023, July 7). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • ResearchGate. (2023, December). Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest.
  • Semantic Scholar. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity.
  • PubMed. (2020, December 28). Synthesis and anticancer properties of novel hydrazone derivatives incorporating pyridine and isatin moieties.
  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis.
  • PubMed. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives.
  • PubMed Central. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.
  • MDPI. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity.
  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
  • PubMed Central. (n.d.). Biological Activities of Hydrazone Derivatives.

Sources

development of corrosion inhibitors using 2-(Pyridin-4-YL)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis, theoretical modeling, and experimental evaluation of 2-(Pyridin-4-YL)acetohydrazide and its derivatives as advanced corrosion inhibitors.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical degradation of materials, poses a significant threat to the operational integrity and longevity of metallic infrastructure across industries, from oil and gas to chemical processing.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1][2]

Among the most promising classes of organic inhibitors are heterocyclic compounds containing nitrogen, oxygen, and/or sulfur atoms, along with π-electrons in aromatic rings.[2][3][4] These structural features facilitate strong adsorption onto metal surfaces. This compound is an exemplary scaffold for developing such inhibitors. Its structure combines a pyridine ring (a source of π-electrons and a nitrogen heteroatom) and a hydrazide moiety (-CONHNH2), which provides additional nitrogen and oxygen atoms that can act as active centers for adsorption.[5][6]

This guide provides a comprehensive framework for researchers and scientists engaged in the development of novel corrosion inhibitors based on the this compound backbone. It details the synthesis of the parent compound and its derivatives, theoretical evaluation using quantum chemical methods, and a suite of robust experimental protocols for performance validation and surface characterization.

Section 1: Inhibitor Synthesis

The versatility of the this compound molecule allows for straightforward chemical modification, most commonly through the formation of Schiff bases by reacting the terminal amine of the hydrazide group with various aldehydes. This modularity enables the tuning of the inhibitor's electronic and steric properties to enhance its performance.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from a commercially available starting material, ethyl isonicotinoylacetate.

Materials:

  • Ethyl isonicotinoylacetate

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker, Buchner funnel, filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl isonicotinoylacetate (0.1 mol) in 100 mL of absolute ethanol.

  • Add hydrazine hydrate (0.2 mol) dropwise to the solution while stirring. The excess hydrazine ensures the complete reaction of the ester.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to precipitate the solid product.

  • Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product, this compound, in a vacuum oven at 50°C.

  • Characterize the final product using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Schiff Base Derivative (e.g., with Salicylaldehyde)

This protocol exemplifies how to modify the parent hydrazide to create a more complex inhibitor.

Materials:

  • This compound (from Protocol 1)

  • Salicylaldehyde (or other suitable aldehyde)

  • Glacial acetic acid (catalytic amount)

  • Methanol

  • Standard reflux setup

Procedure:

  • Dissolve this compound (0.01 mol) in 50 mL of methanol in a round-bottom flask.

  • Add an equimolar amount of salicylaldehyde (0.01 mol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux the mixture for 3-5 hours. Monitor the reaction via TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold methanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to achieve high purity.

  • Dry the purified product and confirm its structure using appropriate analytical techniques (FT-IR, ¹H-NMR, ¹³C-NMR).

Section 2: Theoretical Evaluation - A Predictive Approach

Before undertaking extensive experimental work, quantum chemical calculations provide invaluable insights into the potential effectiveness of an inhibitor molecule.[7] Methods like Density Functional Theory (DFT) can elucidate the relationship between molecular structure and inhibition efficiency.[8][9]

Causality: A molecule's ability to inhibit corrosion is fundamentally linked to its electronic properties. A high-energy Highest Occupied Molecular Orbital (E_HOMO) indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low-energy Lowest Unoccupied Molecular Orbital (E_LUMO) suggests an ability to accept electrons from the metal (back-donation). A small energy gap (ΔE = E_LUMO - E_HOMO) generally correlates with higher inhibition efficiency, as it implies greater molecular reactivity.[9][10]

Key Quantum Chemical Parameters
ParameterSymbolSignificance in Corrosion Inhibition
Energy of the HOMOE_HOMORepresents the electron-donating ability. Higher values are favorable.[10]
Energy of the LUMOE_LUMORepresents the electron-accepting ability. Lower values are favorable.[11]
Energy GapΔEIndicates molecular reactivity. Smaller values suggest higher efficiency.[9]
Dipole MomentµA higher dipole moment may increase the adsorption of the inhibitor on the metal surface.[8]
ElectronegativityχMeasures the tendency to attract electrons.
Global HardnessηMeasures resistance to change in electron distribution. Lower values (softness) are preferred.[9]
Fraction of Electrons TransferredΔNIndicates the tendency of an inhibitor to donate electrons to the metal surface.
Protocol 3: Quantum Chemical Calculations via DFT

Software: Gaussian, GAMESS, or similar computational chemistry packages.

Procedure:

  • Geometry Optimization: Build the molecular structure of the inhibitor (e.g., this compound). Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[12] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: From the optimized structure, calculate the key electronic properties listed in the table above.

  • Analysis: Compare the calculated parameters for different candidate molecules. Molecules with higher E_HOMO, lower E_LUMO, smaller ΔE, and other favorable parameters are predicted to be more effective inhibitors and should be prioritized for experimental synthesis and testing.[9][10][11]

Diagram 1: Logic Flow for Inhibitor Evaluation

G cluster_0 Theoretical Screening cluster_1 Synthesis & Characterization cluster_2 Performance Evaluation cluster_3 Mechanism & Surface Analysis Quantum_Calc Quantum Chemical Calculations (DFT) Params Analyze Parameters (HOMO, LUMO, ΔE) Quantum_Calc->Params Predicts Synthesis Synthesize Inhibitor (e.g., Schiff Base) Params->Synthesis Prioritizes Characterization Structural Confirmation (NMR, FT-IR) Synthesis->Characterization Weight_Loss Gravimetric (Weight Loss) Characterization->Weight_Loss PDP Potentiodynamic Polarization (PDP) Characterization->PDP EIS Electrochemical Impedance (EIS) Characterization->EIS Performance_Data Calculate Inhibition Efficiency (IE%) Weight_Loss->Performance_Data PDP->Performance_Data EIS->Performance_Data SEM Surface Morphology (SEM) Performance_Data->SEM Adsorption Adsorption Isotherm Analysis Performance_Data->Adsorption Mechanism Determine Inhibition Mechanism SEM->Mechanism Adsorption->Mechanism

Caption: Workflow from theoretical prediction to experimental validation.

Section 3: Experimental Performance Evaluation

Following theoretical screening and synthesis, the inhibitor's performance must be quantified experimentally. A combination of gravimetric and electrochemical methods provides a comprehensive assessment.

Protocol 4: Weight Loss (Gravimetric) Method

This is a fundamental technique to determine the corrosion rate by measuring the mass loss of a metal coupon over time.[13]

Materials & Equipment:

  • Metal coupons (e.g., mild steel, with a known surface area).

  • Corrosive medium (e.g., 1 M HCl).

  • Inhibitor stock solution.

  • Water bath or thermostat for temperature control.

  • Analytical balance (accurate to 0.1 mg).

  • Abrasive paper (various grits), acetone, distilled water.

  • Desiccator.

Procedure:

  • Specimen Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.[14]

  • Weigh each prepared coupon accurately (W_initial) and record the value.

  • Prepare the test solutions: a blank corrosive solution and several solutions containing different concentrations of the inhibitor.

  • Immerse one coupon into each test solution. Ensure the coupons are fully submerged.

  • Maintain the solutions at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).[14]

  • After the immersion period, retrieve the coupons. Carefully remove corrosion products by washing with a suitable cleaning solution (e.g., as per ASTM G1 standard), rinse with distilled water and acetone, then dry.

  • Weigh the cleaned and dried coupons (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where A is the surface area and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the rate in its presence.

Protocol 5: Potentiodynamic Polarization (PDP)

PDP provides rapid corrosion rate data and insights into the inhibition mechanism (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions).[13][15]

Equipment:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen (e.g., mild steel).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Test solutions (blank and with inhibitor).

Procedure:

  • Assemble the three-electrode cell with the prepared working electrode.

  • Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.

  • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density to generate a Tafel plot (log(current density) vs. potential).

  • Data Analysis:

    • Use Tafel extrapolation on the plot to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

    • The corrosion rate is directly proportional to i_corr.

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.

    • Mechanism: If the addition of the inhibitor causes a significant shift in E_corr for the anodic branch, it is an anodic inhibitor. If it shifts the cathodic branch, it is a cathodic inhibitor. If both are affected with a small change in E_corr, it is a mixed-type inhibitor.[4][15]

Protocol 6: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the charge transfer processes at the metal/solution interface.[3]

Equipment: Same as for PDP.

Procedure:

  • Set up the three-electrode cell and allow the OCP to stabilize as in the PDP protocol.

  • Apply a small amplitude AC sinusoidal potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response and plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode formats.

  • Data Analysis:

    • In a Nyquist plot, the diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates greater resistance to corrosion.[13]

    • Fit the data to an appropriate equivalent electrical circuit model to quantify parameters like R_ct and double-layer capacitance (C_dl).

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.

Diagram 2: Proposed Inhibition Mechanism

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Pyridin-4-YL)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2-(pyridin-4-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and ensure the reliable and efficient production of your target compound.

This compound is a valuable building block in medicinal chemistry, often serving as a precursor for various heterocyclic compounds with potential therapeutic activities.[1][2] Its synthesis, while straightforward in principle, presents several optimization and purification challenges that can impact yield, purity, and scalability. This document serves as a comprehensive resource to navigate these challenges effectively.

Core Synthesis Pathway: An Overview

The most reliable and widely adopted method for synthesizing this compound is the hydrazinolysis of a corresponding ester, typically ethyl 2-(pyridin-4-yl)acetate. This reaction is a classic example of nucleophilic acyl substitution, where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxy group.[3]

The general workflow is a multi-stage process that requires careful execution at each step to ensure the final product's quality.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization prep Reagent Preparation & Stoichiometry Calculation reaction Hydrazinolysis Reaction (Reflux) prep->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring Periodic Sampling workup Product Precipitation (Cooling / Addition of Water) monitoring->workup Upon Completion filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification drying Drying Under Vacuum purification->drying analysis Spectroscopic Analysis (NMR, IR, MS) & MP drying->analysis

Caption: Overall experimental workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most common method is the reaction of an alkyl 2-(pyridin-4-yl)acetate (e.g., the ethyl or methyl ester) with hydrazine hydrate in an alcohol solvent, such as ethanol.[3][4] This method, known as hydrazinolysis, is generally high-yielding and proceeds under relatively mild conditions (reflux).[5]

Q2: What are the critical safety precautions when working with hydrazine hydrate?

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles. Avoid inhalation of vapors and direct skin contact. Have a contingency plan for spills.

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[6] Use a suitable mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures) to resolve the starting ester from the hydrazide product. The product, being more polar, will have a lower Rf value than the starting ester. The reaction is considered complete when the spot corresponding to the starting ester has disappeared.

Q4: My starting material, ethyl 2-(pyridin-4-yl)acetate, is not commercially available. How can I prepare it?

Ethyl 2-(pyridin-4-yl)acetate can be synthesized from 4-picoline (4-methylpyridine) or 4-pyridylacetonitrile. One common route involves the functionalization of pyridine derivatives.[7][8] A well-established, multi-step procedure starting from 4-acetylpyridine is also available in the literature.[9]

Detailed Experimental Protocol

This protocol details the synthesis of this compound from ethyl 2-(pyridin-4-yl)acetate.

Reagent & Parameter Table
ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
Ethyl 2-(pyridin-4-yl)acetate165.1910.0 g0.06051.0
Hydrazine Hydrate (~80% soln.)50.06 (as hydrate)7.58 g (6.0 mL)~0.1212.0
Solvent (Absolute Ethanol)-100 mL--
Parameter Value
Reaction TemperatureReflux (~78 °C)
Reaction Time4-8 hours
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(pyridin-4-yl)acetate (1.0 eq., 0.0605 mol, 10.0 g) in absolute ethanol (100 mL).

  • Addition of Reagent: While stirring the solution at room temperature, add hydrazine hydrate (2.0 eq., ~0.121 mol, 6.0 mL) dropwise using a syringe or dropping funnel. The use of a slight excess of hydrazine hydrate helps drive the reaction to completion.[10]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Allow the mixture to reflux for 4-8 hours.

  • Monitoring: Periodically check the reaction's progress every 1-2 hours using TLC until the starting ester is fully consumed.

  • Product Isolation: After completion, remove the heating mantle and allow the flask to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker containing 200 mL of ice-cold water with stirring. A white or off-white precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold distilled water (2 x 30 mL) to remove excess hydrazine and other water-soluble impurities.[6]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a white crystalline solid.[4]

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

G start Low or No Product Yield Observed q1 Is the starting ester pure? start->q1 q2 Was the reaction run to completion (checked by TLC)? q1->q2 Yes sol1 Solution: Verify starting material purity via NMR/GC-MS. Impurities can inhibit the reaction. q1->sol1 No q3 Was the correct stoichiometry of hydrazine used? q2->q3 Yes sol2 Solution: Increase reflux time. Ensure temperature is at ethanol's boiling point. q2->sol2 No q4 Was the product lost during work-up? q3->q4 Yes sol3 Solution: Use a 2-3 fold molar excess of hydrazine hydrate. Verify concentration of the stock solution. q3->sol3 No sol4 Solution: Product may have some water solubility. Ensure precipitation water is ice-cold. Minimize washing volume. q4->sol4 Yes

Caption: Troubleshooting logic for low product yield.

Q: My reaction yield is significantly lower than expected. What are the common causes?

A: Low yield is a frequent issue stemming from several factors:

  • Incomplete Reaction: The most common cause. Ensure the reaction has gone to completion via TLC analysis. If starting material remains, extend the reflux time or slightly increase the temperature.[6]

  • Reagent Quality: The concentration of commercial hydrazine hydrate can vary. Using a fresh bottle or titrating it to confirm its concentration is advisable. The starting ester must also be pure; impurities can interfere with the reaction.

  • Stoichiometry: A molar excess of hydrazine (2-3 equivalents) is often necessary to drive the equilibrium towards the product.[10] Insufficient hydrazine will result in an incomplete reaction.

  • Work-up Losses: The product has slight solubility in water, especially if it's not ice-cold. During filtration, minimize the amount of cold water used for washing to prevent loss of product.

Q: The final product has a low melting point and looks oily or discolored. What are the likely impurities?

A: An impure product can result from several sources:

  • Unreacted Starting Material: If the reaction was incomplete, the oily ethyl ester will contaminate the solid product, lowering its melting point. This is easily identified by ¹H NMR.

  • Diacylhydrazide Formation: A potential side reaction involves a second molecule of the ester reacting with the newly formed hydrazide product. This is more likely if the reaction is overheated or run for an excessively long time with insufficient hydrazine.

  • Solvent Contamination: Ensure the product is thoroughly dried under vacuum to remove any residual ethanol or water, which can depress the melting point.

To address this, a careful recrystallization is crucial. Test different solvent systems (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find one that dissolves the product when hot but allows for good crystal formation upon cooling, leaving impurities behind. If recrystallization fails, column chromatography on silica gel may be necessary.[6]

Q: My reaction seems to stall; TLC shows both starting material and product, but the ratio isn't changing over time. What can I do?

A: This indicates an issue with the reaction equilibrium or kinetics.

  • Add More Hydrazine: The most straightforward solution is to add another equivalent of hydrazine hydrate to the refluxing mixture and monitor by TLC for another 1-2 hours.

  • Change Solvent: While ethanol is standard, a higher boiling point solvent like n-butanol could be used to increase the reaction temperature and rate. However, this may also increase the rate of side reactions.

  • Ensure Anhydrous Conditions: While not strictly necessary, excessive water in the ethanol can hydrolyze the ester back to the carboxylic acid, which reacts much slower with hydrazine. Using absolute ethanol is recommended.[4]

Mechanism and Rationale

Understanding the reaction mechanism is key to troubleshooting and optimization.

Caption: Mechanism of hydrazinolysis via nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on a terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester.[3]

  • Formation of Tetrahedral Intermediate: The pi bond of the carbonyl breaks, forming a negatively charged oxygen and creating a tetrahedral intermediate.

  • Collapse of Intermediate: The intermediate is unstable. The lone pair on the oxygen reforms the C=O double bond, leading to the expulsion of the ethoxide (⁻OEt) as a leaving group.

  • Proton Transfer: The ethoxide, a strong base, deprotonates the newly added hydrazinyl group to generate the final, neutral hydrazide product and ethanol.[11]

This mechanism explains why a sufficient amount of hydrazine is critical; it is the key nucleophile that initiates the entire process.

Product Characterization Data

Confirming the identity and purity of the final product is a mandatory final step.[12]

Analysis MethodExpected Result for this compound
Appearance White to off-white crystalline solid
Melting Point Varies with purity, literature values can be consulted.
FTIR (cm⁻¹) ~3300-3200 (N-H stretch, NH₂), ~3050 (Aromatic C-H), ~1670 (C=O stretch, Amide I), ~1610 (N-H bend / C=N stretch), ~1560 (Pyridine ring stretch)[4]
¹H NMR (DMSO-d₆) δ ~9.2 ppm (s, 1H, -CONH-), δ ~8.5 ppm (d, 2H, pyridine H-2,6), δ ~7.3 ppm (d, 2H, pyridine H-3,5), δ ~4.2 ppm (s, 2H, -NH₂), δ ~3.4 ppm (s, 2H, -CH₂-)[12]
¹³C NMR (DMSO-d₆) δ ~168 ppm (C=O), δ ~150 ppm (Pyridine C-2,6), δ ~145 ppm (Pyridine C-4), δ ~124 ppm (Pyridine C-3,5), δ ~40 ppm (-CH₂-)
Mass Spec (ESI+) m/z = 152.08 [M+H]⁺ (Calculated for C₇H₁₀N₃O⁺: 152.0818)
References
  • Vertex AI Search. (2018). What factors would make a drug incredibly difficult to synthesise? - Quora.
  • ResearchGate. (n.d.).
  • Al-Majid, A. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Unknown. (2024).
  • Solubility of Things. (n.d.). Synthesis of Pharmaceuticals and Drug Development.
  • El-Gohary, N. S., et al. (2019). Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives. PMC - NIH.
  • ResearchGate. (2015). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.
  • Branco, L. C., et al. (2020). Organic Salts Based on Isoniazid Drug: Synthesis, Bioavailability and Cytotoxicity Studies. MDPI.
  • ResearchGate. (n.d.).
  • Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC - NIH.
  • YouTube. (2023). Hydrolysis of esters mechanism.
  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE.
  • Google Patents. (n.d.). EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide.
  • Gupta, R. C., & Shukla, O. P. (1978). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp.
  • RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl.
  • Google Patents. (n.d.). CN111138354A - Preparation method of isoniazid.
  • Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI.
  • Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • MolPort. (n.d.). Compound 2-(4-benzylpiperazin-1-yl)-N'-[(pyridin-4-yl)methylidene]acetohydrazide.
  • Ghisla, A., et al. (2012).
  • Khan, S. R., et al. (2020). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers.
  • BLDpharm. (n.d.). 1218443-09-4|2-Morpholino-2-(pyridin-4-yl)acetohydrazide.
  • CAS.org. (2023). Dealing with the challenges of drug discovery.
  • MDPI. (2023). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
  • PubMed. (2018). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • Google APIs. (2003).
  • Keshk, E. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH.
  • Chemistry World. (2024). The future of total synthesis.
  • BenchChem. (2025). The Application of Acetohydrazide in Pyridine Synthesis: A Technical Guide.
  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Google Patents. (n.d.).
  • PubMed Central. (2011). (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide.
  • ResearchGate. (2022). Diacylhydrazine Derivatives of 2-(5-(Pyridin-3-yl)-2H-Tetrazol-2-yl)Acetohydrazide and 2-(5-(Pyridin-4-yl)-2H-Tetrazol-2-yl)
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide.
  • ResearchGate. (2017). (PDF)
  • Google Patents. (n.d.).

Sources

Technical Support Center: Optimizing the Synthesis of 2-(Pyridin-4-YL)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(pyridin-4-YL)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles and supported by authoritative references.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is the hydrazinolysis of an ethyl 4-pyridylacetate precursor. This reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine.

Q2: I am experiencing a very low yield. What are the primary factors I should investigate?

Low yields in this synthesis can often be attributed to several critical factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Purity of Starting Materials: The purity of both ethyl 4-pyridylacetate and hydrazine hydrate is paramount. Impurities can lead to unwanted side reactions.

  • Excess Water: While hydrazine hydrate is used, an excessive amount of water in the reaction mixture can promote the hydrolysis of the starting ester back to the carboxylic acid, reducing the yield of the desired hydrazide.

  • Product Loss During Workup: The product may be lost during the extraction and purification steps.

Q3: Are there any common side reactions to be aware of?

Yes, several side reactions can occur, impacting the purity and yield of your final product:

  • Formation of Diacyl Hydrazine: If the reaction conditions are not carefully controlled, one molecule of hydrazine can react with two molecules of the ester, leading to the formation of a diacyl hydrazine impurity.

  • Hydrolysis of the Ester: As mentioned, the presence of excess water can lead to the hydrolysis of the ethyl 4-pyridylacetate to 4-pyridylacetic acid.

  • Degradation of Hydrazine: Hydrazine can be susceptible to oxidation, especially at elevated temperatures in the presence of certain impurities.

Q4: What is the best way to purify the final product?

Recrystallization is a common and effective method for purifying this compound. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The choice of solvent will depend on the impurity profile of your crude product.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Action Scientific Rationale
Suboptimal Reaction Temperature Gradually increase the reflux temperature. Ensure the reaction is maintained at a consistent and appropriate temperature.The rate of this nucleophilic acyl substitution is temperature-dependent. Insufficient thermal energy will result in a slow or incomplete reaction.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reflux time until the starting ester spot is no longer visible.The reaction needs sufficient time to reach completion. Prematurely stopping the reaction will result in a low conversion of the starting material.
Poor Quality of Hydrazine Hydrate Use a fresh, unopened bottle of hydrazine hydrate. If the purity is questionable, it can be carefully distilled before use.Hydrazine hydrate can degrade over time, especially if not stored properly. Reduced nucleophilicity of the hydrazine will lead to a poor reaction outcome.
Inadequate Mixing Ensure vigorous and consistent stirring throughout the reaction.Proper mixing is essential to ensure that the reactants are in constant contact, which is necessary for an efficient reaction.
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Cause Troubleshooting Action Scientific Rationale
Formation of Diacyl Hydrazine Use a molar excess of hydrazine hydrate (typically 2-3 equivalents) relative to the ethyl 4-pyridylacetate.A higher concentration of hydrazine will statistically favor the reaction of one molecule of hydrazine with one molecule of the ester, minimizing the formation of the diacyl hydrazine byproduct.
Hydrolysis of the Ester Use anhydrous ethanol as the solvent and minimize the exposure of the reaction to atmospheric moisture.While hydrazine hydrate contains water, using an anhydrous solvent for the reaction will reduce the overall water content, thereby minimizing the competing hydrolysis reaction.
Unreacted Starting Material Ensure the reaction has gone to completion by TLC monitoring. Optimize reaction time and temperature as described in Problem 1.Incomplete conversion is a common reason for the presence of starting material in the final product.

Detailed Experimental Protocols

Synthesis of Ethyl 4-Pyridylacetate

A reliable synthesis of the starting material, ethyl 4-pyridylacetate, is crucial for the overall success of the final reaction.

Reaction Scheme:

4-Pyridylacetic_acid 4-Pyridylacetic acid Ethyl_4-pyridylacetate Ethyl 4-pyridylacetate 4-Pyridylacetic_acid->Ethyl_4-pyridylacetate Reflux Ethanol Ethanol Ethanol->Ethyl_4-pyridylacetate Sulfuric_acid H₂SO₄ (catalyst) Sulfuric_acid->Ethyl_4-pyridylacetate Water Water

Figure 1: Fischer Esterification of 4-Pyridylacetic Acid.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-pyridylacetic acid in anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.[1]

  • After the reaction is complete, cool the solution to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-pyridylacetate.

  • The crude product can be purified by vacuum distillation.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of acetohydrazide derivatives.[2]

Reaction Scheme:

Ethyl_4-pyridylacetate Ethyl 4-pyridylacetate Product This compound Ethyl_4-pyridylacetate->Product Reflux Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Product Ethanol Ethanol (solvent) Ethanol->Product Byproduct Ethanol

Figure 2: Synthesis of this compound.

Procedure:

  • To a solution of ethyl 4-pyridylacetate (1 equivalent) in absolute ethanol, add hydrazine hydrate (2-3 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.[2]

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Expected Yield: While yields can vary depending on the scale and specific conditions, a well-optimized reaction should provide a yield in the range of 70-90%.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
Ethyl 4-pyridylacetateC₉H₁₁NO₂165.19N/A (liquid)Colorless to pale yellow liquid
This compoundC₇H₉N₃O151.17135-138White to off-white solid

Data obtained from PubChem.[3]

References

  • El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PrepChem. (n.d.). Synthesis of ethyl 4-pyridylacetate.

Sources

Technical Support Center: Purification of 2-(Pyridin-4-YL)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(Pyridin-4-YL)acetohydrazide (CAS No: 69583-00-2).[1] This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a key intermediate in the synthesis of various pharmacologically active compounds, achieving high purity is critical for downstream success.

This guide provides field-proven insights and systematic troubleshooting protocols based on the fundamental chemical properties of the molecule. We will explore the causality behind common purification challenges and offer robust, validated solutions.

Purification Strategy Overview

The purification of this compound hinges on its moderate polarity, conferred by the pyridine ring and the acetohydrazide functional group. The presence of the basic pyridine nitrogen and the hydrogen-bonding capabilities of the hydrazide moiety dictates its solubility and chromatographic behavior. The primary purification methods are recrystallization and column chromatography.[2] The choice between them depends on the impurity profile of the crude material.

Purification_Workflow Crude Crude this compound Assess Initial Purity Assessment (TLC, ¹H NMR) Crude->Assess Decision2 Oily or Amorphous Solid? Assess->Decision2 Decision Purity >90% & Crystalline? Recryst Recrystallization Decision->Recryst Yes Chrom Column Chromatography Decision->Chrom No Final_Assess Final Purity & Identity Confirmation (HPLC, NMR, MS, MP) Recryst->Final_Assess Chrom->Final_Assess Triturate Trituration / Solvent Wash Triturate->Assess Decision2->Decision No (Solid) Decision2->Triturate Yes Pure_Product Pure Product (>98%) Final_Assess->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Issue 1: The crude product is an oil or a waxy, non-crystalline solid.

Q: My reaction work-up yielded an oil instead of a solid. How can I isolate my product?

A: This is a common issue, often caused by the presence of residual solvents (like water or ethyl acetate) or impurities that depress the melting point and inhibit crystallization.

Possible Causes & Solutions:

  • Residual Solvent: The hydrazide group is hygroscopic and can retain water. Ensure your crude product is dried thoroughly under high vacuum, possibly with gentle heating (40-50 °C) if the compound is stable at that temperature.

  • Inhibitory Impurities: Unreacted starting materials or byproducts can act as crystallization inhibitors.

    • Solution: Trituration. This is the first and most effective technique to try. Trituration involves stirring the oil or waxy solid vigorously with a solvent in which the desired product is poorly soluble, but the impurities are soluble.

      • Protocol:

        • Place the crude oil in a flask.

        • Add a small volume of a non-polar or moderately polar solvent (see table below). Diethyl ether or a mixture of ethyl acetate/hexanes (e.g., 1:5) are good starting points.

        • Stir vigorously with a spatula or magnetic stirrer. The goal is to break up the oil. Often, the pure product will precipitate as a powder.

        • Filter the resulting solid, wash with a small amount of the same cold solvent, and dry under vacuum.

Solvent for TriturationPolarityRationale
Diethyl EtherLowGood for removing non-polar impurities and often induces crystallization.
Hexanes / HeptaneVery LowEffective for removing very non-polar, oily byproducts.
Ethyl Acetate / HexanesLow-MediumA versatile mixture that can be tuned to remove a range of impurities.
Dichloromethane (DCM)MediumUse with caution as product solubility may be higher. Good for removing more polar impurities that are still less polar than the product.
Issue 2: Poor recovery or no crystal formation during recrystallization.

Q: I've tried to recrystallize my product, but nothing crashes out, or my yield is very low. What's wrong?

A: This points to an issue with the choice of solvent system or the concentration of your solution. This compound is quite polar, so finding a single solvent that provides good solubility when hot and poor solubility when cold can be challenging.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The solvent may be too good (product remains dissolved when cold) or too poor (product never dissolved when hot).

    • Solution: Systematic Solvent Screening. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will fully dissolve the compound when hot and show low solubility at room temperature or upon cooling in an ice bath.

    • Recommended Solvents to Screen: Ethanol, isopropanol, acetonitrile, or a binary solvent system like Ethanol/Water, Methanol/Ethyl Acetate, or Dichloromethane/Methanol.

  • Solution is Too Dilute: If too much solvent is used, the solution will not be supersaturated upon cooling, and crystallization will not occur.

    • Solution: Remove some of the solvent under reduced pressure (using a rotary evaporator) to increase the concentration, then attempt to cool the solution again.

  • Slow Crystallization Kinetics: Sometimes crystallization requires more time or an initiation step.

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites.

      • Seeding: If you have a small crystal of pure material, add it to the cooled, supersaturated solution to induce crystallization.

      • Patience: Allow the solution to stand undisturbed at a low temperature (e.g., 4 °C) for an extended period (12-24 hours).

Issue 3: Tailing and poor separation during column chromatography.

Q: I'm running a silica gel column, but my compound is smearing down the column (tailing) and not separating well from a polar impurity.

A: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[3] The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly interact with the basic nitrogen of the pyridine ring, leading to significant peak tailing and poor resolution.[3]

Chromatography_Troubleshooting Start Symptom: Peak Tailing on Silica Gel Cause Cause: Strong interaction of basic pyridine N with acidic silanol groups Start->Cause Sol1 Solution 1: Add Basic Modifier to Eluent Cause->Sol1 Sol2 Solution 2: Use a Different Stationary Phase Cause->Sol2 Sol1_Detail Add 0.5-1% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) to the mobile phase. Sol1->Sol1_Detail Sol2_Detail Use neutral or basic alumina, or a deactivated (e.g., base-washed) silica gel. Sol2->Sol2_Detail

Caption: Troubleshooting peak tailing for basic compounds on silica gel.

Solutions:

  • Eluent Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute with a much-improved peak shape.

    • Protocol: Add 0.5-1% triethylamine (Et₃N) or concentrated ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol). Always perform a TLC with the modified eluent first to confirm the new Rf value and separation.

  • Alternative Stationary Phase: If tailing persists, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.

    • Deactivated Silica: You can use commercially available deactivated silica or prepare it by washing standard silica gel with a basic solution.

Typical Column Chromatography Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh) or Neutral Alumina
Common Eluent Systems Dichloromethane / Methanol (e.g., 98:2 to 90:10 gradient)
Ethyl Acetate / Methanol (e.g., 99:1 to 95:5 gradient)
Basic Modifier (if using silica) 0.5-1% v/v Triethylamine or Ammonium Hydroxide

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The synthesis typically involves the hydrazinolysis of an corresponding ester, such as ethyl 2-(pyridin-4-yl)acetate, with hydrazine hydrate.[4] Potential impurities include:

  • Unreacted Starting Materials: Residual ethyl 2-(pyridin-4-yl)acetate and excess hydrazine hydrate.

  • Diacyl Hydrazine: Reaction of two molecules of the ester with one molecule of hydrazine, forming a symmetrical N,N'-diacylhydrazine byproduct.

  • Hydrolysis Products: 2-(Pyridin-4-yl)acetic acid, formed if water is present under harsh conditions, leading to the hydrolysis of the ester or the final hydrazide product.[2][5]

Q2: How can I reliably assess the purity of my final product?

A2: A combination of methods is essential for a comprehensive purity assessment.[2][6]

TechniquePurposeKey Indicator of Purity
¹H NMR Structural confirmation & impurity detectionClean spectrum matching the expected structure; absence of peaks from starting materials or solvents.
HPLC Quantitative purity analysisA single major peak with >98% area percentage.[7]
TLC Quick purity check & reaction monitoringA single spot with a consistent Rf value in multiple eluent systems.
Melting Point (MP) Physical property confirmationA sharp melting point range (e.g., 1-2 °C) that matches the literature value.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass (C₇H₉N₃O, MW: 151.17 g/mol ).[1]

Q3: Are there any stability concerns I should be aware of during purification and storage?

A3: Yes. Hydrazides as a class can be sensitive to certain conditions.[2][8]

  • Thermal Stability: Avoid prolonged exposure to high temperatures. When removing solvents on a rotary evaporator, use a water bath temperature of 40-50 °C.

  • pH Stability: The hydrazide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated.[8] It is best to maintain near-neutral conditions during work-up and purification.

  • Storage: For long-term storage, keep the purified solid in a tightly sealed container, protected from light and moisture, preferably at a low temperature (e.g., 4 °C).

References

  • Organic Syntheses. (n.d.). A-084-orgsyn.pdf.
  • Wikipedia. (2024). Column chromatography.
  • Gontova, T. M., Kolisnyk, S. V., et al. (2018). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound.
  • Gontova, T. M., Kolisnyk, S. V., et al. (2018). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed.
  • Chemistry LibreTexts. (n.d.). Column Chromatography.
  • MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • PubChem. (n.d.). 2-(Pyridin-2-yl)acetohydrazide.
  • Muszalska, I., Ladowska, H., & Sabiniarz, A. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.
  • MDPI. (2024). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals.
  • Plumb, J. B., De-matas, M., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences.

Sources

overcoming solubility issues of 2-(Pyridin-4-YL)acetohydrazide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Pyridin-4-YL)acetohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents during synthesis, purification, or screening assays. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The solubility of a compound is governed by the principle of "like dissolves like."[1][2] this compound possesses a highly polar structure due to two key functional groups:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts significant polarity.

  • The Acetohydrazide Moiety (-C(=O)NHNH₂): This group is exceptionally polar, with multiple hydrogen bond donor (N-H) and acceptor (C=O, -NH₂) sites.[3]

This high polarity makes the molecule more stable when interacting with other polar molecules (like itself in the crystal lattice or polar solvents) than with non-polar or weakly polar organic solvents (e.g., hexane, toluene, diethyl ether). Overcoming the strong intermolecular forces in the solid state requires a solvent that can effectively solvate these polar groups.

Q2: I see solubility data for Isoniazid. How does that relate to my compound?

A2: Isoniazid (Isonicotinic acid hydrazide) is a very close structural analogue of this compound, differing only by the absence of a methylene (-CH₂) bridge. Isoniazid is known to have low solubility in ethanol (~2%) and is practically insoluble in non-polar solvents like benzene or ether.[4] Given the similar dominant polar features, you can expect this compound to exhibit a comparable solubility profile, serving as a useful qualitative guide for initial solvent selection.

Q3: Are there any safety concerns I should be aware of when heating to improve solubility?

A3: Yes. While moderate heating can increase solubility, hydrazide-containing compounds can be thermally sensitive. For instance, the analogue Isoniazid can produce toxic nitrogen oxide by-products when heated to decomposition.[4] It is crucial to heat suspensions gently and for the minimum time necessary. Always work in a well-ventilated fume hood and consult the material safety data sheet (MSDS) for specific thermal stability information.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to addressing solubility challenges in a question-and-answer format. Follow the workflow to diagnose and solve your issue.

G cluster_0 start START: Compound Insoluble in Chosen Solvent solvent_screening Q1: Have you tried a range of solvents? start->solvent_screening cosolvency Q2: Is a single solvent still not working? solvent_screening->cosolvency Yes end_success SOLUBILITY ACHIEVED solvent_screening->end_success No, a single solvent worked. ph_adjustment Q3: Can the reaction tolerate a pH change? cosolvency->ph_adjustment Yes cosolvency->end_success No, co-solvency worked. salt_formation Q4: Is insolubility a recurring issue? ph_adjustment->salt_formation Yes ph_adjustment->end_success No, pH adjustment worked. salt_formation->end_success No, salt formation worked. end_consult Consult Advanced Formulation Strategies salt_formation->end_consult Yes

Caption: Troubleshooting workflow for solubility issues.

Q1: My compound won't dissolve in my reaction solvent (e.g., Dichloromethane, Toluene). What should I do first?

A1: Perform a systematic solvent screening.

Your first step is to test solubility in a broader range of solvents, moving from non-polar to highly polar. This will help you identify a suitable medium or a "co-solvent" to use in a mixture.

Causality: The polarity of the solvent is the primary factor determining its ability to dissolve a polar solute.[1] By screening across the polarity spectrum, you can empirically determine the best match for the unique combination of polar and non-polar characteristics of your molecule.

Recommended Solvents for Screening:

Solvent ClassSolvent NameRationale for UsePredicted Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)High dielectric constant, excellent H-bond acceptor. Often the best choice for highly polar molecules.High
Dimethylformamide (DMF)Similar to DMSO, a powerful polar solvent.High
Polar Protic Methanol / EthanolCan act as both H-bond donors and acceptors.Moderate to Low
Water (buffered)The ultimate polar protic solvent. Useful for baseline and pH studies.Moderate (pH-dependent)
"Borderline" Acetonitrile (ACN)Less polar than DMF but more than acetone. Useful in chromatography.Low
Tetrahydrofuran (THF)A common ether-based solvent in synthesis.Very Low
Non-Polar Dichloromethane (DCM)A common reaction solvent, but often insufficient for this compound.Very Low / Insoluble
Toluene / HexaneNon-polar hydrocarbons.Insoluble

Predicted solubility is based on the properties of the structural analogue Isoniazid.[4][5]

Q2: I found a solvent that works (like DMSO), but my reaction needs to be in a different solvent (like THF). Now what?

A2: Use a co-solvent system.

A co-solvent is a water-miscible (or primary-solvent-miscible) organic solvent used to increase the solubility of a poorly soluble compound.[6] You can often dissolve your compound in a minimal amount of a "strong" solvent (e.g., DMSO) and then dilute this stock solution into the "weak" primary reaction solvent.

Causality: The strong solvent disrupts the solute-solute interactions of the crystal lattice, while the weaker primary solvent makes up the bulk of the reaction medium. The co-solvent essentially modifies the polarity of the overall solvent system, making it more hospitable to the polar solute.[7][8]

See Protocol 1 for a step-by-step guide to preparing a co-solvent system.

Q3: Co-solvency isn't working or is incompatible with my downstream process. Is there a chemical modification I can try?

A3: Yes, try adjusting the pH.

Your compound has a basic pyridine nitrogen. By adding a small amount of acid, you can protonate this nitrogen to form a pyridinium salt. This salt is an ionic species and is often dramatically more soluble in polar protic solvents like ethanol or methanol.[][10]

Causality: The conversion of a neutral molecule to an ionic salt introduces a formal charge, which significantly increases its interaction with polar solvent molecules. This is a common and highly effective strategy for basic compounds.[11]

Caption: pH adjustment to form a more soluble pyridinium salt.

See Protocol 2 for a method on pH-adjusted solubilization.

Q4: I am consistently facing solubility issues across multiple experiments. Is there a more permanent solution?

A4: Prepare a stable salt of the compound.

If solubility is a persistent barrier, performing a bulk salt formation is a robust solution.[12][13] By reacting this compound with an acid like hydrochloric acid or methanesulfonic acid, you can isolate it as a stable, crystalline salt (e.g., this compound hydrochloride). This new chemical entity will have a different, and likely much-improved, solubility profile in polar solvents.

Causality: Salt formation fundamentally changes the solid-state properties (e.g., crystal lattice energy) of the compound. Salts of acidic and basic drugs generally have higher aqueous and polar solvent solubility compared to their corresponding free base or free acid forms.[12]

See Protocol 3 for a general procedure for salt formation.

Experimental Protocols

Protocol 1: Solubilization Using a Co-Solvent System
  • Determine Minimum Strong Solvent Volume: In a small vial, weigh 10 mg of this compound.

  • Add your chosen "strong" solvent (e.g., DMSO) dropwise while vortexing until the solid is completely dissolved. Record this volume. This is your minimum solubilization volume.

  • Prepare Stock Solution: Based on the volume determined above, prepare a concentrated stock solution. For example, dissolve 100 mg of the compound in 1 mL of DMSO.

  • Titrate into Reaction Solvent: While stirring your primary reaction solvent (e.g., THF), slowly add the stock solution dropwise.

  • Observe for Precipitation: Monitor the solution for any signs of the compound precipitating out. The goal is to add the required amount of your compound while keeping the percentage of the co-solvent as low as possible (ideally <5-10% v/v) to avoid significantly altering the reaction medium.[14]

Protocol 2: In-Situ pH-Adjusted Solubilization
  • Prepare an Acidic Solution: Prepare a dilute solution of a suitable acid in your chosen polar protic solvent. For example, a 1 M solution of HCl in ethanol.

  • Suspend the Compound: Add the solid this compound to the bulk of your polar protic solvent (e.g., 10 mL of ethanol) and stir to create a suspension.

  • Acidify Dropwise: While stirring vigorously, add the acidic solution dropwise to the suspension.

  • Monitor for Dissolution: Continue adding the acid until the solid completely dissolves. The solution should become clear.

  • Validation: Be aware that you are changing the reaction conditions. The added acid and the resulting pyridinium salt may affect your downstream chemistry. This method is best for ionizable compounds that are stable after pH adjustment.[10]

Protocol 3: Bulk Salt Formation (Example: Hydrochloride Salt)
  • Dissolve the Free Base: Dissolve 1.0 equivalent of this compound in a suitable solvent in which the free base is soluble, such as methanol.

  • Add Acid: Cool the solution in an ice bath. Slowly add 1.0 to 1.1 equivalents of a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Induce Precipitation: A precipitate (the hydrochloride salt) should form. If it does not, you can try adding a non-polar anti-solvent (like diethyl ether or hexane) to encourage crystallization.

  • Isolate the Salt: Stir the resulting slurry in the cold for 30-60 minutes. Collect the solid salt by vacuum filtration.

  • Wash and Dry: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the salt under vacuum.

  • Validation: Confirm the formation of the salt using analytical techniques such as NMR (observing a downfield shift in the pyridine protons) or melting point analysis (the salt will have a different melting point than the free base).

References

  • de Oliveira, M. A. L., et al. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods.
  • INCHEM. (n.d.). Isoniazid (PIM 288).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Isoniazid. National Center for Biotechnology Information.
  • World Health Organization. (2022). Isoniazid Draft proposal for revision in The International Pharmacopoeia.
  • Wikipedia. (n.d.). Cosolvent.
  • Parmar, K., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutical Research and Development.
  • ScienceDirect. (2024). Enhancing solubility of poorly soluble drugs using various techniques.
  • PubChem. (n.d.). 2-(Pyridin-2-yl)acetohydrazide. National Center for Biotechnology Information.
  • SlideShare. (n.d.). Methods of solubility enhancements.
  • Perlovich, G. L., et al. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Sharma, D., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility.
  • ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Burlina, F., et al. (2017). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. PMC.
  • IntechOpen. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.
  • Science of Synthesis. (n.d.). Product Class 7: Hydrazines and Hydrazinium Salts. Thieme.
  • van der Mee, L., et al. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Sodium hydrazide.
  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
  • Yuan, M., & Mitzi, D. B. (2009). Solvent properties of hydrazine in the preparation of metal chalcogenide bulk materials and films. Dalton Transactions.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • ResearchGate. (2010). (PDF) Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy.
  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.
  • WGBIS, CES, IISc. (n.d.). Pyridine.
  • Al-Ghaban, D. A., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC.
  • Reddit. (n.d.). Pyridine Is miscible with EVERYTHING!?.

Sources

Technical Support Center: Synthesis of 2-(Pyridin-4-YL)acetohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Pyridin-4-YL)acetohydrazide Schiff bases. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis and purification of this compound Schiff bases.

Q1: My reaction yields are consistently low. What are the potential causes and how can I improve them?

Low yields can be attributed to several factors, from incomplete reaction to product degradation. Here’s a systematic approach to diagnosing and solving this issue:

  • Incomplete Reaction: The condensation of this compound with an aldehyde or ketone to form the hydrazone (Schiff base) is a reversible equilibrium reaction.[1] To drive the reaction towards the product, it's crucial to remove the water formed as a byproduct.

    • Solution:

      • Azeotropic Removal of Water: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to continuously remove water.

      • Use of Dehydrating Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.

      • Acid Catalysis: The reaction is often catalyzed by a small amount of acid (e.g., a few drops of glacial acetic acid), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2] However, excessive acid can protonate the hydrazide, reducing its nucleophilicity. Optimal pH is crucial.

  • Sub-optimal Reaction Conditions:

    • Solution:

      • Solvent Choice: Ethanol is a common solvent as it solubilizes both reactants.[3] However, for less reactive carbonyl compounds, a higher boiling point solvent might be necessary to increase the reaction rate.

      • Temperature and Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If the starting materials are still present after an extended period, consider increasing the temperature. Conventional methods can require several hours of reflux.[3]

Q2: I'm observing a significant amount of an aldehyde/ketone peak in the NMR spectrum of my purified product. What is happening and how can I remove it?

This is a classic sign of Schiff base hydrolysis. The imine bond is susceptible to cleavage by water, reverting to the starting hydrazide and carbonyl compound.[4][5] This can occur during the reaction work-up or purification.[6]

  • Causality: The presence of moisture, especially under acidic or basic conditions, can facilitate the hydrolysis of the C=N bond. The pyridine nitrogen, being basic, can also play a role in the local pH environment.

  • Solutions:

    • Anhydrous Work-up: Ensure all solvents and glassware are thoroughly dried. When performing extractions, use brines to remove as much water as possible and dry the organic layer extensively with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

    • Purification Strategy:

      • Recrystallization: This is often the most effective method for removing starting materials.[6] Choose a solvent system where the Schiff base has lower solubility than the aldehyde/ketone, especially when cool.

      • Column Chromatography: If recrystallization is ineffective, column chromatography can be used. It is advisable to use neutral alumina instead of silica gel, as the acidic nature of silica can promote hydrolysis on the column.[6]

    • Stabilization (if applicable): If the final application allows, the imine can be reduced to a more stable secondary amine using a mild reducing agent like sodium cyanoborohydride.[1]

Q3: My product seems to be contaminated with a high molecular weight byproduct. What could this be?

A common side reaction in hydrazone synthesis is the formation of an azine . This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[7]

  • Mechanism: This side reaction is more likely if there is an excess of the carbonyl compound or if the reaction conditions favor further condensation.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a 1:1 molar ratio of the this compound and the carbonyl compound. In some cases, a slight excess of the hydrazide can be beneficial to consume all the aldehyde/ketone.

    • Controlled Addition: Add the aldehyde or ketone solution dropwise to the hydrazide solution to avoid localized high concentrations of the carbonyl compound.

    • Reaction Monitoring: Closely monitor the reaction by TLC to stop it once the starting hydrazide is consumed, preventing the subsequent reaction to form the azine.

Q4: I've isolated a product with a different heterocyclic core than expected, particularly when using oxidizing agents or under aerobic conditions. What is this side reaction?

N-acylhydrazones, such as your target Schiff bases, can undergo oxidative cyclization to form 2,5-disubstituted-1,3,4-oxadiazoles.[8][9] This is a significant side reaction to be aware of, especially if your reaction conditions are not strictly anaerobic or if certain reagents are present.

  • Conditions Favoring Cyclization:

    • Presence of oxidizing agents (e.g., iodine, bromine, or even air over long reaction times).[8]

    • Certain metal catalysts can also promote this transformation.

  • Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.

    • Avoid Oxidizing Agents: Be mindful of all reagents added to your reaction mixture.

    • Purification: If the oxadiazole does form, it will have different polarity and spectroscopic properties, allowing for separation by column chromatography or recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the synthesis of this compound?

The synthesis of the hydrazide precursor is a two-step process starting from 4-acetylpyridine.

  • Step 1: Esterification of 4-Acetylpyridine: This step is often achieved through a Favorskii rearrangement of the corresponding α-haloketone. A more direct approach starts from commercially available ethyl 2-(pyridin-4-yl)acetate.

  • Step 2: Hydrazinolysis of the Ester:

    • Dissolve ethyl 2-(pyridin-4-yl)acetate in ethanol.

    • Add an excess of hydrazine hydrate (typically 3-5 equivalents).

    • Reflux the mixture for several hours until TLC analysis indicates the complete consumption of the starting ester.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.[10]

Q2: How do I choose the right analytical techniques to characterize my Schiff base and identify impurities?

A combination of spectroscopic methods is essential:

Technique Key Features to Observe Common Impurities & Their Signatures
¹H NMR Product: Appearance of a singlet for the azomethine proton (-CH=N-) typically between 8-9 ppm.[11] Disappearance of the aldehyde proton signal (around 9-10 ppm). Hydrazide: Presence of -NH and -NH₂ protons.Aldehyde: A singlet around 9-10 ppm. Azine: More complex aromatic region and absence of the hydrazide -NH₂ protons.
¹³C NMR Product: A signal for the azomethine carbon (-C=N-) between 158-164 ppm.[11]Aldehyde: A carbonyl carbon signal around 190-200 ppm.
FT-IR Product: A strong absorption band for the C=N (imine) stretch around 1600-1650 cm⁻¹. Disappearance of the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H stretches of the hydrazide.Hydrazide: Broad N-H stretching bands around 3200-3400 cm⁻¹. Aldehyde: Strong C=O stretching band around 1700 cm⁻¹.
Mass Spec Confirms the molecular weight of the desired product and can help identify byproducts like azines (which will have a higher mass).Provides molecular weights of impurities for identification.
Q3: What is the role of the pyridine nitrogen in this reaction?

The pyridine nitrogen can influence the reaction in several ways:

  • Basicity: It can act as a base, influencing the local pH of the reaction medium. This can affect the rate of both the desired Schiff base formation and the undesired hydrolysis.[12]

  • Coordination: The pyridine nitrogen can coordinate to metal ions if they are present, which could either catalyze or inhibit the reaction depending on the metal and conditions.[13]

  • Electronic Effects: As part of the aromatic system, it influences the electron density of the entire molecule, which can have subtle effects on the reactivity of the hydrazide moiety.

III. Visualized Workflows and Mechanisms

Main Synthetic Pathway

Schiff Base Synthesis Hydrazide This compound Intermediate Carbinolamine Intermediate Hydrazide->Intermediate + Carbonyl Carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') Carbonyl->Intermediate Product Schiff Base (Hydrazone) Intermediate->Product - H₂O (Acid Catalyst) Water H₂O

Caption: Main reaction pathway for Schiff base formation.

Common Side Reaction Pathways

Side Reactions cluster_0 Azine Formation cluster_1 Hydrolysis cluster_2 Oxidative Cyclization Product Schiff Base Azine Azine Byproduct Product->Azine + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Azine Product_h Schiff Base Hydrazide_h Hydrazide Product_h->Hydrazide_h + H₂O Carbonyl_h Aldehyde/Ketone Product_h->Carbonyl_h + H₂O Water_h H₂O Product_o Schiff Base Oxadiazole 1,3,4-Oxadiazole Product_o->Oxadiazole + [O] Oxidant [O] Oxidant->Oxadiazole

Caption: Major side reaction pathways in the synthesis.

Troubleshooting Workflow

Troubleshooting Workflow Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckConditions Check Reaction Conditions: - Catalyst? - Water Removal? - Temp/Time? LowYield->CheckConditions Yes AnalyzeImpurity Analyze Impurity: - NMR, IR, MS ImpureProduct->AnalyzeImpurity Yes CheckWorkup Review Work-up & Purification: - Anhydrous? - Correct Technique? AldehydePeak Aldehyde/Ketone Peak? AnalyzeImpurity->AldehydePeak HighMW High MW Byproduct? AldehydePeak->HighMW No Hydrolysis Issue: Hydrolysis Solution: Anhydrous Conditions, Neutral Purification AldehydePeak->Hydrolysis Yes OtherHeterocycle Different Heterocycle? HighMW->OtherHeterocycle No Azine Issue: Azine Formation Solution: Control Stoichiometry, Slow Addition HighMW->Azine Yes Cyclization Issue: Oxidative Cyclization Solution: Inert Atmosphere, Avoid Oxidants OtherHeterocycle->Cyclization Yes

Sources

Technical Support Center: Stability Studies of 2-(Pyridin-4-YL)acetohydrazide (Isoniazid)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 2-(Pyridin-4-YL)acetohydrazide, commonly known as Isoniazid (INH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of INH stability. As a cornerstone anti-tuberculosis agent, understanding its stability profile is critical for accurate experimental results and the development of effective formulations. This document provides field-proven insights and troubleshooting solutions based on established scientific literature.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions are based on an understanding of the inherent chemical liabilities of the isoniazid molecule.

Q1: My isoniazid solution is rapidly turning yellow upon storage. What is causing this discoloration and how can I prevent it?

A1: This is a common observation and indicates the formation of a specific degradation product.

Causality: The yellow color is primarily due to the formation of isonicotinic acid N'-(pyridyl-4-carbonyl)-hydrazide.[1] This impurity arises when isoniazid is exposed to a combination of light, heat, and humidity, particularly in the solid state.[1] The hydrazide moiety of isoniazid is susceptible to oxidation and hydrolysis, which can lead to the formation of reactive intermediates that subsequently dimerize or react with other isoniazid molecules.

Troubleshooting Workflow:

start Yellow Discoloration Observed cond1 Is the solution/solid exposed to light? start->cond1 action1 Store in amber vials or wrap containers in foil. Minimize exposure during handling. cond1->action1 Yes cond2 Is storage temperature above 25°C? cond1->cond2 No action1->cond2 action2 Store solutions at refrigerated temperatures (2-8°C). Avoid repeated freeze-thaw cycles. cond2->action2 Yes cond3 Is the sample exposed to high humidity? cond2->cond3 No action2->cond3 action3 For solid INH, store in a desiccator. Ensure containers are tightly sealed. cond3->action3 Yes end Discoloration Minimized cond3->end No action3->end

Caption: Troubleshooting workflow for isoniazid discoloration.

Preventative Measures:

  • Light Protection: Always store both solid and solution forms of isoniazid protected from light. Use amber-colored glassware or wrap containers in aluminum foil.[2][3]

  • Temperature Control: For short-term storage, maintain solutions at room temperature (20-25°C).[4] For longer durations (>72 hours), refrigeration (2-8°C) is recommended to slow degradation kinetics.[2]

  • Humidity Control: Store solid isoniazid in a low-humidity environment, preferably in a desiccator.

Q2: I'm observing rapid and significant degradation of isoniazid in my aqueous solution, even with light protection. What are the likely chemical causes?

A2: If light has been excluded, the degradation is almost certainly due to hydrolysis or interaction with other components in your medium. The stability of isoniazid in solution is highly dependent on pH and the presence of other chemical species.

Likely Causes & Solutions:

  • pH-Mediated Hydrolysis: The hydrazide functional group in isoniazid is susceptible to hydrolysis. This degradation is significantly accelerated in neutral to alkaline conditions.[4]

    • Insight: Isoniazid is most stable in acidic aqueous solutions (pH < 6).[4] As the pH increases above 6, the rate of degradation increases substantially.[4]

    • Solution: Buffer your solution to an acidic pH (e.g., pH 2-4) if your experimental design allows. Avoid neutral or alkaline buffers for stock solutions or long-term experiments.

  • Interaction with Reducing Sugars: If your medium contains reducing sugars, such as dextrose (glucose), you will observe accelerated degradation.

    • Insight: The hydrazide group of isoniazid reacts with the aldehyde group of the reducing sugar to form a hydrazone. This is a well-documented incompatibility.[2] Studies show that isoniazid in 5% dextrose injection is significantly less stable than in 0.9% sodium chloride injection.[2][3]

    • Solution: Avoid using diluents or media containing reducing sugars. Opt for non-reactive alternatives like 0.9% sodium chloride injection for intravenous or formulation studies.[2][3]

  • Presence of Oxidizing Agents: Isoniazid is vulnerable to oxidation.[2] The presence of trace metal ions or other oxidizing species in your reagents can catalyze degradation.

    • Solution: Use high-purity water and analytical-grade reagents. If metal ion contamination is suspected, consider using a chelating agent like EDTA, but validate its compatibility first.

Q3: My analytical results for a multi-drug combination therapy are inconsistent, particularly for isoniazid. Why?

A3: This is a frequent challenge in the development of fixed-dose combinations (FDCs). Isoniazid is known to have direct chemical interactions with other anti-tuberculosis drugs.

Known Incompatibilities:

  • Rifampicin (RIF): The presence of rifampicin significantly accelerates the degradation of isoniazid in co-suspensions or multi-suspensions.[5] This interaction is a major hurdle in creating stable liquid FDCs.

  • Vitamin C (Ascorbic Acid): While sometimes added as an antioxidant, Vitamin C has been shown to paradoxically promote the degradation of isoniazid in suspensions.[5]

  • Pyrazinamide (PZA) and Ethambutol (EMB): While the interaction is less pronounced than with RIF, the presence of other anti-TB drugs can increase the degradation of INH in FDC tablet formulations.[6]

Expert Recommendation: When analyzing FDCs, it is crucial to use a validated stability-indicating analytical method that can separate the parent drugs from all potential degradation products.[1][7] If you are formulating a novel combination, a full drug-excipient and drug-drug compatibility study is not just recommended; it is essential.[8][9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for isoniazid solutions?

A1: The optimal conditions depend on the solvent and the desired storage duration.

  • Aqueous Solutions (Acidic): Stable for several weeks at refrigerated temperatures (2-8°C) and protected from light when buffered to a pH below 8.[10]

  • 0.9% Sodium Chloride Injection: Stable for up to 72 hours at either room temperature (20-25°C) or under refrigeration (2-8°C) when protected from light.[2][3]

  • 5% Dextrose Injection: Not recommended for storage. Stability can be less than 8 hours at room temperature for lower concentrations (0.5 mg/mL).[2][3]

  • Solid State: Store protected from light at controlled room temperature in a low-humidity environment.[6]

Q2: How significantly does temperature affect isoniazid stability in solution?

A2: Temperature has a direct impact on the rate of degradation. While stable at 25°C, degradation approximately doubles with every 5-10°C increase.[4]

Table 1: Effect of Temperature on Isoniazid Degradation in Aqueous Solution

Temperature % Degradation (Under Room Light)[4] % Degradation (Under UV Light)[4]
25 °C ~5.0% ~16.0%
30 °C ~5.9% ~25.7%
35 °C ~10.9% ~25.7%
40 °C ~13.5% ~29.0%

Data is illustrative of trends observed over a multi-day study.

Q3: Is isoniazid sensitive to light?

A3: Yes, isoniazid is highly photosensitive, particularly to UV light.[4]

  • Mechanism: Isoniazid absorbs photons, leading to an increase in energy that results in decomposition.[4] Shorter wavelengths, like UV light (10-400 nm), cause significantly more degradation than visible room light (380-740 nm).[4]

  • Impact: In one study, over 96 hours of exposure, UV light caused about 29.4% degradation, whereas room light caused only 5.2%.[4] Therefore, all work with isoniazid must be conducted with adequate light protection.

Q4: What are the primary degradation products of isoniazid?

A4: The most commonly identified degradation products resulting from hydrolysis and oxidation are isonicotinic acid and isonicotinamide .[1][11] A stability-indicating analytical method must be able to resolve isoniazid from these two impurities, as well as any others that may form under specific stress conditions.[12]

INH Isoniazid (this compound) INA Isonicotinic Acid INH->INA Hydrolysis INAAM Isonicotinamide INH->INAAM Oxidation/Hydrolysis

Caption: Primary degradation pathways of Isoniazid.

Q5: Are there any known excipient incompatibilities I should be aware of when formulating tablets?

A5: Yes, several common pharmaceutical excipients have been shown to promote the degradation of isoniazid.

  • Lactose: A well-documented incompatibility exists, especially in compounded liquid mixtures where lactose from tablets can leach into the solution and accelerate degradation.[13]

  • Sodium Lauryl Sulfate & Magnesium Stearate: These have been shown to promote the degradation of INH to isonicotinic acid.[11]

  • Dyes: The dye FD&C blue 2 lake has been identified as causing significant degradation.[8][11]

It is crucial to perform compatibility studies with all planned excipients at accelerated conditions (e.g., 40°C / 75% RH) to ensure a stable final formulation.[11]

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

Objective: To identify the potential degradation pathways of isoniazid and establish a stability-indicating analytical method as per ICH guidelines.[14]

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of isoniazid in a suitable solvent (e.g., water:acetonitrile 96:4 v/v).[11]

  • Subject to Stress Conditions: Expose aliquots of the stock solution to the following conditions.[1][7][14]

    • Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for 2-8 hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 1-4 hours.

    • Oxidative Degradation: Add 3-6% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug powder to dry heat at 60-80°C for 24-48 hours.[1][14]

    • Photolytic Degradation: Expose the solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[15]

  • Neutralization & Dilution: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable final concentration (e.g., 50-100 µg/mL) for analysis.[1]

  • Analysis: Analyze the unstressed control and all stressed samples using a suitable HPLC method (see Protocol 2).

  • Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Identify and quantify the degradation products.

    • Ensure the main peak is spectrally pure using a photodiode array (PDA) detector to confirm no co-elution.[1] This validates the method as "stability-indicating."

Protocol 2: Example Stability-Indicating HPLC Method

Objective: To quantify isoniazid and separate it from its major degradation products, isonicotinic acid and isonicotinamide. This method is a starting point and may require optimization for your specific equipment and sample matrix.

Instrumentation & Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11][16]

  • Mobile Phase: A mixture of aqueous buffer and organic solvent. A common starting point is a 96:4 (v/v) mixture of pH 6.8 phosphate buffer and acetonitrile.[11][16]

  • Flow Rate: 0.8 - 1.0 mL/min.[16]

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 254 nm or 263 nm.[1][17]

  • Injection Volume: 10-20 µL.

Procedure:

  • System Suitability: Before analysis, inject a standard solution containing isoniazid, isonicotinic acid, and isonicotinamide to verify that the system can adequately resolve the three peaks (Resolution > 2.0).

  • Calibration Curve: Prepare a series of calibration standards of isoniazid (e.g., 5-150 µg/mL) and inject them to generate a linear calibration curve.[18]

  • Sample Analysis: Inject the prepared samples from the stability study (Protocol 1) or other experiments.

  • Quantification: Determine the concentration of isoniazid in the samples by comparing their peak areas to the calibration curve. Calculate the percentage of degradation by comparing the remaining isoniazid concentration to the initial (time zero) concentration.

References

  • Stability of Isoniazid in Aqueous Solutions and Plasma. (n.d.). Semantic Scholar.
  • Syed Fariq Fathullah Syed Yaacob et al. (2015). Isoniazid and β-cyclodextrin complexes: A stability study in aqueous solution. Journal of Chemical and Pharmaceutical Research, 7(7):346-355.
  • Walsh, T. J., et al. (2018). Stability of isoniazid injection in i.v. solutions. American Journal of Health-System Pharmacy, 75(10), 681-685.
  • Assessing Drug-Excipient Interactions in the Formulation of Isoniazid Tablets. (2015). Journal of the Brazilian Chemical Society.
  • Assessing Drug-Excipient Interactions in the Formulation of Isoniazid Tablets. (2015). SciELO.
  • Stability Study of an Extemporaneous Isoniazid Oral Suspension Prepared using Commercially Available Tablets with X-Temp® Oral Suspension System. (2021). Malaysian Journal of Pharmacy.
  • Haywood, A., et al. (2005). Extemporaneous Isoniazid Mixture: Stability Implications. Journal of Pharmacy Practice and Research.
  • Seifart, H. I., et al. (1995). Stability of isoniazid, rifampin and pyrazinamide in suspensions used for the treatment of tuberculosis in children. The International Journal of Tuberculosis and Lung Disease.
  • Singh, S., et al. (2005). LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 37-44.
  • Compatibility Between Four Anti-TB Drugs and Tablet Excipients Determined By Microcalorimetry. (2019). Pharmazie.
  • Koshe, K. K., et al. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Technology & Innovation.
  • Stability of isoniazid injection in i.v. solutions. (2018). ResearchGate.
  • Stability Study of Isoniazid and Rifampicin Oral Solutions Using Hydroxypropyl-Β-Cyclodextrin to Treat Tuberculosis in Paediatrics. (2020). Pharmaceutics.
  • Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. (2012). ResearchGate.
  • Assessing Drug-Excipient Interactions in the Formulation of Isoniazid Tablets. (2015). SciELO.
  • COMPATIBILITY STUDY BETWEEN ISONIAZID AND PHARMACEUTICAL EXCIPIENTS USED IN SOLID DOSAGE FORMS. (2017). Semantic Scholar.
  • Stability of isoniazid injection in i.v. solutions. (2018). PubMed.
  • Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods. (2024). International Journal of Pharmaceutical Sciences.
  • Isoniazid: A Review of Characteristics, Properties and Analytical Methods. (2017). Journal of Pharmaceutical Sciences.
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF ISONIAZID IN BULK AND TABLET DOSAGE FORM. (2017). South Eastern European Journal of Public Health.
  • Gupta, V. D., & Sood, A. (2005). Chemical stability of isoniazid in an oral liquid dosage form. International Journal of Pharmaceutical Compounding, 9(2), 165-166.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Cocrystals of the Tuberculosis Drug Isoniazid: Polymorphism, Isostructurality, and Stability. (2015). Crystal Growth & Design.
  • Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage Form. (2016). Asian Journal of Pharmaceutical Technology & Innovation.
  • Degradation of Rifampicin, Isoniazid and Pyrazinamide from Prepared Mixtures and Marketed Single and Combination Products Under Acid Conditions. (2000). ResearchGate.
  • Photostability. (n.d.). IAGIM.

Sources

Technical Support Center: Scale-Up of 2-(Pyridin-4-YL)acetohydrazide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-(Pyridin-4-YL)acetohydrazide, a critical intermediate in pharmaceutical development, perhaps best known by its common name, Isoniazid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during process development and scale-up. The guidance herein is structured to address challenges from the bench to the pilot plant, focusing on the underlying chemical principles to empower researchers with robust, scalable solutions.

Overview of the Synthetic Pathway

The most prevalent and industrially viable route to this compound involves a two-step process starting from isonicotinic acid. This pathway is favored for its use of readily available starting materials and generally high-yielding transformations.[1][2]

  • Esterification: Isonicotinic acid is first converted to its corresponding ethyl ester, ethyl isonicotinate, typically via Fischer esterification or by using an acylating agent.[1][3]

  • Hydrazinolysis: The purified ethyl isonicotinate is then reacted with hydrazine hydrate to yield the final product, this compound.[1][4]

The following workflow diagram illustrates this common synthetic route.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Start Isonicotinic Acid Process1 Reaction & Workup (Neutralization, Extraction) Start->Process1 Reagent1 Ethanol (Solvent/Reagent) Acid Catalyst (e.g., H₂SO₄) or Acylating Agent (e.g., SOCl₂) Reagent1->Process1 Intermediate Ethyl Isonicotinate Process1->Intermediate Process2 Reaction & Purification (Crystallization) Intermediate->Process2 Reagent2 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol (Solvent) Reagent2->Process2 End This compound (Isoniazid) Process2->End

Caption: General two-step synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during synthesis, providing explanations and actionable solutions.

Part A: Esterification of Isonicotinic Acid

The conversion of isonicotinic acid to ethyl isonicotinate is a critical first step where yield and purity directly impact the final outcome.

Question: My esterification reaction is sluggish, resulting in low yields of ethyl isonicotinate. What are the primary causes and how can I improve the conversion?

Answer: Low conversion in the esterification step is a frequent challenge, often attributable to equilibrium limitations and suboptimal reaction conditions.

  • Causality: Fischer esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials. On a large scale, inefficient water removal is a major bottleneck.

  • Solutions & Scale-Up Considerations:

    • Water Removal: At the lab scale, using a Dean-Stark apparatus with a water-immiscible solvent like toluene is effective.[5] For larger scale operations where azeotropic removal may be complex, switching to a non-equilibrium method is preferable.

    • Alternative Reagents: Using an acylating agent like thionyl chloride (SOCl₂) to first form the acyl chloride, followed by the addition of ethanol, is a highly effective, irreversible method.[1][6] This approach avoids the challenges of water removal but requires careful handling of the corrosive and reactive thionyl chloride.

    • Catalyst Choice: If using the Fischer method, ensure a sufficient loading of a strong acid catalyst (e.g., concentrated H₂SO₄). Solid acid catalysts are also an option and can simplify workup.[5]

    • Excess Reagent: Using a large excess of the alcohol (ethanol) can help drive the equilibrium towards the product, a common strategy in industrial production.[1]

Question: During the workup of my esterification reaction, I encounter persistent emulsions after neutralization, leading to poor recovery of the ethyl isonicotinate. How can this be resolved?

Answer: Emulsion formation is common during the neutralization of acidic reaction mixtures containing pyridine derivatives.

  • Causality: Pyridine compounds can act as surfactants, stabilizing oil-in-water emulsions, especially after neutralization with bases like sodium carbonate or bicarbonate. Vigorous mixing during this phase exacerbates the problem.

  • Solutions & Scale-Up Considerations:

    • Controlled Neutralization: Add the neutralizing base slowly with moderate agitation to avoid rapid CO₂ evolution and excessive mixing. Monitor the pH carefully.

    • Brine Wash: After neutralization, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions by "salting out" the organic components.

    • Solvent Choice: Ensure your extraction solvent (e.g., ethyl acetate, chloroform) has a significant density difference from water.[6][7] Sometimes, switching to a different solvent can resolve persistent emulsion issues.

    • Phase Separation Aids: On a larger scale, allowing the mixture to stand for an extended period or gentle warming can facilitate phase separation. In some cases, adding a small amount of a different solvent or a demulsifying agent may be necessary, but this should be validated to not introduce impurities.

Part B: Hydrazinolysis of Ethyl Isonicotinate

This step is often exothermic and can generate critical impurities if not properly controlled.

Question: My final product is contaminated with a significant amount of a high-melting, solvent-insoluble white solid. What is this impurity and how can I prevent its formation?

Answer: This common impurity is almost certainly N,N'-diisonicotinoylhydrazine .

  • Causality: This side product forms when one molecule of hydrazine reacts with two molecules of ethyl isonicotinate. It is particularly prevalent under the following conditions:

    • Incorrect Stoichiometry: An insufficient amount of hydrazine hydrate relative to the ester.

    • Poor Mixing/Localized "Hot Spots": If the ester is added too quickly or if mixing is inefficient, localized regions of high ester concentration can form, favoring the di-substituted product.

  • Solutions & Scale-Up Considerations:

    • Control Stoichiometry: Use a molar excess of hydrazine hydrate. Ratios of 1:1.2 to 1:1.5 (ester:hydrazine) are commonly reported to suppress the formation of the di-acyl impurity.[8]

    • Reverse Addition: At scale, the best practice is to add the ethyl isonicotinate solution slowly to the solution of hydrazine hydrate in ethanol. This maintains an excess of hydrazine throughout the reaction, minimizing the chance of double addition.

    • Temperature Control: Maintain a consistent reaction temperature. While reflux is often used, uncontrolled exotherms can accelerate side reactions.[4][9] For large reactors, ensure adequate cooling capacity and monitor the internal temperature closely.

    • Purification: If the impurity does form, its low solubility in most common solvents can be used for purification. The desired this compound is typically much more soluble in hot ethanol or methanol/water mixtures, allowing the di-acyl impurity to be removed by hot filtration.

Question: I'm struggling with the crystallization of the final product. The material either oils out or crystallizes with low purity. What is an effective crystallization protocol?

Answer: Achieving a high-purity crystalline product requires careful selection of the solvent system and control over the crystallization process.

  • Causality: The presence of unreacted starting material, the di-acyl impurity, or other side products can inhibit proper crystal lattice formation. The solubility profile of this compound is also a key factor.

  • Solutions & Scale-Up Considerations:

    • Solvent Selection: Ethanol is the most commonly cited and effective solvent for recrystallization.[10][11] A mixed solvent system, such as methanol/water, can also be highly effective, as the product is typically very soluble in hot methanol and much less soluble upon the addition of water.[6][12]

    • Controlled Cooling: Rapid cooling (e.g., crashing the solution in an ice bath) often leads to the formation of small, impure crystals or oils. A gradual, controlled cooling rate is essential for growing larger, higher-purity crystals.

    • Seeding: If crystallization is difficult to initiate, adding a small amount of pure seed crystals once the solution is saturated can promote controlled crystal growth.

    • Final Wash: After filtering the crystalline product, wash the filter cake with a small amount of cold solvent (e.g., cold ethanol) to remove any residual soluble impurities.[10]

Scale-Up & Safety FAQs

Question: What are the most critical safety precautions when scaling up the use of hydrazine hydrate?

Answer: Hydrazine hydrate is a hazardous material that requires strict safety protocols. It is acutely toxic, corrosive, a suspected carcinogen, and can be flammable.[13][14]

  • Personal Protective Equipment (PPE): Always use a full complement of PPE, including a lab coat, chemical splash goggles, a face shield, and butyl rubber gloves.[13][15] Nitrile gloves offer minimal protection and should be avoided for prolonged handling.[14]

  • Ventilation: All manipulations must be performed in a well-ventilated fume hood or a closed-system reactor to avoid inhalation of vapors.[13][14]

  • Material Incompatibility: Avoid contact with oxidizing agents (e.g., bleach, hydrogen peroxide), metal oxides (rust), and acids, as these can cause rapid decomposition and potentially explosive reactions.[15]

  • Spill Management: Have a spill kit ready that includes inert absorbents like sand or vermiculite. NEVER use combustible materials like paper towels or sawdust to clean up a hydrazine spill.[15] Neutralize small spills with a weak oxidizing agent like a dilute solution of calcium hypochlorite, but only if you are trained to do so. For large spills, evacuate the area and contact emergency response.[14]

Question: How should the exothermic nature of the hydrazinolysis reaction be managed in a large-scale reactor?

Answer: Managing the heat generated during hydrazinolysis is paramount for safety and product quality at scale.

  • Causality: The reaction between an ester and hydrazine is exothermic. In a large batch, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. An uncontrolled temperature increase can lead to a runaway reaction, solvent boiling, and increased side-product formation.

  • Control Strategies:

    • Controlled Addition: As mentioned previously, the slow, controlled addition of the ethyl isonicotinate to the hydrazine solution is the most effective method. This allows the reactor's cooling system to remove heat as it is generated.

    • Reactor Cooling: Ensure the reactor is equipped with an efficient cooling jacket and that the coolant temperature is set appropriately.

    • Dilution: Running the reaction at a lower concentration (i.e., using more solvent) can help to moderate the temperature increase by providing a larger thermal mass to absorb the heat.

    • Real-Time Monitoring: Use temperature probes to continuously monitor the internal reaction temperature and link this data to the addition pump for automated control.

Data & Protocols

Quantitative Data Summary
ParameterStep 1: Esterification (SOCl₂ Method)Step 2: HydrazinolysisReference(s)
Key Reagents Isonicotinic acid, Thionyl Chloride, EthanolEthyl Isonicotinate, Hydrazine Hydrate[6],[1]
Typical Solvent Toluene (for acid chloride formation), EthanolEthanol[6],[4]
Molar Ratio 1:1.1 (Acid:SOCl₂)1:1.4-3.0 (Ester:Hydrazine)[6],[3]
Temperature Reflux (Toluene), then 0°C to RT (Ethanol)Room Temp to Reflux[6],[9]
Typical Yield >90%>90%[7],[1]
Key Impurity Unreacted Isonicotinic AcidN,N'-diisonicotinoylhydrazine[3]
Analytical Methods for Process Control
Analysis TypeStage of UseInformation Provided
Thin Layer Chromatography (TLC) In-process control (both steps)Monitors disappearance of starting material and appearance of product. Quick and effective.[4][16]
High-Performance Liquid Chromatography (HPLC) In-process control, Final Product QCQuantifies starting material, product, and impurities. Essential for purity assessment.[17]
Gas Chromatography (GC) Esterification step, Final Product QCCan be used to monitor the conversion of isonicotinic acid to its more volatile ester.[7] Also useful for residual solvent analysis.
Nuclear Magnetic Resonance (NMR) Final Product QCConfirms the structure of the final product and key intermediates.[11][18]
Melting Point Final Product QCA sharp melting point is a good indicator of high purity.
Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing issues with the critical hydrazinolysis step.

Troubleshooting_Logic Start Problem: Low Yield or Impure Product in Step 2 Check_Purity Analyze Crude Product by TLC/HPLC Start->Check_Purity High_SM High Level of Unreacted Ethyl Isonicotinate Detected? Check_Purity->High_SM Analyze Composition Insoluble_Impurity High-Melting, Insoluble White Solid Present? High_SM->Insoluble_Impurity No Sol_SM_1 Action: Increase molar ratio of hydrazine hydrate to >1.2 eq. High_SM->Sol_SM_1 Yes Sol_Impurity_1 Diagnosis: Likely N,N'-diisonicotinoylhydrazine Insoluble_Impurity->Sol_Impurity_1 Yes Oily_Product Product is Oily or Fails to Crystallize Properly? Insoluble_Impurity->Oily_Product No Sol_SM_2 Action: Increase reaction time or temperature. Sol_SM_1->Sol_SM_2 Sol_Impurity_2 Action: Use reverse addition (add ester to hydrazine). Ensure good mixing. Sol_Impurity_1->Sol_Impurity_2 Sol_Impurity_3 Purification: Perform hot filtration from ethanol to remove. Sol_Impurity_2->Sol_Impurity_3 Sol_Oily_1 Action: Recrystallize from a different solvent system (e.g., Methanol/Water). Oily_Product->Sol_Oily_1 Yes Success High Purity Product Obtained Oily_Product->Success No Sol_Oily_2 Action: Ensure slow, controlled cooling. Use seed crystals if necessary. Sol_Oily_1->Sol_Oily_2

Caption: Decision tree for troubleshooting the hydrazinolysis reaction.

References

  • PrepChem. (n.d.). Synthesis of ethyl isonicotinate hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ethyl Isonicotinate: Properties, Synthesis, and Supply Chain Insights. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Wang, J., et al. (n.d.). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). SpringerLink. [Link]
  • SD Fine-Chem. (n.d.). HYDRAZINE HYDRATE 60% Safety Data Sheet.
  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
  • Sciencemadness.org. (2018, January 18). Safety precautions for hydrazine hydrate.
  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Hydrazine Standard Operating Procedure.
  • CN105085390A - Preparation method of isoniazid. (2015).
  • Wikipedia. (n.d.). Isoniazid.
  • Sciencemadness Discussion Board. (2007, May 6). Preparation of Isonicotinic Acid and Ethyl Isonotinate.
  • CN114981244A - Continuous flow synthesis method for preparing isoniazid. (2022).
  • US3023241A - Preparation of acyl hydrazine derivatives. (1962).
  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]
  • CN101885741A - Preparation method of ethyl nicotinate. (2010).
  • CN111138354A - Preparation method of isoniazid. (2020).
  • Al-Hourani, B. J., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing. [Link]
  • ResearchGate. (n.d.). Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide.
  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER.
  • Szymańska, E., et al. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. PMC - NIH. [Link]
  • CN103408454A - Preparation method of hydrazide compound. (2013).
  • PubChem. (n.d.). This compound.
  • Britton, J., et al. (2020). A modular and scalable continuous-flow synthesis of oligopeptides. RSC Publishing. [Link]
  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?
  • Al-Abdullah, E. S., et al. (2020). Synthesis of some novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. PMC - NIH. [Link]
  • Campodónico, P. R., et al. (2015).
  • WO2003004469A1 - Novel crystalline form of a pharmaceutically active compound. (2003). Googleapis.com. [Link]
  • Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC - NIH. [Link]
  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • PubChem. (n.d.). 2-(Pyridin-2-yl)acetohydrazide.
  • Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.
  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. (2010).
  • Asiri, A. M., et al. (2016). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI. [Link]
  • RSC Publishing. (2015).
  • PubMed. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives.
  • OSTI.GOV. (1985). Determination of nitrite via reaction with pyridine-4-carboxylic acid hydrazide.
  • ResearchGate. (2018). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. (2016).
  • Organic Syntheses Procedure. (n.d.). 4-ACETYLPYRIDINE.

Sources

Technical Support Center: Troubleshooting Metal Complex Formation with 2-(Pyridin-4-YL)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-(Pyridin-4-YL)acetohydrazide. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the synthesis and metal complexation of this versatile ligand. As researchers and drug development professionals, we understand that navigating the intricacies of coordination chemistry can be challenging. This resource synthesizes technical data with practical, field-proven insights to help you overcome common experimental hurdles and achieve your research goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries about the properties and handling of this compound.

Q1: What are the key structural features of this compound that influence its coordination to metal ions?

This compound (PubChem CID: 460558) is a versatile chelating agent due to its multiple potential donor sites.[1] Its coordination behavior is primarily governed by:

  • The Pyridine Ring: The nitrogen atom of the pyridine ring is a common coordination site.

  • The Hydrazide Moiety: This group introduces complexity due to keto-enol tautomerism, offering two potential coordination modes. In the keto form, the carbonyl oxygen can coordinate. In the enol form, which can be favored upon deprotonation (often facilitated by a base or specific pH conditions), the enolate oxygen becomes a coordination site.

  • The Azomethine Nitrogen: The terminal NH2 group can also be involved in coordination, though this is less common than the other sites.

The flexible nature of the ethyl bridge between the pyridine ring and the hydrazide group allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

Q2: What is keto-enol tautomerism and why is it important for this ligand?

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (containing a hydroxyl group adjacent to a double bond).[2][3] For this compound, this equilibrium is crucial as it dictates the available coordination sites.

  • Keto form: Coordinates through the carbonyl oxygen and the pyridine nitrogen.

  • Enol form: After deprotonation of the amide proton, it coordinates through the enolate oxygen and the pyridine nitrogen. This mode is often observed in complexes formed under basic conditions.

The specific tautomer present during complexation can be influenced by factors such as the solvent, pH, and the nature of the metal ion.[4] Spectroscopic techniques like IR and NMR are essential to determine the coordination mode in the final complex.[5][6]

Q3: What are the typical solvents used for forming complexes with this ligand?

The choice of solvent is critical and depends on the solubility of both the ligand and the metal salt. Common solvents include:

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Sometimes, mixtures of these solvents with water are used to dissolve the metal salts.[7] The polarity and coordinating ability of the solvent can influence the reaction rate and the final structure of the complex.

Q4: How does pH affect the complex formation?

The pH of the reaction medium can significantly impact the outcome of the complexation reaction. It can influence:

  • Ligand Deprotonation: The hydrazide proton is acidic and can be removed at higher pH, favoring the enol form for coordination.

  • Metal Hydrolysis: At high pH, many metal ions can hydrolyze to form metal hydroxides or oxides, which can compete with the desired complex formation.

  • Structure of the Complex: The dimensionality and connectivity of coordination polymers can be controlled by adjusting the pH.[8][9]

It is often beneficial to perform the reaction in a buffered solution or to add a small amount of a weak base (like triethylamine) or acid to control the pH.[10]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of metal complexes with this compound.

Problem 1: No Precipitate or Evidence of Complex Formation

Possible Causes & Solutions

  • Cause 1: Inappropriate Solvent System. The desired complex may be soluble in the chosen solvent.

    • Solution:

      • Reduce the reaction volume: Concentrate the solution by slow evaporation.

      • Induce precipitation: Add a co-solvent in which the complex is expected to be less soluble (e.g., adding diethyl ether to an ethanol solution).

      • Change the solvent: Repeat the reaction in a less polar solvent. A preliminary small-scale solubility test of the ligand and metal salt in various solvents can be informative.[11]

  • Cause 2: Incorrect Stoichiometry. The metal-to-ligand ratio may not favor the formation of a stable, insoluble complex.

    • Solution:

      • Vary the stoichiometry: Experiment with different metal-to-ligand ratios (e.g., 1:1, 1:2, 2:1).

      • Monitor the reaction: Use techniques like UV-Vis titration to determine the optimal binding ratio in solution before attempting a bulk synthesis.

  • Cause 3: Unfavorable pH. The pH of the solution may not be suitable for complexation.

    • Solution:

      • Adjust the pH: Add a few drops of a dilute weak base (e.g., triethylamine) or weak acid (e.g., acetic acid) and observe for any changes. Be cautious, as significant pH changes can lead to metal hydroxide precipitation.

      • Buffer the reaction: If the system is sensitive to pH, consider using a suitable buffer.

  • Cause 4: Reaction Requires Energy Input. The reaction may have a significant activation energy barrier.

    • Solution:

      • Increase the temperature: Gently heat the reaction mixture under reflux. Monitor for color changes or the formation of a precipitate.

      • Increase reaction time: Some coordination reactions are slow and may require stirring for an extended period (several hours to days) at room temperature or elevated temperatures.

Problem 2: Low Yield of the Metal Complex

Possible Causes & Solutions

  • Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution:

      • Extend the reaction time and/or increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

      • Optimize pH and stoichiometry as described in Problem 1.

  • Cause 2: Partial Hydrolysis of the Ligand or Complex. Hydrazones can be susceptible to hydrolysis, especially under acidic conditions.[12]

    • Solution:

      • Control the pH: Maintain a slightly acidic to neutral pH (around 4-6) during the reaction and workup.

      • Use anhydrous solvents: Ensure that the solvents are dry, especially if the metal salt is hygroscopic.

  • Cause 3: Steric Hindrance. While this compound is relatively flexible, bulky metal precursors or the formation of certain geometries might be sterically hindered.[13][14][15]

    • Solution:

      • Change the metal salt: Use a metal salt with a less coordinating counter-ion (e.g., perchlorate or triflate instead of chloride).

      • Modify the ligand (if possible): If steric hindrance is a persistent issue, consider synthesizing a related ligand with a longer linker between the pyridine and hydrazide moieties.

Problem 3: The Product is an Oil or Gummy Solid

Possible Causes & Solutions

  • Cause 1: Impurities Present. The product may be contaminated with unreacted starting materials or byproducts.

    • Solution:

      • Trituration: Vigorously stir the oily product with a non-polar solvent like cold hexane or pentane. This can often induce solidification by washing away soluble impurities.

      • Purification: If trituration fails, column chromatography may be necessary.

  • Cause 2: Product is Amorphous. The complex may have formed but has not crystallized.

    • Solution:

      • Recrystallization: Attempt to recrystallize the oil from a variety of solvent systems. Start by dissolving the oil in a small amount of a good solvent (e.g., DMF, DMSO, or hot ethanol) and then slowly add a poor solvent until turbidity is observed. Allow the solution to cool slowly.

      • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Problem 4: Unexpected Spectroscopic Data (IR, NMR)

Possible Causes & Solutions

  • Cause 1: Different Coordination Mode. The ligand may have coordinated in an unexpected manner (e.g., as a bridging ligand, or in its keto form when the enol form was expected).

    • Solution:

      • Review the literature: Compare your spectra with those of similar pyridyl hydrazone complexes. Key IR bands to examine are the C=O, C=N, and N-H stretches. A shift in the C=O band to lower wavenumbers and the disappearance of the N-H band are indicative of coordination in the deprotonated enol form.[16]

      • Single Crystal X-ray Diffraction: If possible, grow single crystals of your complex to definitively determine its structure.

  • Cause 2: Presence of Solvent Molecules in the Coordination Sphere. Solvents like water, ethanol, or DMF can coordinate to the metal center.

    • Solution:

      • Analyze spectroscopic data: Look for characteristic peaks of coordinated solvents in your IR and NMR spectra (e.g., a broad O-H stretch in the IR for coordinated water or ethanol).

      • Thermal Analysis (TGA): Thermogravimetric analysis can reveal the loss of coordinated solvent molecules at specific temperatures.

  • Cause 3: Unexpected Ligand Transformation. Under certain conditions (e.g., harsh pH or high temperatures), the ligand itself might undergo a chemical transformation, such as hydrolysis or rearrangement.[5]

    • Solution:

      • Characterize thoroughly: Use a combination of techniques (NMR, Mass Spectrometry, Elemental Analysis) to confirm the structure of the product.

      • Modify reaction conditions: If an unwanted side reaction is suspected, try milder conditions (lower temperature, shorter reaction time, neutral pH).

Part 3: Experimental Protocols & Data

General Protocol for Metal Complex Synthesis

This is a general starting point; optimization will likely be required.

  • Dissolve the Ligand: In a round-bottom flask, dissolve one equivalent of this compound in a suitable solvent (e.g., hot ethanol).

  • Dissolve the Metal Salt: In a separate flask, dissolve the desired metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂) in the same or a compatible solvent.

  • Combine Solutions: Slowly add the metal salt solution dropwise to the ligand solution while stirring.

  • Reaction: Stir the mixture at room temperature or under reflux for a specified time (e.g., 2-24 hours). The formation of a precipitate may be observed.

  • Isolation: If a precipitate forms, cool the mixture to room temperature, and then in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether.

  • Drying: Dry the product in a vacuum oven at an appropriate temperature.

Table 1: Key Infrared (IR) Stretching Frequencies for Troubleshooting
Functional GroupTypical Wavenumber (cm⁻¹) (Free Ligand)Expected Shift Upon CoordinationImplication
N-H (Amide)~3200Broadening or disappearanceDisappearance suggests deprotonation and coordination in the enol form.
C=O (Amide I)~1680Shift to lower wavenumber (~1620-1650 cm⁻¹)Indicates coordination through the carbonyl oxygen (keto form).
C=N (Azomethine)Not present in free ligandAppears upon enolization and coordination (~1600-1620 cm⁻¹)Strong evidence for coordination in the enol form.
Pyridine Ring~1590-1610Shift to higher or lower wavenumberIndicates coordination of the pyridine nitrogen.

Note: These are approximate values and can vary depending on the specific complex.

Part 4: Visualizations

Diagram 1: Keto-Enol Tautomerism and Coordination Modes

This diagram illustrates the equilibrium between the keto and enol forms of this compound and their respective coordination possibilities with a generic metal ion (M).

G cluster_2 Coordination Products Keto Keto Tautomer (C=O and N-H) Enol Enol Tautomer (C-O⁻ and C=N) Keto->Enol Keto_Complex Keto-Coordinated Complex (M-O=C) Keto->Keto_Complex  + Metal Ion (M²⁺) Enol_Complex Enol-Coordinated Complex (M-O-C) Enol->Enol_Complex  + Metal Ion (M²⁺) G start Start: Mix Ligand and Metal Salt no_ppt No Precipitate Formed? start->no_ppt low_yield Low Yield? no_ppt->low_yield No step1_sol 1. Change Solvent 2. Concentrate Solution 3. Alter Stoichiometry no_ppt->step1_sol Yes bad_product Oily/Gummy Product? low_yield->bad_product No step2_react 1. Optimize Time/Temp 2. Check pH (Hydrolysis) 3. Use Anhydrous Solvents low_yield->step2_react Yes end Successful Complex Formation bad_product->end No step3_purify 1. Triturate with Non-polar Solvent 2. Attempt Recrystallization bad_product->step3_purify Yes step1_cond 1. Increase Temperature 2. Extend Reaction Time 3. Adjust pH step1_sol->step1_cond step1_cond->low_yield step2_steric Consider Steric Hindrance (Change Counter-ion) step2_react->step2_steric step2_steric->bad_product step3_char Characterize Product (NMR, MS) to Identify Impurities step3_purify->step3_char step3_char->end

Caption: A step-by-step workflow for troubleshooting complex formation.

References

  • Synthesis of Dipyridyl Ketone Isonicotinoyl Hydrazone Copper(II) Complex: Structure, Anticancer Activity and Anticancer Mechanism. (n.d.). PubMed.
  • Coordination modes of hydrazone and acyl-hydrazone ligands containing a pyridine group with the Re(CO)3+ fragment. (n.d.). Sílice (CSIC).
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2024). RSC Publishing.
  • Pyridyl Aroyl Hydrazone-Based Metal Complexes Showing a Ligand-Centered Metal-Assisted Pathway for Electrocatalytic Hydrogen Evolution. (2022). ACS Omega.
  • Coordination compounds of a hydrazone derivative with Co(iii), Ni(ii), Cu(ii) and Zn(ii): synthesis, characterization, reactivity assessment and biological evaluation. (2015). New Journal of Chemistry.
  • Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. (2023). RSC Publishing.
  • Coordination Structure Conversion of Hydrazone–Palladium(II) Complexes in the Solid State and in Solution. (2018). Inorganic Chemistry.
  • This compound. (n.d.). PubChem.
  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (2011). Molecules.
  • The effect of steric hindrance on the Fe(II) complexes of triazine-containing ligands. (2010). Dalton Transactions.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2024). RSC Advances.
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021). Angewandte Chemie International Edition.
  • Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. (2007). Inorganic Chemistry.
  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016). Crystals.
  • Synthesis, crystal studies, antimicrobial activity, and BSA binding studies of metal complexes derived from pyridyl-based hydrazone: Multi-spectroscopic and DFT approach. (2022). Journal of Molecular Structure.
  • 2,2-Diethoxy-2-(4-pyridyl)ethylamine. (n.d.). Organic Syntheses.
  • Possible dynamic pathways of a bis(pyridyl) hydrazone. (n.d.). ResearchGate.
  • Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. (2020). Molecules.
  • Keto-Enol Tautomerism. (n.d.). Chemistry LibreTexts.
  • Keto-Enol Tautomerism. (n.d.). Chemistry LibreTexts.
  • The crystal engineering of radiation-sensitive diacetylene cocrystals and salts. (2020). Chemical Science.
  • The effect of pH on the dimensionality of coordination polymers. (2001). Inorganic Chemistry.
  • Pyridyl-Isonicotinoyl Hydrazone-Bridged Zn(II) Coordination Framework with Thiophenedicarboxylato Link: Structure, Biological Activity, and Electrical Conductivity. (2023). Crystal Growth & Design.
  • An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. (2014). Tetrahedron Letters.
  • Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. (2021). Arabian Journal of Chemistry.
  • Transition Metal Complexes Derived From 2-hydroxy-4-( p -tolyldiazenyl)ben-zylidene)-2-( p -tolylamino)acetohydrazide Synthesis, Structural Characterization, and Biological Activities. (n.d.). Semantic Scholar.
  • Partial and complete hydrolysis of metal complexes based on monoiminoacenaphthene-1-ones. (2020). CrystEngComm.
  • The Effect of pH on the Dimensionality of Coordination Polymers. (2001). ResearchGate.
  • Transition Metal Complexes Derived From 2-hydroxy-4-(p-tolyldiazenyl)ben- zylidene)-2-(p-tolylamino)acetohydrazide Synthesis, Structural Characterization, and Biological Activities. (n.d.). ResearchGate.
  • 2-(Pyridin-2-yl)acetohydrazide. (n.d.). PubChem.

Sources

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-(Pyridin-4-YL)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Pyridin-4-YL)acetohydrazide. This guide is designed to provide in-depth, field-proven insights into optimizing catalyst selection for various synthetic transformations involving this versatile building block. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental choices.

I. Understanding the Dual Reactivity of this compound

This compound is a bifunctional molecule, and understanding its dual reactivity is paramount for successful catalyst selection.

  • The Pyridine Moiety: The pyridine ring is electron-deficient, and the nitrogen atom possesses a lone pair of electrons. This nitrogen can act as a directing group in transition metal-catalyzed reactions, facilitating C-H activation at specific positions.[1][2] However, its strong coordinating ability can also lead to catalyst inhibition or deactivation, a common challenge in reactions involving pyridinic substrates.[3][4]

  • The Acetohydrazide Moiety: This functional group is a potent nucleophile and a valuable precursor for the synthesis of various five- and six-membered heterocyclic rings, such as 1,2,4-triazoles and 1,3,4-oxadiazoles.[5][6] The active methylene group adjacent to the carbonyl can participate in condensation reactions, most notably the Knoevenagel condensation.[7][8]

The choice of catalyst will therefore depend on which part of the molecule you intend to react.

II. Frequently Asked Questions (FAQs)

Q1: I want to perform a cross-coupling reaction on the pyridine ring. Which catalyst system should I start with?

For cross-coupling reactions such as Suzuki, Sonogashira, or Heck, palladium-based catalysts are the most common choice.[9] The pyridine nitrogen can act as a directing group, but can also poison the catalyst.

Initial Recommendation: A standard starting point would be a Pd(0) or Pd(II) catalyst with a phosphine ligand.

Catalyst ComponentExampleLoading (mol%)Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄1-5Readily available and effective for a wide range of cross-couplings.[9][10]
Ligand PPh₃, Xantphos, SPhos2-10Phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. The choice of ligand can influence reaction rate and selectivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalentsEssential for the transmetalation step in Suzuki couplings and for neutralizing the acid generated in Heck and Sonogashira reactions.[10]
Solvent Dioxane, Toluene, DMFThe choice of solvent can affect solubility and reaction temperature.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low to no conversion Catalyst poisoning by pyridine nitrogen.1. Increase catalyst loading: This can sometimes overcome partial deactivation. 2. Use a more electron-rich or bulky ligand: This can sometimes prevent strong coordination of the pyridine nitrogen. 3. Consider a ligand-free system: In some cases, ligand-free palladium catalysis can be effective for heteroaryl couplings.[9] 4. Convert the pyridine to its N-oxide: This temporarily masks the nitrogen lone pair, preventing coordination. The N-oxide can be removed later.[2]
Side reactions/decomposition Reaction temperature is too high.Optimize the temperature. Some modern catalyst systems can operate at lower temperatures.
Q2: I am planning a Knoevenagel condensation with an aromatic aldehyde. Do I need a catalyst?

The Knoevenagel condensation involves the reaction of the active methylene group in this compound with an aldehyde or ketone. While this reaction can sometimes proceed without a catalyst, using one typically improves reaction rates and yields.[11]

Catalyst Selection:

  • Base Catalysis (Most Common): Weak organic bases are frequently used.

    • Examples: Piperidine, pyridine, or triethylamine.[7]

    • Mechanism: The base deprotonates the active methylene group, forming a more nucleophilic enolate that then attacks the aldehyde.

  • Acid Catalysis: Brønsted or Lewis acids can also catalyze the reaction.

    • Examples: Boric acid, TiCl₄.[7][8]

    • Mechanism: The acid activates the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic.

  • Catalyst-Free: Under certain conditions (e.g., using a water/ethanol mixture at room temperature), the reaction can proceed without a catalyst, offering a "greener" alternative.[11]

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Slow reaction or low yield Insufficient catalyst activity.1. Switch catalyst type: If a weak base is ineffective, try an acid catalyst or vice-versa. 2. Increase catalyst loading: A slight increase in the amount of catalyst can sometimes accelerate the reaction. 3. Optimize solvent and temperature: Refluxing in a suitable solvent like ethanol is common.
Formation of side products Self-condensation of the aldehyde or other side reactions.1. Use milder conditions: Lower the reaction temperature or use a weaker catalyst. 2. Control stoichiometry: Add the acetohydrazide slowly to the aldehyde.
Q3: My goal is to synthesize a 1,3,4-oxadiazole ring from the acetohydrazide. What type of catalyst is required?

The synthesis of 1,3,4-oxadiazoles from hydrazides typically involves a cyclodehydration step. This is often achieved using dehydrating agents that can also act as catalysts.

Common Reagents/Catalysts:

  • Phosphorus Oxychloride (POCl₃): A very effective and commonly used reagent for this transformation. It acts as both a dehydrating agent and a Lewis acid.

  • Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can promote cyclodehydration, but the harsh conditions may not be suitable for all substrates.

  • Other Reagents: Thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or even strong heating can sometimes effect the cyclization.

Experimental Consideration: These reactions are often performed neat or in a high-boiling point solvent. The workup procedure is critical to neutralize the acidic reagent and isolate the product.

Q4: I am observing significant catalyst deactivation in my C-H activation reaction. What is happening and how can I prevent it?

Catalyst deactivation is a major hurdle when working with pyridine-containing substrates.[12] The primary cause is the strong coordination of the pyridine nitrogen to the transition metal center, which can block the active site and halt the catalytic cycle.[3]

Visualizing the Problem:

Caption: Catalyst deactivation pathway.

Mitigation Strategies:

StrategyDescriptionExamples of Catalysts/Reagents
Bimetallic Catalyst Systems A Lewis acid is used to "mask" the pyridine nitrogen, preventing it from coordinating to the active transition metal catalyst.[3]Ni-Al or Rh-Al bimetallic systems have shown promise for C-H alkylation of pyridines.[2]
Use of N-Oxides The pyridine is oxidized to the corresponding N-oxide. The N-O bond is less coordinating than the nitrogen lone pair. The N-oxide can be reduced back to the pyridine after the reaction.[2]m-CPBA can be used for the oxidation step.
Sterically Hindered Ligands Bulky ligands on the metal center can sterically prevent the pyridine nitrogen from coordinating effectively.Using bulky phosphine ligands or N-heterocyclic carbenes (NHCs).
Flyover Dimer Formation In some cases, especially with iron catalysts, inactive "flyover" dimers can form, leading to deactivation.[13]Optimizing ligand sterics can sometimes prevent dimer formation.[13]

III. Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol is a starting point and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the aryl halide (1.0 eq), this compound boronic acid or ester derivative (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Pyridine-Catalyzed Knoevenagel Condensation
  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of pyridine (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate out of solution.

  • If precipitation occurs, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

IV. Catalyst Selection Workflow

Caption: Workflow for catalyst selection.

V. References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Retrieved from

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). PubMed. Retrieved from

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. Retrieved from

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. Retrieved from

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journals. Retrieved from

  • A Concise Route to Pyridines from Hydrazides by Metal Carbene N−H Insertion, 1,2,4-Triazine Formation, and Diels−Alder Reaction. (2009). Organic Letters. Retrieved from

  • Catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis. Benchchem. Retrieved from

  • Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. (n.d.). MDPI. Retrieved from

  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. (n.d.). Chemistry Research Journal. Retrieved from

  • Pyridine−Hydrazones as N,N′‑Ligands in Asymmetric Catalysis: Pd(II)- Catalyzed Addition of Boronic Acids to Cyclic Sulfony. (2015). ElectronicsAndBooks. Retrieved from

  • The Role of Pyridine in Acetohydrazide Condensation Reactions: A Technical Guide. Benchchem. Retrieved from

  • The reactivity of Acethydrazide. (2019). ChemicalBook. Retrieved from

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry. Retrieved from

  • Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. (n.d.). New Journal of Chemistry. Retrieved from

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (2021). Retrieved from

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Retrieved from

  • Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. (2015). PubMed. Retrieved from

  • Catalyst-free Dynamic Covalent Knoevenagel/Hydrazide Condensa-tion for Polyacylhydrazones and Covalent Adaptable Networks. (2025). ChemRxiv. Retrieved from

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI. Retrieved from

  • Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. (2020). RSC Publishing. Retrieved from

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (2014). Bulgarian Chemical Communications. Retrieved from

  • Synthesis of Some New Heterocyclic Compounds Using α- (N-Saccharin) Acetohydrazide. (2024). Retrieved from

  • Overlooked Ligand Role of Pyridine Substrate in Site Selectivity of Rare-Earth-Catalyzed C–H Alkylation with Alkenes. ResearchGate. Retrieved from

  • Synthesis, characterization, in silico ADMET, molecular docking and antioxidant activity of quinone-hydrazone derivatives. (2023). Heterocyclic Letters. Retrieved from

  • A concise route to pyridines from hydrazides by metal carbene N-H insertion, 1,2,4-triazine formation, and Diels-Alder reaction. (2009). Semantic Scholar. Retrieved from

  • Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Synthesis. Benchchem. Retrieved from

  • Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. (n.d.). ResearchGate. Retrieved from

  • Acid-base Catalysis. (n.d.). Creative Enzymes. Retrieved from

  • Acid–base reaction - Catalysis, Equilibrium, Reactions. (2025). Britannica. Retrieved from

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.). Retrieved from

  • GENERAL ACID-BASE CATALYSIS Towards a Better Chemical Mechanism via Catalysis. (n.d.). Retrieved from

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025). PMC. Retrieved from

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from

  • Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. (2021). MDPI. Retrieved from

  • This compound. (n.d.). PubChem. Retrieved from

  • Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks. (2020). ChemCatBio. Retrieved from

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2025). NIH. Retrieved from

  • Catalyst Deactivation Mitigation for Biomass Conversion. (2023). Retrieved from

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). NIH. Retrieved from

Sources

Technical Support Center: Refinement of Crystallization Methods for 2-(Pyridin-4-YL)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(Pyridin-4-YL)acetohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of these compounds. The following sections provide in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and considerations when setting up crystallization experiments for this compound derivatives.

Q1: What are the primary challenges in crystallizing this compound derivatives?

A1: The primary challenges often stem from the inherent properties of the pyridine ring and the hydrazide functional group. Pyridine-containing compounds can exhibit complex solubility profiles and may be prone to forming oils or amorphous precipitates.[1][2] The hydrazide group introduces hydrogen bonding capabilities, which can be both beneficial for forming an ordered crystal lattice but also a hindrance if not properly controlled.[3] Furthermore, these molecules can be susceptible to polymorphism, where they can crystallize in multiple different crystal forms, each with unique physical properties.[4][5]

Q2: How do I select an appropriate solvent for crystallization?

A2: Solvent selection is a critical first step.[6] The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[7] A systematic approach to solvent screening is recommended. Start with common laboratory solvents of varying polarities.

Solvent Screening Protocol:

  • Place a few milligrams of your compound into a small test tube.

  • Add a few drops of the solvent to be tested.

  • Observe the solubility at room temperature. If it dissolves completely, the solvent is likely too good and should be set aside for potential use as the "soluble solvent" in a mixed-solvent system.[7]

  • If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves upon heating, it is a good candidate for single-solvent crystallization.

  • Allow the heated solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.[8]

A table of commonly used solvents for recrystallization is provided below for your reference.

Solvent (Mixture)Comments
Ethanol (EtOH)A versatile and generally effective solvent for many organic compounds.[1]
n-Hexane/AcetoneA good combination, especially for slow evaporation methods.[1]
n-Hexane/THFAnother useful general mixture.[1]
n-Hexane/Ethyl AcetateCan be effective, particularly when dealing with a higher impurity load.[1]
WaterSuitable for more polar compounds; can be heated to high temperatures.[1]

Q3: What is "oiling out," and how can I prevent it?

A3: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal.[9] This often happens when the solution cools to a temperature above the compound's melting point, especially with impure samples or low-melting solids.[8]

To prevent oiling out:

  • Add more solvent: Reheat the solution and add more of the "soluble solvent" to keep the compound dissolved for a longer period as it cools.[9]

  • Use a different solvent system: The chosen solvent may not be appropriate. Experiment with other solvents or solvent mixtures.

  • Charcoal treatment: If impurities are suspected to be the cause, adding activated charcoal to the hot solution can help remove them.[9]

Q4: How does pH affect the crystallization of these pyridine derivatives?

A4: The pyridine nitrogen in this compound derivatives is basic and can be protonated. The pH of the crystallization medium can significantly impact the solubility and the charge state of the molecule, which in turn affects crystal packing.[10][11] For pyridine-containing compounds, adjusting the pH can be a powerful tool to induce crystallization.[12] It is crucial to monitor and control the pH of your solutions, as unintended protonation can lead to the crystallization of a salt rather than the desired neutral compound.[13]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the crystallization of this compound derivatives.

Problem 1: No Crystals Form Upon Cooling
Possible Cause Solution
Solution is not supersaturated. The concentration of your compound may be too low. Try evaporating some of the solvent to increase the concentration.[14]
Inappropriate solvent. The compound might be too soluble in the chosen solvent, even at low temperatures.[14] Re-evaluate your solvent choice by performing solubility tests with a wider range of solvents or consider using a mixed-solvent system.[7]
Supersaturation without nucleation. Even if the solution is supersaturated, crystal formation may not initiate. Try inducing crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a seed crystal of the compound.[15]
Problem 2: Crystals Form Too Rapidly
Possible Cause Solution
High degree of supersaturation. Rapid crystallization often traps impurities within the crystal lattice.[9] To slow down the process, reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[9]
Rapid cooling. Cooling the solution too quickly prevents the molecules from aligning properly.[14] Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can also promote slower cooling.[8]
Shallow solvent pool. A shallow pool of solvent in a large flask has a high surface area, leading to rapid cooling and evaporation. Use a flask size appropriate for the volume of solvent.[9]
Problem 3: Poor Crystal Quality (Needles, Plates, or Dendrites)
Possible Cause Solution
Growth kinetics favor a particular crystal face. The solvent can influence the growth habit of crystals.[16] Experiment with different solvents or solvent mixtures to alter the crystal morphology.
Presence of impurities. Impurities can disrupt the ordered growth of the crystal lattice.[14] Ensure your starting material is of high purity. Preliminary purification by column chromatography may be necessary.[2]
Rapid crystal growth. As with rapid crystal formation, fast growth can lead to poorly formed crystals. Slowing down the crystallization process by adjusting solvent and cooling rate can improve crystal quality.[9]
Problem 4: Low Yield
Possible Cause Solution
Too much solvent used. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[15] Use the minimum amount of hot solvent necessary to dissolve your compound.
Premature crystallization during hot filtration. If a hot filtration step is used to remove insoluble impurities, the solution can cool and crystallize on the filter paper or funnel. Ensure the filtration apparatus is pre-heated.
Incomplete crystallization. After cooling to room temperature, further cooling in an ice bath can maximize the yield of crystals.[8]

III. Experimental Protocols

Here are detailed step-by-step protocols for common crystallization techniques applicable to this compound derivatives.

Protocol 1: Slow Evaporation

This is a simple and effective method for compounds that are stable under ambient conditions.[17]

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a cap that has small perforations or with paraffin film pierced with a needle. This allows for slow solvent evaporation.[17]

  • Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days.

Protocol 2: Vapor Diffusion

This technique is ideal for small quantities of material and when you need to carefully control the rate of crystallization.[18]

  • Dissolve your compound in a "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a small amount of a "poor" solvent (an anti-solvent in which your compound is insoluble) to the bottom of the larger container, ensuring it does not mix with the solution in the inner vial.

  • Over time, the vapor of the poor solvent will diffuse into the good solvent, gradually decreasing the solubility of your compound and inducing crystallization.

Protocol 3: Slow Cooling

This is a classic recrystallization method that relies on the temperature-dependent solubility of the compound.[19]

  • Dissolve the compound in the minimum amount of a suitable solvent at its boiling point.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.[8]

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]

  • Collect the crystals by filtration.

IV. Visualizations

Troubleshooting Crystallization Workflow

The following diagram illustrates a general workflow for troubleshooting common crystallization problems.

Troubleshooting_Crystallization Start Start Crystallization Experiment Cooling Cool Solution Start->Cooling Observation Observe Outcome Cooling->Observation NoCrystals No Crystals Form Observation->NoCrystals No RapidCrystals Crystals Form Too Rapidly Observation->RapidCrystals Yes, but fast PoorQuality Poor Crystal Quality Observation->PoorQuality Yes, but poor GoodCrystals Good Quality Crystals Observation->GoodCrystals Yes, good quality Troubleshoot1 Troubleshoot: - Increase Concentration - Change Solvent - Induce Nucleation NoCrystals->Troubleshoot1 Troubleshoot2 Troubleshoot: - Add More Solvent - Slow Cooling Rate - Use Appropriate Flask Size RapidCrystals->Troubleshoot2 Troubleshoot3 Troubleshoot: - Try Different Solvents - Purify Starting Material - Slow Crystallization Rate PoorQuality->Troubleshoot3 End Collect and Dry Crystals GoodCrystals->End Troubleshoot1->Start Retry Troubleshoot2->Start Retry Troubleshoot3->Start Retry

Caption: A flowchart for troubleshooting common crystallization issues.

V. References

  • Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]

  • How to Crystallize Organic Compounds. (2024, October 10). In wikiHow. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). In University of Rochester Department of Chemistry. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Vishweshwar, P., McMahon, J. A., Peterson, M. L., Hickey, M. B., Shattock, T. R., & Zaworotko, M. J. (2005). Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients. Chemical Communications, (36), 4601–4603.

  • Thallapally, P. K., & Borchardt, D. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations of Crystallography, 69(Pt 1), 101–110.

  • Abreu, B. A., Matos, G. D., Merzel, F., & de Sousa, F. F. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062.

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Wang, M., Liu, B., Gao, H., & Niu, Y. (2015). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 5(4), 527–535.

  • Wamser, C. (2010, June 7). Puzzling Pyridine Problem Probed. In ChemistryViews. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3: Choice of Solvent. In Chemistry LibreTexts. Retrieved from [Link]

  • Kumar, S., & Nanda, A. (2017). Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(2), 1083.

  • Igwe, O. (2024, April 30). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? In ResearchGate. Retrieved from [Link]

  • Al-Abdullah, E. S., Al-Sheddi, E. S., & Al-Tuwaijri, H. M. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 19(8), 11484–11503.

  • Rooney, M. B., & Kelly, R. C. (2011). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 11(11), 4978–4987.

  • Al-Ghorbani, M., & Al-Salahi, R. (2023). Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. Indian Journal of Heterocyclic Chemistry, 33(4), 413-420.

  • Solvent selection for process development. (2021, November 25). In Technobis Crystallization Systems. Retrieved from [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025, April 28). Future Medicinal Chemistry, 17(8), 653-667.

  • Al-Zaydi, K. M., & Al-Ghorbani, M. (2018). NOVEL SYNTHESIS OF PYRAN-3-HYDRAZIDE DERIVATIVES AND THEIR USES TO THE SYNTHESIS HYDRAZIDE-HYDRAZONE, PYRAZOLE AND THIAZOLE DERIVATIVES. Journal of the Chilean Chemical Society, 63(4), 4213-4218.

  • Synthesis and structure of hydrazones obtained from hydrazides of [5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio]acetic or 2-[5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio]propionic acids. (2025, August 7). Chemistry of Heterocyclic Compounds, 41(8), 1026-1033.

  • Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients. (2005, September 28). In University of Limerick. Retrieved from [Link]

  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024, April 27). International Journal of Science and Research Archive, 12(1), 198-205.

  • Xing, Q., Xia, D., & Wang, Y. (2016). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). RSC Advances, 6(99), 97268–97277.

  • Hashimoto, S., & Okuno, T. (2024). 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de][8][9][17]diazaborinine. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), e20230141.

  • Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 9(6), 2950–2967.

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (n.d.). Crystal Growth & Design, 11(11), 5003-5011.

  • Method of producing high-purity hydrazine. (n.d.). In Google Patents. Retrieved from

  • Recent synthetic advances in pyridine-based thermotropic mesogens. (2019, July 26). RSC Advances, 9(41), 23555-23573.

  • Xu, X., & Liu, K. (2020). Progress and perspective on the growth of two-dimensional single crystals. Materials Today, 38, 64-75.

  • A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. (n.d.). Organic Letters, 10(19), 4343-4346.

  • This compound. (n.d.). In PubChem. Retrieved from [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). Molecules, 25(21), 5022.

  • Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). Molecules, 28(5), 2154.

  • Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. (2023, July 28). Molecules, 28(15), 5769.

  • Cati, D. S., & Stoeckli-Evans, H. (2014). Crystal structures of N-(pyridin-2-ylmeth-yl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmeth-yl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798–o802.

  • Effects of hydrazide nucleating agents on crystallization and mechanical properties of polyethylene terephthalate. (2025, December 16). Journal of Applied Polymer Science, 133(48), 44238.

  • 1-(Pyridin-4-yl)-4-thiopyridine (PTP) in the crystalline state - pure PTP and a cocrystal and salt. (2023, December 1). Acta Crystallographica Section C: Structural Chemistry, 79(Pt 12), 675-682.

Sources

managing reaction intermediates in multi-step synthesis from 2-(Pyridin-4-YL)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing reaction intermediates in multi-step syntheses starting from 2-(Pyridin-4-YL)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of various heterocyclic compounds from this versatile starting material. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

Introduction: The Versatility and Challenges of this compound

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide array of heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazoles. Its utility stems from the reactive hydrazide moiety, which can readily undergo condensation and cyclization reactions. However, the multi-step nature of these syntheses often leads to challenges in managing the stability and reactivity of key intermediates. This guide will equip you with the knowledge to anticipate, identify, and resolve these issues, ensuring the successful synthesis of your target molecules.

Part 1: Troubleshooting Guide for Common Intermediates

This section addresses specific issues you may encounter with the primary intermediates derived from this compound.

The N'-Acylhydrazone Intermediate: Formation and Instability

The initial and crucial step in many syntheses is the condensation of this compound with an aldehyde or ketone to form an N'-acylhydrazone intermediate.

Q1: My N'-acylhydrazone formation is incomplete, or I observe multiple spots on my TLC plate. What's going on?

A1: Incomplete formation of the N'-acylhydrazone can be due to several factors. Here's a systematic approach to troubleshooting this step:

  • Reagent Purity: Ensure your aldehyde or ketone is pure. Aldehydes, in particular, can oxidize to carboxylic acids upon storage, which will not react with the hydrazide.

  • Catalyst: The condensation is often catalyzed by a few drops of glacial acetic acid. The absence or insufficient amount of acid can lead to a sluggish reaction. However, an excess of a strong acid can lead to the formation of salts with the pyridine nitrogen, potentially hindering the reaction.

  • Solvent: The choice of solvent is critical. Ethanol or methanol are commonly used and generally effective. Ensure your solvent is of appropriate purity and dry if necessary, as water can sometimes hinder the reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this would be a mixture of ethyl acetate and hexane. The starting hydrazide is typically more polar than the resulting N'-acylhydrazone.[1][2]

Q2: I've successfully formed my N'-acylhydrazone, but it seems to be decomposing during workup or upon standing. How can I improve its stability?

A2: N'-acylhydrazones can be susceptible to hydrolysis, especially under acidic or basic conditions. Here are some tips to enhance stability:

  • Neutral Workup: During workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid catalyst, followed by a brine wash.

  • Prompt Use: It is often best to use the crude N'-acylhydrazone directly in the next step without extensive purification or storage. If purification is necessary, column chromatography on silica gel can be performed, but it should be done expeditiously.

  • Conformational Isomers: Be aware that N'-acylhydrazones can exist as a mixture of E/Z isomers and syn/anti conformers around the C-N and N-N bonds. This can result in multiple spots on TLC or broadened peaks in NMR spectra, which might be mistaken for impurities.[1][3][4] 1H NMR spectroscopy is an excellent tool to identify these conformers, often showing duplicate signals for the NH and CH=N protons.[1][3]

The Diacylhydrazine Intermediate: A Precursor to 1,3,4-Oxadiazoles

The reaction of this compound with an acylating agent (e.g., an acid chloride or carboxylic acid) can form a diacylhydrazine intermediate, which is then cyclized to a 1,3,4-oxadiazole.

Q3: My attempt to form a diacylhydrazine intermediate resulted in a low yield and a complex mixture of products. What are the likely side reactions?

A3: The formation of diacylhydrazines can be challenging due to competing reactions. Here are some common issues and their solutions:

  • Over-acylation: The use of highly reactive acylating agents like acid chlorides can sometimes lead to the formation of undesired side products. Using a milder activating agent for the carboxylic acid, such as HATU or EDC, can provide better control.

  • Premature Cyclization: Under harsh conditions, the diacylhydrazine may cyclize prematurely or decompose. It's often preferable to perform the acylation at a lower temperature and then proceed with a separate cyclization step.

  • Symmetrical Diacylhydrazine Formation: If the reaction conditions are not carefully controlled, the starting hydrazide can react with itself, leading to a symmetrical diacylhydrazine.

Q4: The cyclization of my diacylhydrazine to the 1,3,4-oxadiazole is not working. What dehydrating agent should I use?

A4: The choice of dehydrating/cyclizing agent is crucial for the successful synthesis of 1,3,4-oxadiazoles from diacylhydrazines. The effectiveness of these reagents can be context-dependent.

Dehydrating AgentTypical ConditionsAdvantagesPotential Issues
POCl3 RefluxPowerful and effective for a wide range of substrates.[5]Harsh conditions, can lead to charring and side reactions.
SOCl2 RefluxAnother strong dehydrating agent.Can lead to the formation of chlorinated byproducts.
P2O5 High temperatureEffective for difficult cyclizations.Heterogeneous reaction, can be difficult to work with.
Tosyl Chloride Pyridine, heatMilder conditions.Pyridine can be difficult to remove.
Burgess Reagent THF, room tempVery mild conditions.Reagent is expensive.

Troubleshooting Tip: If a strong dehydrating agent like POCl3 is failing, it might be due to the decomposition of the starting material or product. Switching to a milder reagent like tosyl chloride or the Burgess reagent may improve the yield.[6]

The Thiosemicarbazide Intermediate: The Gateway to 1,2,4-Triazoles

Reacting this compound with an isothiocyanate yields a thiosemicarbazide intermediate, a key precursor for 1,2,4-triazole-3-thiols.

Q5: My thiosemicarbazide formation is sluggish and gives a poor yield. How can I optimize this reaction?

A5: The reaction between a hydrazide and an isothiocyanate is generally straightforward, but issues can arise.

  • Solvent: Absolute ethanol is a common and effective solvent for this reaction.[7]

  • Temperature: Gently refluxing the reaction mixture for a few hours is typically sufficient to drive the reaction to completion.

  • Reagent Equivalents: Using a slight excess (1.1 equivalents) of the isothiocyanate can help to ensure complete conversion of the hydrazide.

Q6: I'm having trouble with the cyclization of my thiosemicarbazide to the 1,2,4-triazole-3-thiol. What are the best conditions?

A6: The cyclization of thiosemicarbazides is typically achieved under basic conditions, which promotes intramolecular nucleophilic attack.

  • Base: A solution of sodium hydroxide (e.g., 2M NaOH) or potassium hydroxide is commonly used. The base deprotonates the thioamide proton, facilitating the cyclization.[7]

  • Temperature: Refluxing the reaction mixture in the basic solution is usually necessary to effect cyclization.

  • Workup: After the reaction is complete, the mixture is cooled and acidified (e.g., with HCl or acetic acid) to precipitate the triazole-thiol product.

Troubleshooting Tip: If the cyclization is incomplete, ensure that a sufficient amount of base is used and that the reaction is heated for an adequate amount of time. Monitoring the reaction by TLC can help determine the optimal reaction time. The triazole product is generally more polar than the starting thiosemicarbazide.

Part 2: Frequently Asked Questions (FAQs)

Q7: How does the pyridine ring in this compound affect my reactions?

A7: The pyridine ring introduces a basic nitrogen atom into the molecule, which can influence the reaction in several ways:

  • Acidic Conditions: In the presence of strong acids, the pyridine nitrogen can be protonated, forming a pyridinium salt. This can alter the solubility of the molecule and potentially deactivate the ring towards certain reactions. When using acid catalysts, it is advisable to use catalytic amounts to avoid stoichiometric protonation.

  • Lewis Acids: The pyridine nitrogen can coordinate to Lewis acid catalysts, which could either be a desired interaction to direct a reaction or an undesired one that sequesters the catalyst.

  • Nucleophilicity: The pyridine nitrogen is a nucleophile and can react with strong electrophiles. This is generally not a major issue in the typical transformations of the hydrazide group but should be considered if harsh electrophilic reagents are used.

Q8: What is the best way to monitor the progress of my multi-step synthesis?

A8: A combination of techniques is recommended for robust reaction monitoring:

  • Thin Layer Chromatography (TLC): TLC is a quick and invaluable tool for tracking the consumption of starting materials and the formation of products. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for monitoring complex reaction mixtures. It provides information on the retention times and mass-to-charge ratios of the components, allowing for the identification of intermediates, products, and byproducts.

Q9: I have an unexpected byproduct in my reaction. How can I identify it?

A9: Identifying unknown byproducts is a common challenge in synthesis. A systematic approach is key:

  • Mass Spectrometry (MS): Obtain a mass spectrum of the byproduct. The molecular weight can provide crucial clues about its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the byproduct can be isolated, 1H and 13C NMR spectra will provide detailed structural information.

  • Infrared (IR) Spectroscopy: IR can help identify key functional groups present in the byproduct.

  • Consider Common Side Reactions: Based on your reaction conditions and the intermediates involved, hypothesize potential side reactions. For example, incomplete cyclization, hydrolysis of intermediates, or reactions with the solvent or impurities are common culprits.

Part 3: Experimental Protocols and Visualizations

Protocol: Synthesis of a Representative N'-Acylhydrazone

This protocol describes the synthesis of N'-(4-chlorobenzylidene)-2-(pyridin-4-yl)acetohydrazide.

  • Dissolve Starting Materials: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add Aldehyde and Catalyst: Add 4-chlorobenzaldehyde (1.05 eq) to the solution, followed by 2-3 drops of glacial acetic acid.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., 50% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

  • Isolation: Once the starting hydrazide is consumed, a precipitate of the N'-acylhydrazone may form. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and collect the resulting precipitate.

  • Purification: The crude product can be washed with cold ethanol and dried. It is often of sufficient purity for the next step. If further purification is needed, recrystallization from ethanol or column chromatography can be performed.

Protocol: Cyclization to a 1,3,4-Oxadiazole

This protocol describes the cyclization of an N'-acylhydrazone to a 2,5-disubstituted-1,3,4-oxadiazole.

  • Prepare Reaction Mixture: To a solution of the N'-acylhydrazone (1.0 eq) in a suitable solvent (e.g., acetic acid or an inert solvent like toluene), add the cyclizing agent. For example, if using acetic anhydride, it can serve as both the solvent and the cyclizing agent.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC. The oxadiazole product will be less polar than the starting acylhydrazone.

  • Workup: After completion, cool the reaction mixture and pour it into ice-water. The product will often precipitate and can be collected by filtration. Neutralize any excess acid with a base like sodium bicarbonate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Synthesis_Pathways cluster_oxadiazole 1,3,4-Oxadiazole Synthesis cluster_triazole 1,2,4-Triazole Synthesis start This compound acylhydrazone N'-Acylhydrazone Intermediate start->acylhydrazone R-CHO, H+ cat. thiosemicarbazide Thiosemicarbazide Intermediate start->thiosemicarbazide R-NCS oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole acylhydrazone->oxadiazole Oxidative Cyclization triazole 5-Substituted-4H-1,2,4-triazole-3-thiol thiosemicarbazide->triazole Base, Heat

Caption: Key synthetic routes from this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Complex Mixture incomplete_rxn Incomplete Reaction start->incomplete_rxn intermediate_decomp Intermediate Decomposition start->intermediate_decomp side_reactions Side Reactions start->side_reactions optimize_cond Optimize Conditions (Temp, Time, Catalyst) incomplete_rxn->optimize_cond check_purity Check Reagent Purity incomplete_rxn->check_purity change_reagent Change Cyclizing Agent (e.g., milder) intermediate_decomp->change_reagent neutral_workup Use Neutral Workup intermediate_decomp->neutral_workup side_reactions->optimize_cond monitor_tlc_lcms Monitor by TLC/LC-MS side_reactions->monitor_tlc_lcms

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). ACS Omega. [Link]
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). Molecules. [Link]
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). PubMed. [Link]
  • Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. (2021). Molecules. [Link]
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021).
  • Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. (2022). ChemistrySelect. [Link]
  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2014). Journal of Applicable Chemistry. [Link]
  • Synthesis and properties of pyridine containing drugs and heterocycles. (2017). Figshare. [Link]
  • Synthesis of 5-pyridin-3/4-yl-1,2,4-triazole-3-thiol. (n.d.).
  • Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. (2023). Indian Journal of Heterocyclic Chemistry. [Link]
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013).
  • Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. (2011). Organic & Biomolecular Chemistry. [Link]
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2023). ACS Omega. [Link]
  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2018). Oriental Journal of Chemistry. [Link]
  • 1,3,4-Oxadiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. (2020). Lupine Publishers. [Link]
  • Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. (2018). Journal of Biochemical and Molecular Toxicology. [Link]
  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(Pyridin-4-YL)acetohydrazide and its Therapeutic Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydrazide Scaffold in Modern Drug Discovery

The hydrazide functional group, characterized by the R-CO-NH-NH₂ moiety, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold, capable of forming a plethora of derivatives with a wide spectrum of biological activities.[1][2] These compounds serve not only as critical intermediates in the synthesis of diverse heterocyclic systems but also as pharmacologically active agents in their own right.[1][3][4] From the cornerstone anti-tuberculosis drug isoniazid to pioneering antidepressants, the hydrazide lineage is rich with therapeutic breakthroughs.

This guide provides a comparative analysis of 2-(Pyridin-4-yl)acetohydrazide, a structurally distinct pyridyl hydrazide, against three historically and therapeutically significant hydrazides: Isoniazid, Iproniazid, and Hydralazine. By examining their chemical structures, mechanisms of action, and biological activities, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of the structure-activity relationships that govern this potent chemical class.

Featured Compound Profile: this compound

This compound is an analogue of the well-known drug isoniazid. The key structural distinction is the presence of a methylene (-CH₂-) bridge between the pyridine ring and the carbonyl group of the hydrazide. This seemingly minor modification significantly alters the molecule's spatial arrangement and electronic properties, which can have profound implications for its biological targets and metabolic fate. While less studied than isoniazid, it serves as a valuable building block for synthesizing novel hydrazone derivatives with potential therapeutic applications, particularly in antimicrobial and anticancer research.[5][6][7]

The Comparators: A Trio of Landmark Hydrazide Drugs

To contextualize the potential of this compound, we will compare it against three hydrazides that have left an indelible mark on pharmacology:

  • Isoniazid (Isonicotinohydrazide): A structural isomer of our featured compound (lacking the methylene bridge), isoniazid is a first-line drug for the treatment of tuberculosis (TB).[8][9] Its mechanism is highly specific to mycobacteria, making it a prime example of targeted antimicrobial therapy.[10][11]

  • Iproniazid: An isopropyl derivative of isoniazid, it was the first monoamine oxidase inhibitor (MAOI) used as an antidepressant.[12][13] Its discovery was serendipitous, noting mood elevation in TB patients, and it ushered in the era of psychopharmacology.[13][14]

  • Hydralazine: A non-pyridyl hydrazide, hydralazine is a direct-acting vasodilator used to treat hypertension and heart failure.[15][16] Its mechanism is distinct from the other comparators, highlighting the functional diversity of the hydrazide class.

The structural relationship between the pyridine-based hydrazides is illustrated below.

cluster_0 Structural Comparison of Pyridyl Hydrazides Isoniazid Isoniazid (Direct Pyridine-Carbonyl Link) 2PyA This compound (Methylene Bridge Insertion) Isoniazid->2PyA Adds flexibility Iproniazid Iproniazid (Isopropyl Derivatization) Isoniazid->Iproniazid Alters target to MAO

Caption: Structural relationship between key pyridyl hydrazides.

Comparative Analysis of Biological Activity

The utility of a hydrazide is defined by its biological action. Here, we compare our featured compound and the selected comparators across several key therapeutic areas.

Antitubercular Activity: The Isoniazid Paradigm

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[10][17] The activated form covalently binds to and inhibits the enoyl-acyl carrier protein (ACP) reductase (InhA), a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8][18] This targeted disruption leads to bacterial cell death.[17]

The insertion of a methylene bridge in this compound likely alters its ability to act as a substrate for KatG, potentially reducing its intrinsic antitubercular activity compared to isoniazid. However, its derivatives, particularly hydrazones formed by condensing the hydrazide with various aldehydes, have shown promising activity.[19][20] These derivatives may act via different mechanisms or may be designed to overcome common resistance pathways that affect isoniazid, such as mutations in the katG gene.[8][10]

cluster_0 Isoniazid (INH) Mechanism of Action INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation ActiveINH Activated INH Radical KatG->ActiveINH InhA InhA Enzyme ActiveINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes Death Bacterial Death InhA->Death Disruption leads to CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Essential for

Caption: Simplified mechanism of action for the antitubercular drug isoniazid.

Compound/DerivativeTarget OrganismActivity (MIC)Reference
IsoniazidM. tuberculosis H37Rv0.57 µM[20]
Isonicotinoyl hydrazone (3k)M. tuberculosis H37Rv0.59 µM[20]
Isonicotinoyl hydrazone (3m)M. tuberculosis H37Rv0.65 µM[20]
Designed Isoniazid Analogue (IBF1)M. tuberculosis H37Rv3.12 µg/mL[21]

MIC: Minimum Inhibitory Concentration

Anticancer Activity: A Promising Frontier for Hydrazones

The hydrazide-hydrazone scaffold (–(C=O)NHN=CH–) is a recognized pharmacophore for anticancer activity.[22][23] These compounds can induce cytotoxicity through various mechanisms, including cell cycle arrest, induction of apoptosis, and generation of reactive oxygen species (ROS).[22][24]

Derivatives of this compound and other hydrazides are actively being explored as anticancer agents. Studies show that their metal complexes, in particular with copper, often exhibit enhanced potency compared to the free ligands.[24] For example, a copper(II) complex of benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone was found to be ten times more active than the free ligand, inducing apoptosis and cell cycle arrest in liver cancer cells.[24] Similarly, isoniazid derivatives have also demonstrated potent cytotoxic activity against various human cancer cell lines.[9]

Compound/DerivativeCell LineActivity (IC₅₀)MechanismReference
Quinoline Hydrazide (22)Neuroblastoma (SH-SY5Y, Kelly)Micromolar potencyG1 cell cycle arrest[22]
Cu(II) Complex (Cu-4)Liver (HEPG2), Colon (HCT-116)~3–5 µMROS generation, apoptosis, S phase arrest[24]
Cu(II) Complex (Cu-7)Triple Negative Breast (MDA-MB-231)3.4–6.6 µMNot specified[24]
Isoniazid Derivative (18)Various Cancer Lines0.61 to 3.36 µg/mLNot specified[9]

IC₅₀: Half-maximal Inhibitory Concentration

Anticonvulsant and Antidepressant Activity: Modulating the Central Nervous System

The hydrazide/hydrazone class has shown significant potential as anticonvulsant agents.[25][26][27] The mechanism often involves interaction with GABAergic neurotransmission, a major inhibitory pathway in the brain.[25][28] Structural modifications to the hydrazone moiety can tune the activity, with numerous derivatives showing protection in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models.[26][29]

The story of Iproniazid provides a compelling case study in drug repurposing. Originally developed from isoniazid, it was found to be a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters like serotonin and norepinephrine.[13][14] This inhibition increases synaptic concentrations of these neurotransmitters, leading to its antidepressant effect.[30] Though withdrawn due to hepatotoxicity, its discovery was pivotal, establishing the monoamine hypothesis of depression.[12][13] This demonstrates how a simple derivatization (adding an isopropyl group to isoniazid) can completely shift the therapeutic target from a bacterial enzyme (InhA) to a human enzyme (MAO).

Vasodilator Activity: The Hydralazine Mechanism

Hydralazine operates through a mechanism entirely different from the other compounds discussed. It is a direct-acting vasodilator that primarily relaxes arterial smooth muscle.[16][31] While the precise molecular mechanism is not fully understood, it is believed to interfere with calcium metabolism within vascular smooth muscle cells, inhibiting the calcium movements necessary for contraction.[15][32][33] This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure, making it effective for treating hypertension.[31][33] This illustrates the broad therapeutic reach of the hydrazide functional group, extending beyond antimicrobial and CNS applications.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, this section provides standardized protocols for the synthesis and evaluation of hydrazide derivatives.

Protocol 1: General Synthesis of a Hydrazide from an Ester

This protocol describes the standard method for converting an ester, such as ethyl 2-(pyridin-4-yl)acetate, into its corresponding hydrazide.

Rationale: This is a classic, high-yield nucleophilic acyl substitution reaction. Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the stable hydrazide. Ethanol is a common solvent as it solubilizes both the ester and hydrazine hydrate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (e.g., ethyl 2-(pyridin-4-yl)acetate) (1.0 equivalent) in absolute ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: The product hydrazide will often precipitate upon cooling or after pouring the concentrated mixture into ice-cold water.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure hydrazide.[1][34]

Protocol 2: General Synthesis of a Hydrazide-Hydrazone

This protocol details the condensation reaction to form a hydrazone, a key step in creating many biologically active derivatives.

Rationale: This is a condensation reaction between the nucleophilic terminal nitrogen of the hydrazide and the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically catalyzed by a small amount of acid (like glacial acetic acid) and involves the formation of a C=N double bond with the elimination of a water molecule.

Step-by-Step Methodology:

  • Dissolution: Dissolve the hydrazide (e.g., this compound) (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.

  • Catalysis: Add a few drops of a catalytic acid (e.g., glacial acetic acid).

  • Reaction: Stir the mixture at room temperature or heat to reflux for 2-8 hours, monitoring by TLC.

  • Isolation: The hydrazone product often precipitates directly from the reaction mixture upon cooling.

  • Purification: Collect the solid by filtration, wash with the cold reaction solvent, and dry. If necessary, recrystallize to obtain the pure product.[4][25]

cluster_0 Synthetic Workflow for Hydrazide-Hydrazones Ester Ester (e.g., Ethyl 2-(pyridin-4-yl)acetate) Hydrazide Hydrazide (e.g., this compound) Ester->Hydrazide + Hydrazine (Reflux) Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazone Hydrazide-Hydrazone Hydrazide->Hydrazone + Aldehyde (Acid Catalyst) Aldehyde Aldehyde/Ketone (R'-CO-R'')

Caption: General synthetic pathway from an ester to a hydrazide-hydrazone.

Conclusion

The comparative analysis reveals this compound as a valuable scaffold within the broader, pharmacologically rich class of hydrazides. While its direct structural analogue, isoniazid, remains a gold standard in antitubercular therapy, the true potential of this compound lies in its utility as a synthetic intermediate.

  • Structural Flexibility: The methylene bridge distinguishes it from isoniazid, offering a different spatial orientation for derivatization that could lead to novel biological activities or overcome existing drug resistance mechanisms.

  • Therapeutic Diversity: When compared with Iproniazid and Hydralazine, it becomes clear that the hydrazide core can be tailored to target a vast range of biological systems, from bacterial enzymes and mammalian neurotransmitter systems to the smooth muscle of the vasculature.

  • Future Directions: The most promising avenue for this compound is in the synthesis of novel hydrazone libraries. As demonstrated by extensive research, these derivatives are potent candidates for anticancer, anticonvulsant, and antimicrobial drug discovery.[3][28][35]

For researchers in drug development, this compound should not be viewed as a mere analogue of isoniazid, but as a distinct and versatile platform for generating new chemical entities with diverse therapeutic potential.

References

  • Unissa, A. N., & Subbian, S. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. PubMed.
  • M. P. (2022).
  • S. K. (2017).
  • Rawat, R., & Kumar, B. (1998). Mechanisms for isoniazid action and resistance. PubMed.
  • Angelova, V. T., & Valcheva, V. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. PubMed.
  • Pediatric Oncall. (n.d.).
  • M. P. (2022).
  • Ameeruddin, S., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, Genetics and Evolution.
  • Medicover Team. (2024). Hydralazine Mechanism of Action | How this Antihypertensive Work. Medicover Hospitals.
  • Unissa, A. N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, Genetics and Evolution.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
  • Patsnap Synapse. (2024). What is the mechanism of Hydralazine Hydrochloride?.
  • Drugs.com. (2025). Hydralazine Uses, Side Effects & Warnings.
  • Unknown. (2025). What is the mechanism of action of hydralazine (Hydralazine)
  • Wikipedia. (n.d.). Iproniazid.
  • MDPI. (n.d.). Special Issue : Advances in Hydrazone Compounds with Anticancer Activity.
  • Frontiers. (n.d.). A review of hydrazide-hydrazone metal complexes' antitumor potential.
  • Angelova, V. T., et al. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models.
  • Han, M., Atalay, P., & Küçükgüzel, Ş. (2020).
  • Iproniazid. (n.d.). Grok.
  • Yogeeswari, P., & Sriram, D. (2000). Synthesis and Anticonvulsant Activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted Benzal)
  • Patsnap Synapse. (2024).
  • Britannica. (n.d.). Iproniazid.
  • Mohareb, R. M. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC - NIH.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • BenchChem. (2025).
  • Unknown. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.
  • Unknown. (n.d.).
  • Unknown. (n.d.). SIMILARITY BASED DESIGN, SYNTHESIS AND CHARACTERIZATION OF ISONIAZID ANALOGUES AND THEIR THERAPEUTIC POTENTIAL. Googleapis.com.
  • PubChem. (n.d.). Iproniazid. NIH.
  • Alghamdi, S. (2024). Isoniazid Analogs and Their Biological Activities as Antitubercular Agents (A Review).
  • da Silva, A. C., et al. (2017). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. PMC - NIH.
  • Unknown. (2024).
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery.
  • BenchChem. (2025). Application of Acetohydrazide in the Synthesis of Antimicrobial Pyridine Compounds.
  • El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
  • El-Sayed, W. A., et al. (2025). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • PubChem. (n.d.). This compound. NIH.
  • Akkurt, M., et al. (2013). (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide. PubMed Central.
  • Cati, G. D., & Stoeckli-Evans, H. (2014). Crystal structure of poly[[(acetato-κO){μ3-N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamidato-κ4 N:N 1,N 2:N 4]copper(II)] dihydrate]: a metal–organic framework (MOF). PMC - NIH.

Sources

Validating the Antimicrobial Efficacy of 2-(Pyridin-4-YL)acetohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of 2-(Pyridin-4-YL)acetohydrazide derivatives, more commonly known in the literature as isonicotinoyl hydrazones. By leveraging the well-established chemistry of isoniazid (INH), a cornerstone anti-tuberculosis drug, this class of compounds presents a fertile ground for discovering novel antimicrobial agents. We will delve into the rationale for their synthesis, present robust, self-validating experimental protocols, and compare their performance against established clinical agents using experimental data.

Introduction: The Rationale for Isonicotinoyl Hydrazones as Antimicrobial Candidates

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Hydrazones, characterized by the azomethine group (–NH–N=CH-), have garnered significant attention due to their diverse pharmacological activities, including antibacterial, antifungal, and antimycobacterial properties[1][2]. The parent compound for the derivatives discussed herein is isonicotinic acid hydrazide (INH), or isoniazid, a prodrug renowned for its potent and specific activity against Mycobacterium tuberculosis[3].

The synthetic tractability of isoniazid is a key advantage. Its terminal amine group readily undergoes condensation reactions with a wide array of aldehydes and ketones to form a diverse library of isonicotinoyl hydrazone derivatives[4][5]. This chemical flexibility allows for the systematic modification of the molecule's steric and electronic properties, enabling the exploration of structure-activity relationships (SAR) to optimize potency and spectrum of activity. This guide provides the technical basis for synthesizing, testing, and validating these promising derivatives.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of isonicotinoyl hydrazones is multifaceted and appears to depend on the target organism. Two primary mechanisms have been elucidated or proposed.

Inhibition of Mycolic Acid Synthesis (Mycobacteria)

In Mycobacterium tuberculosis, the mechanism is well-established. Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[6][7] Once activated, the resulting isonicotinoyl radical forms an adduct with NAD⁺. This complex potently inhibits the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid synthase-II (FAS-II) pathway.[6] The blockade of this pathway halts the synthesis of mycolic acids, which are essential, unique components of the mycobacterial cell wall, leading to cell death.[3] It is hypothesized that many isonicotinoyl hydrazone derivatives retain this mode of action against mycobacteria.

Mycolic_Acid_Inhibition cluster_bacterium Mycobacterium Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinoyl Radical KatG->Active_INH Adduct Isonicotinoyl-NAD Adduct Active_INH->Adduct + NAD+ NAD NAD+ InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibition FAS_II FAS-II Pathway Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks FAS_II->Mycolic_Acid Essential for Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for isoniazid against mycobacteria.

Potential Inhibition of DNA Gyrase (General Bacteria)

For non-mycobacterial pathogens that lack mycolic acids, a different mechanism of action is required. Evidence for the broader class of hydrazone and pyrazole derivatives suggests that they may function as inhibitors of DNA gyrase.[8] DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[9] By binding to the enzyme, these inhibitors can block its ATPase activity or stabilize the transient DNA-enzyme cleavage complex, leading to double-strand DNA breaks and subsequent cell death.[10][11] This mechanism is analogous to that of the successful quinolone class of antibiotics, such as ciprofloxacin.

Experimental Validation Workflow

This section provides a self-validating, step-by-step workflow for the synthesis and antimicrobial evaluation of this compound derivatives. The protocols are grounded in established chemical principles and authoritative standards from the Clinical and Laboratory Standards Institute (CLSI).

Experimental_Workflow cluster_synthesis Part 1: Synthesis cluster_testing Part 2: Antimicrobial Susceptibility Testing (AST) start_synth Start Materials (Isonicotinamide or 4-Cyanopyridine) step1 Step 1: Synthesize Isoniazid (Parent Hydrazide) start_synth->step1 step2 Step 2: Synthesize Hydrazone Derivatives via Condensation step1->step2 Isoniazid purify Purification & Characterization (Recrystallization, NMR, IR, MS) step2->purify Crude Derivatives start_ast Purified Derivatives & Standard Antibiotics purify->start_ast Test Compounds step4 Step 4: Broth Microdilution Assay (96-Well Plates) start_ast->step4 step3 Step 3: Prepare Inoculum (CLSI Guidelines) step3->step4 step5 Step 5: Incubation (24-48h, 35-37°C) step4->step5 step6 Step 6: Determine MIC (Lowest concentration with no visible growth) step5->step6 step7 Step 7: Determine MBC/MFC (Subculturing from clear wells) step6->step7

Caption: Overall workflow for synthesis and antimicrobial evaluation.

Synthesis of Parent Hydrazide: Isoniazid

Isoniazid serves as the key intermediate. Its synthesis is well-documented and can be achieved efficiently from isonicotinamide.

Protocol 1: Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)

  • Dissolution: Dissolve isonicotinamide in a minimal amount of a C1 to C3 alcohol (e.g., methanol or ethanol). The typical ratio is between 1:1 and 1:8 (w/w) of isonicotinamide to alcohol.[12][13]

  • Hydrazine Addition: Add hydrazine hydrate (100%) to the solution. A slight molar excess relative to the isonicotinamide is typically used.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-115°C) for 4-6 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, distill off the alcohol solvent under reduced pressure.

  • Purification: The resulting solid mass of isonicotinic acid hydrazide is collected while hot and can be further purified by recrystallization from ethanol to yield a white crystalline solid.[12]

Synthesis of Isonicotinoyl Hydrazone Derivatives

The core of generating a diverse library lies in this straightforward condensation reaction.

Protocol 2: General Synthesis of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives

  • Reactant Mixture: In a round-bottom flask, dissolve isonicotinic acid hydrazide (1 equivalent) in absolute ethanol.[3][6]

  • Aldehyde/Ketone Addition: Add the desired substituted aromatic aldehyde or ketone (1 equivalent) to the solution.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reflux: Reflux the mixture for 2-5 hours. Monitor the reaction completion by TLC.

  • Precipitation & Collection: Upon completion, cool the reaction mixture in an ice bath. The precipitated hydrazone product is then collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

  • Characterization: Confirm the structure of the synthesized compounds using spectral techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][6]

Antimicrobial Susceptibility Testing

To ensure data is reliable and comparable across different studies, adherence to standardized protocols is paramount. The broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in documents M07 (bacteria) and M27 (yeasts), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14][15]

Protocol 3: Determination of MIC by Broth Microdilution (CLSI-based)

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized hydrazone derivatives and standard antibiotics (e.g., Ciprofloxacin, Fluconazole) in dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeasts) to achieve a range of desired final concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculum Preparation: Prepare a standardized microbial inoculum as per CLSI guidelines. This typically involves growing the microorganism to the logarithmic phase and diluting it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[10] This can be assessed visually or by using a plate reader.

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture a small aliquot from each well showing no visible growth onto an agar plate. The lowest concentration that results in no microbial growth on the agar after incubation is the MBC/MFC.

Comparative Efficacy Data

The ultimate validation of a new antimicrobial agent lies in its performance relative to existing therapies. The following table synthesizes experimental data from the literature for representative isonicotinoyl hydrazone derivatives against common pathogenic microbes.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound/DrugChemical NameStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference(s)
Derivative 1 (E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide31.2562.5125[3][6]
Derivative 2 (E)-N'-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide31.2531.2562.5[3][6]
Derivative 3 (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide15.6231.2531.25[3][6]
Derivative 4 (E)-N'-(4-fluorobenzylidene)isonicotinohydrazide62.5125>250[3]
Reference Drug Ciprofloxacin 0.25 - 1.00.015 - 0.125N/A[15][16]
Reference Drug Fluconazole N/AN/A0.25 - 2.0[17]

Note: Data is compiled from multiple sources. MIC values for reference drugs are typical ranges observed for susceptible strains (e.g., S. aureus ATCC 25923, C. albicans ATCC 10231) under CLSI standard testing conditions.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 provides preliminary insights into the structure-activity relationship of this class of compounds:

  • Electron-Donating Groups: The presence of electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups on the benzylidene ring (Derivatives 1, 2, and 3) appears to be correlated with enhanced antimicrobial activity compared to the electron-withdrawing fluoro (-F) group (Derivative 4).[3]

  • Potency: The most active derivative in this set, (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide (Derivative 3), shows promising broad-spectrum activity, particularly its antifungal effect against C. albicans.

  • Comparison to Standards: While these derivatives demonstrate notable antimicrobial activity, their potency is generally lower than that of the highly optimized clinical standards, Ciprofloxacin and Fluconazole. This highlights the need for further optimization of the isonicotinoyl hydrazone scaffold to improve target engagement and cellular penetration.

Conclusion

This compound derivatives (isonicotinoyl hydrazones) represent a synthetically accessible and versatile class of compounds with demonstrable antimicrobial activity. Their established connection to the anti-tubercular drug isoniazid provides a strong foundation for further development. The workflow and protocols detailed in this guide offer a robust, self-validating system for synthesizing novel derivatives and rigorously evaluating their efficacy against a panel of clinically relevant pathogens. While initial results indicate that further optimization is required to match the potency of current frontline drugs, the potential to modulate activity through targeted chemical modifications makes this scaffold a compelling subject for continued research in the quest for new antimicrobial agents.

References

  • Malhotra, M., et al. (2012). Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. Acta Poloniae Pharmaceutica, 69(4), 637-644. [Link]
  • Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(2), 69–80. [Link]
  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27.
  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. CLSI standard M07.
  • Kashef, M. T., et al. (2020). The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 13, 1649–1661. [Link]
  • Shapiro, M. A., et al. (1985). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 27(4), 688–691. [Link]
  • Popiołek, Ł., et al. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design, 91(3), 795-806. [Link]
  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220–1227. [Link]
  • Wikipedia contributors. (2024). Isoniazid. Wikipedia, The Free Encyclopedia. [Link]
  • Souza, L. B. F. C., et al. (2012). Antifungal susceptibility evaluation of Candida albicans isolated from buccal lesions of hiv-positive and HIV-negative patients. Revista do Instituto de Medicina Tropical de São Paulo, 54(1), 11-16. [Link]
  • Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133–153. [Link]
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
  • Asif, M. (2014). A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazone Derivatives. Pakistan Journal of Chemistry, 4(3), 132-141. [Link]
  • Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]
  • Bandyopadhyay, A., et al. (2004). Process for the synthesis of isonicotinic acid hydrazide.
  • Council of Scientific & Industrial Research. (2008). Process for the synthesis of isonicotinic acid hydrazide.
  • Popiołek, Ł., & Biernasiuk, A. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. Arabian Journal of Chemistry, 10, S2449-S2460. [Link]
  • Ellis, S., et al. (2014). Potent antimycobacterial activity of the pyridoxal isonicotinoyl hydrazone analog 2-pyridylcarboxaldehyde isonicotinoyl hydrazone: a lipophilic transport vehicle for isonicotinic acid hydrazide. Molecular Pharmacology, 85(2), 234-245. [Link]
  • Dr. Oracle. (2024). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?. Dr. Oracle. [Link]
  • Wang, H., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
  • Popat, R., et al. (2020). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Antibiotics, 9(10), 650. [Link]
  • Khan, N., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6668. [Link]
  • Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479–497. [Link]
  • Popiołek, Ł., & Biernasiuk, A. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. Arabian Journal of Chemistry, 10(Suppl. 2), S2449-S2460. [Link]
  • Grawen, J. A., et al. (2017). Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors. International Journal of Molecular Sciences, 18(12), 2636. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Pyridin-4-YL)acetohydrazide Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The 2-(Pyridin-4-YL)acetohydrazide scaffold has emerged as a privileged structure, serving as a versatile template for the design of a diverse array of biologically active molecules. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various analogues derived from this core, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities. By synthesizing experimental data from authoritative sources, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

The this compound Core: A Foundation for Diverse Biological Activities

The this compound moiety combines the key pharmacophoric features of a pyridine ring and an acetohydrazide group. The pyridine ring, a common motif in numerous FDA-approved drugs, is known to enhance drug permeability, metabolic stability, and biochemical potency.[1] The acetohydrazide component serves as a crucial linker and a key site for chemical modification, allowing for the introduction of various substituents to modulate the biological activity of the resulting analogues.[2] This inherent versatility has spurred the exploration of its derivatives across multiple therapeutic areas.

Comparative Analysis of Biological Activities

The biological profile of this compound analogues is profoundly influenced by the nature of the substituents introduced at the terminal nitrogen of the hydrazide group, typically through the formation of hydrazones (Schiff bases).

Anticancer Activity: Targeting Proliferation and Angiogenesis

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3]

Structure-Activity Relationship Insights:

The anticancer potency of these analogues is highly dependent on the nature of the aromatic or heteroaromatic ring introduced via the hydrazone linkage.

  • Substitution on the Benzylidene Moiety: The presence and position of substituents on the benzylidene ring play a crucial role in modulating cytotoxic activity. For instance, in a series of N'-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone derivatives, compounds with specific substitutions on the benzylidene ring exhibited improved cytotoxic activities, with the most potent compounds showing IC50 values in the range of 10-20 μM against A549, HeLa, and MBA-MD-231 tumor cells.[4]

  • Heterocyclic Moieties: The incorporation of different heterocyclic rings can significantly impact anticancer efficacy. For example, pyridine-derived VEGFR-2 inhibitors have shown potent activity, with some compounds exhibiting IC50 values nearly equipotent to the standard drug sorafenib.[3]

  • Indole-Acylhydrazones: Novel indole-acylhydrazone derivatives of 4-pyridinone have been investigated as potential histone deacetylase (HDAC) inhibitors, a promising target in cancer therapy. These compounds have shown concentration-dependent cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231.[4][5]

Table 1: Comparative Anticancer Activity (IC50 Values) of Selected this compound Analogues

Compound IDR Group (Substituent on Hydrazone)Cancer Cell LineIC50 (µM)Reference
Analogue A 4-ChlorobenzylideneHepG-27.80 ± 0.025[6]
HCT-1169.3 ± 0.02[6]
Analogue B 4-HydroxybenzylideneHepG-210.20 ± 0.035[6]
HCT-11615.9 ± 0.041[6]
Analogue C Unsubstituted BenzylideneA54910-20[4]
HeLa10-20[4]
MBA-MD-23110-20[4]
Sorafenib Reference DrugHepG-29.18[3]
Doxorubicin Reference DrugMCF-7-[1]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. Schiff bases derived from this compound have shown promise in this area.

Structure-Activity Relationship Insights:

The antimicrobial spectrum and potency of these analogues are influenced by the electronic and steric properties of the substituents.

  • Gram-Positive vs. Gram-Negative Activity: Studies on pyridine Schiff bases have indicated a more pronounced biocidal effect against Gram-positive bacteria compared to Gram-negative bacteria.[7] This selectivity is likely due to differences in the cell wall composition of these bacterial types.

  • Halogen Substitution: The presence of halogen atoms on the phenolic ring of the Schiff base can amplify their biocidal effects.[7]

  • Metal Complexation: The formation of metal complexes with these Schiff base ligands can enhance their antimicrobial activity. For instance, metal complexes of Schiff bases derived from 2-acetylpyridine have shown high activity against Methicillin-resistant Staphylococcus aureus (MRSA).[3][8][9]

Table 2: Comparative Antimicrobial Activity (MIC Values) of Selected this compound Analogues

Compound IDR Group (Substituent on Hydrazone)MicroorganismMIC (µg/mL)Reference
Analogue D 2-Morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamineMRSA1.5 - 11.7[3]
Analogue E Halogen-substituted Phenolic RingBacillus subtilisEffective[7]
Staphylococcus aureusEffective[7]
Escherichia coliNo effect[7]
Ciprofloxacin Reference DrugVarious Bacteria-
Enzyme Inhibitory Activity: A Key Mechanism of Action

The biological activities of this compound analogues are often attributed to their ability to inhibit specific enzymes. As mentioned, VEGFR-2 and HDACs are key targets in cancer therapy.[3][4] Additionally, these compounds have been explored as inhibitors of other enzymes like carbonic anhydrases.[10][11]

Structure-Activity Relationship Insights:

  • VEGFR-2 Inhibition: The kinase selectivity of ((pyridin-4-yl)ethyl)pyridine derivatives against VEGFR-1 and VEGFR-2 can be controlled by varying the arylamino substituent on a linked 1,3,4-oxadiazole ring.[12] Some pyridine derivatives have demonstrated potent VEGFR-2 inhibition with IC50 values in the sub-nanomolar to low micromolar range.[2][3][6]

  • Carbonic Anhydrase Inhibition: Pyridine-3-sulfonamide derivatives with various 4-substituents have been synthesized and shown to inhibit different isoforms of carbonic anhydrase, with some compounds exhibiting potent inhibition of tumor-associated isoforms CA IX and XII.[11]

Experimental Protocols

To ensure the reproducibility and validity of the SAR data presented, detailed experimental methodologies are crucial. Below are step-by-step protocols for key assays used in the evaluation of this compound analogues.

Synthesis of this compound Analogues (General Procedure)

The synthesis of N'-substituted-2-(pyridin-4-yl)acetohydrazide derivatives typically involves a two-step process.

Diagram 1: General Synthetic Pathway

Synthesis cluster_0 Step 1: Esterification & Hydrazinolysis cluster_1 Step 2: Schiff Base Formation Ethyl_4_pyridylacetate Ethyl 4-pyridylacetate 2_Pyridin_4_YL_acetohydrazide This compound Ethyl_4_pyridylacetate->2_Pyridin_4_YL_acetohydrazide Reflux in Ethanol Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->2_Pyridin_4_YL_acetohydrazide Aldehyde_Ketone Aldehyde/Ketone (R-CHO/R-COR') Target_Analogue N'-Substituted Analogue Aldehyde_Ketone->Target_Analogue 2_Pyridin_4_YL_acetohydrazide_2 This compound 2_Pyridin_4_YL_acetohydrazide_2->Target_Analogue Reflux in Ethanol (catalytic acid) MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with different concentrations of analogues B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 value H->I Agar_Diffusion A Prepare a lawn of the test microorganism on an agar plate B Create wells in the agar A->B C Add solutions of the test compounds to the wells B->C D Incubate the plate C->D E Measure the diameter of the zone of inhibition D->E

Sources

The Azomethine Bridge: A Comparative Guide to the Biological Activity of Schiff Bases and Their Parent Hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for more potent and specific therapeutic agents is relentless. Among the myriad of molecular scaffolds explored, hydrazides and their corresponding Schiff base derivatives, particularly hydrazones, represent a fascinating case study in how subtle structural modifications can lead to profound changes in biological activity. This guide provides an in-depth, objective comparison of the biological performance of Schiff bases versus their parent hydrazides, grounded in experimental data and established scientific principles. We will dissect the causal relationships behind their activities, provide detailed experimental protocols for their evaluation, and offer insights for researchers, scientists, and drug development professionals.

The Foundational Scaffolds: Hydrazides and Schiff Bases (Hydrazones)

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH₂. This moiety is a cornerstone in the synthesis of many pharmaceuticals, most notably the antitubercular drug isoniazid. The reactivity of the terminal amine group (-NH₂) makes hydrazides versatile precursors for the synthesis of a wide array of derivatives.

By condensing a hydrazide with an aldehyde or a ketone, a Schiff base is formed, containing the characteristic azomethine or imine group (-C=N-). When derived from hydrazides, these Schiff bases are specifically called hydrazones, with the structure R-C(=O)NHN=CR'R''.[1] This seemingly simple conversion of a primary amine to an imine introduces significant changes to the molecule's electronic and steric properties, often leading to a marked enhancement or alteration of its biological profile.[2]

The rationale behind this chemical derivatization is often to improve the parent molecule's pharmacokinetic and pharmacodynamic properties. The formation of the hydrazone can increase lipophilicity, enhance membrane permeability, and introduce new points of interaction with biological targets.[3]

Below is a generalized workflow for the synthesis of a hydrazone from a parent hydrazide, a fundamental reaction in the development of these compounds.

G cluster_0 Synthesis of Hydrazones Hydrazide Parent Hydrazide (R-CO-NH-NH2) Reflux Reflux/ Stirring Hydrazide->Reflux Aldehyde Aldehyde/Ketone (R'-CHO / R'-CO-R'') Aldehyde->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reflux Product Schiff Base (Hydrazone) (R-CO-NH-N=CHR') Reflux->Product

Caption: General workflow for the synthesis of hydrazone Schiff bases.

Comparative Analysis of Biological Activities

The transformation from a hydrazide to a hydrazone often results in a significant uptick in biological potency. This enhancement is attributed to the introduction of the azomethine group, which can act as a hydrogen bond acceptor and may be crucial for binding to the active sites of enzymes.

Antimicrobial Activity

The comparison between isoniazid, a cornerstone antitubercular drug (a hydrazide), and its hydrazone derivatives provides a compelling example of activity enhancement. While isoniazid itself is a potent pro-drug requiring activation by mycobacterial catalase-peroxidase (KatG), its hydrazone derivatives have been shown to exhibit potent antimicrobial activity, sometimes through different mechanisms.

Several studies have demonstrated that isonicotinoylhydrazones, derived from isoniazid, show interesting antimycobacterial activity.[4] Some of these derivatives have been found to be active against isoniazid-resistant strains of Mycobacterium tuberculosis, suggesting an alternative mode of action that bypasses the resistance mechanism related to KatG mutations.[5] The rationale is that the hydrazone derivatives may act as direct inhibitors of other essential mycobacterial enzymes, such as enoyl-acyl carrier protein reductase (InhA), without the need for prior activation.[5]

Compound TypeOrganismMIC (µg/mL)Reference
Isoniazid (Parent Hydrazide)M. tuberculosis H37Rv0.05 - 0.1[2]
Isonicotinoylhydrazone Derivative 1M. tuberculosis H37Rv0.0383[2]
Isonicotinoylhydrazone Derivative 2M. tuberculosis H37Rv1.56[6]
Sulfadiazine (Parent Amine)S. aureus>1000[7]
Sulfadiazine Schiff BaseS. aureus7.81[7]

Table 1: Comparative antimicrobial activity (MIC values) of parent compounds and their Schiff base derivatives.

The enhanced activity of the Schiff base is often attributed to increased lipophilicity, which facilitates passage through the lipid-rich mycobacterial cell wall. Furthermore, the planar nature of the azomethine linkage can promote intercalation with DNA or binding to enzymatic sites.

Anticancer Activity

In the realm of oncology, the conversion of hydrazides to hydrazones has yielded compounds with significantly improved cytotoxic profiles against various cancer cell lines. Salicylaldehyde hydrazones, for instance, have been extensively studied for their anticancer properties.

Studies have shown that while a parent hydrazide like salicylhydrazide may have modest activity, its hydrazone derivatives can exhibit potent, low micromolar to nanomolar IC₅₀ values against leukemia and breast cancer cell lines.[8] The introduction of different substituted aromatic aldehydes allows for the fine-tuning of the molecule's properties to enhance its selectivity and potency. For example, hydrazones with electron-withdrawing or donating groups on the phenyl ring have shown varied and often enhanced anticancer activities.[8][9]

Compound TypeCell LineIC₅₀ (µM)Reference
Melphalan (Standard Drug)K-562 (Leukemia)>27.5[8]
4-Methoxy Salicylaldehyde Hydrazone 1K-562 (Leukemia)0.03[8]
4-Methoxy Salicylaldehyde Hydrazone 2K-562 (Leukemia)0.05[8]
Doxorubicin (Standard Drug)MCF-7 (Breast Cancer)Not specified, but used as a reference[9]
Novel Hydrazone DerivativeMCF-7 (Breast Cancer)Comparable to Doxorubicin[9]

Table 2: Comparative anticancer activity (IC₅₀ values) of hydrazone derivatives against cancer cell lines.

The proposed mechanisms for the anticancer activity of hydrazones are diverse and include the inhibition of key enzymes like ribonucleotide reductase, induction of apoptosis, and chelation of essential metal ions like iron, which are crucial for cancer cell proliferation.

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, making the development of effective antioxidants a key therapeutic strategy. While some hydrazides possess antioxidant properties, their conversion to hydrazones often leads to a significant enhancement in radical scavenging activity.

For example, a study on isonicotinoylhydrazones revealed that these Schiff bases exhibited well-expressed superoxide scavenging activity, whereas the parent drug, isoniazid, showed no such activity.[10] The presence of phenolic hydroxyl groups in the aldehyde-derived part of the hydrazone molecule is a key structural feature that contributes to their antioxidant potential. These hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals.

CompoundDPPH Scavenging Activity (% at 250 µM)ABTS Scavenging Activity (% at 250 µM)Reference
Parent Pyrrole-based HydrazideNot specified, but derivatives testedNot specified, but derivatives tested
Hydrazone with Salicylaldehyde (5b)61.27%90.49%
Trolox (Standard)92.94%Better than 5b
Other Hydrazone DerivativesInactiveModerate to excellent

Table 3: Comparative antioxidant activity of hydrazone derivatives.

The delocalization of the radical formed after hydrogen donation over the entire hydrazone backbone contributes to the stability of the resulting radical, making the parent molecule a more effective antioxidant.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

G cluster_1 Antimicrobial Susceptibility Testing Workflow start Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe determine Determine MIC: the lowest concentration with no visible growth observe->determine

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol:

  • Preparation of Compounds: Prepare stock solutions of the parent hydrazide and its Schiff base derivatives in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth + bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

G cluster_2 MTT Assay Workflow seed Seed cancer cells in a 96-well plate and incubate for 24 hours treat Treat cells with various concentrations of test compounds seed->treat incubate_treat Incubate for 48-72 hours treat->incubate_treat add_mtt Add MTT solution to each well and incubate for 4 hours incubate_treat->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the parent hydrazide and its Schiff base derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.

G cluster_3 DPPH Assay Workflow prepare Prepare solutions of test compounds and a standard (e.g., Ascorbic Acid) mix Mix the compound solution with DPPH solution in a 96-well plate prepare->mix incubate_dark Incubate in the dark at room temperature for 30 minutes mix->incubate_dark read_abs Measure the decrease in absorbance at 517 nm incubate_dark->read_abs

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

  • Solution Preparation: Prepare solutions of the parent hydrazide, Schiff base derivatives, and a standard antioxidant (e.g., ascorbic acid) in methanol at various concentrations.

  • Reaction Mixture: In a 96-well plate, mix the test compound solutions with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion and Future Perspectives

The conversion of hydrazides to their Schiff base (hydrazone) derivatives is a powerful and effective strategy in medicinal chemistry to enhance biological activity. The introduction of the azomethine linkage fundamentally alters the molecule's electronic and structural properties, often leading to improved antimicrobial, anticancer, and antioxidant profiles. This comparative guide, supported by experimental data and detailed protocols, underscores the importance of this structural modification.

Future research should continue to explore the vast chemical space of hydrazones by utilizing a diverse range of aldehydes and ketones in their synthesis. A deeper understanding of their structure-activity relationships, aided by computational modeling, will enable the rational design of more potent and selective therapeutic agents. Furthermore, investigating the in vivo efficacy and safety of promising hydrazone candidates is a critical next step in translating these laboratory findings into clinical applications.

References

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega.
  • Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Bioinformation.
  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Molecules.
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines.
  • Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Medicinal Chemistry Research.
  • Synthesis, Characterization and Antimicrobial Studies of Schiff base Derived from Salicyldehyde and 2,4-dinitrophenyl hydrazine and its Metal (II) Complexes. IOSR Journal of Applied Chemistry.
  • Rationally Designed InhA Inhibitors: A Comparative Anti‐Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues. Chemistry & Biodiversity.
  • Hydrazones and their metal complexes: A short review on their biological potentia. International Journal of Research in Pharmaceutical Sciences.
  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega.
  • Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Journal of the Serbian Chemical Society.
  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules.
  • Isonicotinoylhydrazone analogs of isoniazid: relationship between superoxide scavenging and tuberculostatic activities. Biochemistry (Moscow).
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules.
  • A Systematic Review on Hydrazones Their Chemistry and Biological Activities. AIP Conference Proceedings.
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules.
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules.
  • Biological Activities of Hydrazone Derivatives. Current Medicinal Chemistry.
  • Structure-Activity Comparison of Hydrazine to Other Nasotoxic Chemicals. Defense Technical Information Center.
  • Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. Pharmaceuticals.
  • Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. ResearchGate.
  • Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine. International Science Community Association.
  • IC50 values comparison for sulfonyl hydrazone analogues. ResearchGate.
  • Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules.
  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules.

Sources

A Senior Application Scientist's Guide to In-Silico Docking: A Comparative Analysis of 2-(Pyridin-4-YL)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic use of computational tools is not merely an accessory but a cornerstone of efficient and targeted therapeutic design.[1] Among the scaffolds of significant interest in medicinal chemistry, the 2-(pyridin-4-YL)acetohydrazide structure stands out for its versatile presence in compounds with a wide array of biological activities, including antimicrobial, anticancer, and antitubercular properties.[2][3][4][5][6][7][8][9] This guide provides an in-depth, comparative analysis of in-silico docking studies for derivatives of this scaffold, moving beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a self-validating and trustworthy workflow.

The Rationale: Why Focus on this compound Derivatives?

The pyridine ring is a privileged heterocycle in drug design, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[10] When combined with a flexible acetohydrazide linker, the resulting scaffold offers a unique combination of rigidity and adaptability, making it an excellent candidate for binding to a diverse range of protein targets. The core purpose of applying in-silico molecular docking to these derivatives is twofold:

  • Predictive Screening: To rapidly screen virtual libraries of novel derivatives against a specific biological target, prioritizing those with the highest predicted binding affinity for synthesis and in-vitro testing. This dramatically reduces the time and cost associated with traditional high-throughput screening.[11]

  • Mechanistic Insight: To understand the structure-activity relationship (SAR) at a molecular level. By visualizing the binding pose, we can identify the key amino acid interactions—such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking—that contribute to the ligand's potency. This knowledge is invaluable for rational, iterative lead optimization.

For this guide, we will focus on a common and well-validated target in antimicrobial research: the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. InhA is a crucial enzyme in the mycobacterial cell wall synthesis pathway and a primary target for the frontline anti-tubercular drug isoniazid, which shares a hydrazide component.[12][13]

The Workflow: A Self-Validating Docking Protocol

Scientific integrity in computational studies hinges on the validation of the methodology.[14] A docking protocol is only trustworthy if it can accurately reproduce a known, experimentally determined binding mode. The following workflow incorporates this crucial validation step.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Selection (e.g., InhA from PDB) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt PrepLig 3. Ligand Preparation (2D to 3D, energy minimization) PrepProt->PrepLig Grid 4. Grid Generation (Define active site) PrepLig->Grid Validation 5. Protocol Validation (Re-dock native ligand, check RMSD < 2Å) Grid->Validation Docking 6. Docking Simulation (Screen derivative library) Validation->Docking Analyze 7. Results Analysis (Binding energy, interactions) Docking->Analyze Compare 8. Comparative SAR (Compare derivatives vs. control) Analyze->Compare

Caption: A validated workflow for in-silico molecular docking studies.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring the reliability of the generated data.[15]

Software & Tools:

  • Docking Engine: AutoDock Vina is a widely used and validated tool for molecular docking.[16]

  • Preparation & Visualization: UCSF Chimera, PyMOL, or Discovery Studio can be used for preparing molecules and analyzing results.[16]

  • Structure Repository: Protein Data Bank (PDB) for sourcing protein crystal structures.[17]

Step 1: Target Protein Preparation

  • Acquisition: Download the 3D crystal structure of the target protein from the PDB. For our example, we'll use InhA complexed with a known inhibitor (e.g., PDB ID: 4DRE).

  • Cleaning: Load the structure into a molecular viewer. The critical first step is to prepare the protein for docking by removing all non-essential molecules. This includes water molecules, co-solvents, and any co-crystallized ligands.

    • Causality: Water molecules can interfere with the docking algorithm and occupy space that should be available to the ligand. The original ligand must be removed to make the binding site accessible.

  • Refinement: Add polar hydrogen atoms to the protein. This is crucial as hydrogen atoms are often not resolved in crystal structures but are vital for forming hydrogen bonds. Assign atomic charges (e.g., Kollman charges) to all atoms.

    • Causality: The scoring functions in docking software rely on accurate charge distributions to calculate electrostatic interactions, a major component of binding energy.

  • Output: Save the prepared protein in the required format for the docking software (e.g., .pdbqt for AutoDock).

Step 2: Ligand Preparation

  • Structure Generation: Draw the 2D structures of your this compound derivatives and a comparator molecule (e.g., a known InhA inhibitor).

  • 3D Conversion & Energy Minimization: Convert the 2D sketches into 3D structures. Perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: This step ensures that the ligand starts in a low-energy, sterically favorable conformation, which prevents the docking algorithm from wasting computational time on unrealistic starting poses.

  • Output: Save the prepared ligands in the .pdbqt format, which includes information on rotatable bonds.

Step 3: Docking Protocol Validation

  • Re-docking: Before docking your novel derivatives, you must validate your docking parameters. Extract the original, co-crystallized ligand from the PDB file (e.g., the inhibitor from 4DRE). Prepare it using the same method as in Step 2.

  • Grid Definition: Define a grid box that encompasses the entire binding site of the protein, typically centered on the position of the co-crystallized ligand.[16]

  • Execution: Dock the prepared native ligand back into the protein's active site using your chosen software and parameters.

  • RMSD Calculation: Superimpose the predicted pose of the re-docked ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the atoms of the two poses.

    • Trustworthiness Check: An RMSD value of less than 2.0 Angstroms (Å) is considered the gold standard for a successful validation.[15][18] It confirms that your docking protocol can accurately reproduce the experimentally observed binding mode. If the RMSD is high, you must adjust parameters (e.g., grid box size, exhaustiveness) and repeat the validation.

Step 4: Docking and Analysis of Derivatives

  • Execution: Once the protocol is validated, use the exact same parameters to dock your library of this compound derivatives.

  • Analysis: For each derivative, analyze the top-scoring poses. Record the binding energy (in kcal/mol), which estimates binding affinity. Visualize the binding pose to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) with the active site residues.

Comparative Analysis: Interpreting the Data

The true power of docking lies in comparative analysis. By docking multiple derivatives and a known inhibitor, we can derive meaningful structure-activity relationships.

Table 1: Comparative Docking Results against M. tuberculosis InhA

Compound IDStructureBinding Energy (kcal/mol)H-BondsKey Interacting Residues
Control Inhibitor Known InhA Inhibitor (e.g., Triclosan-like)-9.22Tyr158, Met199
PYH-01 (Parent)This compound-7.52Tyr158, Gly192
PYH-02 (4-Cl-Ph)Derivative with 4-chlorophenyl group-8.83Tyr158, Gly192, Met199 (via Cl)
PYH-03 (3-OH-Ph)Derivative with 3-hydroxyphenyl group-8.54Tyr158, Ser94 (via OH), Gly192, Asp148
Alternative (Isoniazid)Isoniazid (activated form)-6.81Tyr158

Note: Data is representative and for illustrative purposes.

Interpretation of Results:

  • PYH-01 (Parent Scaffold): The parent compound shows moderate binding affinity. Its pyridine nitrogen and hydrazide group likely form hydrogen bonds with key residues like Tyr158, a critical residue in the InhA active site.

  • PYH-02 (Chloro-substituted): The addition of a 4-chlorophenyl group significantly improves the binding energy, bringing it close to the control inhibitor. Analysis of the pose reveals that the chlorine atom forms a halogen bond or favorable interaction with a methionine residue (Met199) in a hydrophobic pocket, anchoring the ligand more tightly. This demonstrates how a simple substitution can exploit a specific pocket within the active site.

  • PYH-03 (Hydroxy-substituted): The hydroxyl group on the phenyl ring acts as an additional hydrogen bond donor, forming a new interaction with Ser94 and Asp148. While this increases the number of H-bonds, the overall binding energy is slightly less favorable than PYH-02, suggesting that the hydrophobic interaction of the chloro-group in PYH-02 contributes more to the overall binding affinity in this specific pocket.

  • Comparison with Isoniazid: The derivatives show significantly better-predicted binding affinities than the parent drug, Isoniazid, suggesting this scaffold is a promising starting point for developing more potent inhibitors.

G cluster_ligand PYH-02 Derivative cluster_protein InhA Active Site Pyridine Pyridine Ring Tyr158 Tyr158 Pyridine->Tyr158 H-Bond Hydrazide Hydrazide Linker Gly192 Gly192 Hydrazide->Gly192 H-Bond Chlorophenyl 4-Chlorophenyl Met199 Met199 (Hydrophobic Pocket) Chlorophenyl->Met199 Hydrophobic/ Halogen Interaction

Caption: Key interactions of a substituted derivative within a target active site.

Conclusion and Future Directions

This guide demonstrates that a properly executed and validated in-silico docking study is a powerful tool for the comparative analysis of this compound derivatives. The analysis reveals that substitutions on the core scaffold can significantly enhance binding affinity by exploiting specific hydrogen bonding and hydrophobic regions within the target's active site.

The results from this computational workflow provide a clear, data-driven rationale for prioritizing which novel compounds to synthesize and advance to in-vitro and in-vivo testing. By integrating these robust in-silico methods, drug development professionals can accelerate the discovery pipeline, optimize resource allocation, and ultimately design more potent and selective therapeutic agents.

References

  • Gareev, I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET & DMPK.
  • Warren, G. L., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry.
  • Singh, S., et al. (2024). In Silico Validation of AI-Assisted Drugs in Healthcare. PubMed.
  • Yüksek, H., et al. (2012). Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives. PubMed.
  • ResearchGate. (n.d.). Molecular docking protocol validation. ResearchGate.
  • Aparisi, C., et al. (2018). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PMC - NIH.
  • Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • ResearchGate. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. ResearchGate.
  • ResearchGate. (2014). Synthesis and in vitro Biological Activity of New 4,6-Disubstituted 3(2H)-Pyridazinone-acetohydrazide Derivatives. ResearchGate.
  • PubChem. (n.d.). This compound. PubChem.
  • Journal of Pharmaceutical Negative Results. (n.d.). Synthesis And Docking Studies Of Innovative Pyrazole Hydrazides. Journal of Pharmaceutical Negative Results.
  • ResearchGate. (2021). Do I really need to validate my model after docking study for publication, especially for Hypothetical protein characterization?. ResearchGate.
  • ResearchGate. (2018). Synthesis, molecular modeling and biological evaluation of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives as potential anticancer agents. ResearchGate.
  • OUCI. (n.d.). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. OUCI.
  • Semantic Scholar. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Semantic Scholar.
  • MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
  • MDPI. (2023). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI.
  • ResearchGate. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. ResearchGate.
  • PubMed. (2022). Ligand-based designing of DPP-4 inhibitors via hybridization; synthesis, docking, and biological evaluation of pyridazine-acetohydrazides. PubMed.
  • ResearchGate. (2015). 2-{[3-Cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}acetohydrazide as a synthon for Potent Anticancer Agents. ResearchGate.
  • ResearchGate. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. ResearchGate.
  • CMJ Publishers. (n.d.). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers.
  • Auctores Journals. (n.d.). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals.
  • Frontiers. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers.
  • Taylor & Francis Online. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online.
  • PubMed. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. PubMed.
  • International Journal on Science and Technology. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
  • Semantic Scholar. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Semantic Scholar.
  • PMC - NIH. (2020). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. PMC - NIH.
  • IJSAT - International Journal on Science and Technology. (2024). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IJSAT.
  • PMC - NIH. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. PMC - NIH.
  • MDPI. (2020). Identification of Substituted Amino Acid Hydrazides as Novel Anti-Tubercular Agents, Using a Scaffold Hopping Approach. MDPI.

Sources

A Researcher's Guide to Validating the Mechanism of Action for 2-(Pyridin-4-YL)acetohydrazide-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is a cornerstone of preclinical development. Mischaracterization of a drug's MoA can lead to failed clinical trials and hinder the progress of potentially valuable therapeutics.[1][2] This guide provides a comprehensive framework for validating the MoA of a promising class of compounds: 2-(Pyridin-4-YL)acetohydrazide derivatives. Drawing parallels with its well-known analogue, isoniazid, we will explore a systematic, multi-faceted approach to confirming target engagement and elucidating downstream cellular consequences.

The this compound scaffold is structurally related to isoniazid (INH), a cornerstone of tuberculosis therapy for decades.[3][4] INH is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis and thus, the integrity of the mycobacterial cell wall.[3][4][5][6][7] This known MoA for a related scaffold provides a strong starting hypothesis for our drug candidate. However, it is crucial to experimentally validate this hypothesis and remain open to alternative or additional mechanisms.

This guide will delineate a series of experiments designed to rigorously test the hypothesis that our this compound-based drug candidate (referred to as "Candidate X") acts as a direct or indirect inhibitor of a specific target, using a hypothetical enzyme target for illustrative purposes. We will also explore how to compare its performance against established inhibitors.

Phase 1: Confirming Direct Target Engagement

The first critical step is to determine if Candidate X physically interacts with its putative target protein. A combination of biophysical and cellular assays provides the most robust evidence.

Biophysical Assays: Quantifying the Interaction

Surface Plasmon Resonance (SPR): This label-free technique allows for the real-time measurement of binding kinetics and affinity between an analyte (Candidate X) and a ligand (the purified target protein) immobilized on a sensor chip.[8][9][10]

Experimental Protocol:

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable SPR sensor chip.

  • Analyte Injection: Flow serial dilutions of Candidate X over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the surface as Candidate X binds to and dissociates from the target protein.[10]

  • Analysis: Calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) to quantify the binding affinity.

Comparison with an Alternative: As a positive control and comparator, include a known inhibitor of the target protein (e.g., triclosan for InhA).[11][12]

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
Candidate X 1.5 x 10^53.0 x 10^-42.0
Known Inhibitor 2.0 x 10^54.0 x 10^-42.0
Negative Control No significant bindingNo significant bindingN/A

Table 1: Hypothetical SPR data comparing the binding kinetics of Candidate X and a known inhibitor to the target protein.

Cellular Target Engagement: Proving the Interaction in a Biological Context

Cellular Thermal Shift Assay (CETSA): This powerful assay assesses target engagement in intact cells or tissue lysates by measuring the thermal stabilization of a protein upon ligand binding.[13][14][15][16][17]

Experimental Protocol:

  • Cell Treatment: Incubate cultured cells (e.g., cancer cell lines for an oncology target, or mycobacterial cells) with Candidate X or a vehicle control.

  • Heat Shock: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Candidate X indicates target stabilization and therefore, engagement.[16]

Mandatory Visualization: Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_separation Protein Fractionation cluster_analysis Data Analysis A 1. Cell Treatment (Candidate X vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B Incubate C 3. Cell Lysis & Centrifugation B->C Apply heat D Soluble Fraction C->D Collect supernatant E Pellet (Aggregated Protein) F 4. Western Blot/ Mass Spectrometry D->F Analyze G 5. Melting Curve Generation F->G Quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 2: Elucidating the Functional Consequences

Once target engagement is confirmed, the next step is to demonstrate that this interaction leads to the expected biological outcome.

Biochemical Assays: Measuring Target Activity

If the target is an enzyme, a direct measure of its inhibition is essential.[18][19][20]

Experimental Protocol: Enzyme Inhibition Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified target enzyme, its substrate, and varying concentrations of Candidate X.

  • Incubation: Allow the reaction to proceed for a defined period.

  • Detection: Measure the formation of the product or the depletion of the substrate using a suitable method (e.g., spectrophotometry, fluorometry).[18]

  • Analysis: Calculate the IC50 value, which is the concentration of Candidate X required to inhibit 50% of the enzyme's activity.

Comparison with Alternatives:

CompoundTarget Enzyme IC50 (µM)
Candidate X 0.5
Known Inhibitor 0.8
Isoniazid (activated) 0.2
Negative Control > 100

Table 2: Hypothetical IC50 values from an in vitro enzyme inhibition assay.

Cellular Assays: Linking Target Inhibition to Cellular Phenotype

Western Blotting: This technique can be used to assess the levels of downstream signaling proteins that are affected by the inhibition of the target. For example, if the target is a kinase, one could look at the phosphorylation status of its substrates.

Quantitative Real-Time PCR (qRT-PCR): This method can measure changes in the expression of genes that are regulated by the target's signaling pathway.

Mandatory Visualization: Hypothesized Signaling Pathway

Signaling_Pathway cluster_drug Drug Action cluster_pathway Cellular Pathway cluster_outcome Cellular Outcome Drug Candidate X Target Target Enzyme Drug->Target Inhibits Downstream1 Substrate A (Phosphorylated) Target->Downstream1 Phosphorylates Downstream2 Transcription Factor B Downstream1->Downstream2 Activates Gene Target Gene C Downstream2->Gene Induces Expression Phenotype Apoptosis/ Growth Arrest Gene->Phenotype Leads to

Caption: A decision-making flowchart for MoA validation.

Conclusion

Validating the mechanism of action for a this compound-based drug candidate requires a rigorous, multi-pronged approach. By systematically combining biophysical, biochemical, cellular, and genetic techniques, researchers can build a strong, evidence-based case for the drug's MoA. This not only de-risks the drug development process but also provides a solid foundation for future clinical studies and the ultimate goal of bringing safe and effective therapies to patients. The comparison with known alternatives at each stage is critical for contextualizing the performance and potential advantages of the novel drug candidate.

References

  • Isoniazid - Wikipedia. Wikipedia. [Link]
  • Mechanisms of action of isoniazid. PubMed - NIH. [Link]
  • Direct inhibitors of InhA active against Mycobacterium tuberculosis. PMC - NIH. [Link]
  • Isoniazid. StatPearls - NCBI Bookshelf. (2024-02-16). [Link]
  • New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Tre
  • What is the mechanism of Isoniazid?
  • InhA inhibitors as potential antitubercular agents. Oriental Journal of Chemistry. [Link]
  • High Affinity InhA Inhibitors with Activity against Drug-Resistant Strains of Mycobacterium tuberculosis.
  • Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. NIH. [Link]
  • Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. PubMed. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01). [Link]
  • Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research. (2014-10-10). [Link]
  • Target Validation and Biomarker Identification in Oncology | Request PDF.
  • What is the best way to validate the mode of action of a novel anti-cancer compound?
  • Enzyme assay - Wikipedia. Wikipedia. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Validating cancer drug targets. Johns Hopkins University. (2006-05-25). [Link]
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI. [Link]
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. (2012-05-01). [Link]
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. (2020-12-02). [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. (2015-11-09). [Link]
  • CETSA. Pelago Bioscience. [Link]
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH. (2012-05-01). [Link]
  • Enzyme Inhibitor Screening Services. BioAssay Systems. [Link]
  • What is surface plasmon resonance (SPR)? Cytiva. (2025-06-18). [Link]
  • Enzyme inhibitor - Wikipedia. Wikipedia. [Link]
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • Novel isoniazid derivative as promising antituberculosis agent - PMC. NIH. (2020-07-14). [Link]
  • This compound | C7H9N3O | CID 460558. PubChem. [Link]
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Publishing. (2025-04-28). [Link]
  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections.
  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC. PubMed Central. (2022-08-25). [Link]
  • (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel 2-(Pyridin-4-YL)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the synthesis of novel chemical entities is the first step on a long journey towards a potential therapeutic. For researchers working with compounds derived from scaffolds like 2-(Pyridin-4-YL)acetohydrazide, a thorough and early assessment of cytotoxicity is not just a regulatory requirement, but a critical determinant of a compound's future.[1][2][3] This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the technical insights and practical considerations necessary for making an informed choice for your novel hydrazide derivatives.

The pyridine ring and the acetohydrazide moiety are prevalent in many biologically active compounds, and their derivatives are often explored for various therapeutic applications, including anticancer activities.[4][5][6] However, these same structural features can also confer unintended toxicity.[7][8] Therefore, selecting the right cytotoxicity assay is paramount to accurately profile your novel compounds and guide further development.

The Logic of Assay Selection: A Multi-Parametric Approach

The choice of a cytotoxicity assay is not a one-size-fits-all decision. It should be a deliberate process based on the specific research question, the properties of the test compound, and the cell model being used.[9] A robust screening cascade often employs orthogonal assays that measure different cellular parameters to build a comprehensive toxicity profile.

Assay_Selection_Logic cluster_input Initial Considerations cluster_assays Primary Assay Selection cluster_output Outcome Compound Compound Properties (Solubility, Color) Metabolic Metabolic Activity (MTT, Resazurin) Compound->Metabolic Membrane Membrane Integrity (LDH, Dyes) Compound->Membrane Biomass Cellular Biomass (SRB) Compound->Biomass CellLine Cell Line (Adherent/Suspension, Metabolic Rate) CellLine->Metabolic CellLine->Membrane CellLine->Biomass ResearchQ Research Question (General Toxicity vs. Mechanism) ResearchQ->Metabolic ResearchQ->Membrane ResearchQ->Biomass IC50 IC50 Determination Metabolic->IC50 Mechanism Mechanistic Insights Metabolic->Mechanism Membrane->IC50 Membrane->Mechanism Biomass->IC50 Biomass->Mechanism

Caption: Logic for selecting a primary cytotoxicity assay.

Assays Based on Metabolic Activity

These assays are among the most common for initial cytotoxicity screening due to their high throughput and sensitivity. They measure the metabolic activity of a cell population, which is often correlated with cell viability.[10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[11][12]

Causality Behind Experimental Choices: The reliance on mitochondrial enzymes makes this assay a good indicator of overall cellular health and metabolic function. The solubilization of the formazan crystals is a critical step, as incomplete dissolution will lead to inaccurate absorbance readings.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound derivatives A->B C Incubate for desired time (e.g., 24, 48, 72h) B->C D Add MTT reagent C->D E Incubate for 2-4h for formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G

Caption: Workflow of the MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds.[11] Include vehicle-only controls.

  • Incubation: Incubate the plates for a period relevant to the compound's expected mechanism of action (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[11]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm.[10]

Resazurin (AlamarBlue®) Assay

The Resazurin assay is a fluorometric/colorimetric assay where the blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin by intracellular reductases in viable cells.[15][16][17]

Causality Behind Experimental Choices: This assay is generally more sensitive and less toxic to cells than the MTT assay, allowing for longer incubation times and even kinetic monitoring of cytotoxicity.[16][17] The choice between fluorescence and absorbance measurement depends on the required sensitivity, with fluorescence being more sensitive.[15]

Resazurin_Mechanism Resazurin Resazurin (Blue, Non-fluorescent) ViableCell Viable Cell (Intracellular Reductases) Resazurin->ViableCell Resorufin Resorufin (Pink, Fluorescent) ViableCell->Resorufin

Caption: Mechanism of the Resazurin assay.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Resazurin Addition: Add Resazurin reagent (e.g., AlamarBlue®) to each well, typically 10% of the culture volume.[16]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.[15][16]

  • Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm and 600 nm).[18][19]

Assay Based on Cellular Biomass

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that determines cell density based on the measurement of total cellular protein content.[20][21] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[22][23]

Causality Behind Experimental Choices: This assay is independent of cellular metabolism and is based on a fixed endpoint (total protein), making it less susceptible to interference from compounds that may affect mitochondrial function.[21] The fixation step with trichloroacetic acid (TCA) is crucial for precipitating and immobilizing cellular proteins.[22][23]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.[13]

  • Washing: Carefully wash the plates four to five times with 1% acetic acid to remove unbound dye.[22]

  • Staining: Add 50-100 µL of 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[22]

  • Washing: Repeat the washing step with 1% acetic acid.

  • Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[22]

  • Absorbance Measurement: Shake the plate and measure the absorbance at approximately 510 nm.[23]

Assays Based on Membrane Integrity

These assays quantify cytotoxicity by measuring the leakage of cellular components from cells with compromised membrane integrity.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[24][25] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[24][26]

Causality Behind Experimental Choices: This assay directly measures cell death (necrosis) by quantifying membrane rupture, providing a different perspective compared to metabolic assays. It's important to include a maximum LDH release control (cells lysed with a detergent) to calculate the percentage of cytotoxicity.[27]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[24][26]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[24]

  • Stop Reaction: Add a stop solution if required by the kit.

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm.[26]

Neutral Red Uptake Assay

The Neutral Red assay is a colorimetric method based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[28][29][30] The dye is taken up by active transport, and its accumulation is dependent on the cell's capacity to maintain a pH gradient, which is compromised in dead or dying cells.[31]

Causality Behind Experimental Choices: This assay assesses both cell viability and lysosomal function. The extraction step with a acidified ethanol solution is necessary to release the dye from the lysosomes for quantification.[30]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Dye Incubation: Remove the treatment medium and add medium containing Neutral Red. Incubate for 2-3 hours.[32]

  • Washing: Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.[30]

  • Dye Extraction: Add a solubilization/extraction solution (e.g., acidified ethanol) to each well.

  • Absorbance Measurement: Shake the plate and measure the absorbance at approximately 540 nm.[30][31]

Comparative Analysis of Cytotoxicity Assays

Assay Principle Endpoint Advantages Limitations Best Suited For
MTT Mitochondrial dehydrogenase activity[11]Colorimetric (Formazan)Inexpensive, well-established[11]Insoluble formazan requires solubilization, can be affected by reducing agents[11]High-throughput screening of general cytotoxicity.
Resazurin Intracellular reductase activity[15][16]Fluorometric/Colorimetric (Resorufin)High sensitivity, non-toxic, allows kinetic studies[16][17]Can be affected by compounds that alter the intracellular redox state.Sensitive cytotoxicity screening, time-course experiments.
SRB Staining of total cellular protein[20][22]Colorimetric (Bound dye)Independent of metabolic activity, stable endpoint[21]Fixation step required, less sensitive for suspension cells.Screening compounds that may interfere with metabolic assays.
LDH Release of cytosolic enzyme upon cell lysis[25]Colorimetric (Formazan)Directly measures cell death (necrosis), supernatant can be usedDoes not measure early apoptotic events, less sensitive for low levels of cytotoxicity.Assessing membrane integrity and necrosis.
Neutral Red Uptake of dye into lysosomes of viable cells[28][30]Colorimetric (Extracted dye)Sensitive, inexpensive[29]Can be influenced by compounds affecting lysosomal pH.Assessing cell viability and lysosomal function.

Concluding Remarks for the Researcher

For novel compounds derived from this compound, a tiered approach to cytotoxicity testing is recommended. Initial high-throughput screening can be effectively performed using metabolic assays like MTT or the more sensitive Resazurin assay. Should your compounds exhibit color or have the potential to interfere with redox reactions, the SRB assay provides a robust alternative by measuring cellular biomass.

To further elucidate the mechanism of cell death, assays that measure membrane integrity, such as the LDH assay, are invaluable. A significant increase in LDH release would suggest a necrotic mode of action. The Neutral Red assay can provide additional insights into lysosomal health.

Ultimately, the goal is to build a comprehensive cytotoxicity profile for your novel compounds. By understanding the principles and limitations of each assay, you can design a screening strategy that is both efficient and informative, paving the way for the successful development of new therapeutic agents.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Sulforhodamine B (SRB) Assay Protocol.
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. [Link]
  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. Unknown Source. [Link]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Assaying Cellular Viability Using the Neutral Red Uptake Assay. PubMed. [Link]
  • Sulforhodamine B (SRB)
  • MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Tip Biosystems. [Link]
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
  • Resazurin viability assay for human primary T cells in 96-well form
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Assay. [Link]
  • Cytotoxicity Assays.
  • Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Semantic Scholar. [Link]
  • What cell line should I choose for citotoxicity assays?.
  • Neutral Red Uptake Assay. RE-Place. [Link]
  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie. [Link]
  • Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro.
  • Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. PMC. [Link]
  • Sulforhodamine B assay and chemosensitivity. PubMed. [Link]
  • Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
  • (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl
  • (PDF) 2-{[3-Cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}acetohydrazide as a synthon for Potent Anticancer Agents.
  • Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. PMC - NIH. [Link]
  • This compound. PubChem. [Link]

Sources

A Comparative Spectroscopic Guide to 2-(Pyridin-4-YL)acetohydrazide Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, a profound understanding of molecular structure is paramount. For isomeric compounds, which share the same molecular formula but differ in the arrangement of atoms, this understanding becomes even more critical as subtle structural variations can lead to significant differences in biological activity. This guide provides a comprehensive comparative spectroscopic analysis of the three positional isomers of 2-(pyridyl)acetohydrazide: 2-(pyridin-2-yl)acetohydrazide, 2-(pyridin-3-yl)acetohydrazide, and the titular 2-(pyridin-4-yl)acetohydrazide.

These compounds are of significant interest in medicinal chemistry due to the versatile pharmacological properties associated with both the pyridine ring and the acetohydrazide moiety. This guide will delve into the nuanced differences in their spectroscopic signatures as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By understanding these differences, researchers can unambiguously identify and characterize these isomers, a crucial step in drug discovery and quality control.

The Significance of Isomerism in Drug Development

The position of the nitrogen atom in the pyridine ring dictates the electronic distribution and steric environment of the entire molecule. This, in turn, influences how the molecule interacts with biological targets. For instance, the basicity of the pyridine nitrogen, a key factor in receptor binding and pharmacokinetic properties, varies between the 2-, 3-, and 4-positions. These structural subtleties are directly reflected in their spectroscopic profiles, providing a powerful tool for their differentiation.

This guide is structured to provide both a theoretical framework for understanding the expected spectroscopic variations and a practical comparison of available experimental data.

Experimental and Spectroscopic Methodologies

The characterization of these isomers relies on a suite of spectroscopic techniques. The following sections will detail the principles behind each method and how they are applied to differentiate the 2-(pyridyl)acetohydrazide isomers.

Synthesis of 2-(Pyridyl)acetohydrazide Isomers

The synthesis of these isomers typically involves a two-step process. First, the corresponding pyridylacetic acid is esterified, for example, by reacting with ethanol in the presence of a catalytic amount of sulfuric acid. The resulting ethyl pyridylacetate is then reacted with hydrazine hydrate to yield the desired 2-(pyridyl)acetohydrazide.

Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis Pyridylacetic_acid Pyridylacetic Acid (2-, 3-, or 4-isomer) Ethyl_pyridylacetate Ethyl Pyridylacetate Pyridylacetic_acid->Ethyl_pyridylacetate Ethanol, H₂SO₄ (cat.) Hydrazide 2-(Pyridyl)acetohydrazide Ethyl_pyridylacetate->Hydrazide Hydrazine Hydrate

Caption: General synthetic scheme for 2-(pyridyl)acetohydrazide isomers.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the pyridine ring protons are highly sensitive to the position of the acetohydrazide substituent.

  • 2-(Pyridin-2-yl)acetohydrazide: The proton at the 6-position of the pyridine ring is expected to be the most downfield-shifted due to its proximity to the electronegative nitrogen atom. The remaining protons will exhibit complex coupling patterns characteristic of a 2-substituted pyridine.

  • 2-(Pyridin-3-yl)acetohydrazide: The proton at the 2-position will be the most deshielded. The coupling patterns will be distinct from the 2- and 4-isomers.

  • This compound: Due to the symmetry of the 4-substituted pyridine ring, a simpler spectrum with two sets of equivalent aromatic protons is expected. The protons at the 2- and 6-positions will be downfield-shifted compared to those at the 3- and 5-positions.

The protons of the methylene (-CH₂-) and hydrazide (-NH-NH₂) groups will also show characteristic signals. The methylene protons will appear as a singlet, while the hydrazide protons will typically present as broad singlets due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy: The position of the nitrogen atom significantly influences the chemical shifts of the carbon atoms in the pyridine ring.

  • The carbon atom attached to the nitrogen (C2 in the 2-isomer, C2 and C6 in the 4-isomer, and C2 in the 3-isomer) will be significantly deshielded.

  • The chemical shifts of the other ring carbons will also vary predictably based on their position relative to the nitrogen and the acetohydrazide substituent. The carbonyl carbon of the hydrazide will appear in the characteristic downfield region (around 170 ppm).

Isomer Predicted ¹H NMR Chemical Shifts (ppm, Pyridine Ring) Predicted ¹³C NMR Chemical Shifts (ppm, Pyridine Ring)
2-yl H6: ~8.5 (d), H3, H4, H5: 7.2-7.8 (m)C2: ~158, C6: ~149, C4: ~137, C5: ~124, C3: ~122
3-yl H2: ~8.6 (s), H6: ~8.5 (d), H4: ~7.7 (d), H5: ~7.3 (dd)C2: ~150, C6: ~148, C4: ~135, C5: ~124, C3: ~130
4-yl H2, H6: ~8.5 (d), H3, H5: ~7.3 (d)C2, C6: ~150, C4: ~145, C3, C5: ~122

Note: The above values are predictions based on known substituent effects on the pyridine ring and may vary slightly depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. All three isomers will exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds of the acetohydrazide moiety, as well as vibrations from the pyridine ring.

  • N-H Stretching: Look for broad bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group and the N-H stretch of the secondary amide.

  • C=O Stretching (Amide I): A strong absorption band is expected around 1650-1680 cm⁻¹.

  • N-H Bending (Amide II): A band in the region of 1510-1550 cm⁻¹ is characteristic of the N-H bending vibration.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The exact positions of these bands can be subtly influenced by the substitution pattern, providing a fingerprint for each isomer. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are also diagnostic of the substitution pattern on the pyridine ring.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 2960
C=O Stretch (Amide I)1650 - 1680
C=C, C=N Stretch (Pyridine)1400 - 1600
N-H Bend (Amide II)1510 - 1550
C-H Out-of-plane Bend700 - 900
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring exhibits characteristic π → π* and n → π* transitions. The position of the acetohydrazide substituent will influence the energy of these transitions and thus the absorption maxima (λmax).

  • The π → π* transitions are typically more intense and occur at shorter wavelengths.

  • The n → π* transition of the pyridine nitrogen is of lower intensity and occurs at a longer wavelength.

  • The position of the substituent can affect the conjugation and electronic distribution, leading to shifts in the λmax values. For instance, the 4-isomer, with the substituent para to the nitrogen, might show a slightly different absorption profile compared to the 2- and 3-isomers.

While UV-Vis spectroscopy may not be the primary tool for definitive isomer identification, it can provide supporting evidence and is useful for quantitative analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. All three isomers will have the same molecular weight (151.17 g/mol ) and will show a molecular ion peak ([M]⁺˙) or a protonated molecular peak ([M+H]⁺) at m/z 151 or 152, respectively, depending on the ionization technique used.

The key to distinguishing the isomers lies in their fragmentation patterns. The initial fragmentation often involves the cleavage of the C-C bond between the pyridine ring and the methylene group, or cleavage within the hydrazide moiety. The position of the nitrogen in the pyridine ring will influence the stability of the resulting fragment ions, leading to different relative abundances of these fragments.

Expected Fragmentation Pathways:

  • Loss of the hydrazide group: Cleavage of the CH₂-C(O) bond can lead to the formation of a pyridylmethyl cation. The stability of this cation will vary depending on the isomer.

  • Cleavage of the N-N bond: This can lead to the formation of a pyridylacetyl cation.

  • McLafferty Rearrangement: If applicable, this can lead to characteristic neutral losses.

MassSpec M [M]⁺˙ (m/z 151) F1 [Pyridylmethyl]⁺ M->F1 Loss of ·NHNH₂CO F2 [Pyridylacetyl]⁺ M->F2 Loss of ·NH₂ F3 [Pyridine]⁺˙ F1->F3 Loss of CH₂

Caption: A simplified representation of potential fragmentation pathways for 2-(pyridyl)acetohydrazide isomers in mass spectrometry.

The relative intensities of the fragment ions corresponding to the pyridylmethyl cation and other pyridine-containing fragments will be diagnostic for each isomer. For example, the 2-pyridylmethyl cation may be stabilized through chelation with the nitrogen atom, potentially leading to a more abundant fragment ion compared to the other isomers.

Conclusion

The spectroscopic analysis of 2-(pyridin-2-yl)acetohydrazide, 2-(pyridin-3-yl)acetohydrazide, and this compound reveals distinct fingerprints for each isomer. While they share common functional groups, the position of the nitrogen atom in the pyridine ring imparts unique electronic and steric characteristics that are clearly discernible through a combination of NMR, IR, UV-Vis, and Mass Spectrometry.

A thorough understanding of these spectroscopic differences is not merely an academic exercise; it is a fundamental requirement for any researcher working with these compounds. Accurate structural characterization is the bedrock of reliable biological data and is essential for the advancement of drug discovery programs. This guide provides the foundational knowledge and comparative data to enable researchers to confidently navigate the structural elucidation of these important isomeric compounds.

References

  • PubChem. (n.d.). 2-(Pyridin-2-yl)acetohydrazide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-(Pyridin-3-yl)acetohydrazide. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Khan, S. A., et al. (2016). Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide. Der Pharma Chemica, 8(12), 36-44.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2020). National Center for Biotechnology Information.

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-(Pyridin-4-YL)acetohydrazide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of a synthetic intermediate is paramount. The compound 2-(Pyridin-4-YL)acetohydrazide is a valuable building block, frequently utilized as a precursor in the synthesis of pharmaceutically important heterocyclic systems.[1] The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can compromise the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control checkpoint; it is a foundational requirement for successful research and development.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind the selection of specific HPLC parameters and compare its performance against alternative techniques, supported by experimental data and protocols.

Part 1: The Gold Standard: Reverse-Phase HPLC for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the preferred technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[2][3] For a molecule like this compound, which contains both a polar hydrazide group and a basic pyridine ring, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

The Rationale Behind Method Design (E-E-A-T)

Our objective is to develop a method that can separate the main compound from all potential process-related impurities and degradation products. The choices made during method development are grounded in the physicochemical properties of the analyte and principles of chromatographic science.

  • Column Chemistry: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is selected for its versatility and hydrophobicity. This stationary phase provides effective retention for moderately polar compounds like our target analyte through hydrophobic interactions.

  • Mobile Phase Selection: The mobile phase is critical for achieving optimal separation.

    • Aqueous Component: Deionized water with a pH modifier is essential. The pyridine ring has a pKa of approximately 5.2, meaning its ionization state is highly dependent on pH. To ensure a consistent charge and avoid peak tailing, the mobile phase should be buffered to a pH at least 2 units away from the pKa. A buffer of 20 mM ammonium formate adjusted to pH 3.0 is an excellent choice as it is volatile and compatible with mass spectrometry (LC-MS) for potential impurity identification.[4]

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shape for nitrogen-containing heterocycles and has a lower UV cutoff.

    • Elution Mode: A gradient elution (e.g., starting from 5% acetonitrile and ramping up to 95%) is employed. This is crucial because potential impurities can span a wide range of polarities. A gradient ensures that highly polar impurities (like residual hydrazine) elute early, while more non-polar by-products are effectively washed from the column, all within a reasonable run time.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal. It not only quantifies the analyte at a specific wavelength (e.g., 260 nm) but also provides UV spectra for all eluting peaks. This is a self-validating feature; peak purity can be assessed by comparing spectra across a single peak, helping to identify co-eluting impurities.

Workflow for HPLC Purity Assessment

The following diagram illustrates the logical flow from sample receipt to the final purity report, emphasizing the built-in quality checks.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Weigh Synthesized This compound SamplePrep Dissolve Sample in Diluent (e.g., 50:50 Water:ACN) Sample->SamplePrep Standard Prepare Reference Standard Solution SST System Suitability Test (SST) - Inject Reference Standard (5x) - Check RSD, Tailing Factor Standard->SST MobilePhase Prepare Mobile Phases A and B MobilePhase->SST Analysis Inject Sample and Blank Solutions SST->Analysis If SST Passes (RSD < 1.0%) DataAcq Data Acquisition (Chromatogram & PDA Spectra) Analysis->DataAcq Integration Integrate Peaks in Chromatogram DataAcq->Integration PurityCalc Calculate Purity (Area % Method) Integration->PurityCalc Report Generate Final Report - Purity Result - Chromatograms - SST Data PurityCalc->Report

Caption: Workflow for HPLC purity determination of this compound.

Part 2: A Validated Experimental Protocol

Trustworthiness in analytical chemistry comes from validation. The method described must be proven "fit for purpose" according to guidelines from the International Conference on Harmonization (ICH).[5] The following protocol is designed to be inherently self-validating.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

Step-by-Step Methodology:

  • Standard Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This solution is used for system suitability and as a reference.

  • Sample Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of the synthesized batch into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. A higher concentration is used for the sample to ensure sensitive detection of impurities at the 0.05% level and below.

  • System Suitability Testing (SST):

    • Before any sample analysis, inject the Standard Preparation five consecutive times.

    • Acceptance Criteria:

      • The Relative Standard Deviation (RSD) of the peak area for the five injections must be ≤ 1.0%.[6]

      • The USP Tailing Factor for the main peak should be ≤ 2.0.

      • The theoretical plates (column efficiency) should be ≥ 2000.

    • Causality: Failure to meet SST criteria indicates a problem with the HPLC system (e.g., pump, injector, column degradation) that must be rectified before proceeding. This step ensures the trustworthiness of the generated data.

  • Analysis Sequence:

    • Inject a blank (Diluent) to ensure no carryover or system contamination.

    • Inject the Sample Preparation in duplicate.

  • Data Processing and Purity Calculation:

    • Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.

    • Calculate the purity using the area percent formula:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Use the PDA detector to check the peak purity of the main this compound peak.

Part 3: Comparative Guide to Alternative Methods

While HPLC is the superior method, a comprehensive assessment strategy often involves orthogonal techniques—methods that measure the analyte based on different chemical principles. This provides a more complete purity profile.

Technique Principle Specificity Sensitivity Quantitation Use Case for this compound
RP-HPLC-UV Chromatographic separation based on polarity, with UV detection.[2]Very HighHigh (LOD ~0.01%)Excellent (Precise & Accurate)Gold Standard: Primary method for purity assay and impurity profiling.
Thin-Layer Chromatography (TLC) Separation on a silica plate, visualized under UV light.[7]Low to ModerateLow (~1% detection)Qualitative / Semi-QuantitativeIn-process Control: Rapidly monitoring the progress of the synthesis reaction. Not suitable for final purity release.
Titrimetry Redox titration of the hydrazide group with a standard solution like potassium iodate (KIO3).[8]LowLow (% level)Good (for total hydrazides)Assay of Bulk Material: Provides a measure of total hydrazide/hydrazine content but cannot distinguish the target compound from hydrazine starting material.
Quantitative NMR (qNMR) Integration of NMR signals relative to an internal standard of known purity.HighModerate (LOD ~0.1%)Excellent (Primary Method)Orthogonal Assay: Confirms the identity and purity without needing a specific reference standard of the analyte. Excellent for certifying reference materials.
HPLC with Derivatization Chemical derivatization of impurities lacking a chromophore (e.g., hydrazine) followed by HPLC-UV analysis.[9][10]Very HighVery High (ppm level)ExcellentTrace Analysis: Specifically for quantifying residual hydrazine, a potential process impurity that is difficult to detect directly and may have genotoxic concerns.

Expert Insights:

  • HPLC is indispensable for resolving and quantifying structurally similar impurities that would be indistinguishable by bulk techniques like titration.

  • A common process-related impurity is hydrazine , used in the synthesis.[11] Hydrazine lacks a strong UV chromophore and is highly polar. A dedicated HPLC method, often involving pre-column derivatization with an agent like salicylaldehyde, is the industry standard for its quantification at trace levels.[10]

  • For a truly comprehensive validation, using an orthogonal method like qNMR to confirm the purity value obtained by HPLC provides the highest level of analytical confidence.

By combining the high-resolution separation of HPLC with targeted, orthogonal methods for specific impurities, researchers and drug development professionals can build a complete and trustworthy purity profile for synthesized this compound, ensuring the quality and safety of their downstream applications.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: American Pharmaceutical Review URL:[Link]
  • Title: A BRIEF REVIEW ON HPLC METHOD VALID
  • Title: Steps for HPLC Method Valid
  • Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO Brazil URL:[Link]
  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC Intern
  • Title: (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide Source: PubMed Central URL:[Link]
  • Title: The Determination of Hydrazino–Hydrazide Groups Source: ScienceDirect URL:[Link]
  • Title: NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC Source: RASĀYAN Journal of Chemistry URL:[Link]
  • Title: Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric Source: MDPI URL:[Link]
  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chrom
  • Title: Purity of Hydrazine Hydr
  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL:[Link]

Sources

A Comparative Guide to the Biological Evaluation of 2-(Pyridin-4-YL)acetohydrazide Metal Complexes Versus the Free Ligand

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of metal complexes derived from the 2-(Pyridin-4-YL)acetohydrazide ligand against the free, uncomplexed ligand. We will explore the fundamental principles behind the enhancement of bioactivity through metal coordination, present comparative experimental data, and provide detailed protocols for researchers aiming to conduct similar evaluations.

Introduction: The Rationale for Metal Complexation in Drug Design

In medicinal chemistry, the quest for more potent and selective therapeutic agents is perpetual. Organic ligands with promising pharmacophores are often used as scaffolds for further modification. This compound is one such scaffold, possessing a pyridine ring and a hydrazide moiety, both of which are known to be involved in various biological interactions.

However, the true potential of such ligands is often unlocked through coordination with metal ions. The formation of a metal-ligand complex can dramatically alter the molecule's physicochemical properties, leading to a profound enhancement of its biological efficacy. This concept is grounded in several key principles:

  • Chelation and Bioavailability: According to Tweedy's Chelation Theory, the chelation process can reduce the polarity of the metal ion. This increases the lipophilicity of the resulting complex, facilitating its diffusion across the lipid-rich membranes of microbial and cancer cells, thereby enhancing bioavailability.[1]

  • Modulation of Reactivity: Metal ions are Lewis acids and can influence the electronic properties of the coordinated ligand, potentially making it more reactive towards biological targets.[2] Conversely, the ligand can alter the redox potential of the metal ion, promoting the generation of cytotoxic reactive oxygen species (ROS) within the target cell.[3]

  • Structural Conformation: The rigid geometry of a metal complex locks the ligand into a specific three-dimensional conformation. This can lead to a higher binding affinity for target receptors or enzymes compared to the more flexible, free ligand.

  • Combined Cytotoxicity: The final biological effect can be a synergistic combination of the ligand's inherent activity and the cytotoxicity of the metal ion, delivered efficiently to the target site by the ligand.[1]

This guide will dissect these principles using experimental evidence from studies on this compound and structurally related compounds.

Structural Basis for Enhanced Activity: The Chelation Process

This compound typically acts as a bidentate ligand, coordinating with a metal ion through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group. This forms a stable five-membered ring structure, a key feature of many biologically active chelates.

Caption: Chelation of a metal ion (M²⁺) by this compound.

Comparative Biological Evaluation: Ligand vs. Metal Complexes

The most compelling evidence for the superiority of metal complexes comes from direct, side-by-side biological assays against the parent ligand. While data specifically for this compound is disseminated across various studies focusing on different metals, the trend is overwhelmingly consistent across the class of hydrazone-based ligands.

Antimicrobial Activity

Hydrazide derivatives and their metal complexes are widely studied for their antimicrobial properties. The general observation is that the metal complexes exhibit significantly larger zones of inhibition and lower minimum inhibitory concentrations (MIC) than the free ligand.[4][5] This enhancement is attributed to the increased lipophilicity of the complexes, allowing for better penetration of microbial cell walls.[1]

Table 1: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)

Compound/ComplexS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Free Ligand (HL)*1080
[Cu(L)₂]181512
[Ni(L)₂]211714
[Co(L)₂]161311
[Zn(L)₂]15129

*Data is illustrative, based on typical results for pyridine acetohydrazide derivatives and related compounds to demonstrate the general principle of activity enhancement.[6][7]

Anticancer Activity

The cytotoxic potential of these compounds against cancer cell lines is another area of intense investigation. Metal complexes often show dramatically lower IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) compared to the free ligand.[8] Some complexes have even demonstrated efficacy against cisplatin-resistant cell lines, suggesting a different mechanism of action.[9]

Table 2: Representative In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound/ComplexA549 (Lung)SMMC-7721 (Liver)MDA-MB-231 (Breast)
Free Ligand (HL)*> 50> 50> 50
[Cu(L)₂]Cl₂12.59.815.1
[Ni(L)₂]Cl₂15.211.318.4
[Zn(L)₂]Cl₂20.118.522.7
Cisplatin (Control)8.57.211.0

*Data is illustrative, based on typical results for pyridine-based hydrazone complexes to demonstrate the principle of enhanced cytotoxicity.[10][11] The results consistently show that while the free ligand is largely inactive, its metal complexes exhibit moderate to significant cytotoxic activity.[8]

Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail the methodologies for synthesis, characterization, and biological evaluation.

General Synthesis and Evaluation Workflow

Caption: Standard workflow for the synthesis and biological evaluation of metal complexes.

Protocol: Synthesis of a Representative Metal Complex [e.g., Cu(II) complex]

Causality: This protocol utilizes a straightforward reflux method. The choice of an alcoholic solvent like ethanol is crucial as it effectively dissolves the ligand and the metal salt, while the heat from refluxing provides the necessary activation energy for the coordination reaction to proceed to completion.

  • Dissolution: Dissolve this compound (2 mmol) in 20 mL of absolute ethanol in a round-bottom flask. Stir until a clear solution is obtained. Gentle warming may be required.

  • Metal Salt Addition: In a separate beaker, dissolve the metal salt (e.g., Copper(II) chloride dihydrate, 1 mmol) in 15 mL of absolute ethanol.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is typically observed, indicating complex formation.

  • Reflux: Attach a condenser to the flask and reflux the mixture with continuous stirring for 2-3 hours. This ensures the reaction goes to completion.

  • Isolation: After cooling the mixture to room temperature, collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected complex with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the final product in a desiccator over anhydrous calcium chloride.

  • Characterization: Confirm the structure using FT-IR (to observe shifts in C=O and N-H stretching frequencies upon coordination), UV-Vis, and elemental analysis.

Protocol: In Vitro Antimicrobial Assay (Agar Well Diffusion)

Trustworthiness: This method is a standard, self-validating system for preliminary antimicrobial screening. The inclusion of a solvent control (DMSO) and a standard antibiotic ensures that any observed zone of inhibition is due to the compound's activity and provides a benchmark for its potency.

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes.

  • Inoculation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard. Evenly swab the entire surface of the agar plate with this suspension.

  • Well Creation: Use a sterile cork borer (6 mm diameter) to punch uniform wells into the agar.

  • Sample Loading: Prepare stock solutions of the free ligand and its metal complexes in DMSO (e.g., 1 mg/mL). Aseptically add 100 µL of each test solution into separate wells.

  • Controls: Use one well for a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and one for a negative control (DMSO solvent only).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Trustworthiness: The MTT assay is a widely accepted colorimetric method for assessing cell viability. It relies on the metabolic activity of living cells to reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, making the protocol self-validating.

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (free ligand and metal complexes) in the culture medium. Remove the old medium from the cells and add 100 µL of the fresh medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Proposed Mechanism of Enhanced Activity

The collective data strongly suggests that metal complexation serves as a potent strategy to augment biological activity. The enhanced performance of the complexes can be attributed to a multi-faceted mechanism.

G Ligand Free Ligand (PyAH) (Polar, Low Permeability) Membrane Ligand->Membrane Poor Uptake Complex Metal Complex (Lipophilic, High Permeability) Complex->Membrane Enhanced Uptake DNA Nuclear DNA ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Membrane->DNA Intercalation/ Binding Membrane->ROS Redox Cycling (Metal-Mediated)

Caption: Proposed mechanism for enhanced bioactivity of metal complexes.

  • Cellular Uptake: The increased lipophilicity of the neutral metal complex allows it to passively diffuse through the cell membrane more efficiently than the more polar free ligand.[1]

  • Intracellular Action: Once inside the cell, the complex can exert its cytotoxic effects through several pathways. The metal ion can be released and interfere with cellular processes, or the intact complex can bind to biomolecules.[13]

  • DNA Interaction: Many transition metal complexes can interact with DNA through intercalation or covalent binding, disrupting DNA replication and transcription and ultimately triggering apoptosis.[14]

  • Enzyme Inhibition: The complex may bind to the active sites of essential metalloenzymes, inhibiting their function and disrupting vital metabolic pathways.[2]

Conclusion

The biological evaluation of metal complexes derived from this compound consistently demonstrates a significant enhancement in antimicrobial and anticancer activities compared to the free ligand. This potentiation is not coincidental but is a direct consequence of the altered physicochemical properties imparted by metal coordination, primarily increased lipophilicity, which enhances cellular uptake. The ability to fine-tune activity by varying the central metal ion makes this a highly versatile and promising strategy in the design of novel therapeutic agents. Researchers are strongly encouraged to consider metal complexation as a primary strategy for optimizing the biological potential of hydrazide-based lead compounds.

References

  • Title: Metal Chelation in Enzyme Active Sites for Drug Discovery | Computational Chemistry | Blog Source: Schrödinger URL:[Link]
  • Title: Effect of Chelation on biological activity Source: CUTM Courseware URL:[Link]
  • Title: Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study Source: Semantic Scholar URL:[Link]
  • Title: this compound Source: PubChem URL:[Link]
  • Title: Chelation and antibiotic activity Source: ResearchG
  • Title: Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric Source: MDPI URL:[Link]
  • Title: Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric Source: ResearchG
  • Title: Synthesis, characterization and biological activity of novel transition metal complexes of N-{[2-(pyridin-4-ylmethyl)
  • Title: Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study Source: ResearchG
  • Title: Clawing Back: Broadening the Notion of Metal Chelators in Medicine Source: PMC - NIH URL:[Link]
  • Title: Pharmacy & Pharmacology International Journal Source: MedCrave online URL:[Link]
  • Title: Synthesis, Characterization, and Anticancer Activity Studies of the Novel Pyridinyl Zn (II) and Ni (II) Metal Complexes Source: Sciedu Press URL:[Link]
  • Title: Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py Source: CORE URL:[Link]
  • Title: Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)
  • Title: synthesis, characterization and biological evaluation of metal complexes derived from 2-(phenylamino)
  • Title: Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone Source: MDPI URL:[Link]
  • Title: Ligand-based designing of DPP-4 inhibitors via hybridization; synthesis, docking, and biological evaluation of pyridazine-acetohydrazides Source: PubMed URL:[Link]
  • Title: In vitro antitumor activity of 2-acetyl pyridine 4n-ethyl thiosemicarbazone and its platinum(II) and palladium(II) complexes Source: PubMed URL:[Link]
  • Title: Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand Source: PMC - NIH URL:[Link]
  • Title: Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric Source: PMC - NIH URL:[Link]
  • Title: Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan Source: Oriental Journal of Chemistry URL:[Link]
  • Title: Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Rel

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-(Pyridin-4-YL)acetohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Pyridin-4-YL)acetohydrazide is a pivotal building block in medicinal chemistry and drug discovery, serving as a precursor for a diverse range of pharmacologically active compounds. Its structural motif is found in various therapeutic agents, making the efficient and scalable synthesis of this intermediate a topic of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of two distinct synthetic routes to this compound, offering practical insights and experimental data to inform your choice of methodology.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Hydrazinolysis of Ethyl 2-(pyridin-4-yl)acetateRoute 2: Multi-step Synthesis from 4-Picoline
Starting Material Ethyl 2-(pyridin-4-yl)acetate4-Picoline
Number of Steps 13
Overall Yield High (typically >90%)Moderate
Reaction Time Short (typically 2-6 hours)Long (multi-day)
Process Complexity SimpleComplex
Reagent Cost ModerateLow (starting material)
Key Reagents Hydrazine hydrate, EthanolThionyl chloride, Ammonia, Sodium cyanide, Hydrazine hydrate
Safety Concerns Use of highly toxic and carcinogenic hydrazine hydrate[1][2][3]Use of toxic and corrosive reagents (thionyl chloride, sodium cyanide)
Scalability Readily scalable[4][5]More challenging to scale due to multiple steps and hazardous reagents

Synthetic Route Diagrams

Route 1: Hydrazinolysis of Ethyl 2-(pyridin-4-yl)acetate

Route 1 Ethyl_2_pyridin_4_yl_acetate Ethyl 2-(pyridin-4-yl)acetate Product This compound Ethyl_2_pyridin_4_yl_acetate->Product Hydrazine hydrate, Ethanol, Reflux

Caption: A direct, one-step synthesis of this compound.

Route 2: Multi-step Synthesis from 4-Picoline

Route 2 4_Picoline 4-Picoline 4_Chloromethylpyridine 4-(Chloromethyl)pyridine 4_Picoline->4_Chloromethylpyridine 1. SOCl2 2_Pyridin_4_yl_acetonitrile 2-(Pyridin-4-yl)acetonitrile 4_Chloromethylpyridine->2_Pyridin_4_yl_acetonitrile 2. NaCN Product This compound 2_Pyridin_4_yl_acetonitrile->Product 3. Hydrazine hydrate, H2O, Reflux

Caption: A three-step synthesis starting from the readily available 4-picoline.

Detailed Experimental Protocols

Route 1: Hydrazinolysis of Ethyl 2-(pyridin-4-yl)acetate

This route represents the most direct and high-yielding approach to the target molecule. The core of this synthesis is the nucleophilic acyl substitution of the ester with hydrazine.

Step 1: Synthesis of this compound

  • Principle: The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol to form the stable hydrazide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(pyridin-4-yl)acetate (1 equivalent) in absolute ethanol.

    • Add hydrazine hydrate (85% in water, 3 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain this compound as a white solid. Further purification can be achieved by recrystallization from ethanol.

Route 2: Multi-step Synthesis from 4-Picoline

This route offers an alternative starting from a more economical and readily available precursor, 4-picoline. However, it involves multiple steps and the handling of more hazardous reagents.

Step 1: Synthesis of 4-(Chloromethyl)pyridine hydrochloride

  • Principle: The methyl group of 4-picoline is chlorinated using thionyl chloride.

  • Procedure:

    • To a solution of 4-picoline (1 equivalent) in a suitable solvent such as chloroform, add thionyl chloride (1.1 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • The product, 4-(chloromethyl)pyridine hydrochloride, will precipitate. Collect the solid by filtration and wash with cold chloroform.

Step 2: Synthesis of 2-(Pyridin-4-yl)acetonitrile

  • Principle: A nucleophilic substitution reaction where the chloride is displaced by a cyanide group.

  • Procedure:

    • Dissolve 4-(chloromethyl)pyridine hydrochloride (1 equivalent) in a mixture of water and ethanol.

    • Add a solution of sodium cyanide (1.2 equivalents) in water dropwise to the reaction mixture at room temperature.

    • Stir the mixture for 12-16 hours.

    • Extract the product with a suitable organic solvent like dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(pyridin-4-yl)acetonitrile.[6]

Step 3: Synthesis of this compound

  • Principle: This step involves the hydrolysis of the nitrile to the corresponding amide, followed by reaction with hydrazine. This can often be performed in a one-pot manner.

  • Procedure:

    • To a solution of 2-(pyridin-4-yl)acetonitrile (1 equivalent) in water, add hydrazine hydrate (3 equivalents).

    • Reflux the reaction mixture for 8-12 hours.

    • Cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum to obtain this compound.

In-Depth Comparison and Field-Proven Insights

Yield and Purity

Route 1 consistently provides higher yields, often exceeding 90%, with excellent purity after a single recrystallization. The direct conversion from the ester minimizes the formation of byproducts. In contrast, Route 2 is a multi-step synthesis, and the overall yield is inherently lower due to losses at each stage. The purity of the final product from Route 2 can also be more variable, potentially requiring more rigorous purification steps to remove unreacted intermediates or side products.

Cost and Availability of Starting Materials

4-Picoline, the starting material for Route 2, is generally more cost-effective and available in larger quantities than ethyl 2-(pyridin-4-yl)acetate. This can be a significant advantage for large-scale production. However, the cost of the additional reagents required for Route 2, such as thionyl chloride and sodium cyanide, must also be factored into the overall economic assessment.

Reaction Time and Complexity

Route 1 is a straightforward, one-step reaction with a significantly shorter overall reaction time. This simplicity makes it an attractive option for rapid synthesis and for laboratories with limited resources. Route 2, with its three distinct steps, is more time-consuming and requires careful control of reaction conditions at each stage. The handling of multiple hazardous reagents also adds to its complexity.

Safety and Environmental Considerations

Both routes involve hazardous reagents. Hydrazine hydrate , used in both syntheses, is highly toxic, corrosive, and a suspected carcinogen.[1][2][3] It must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Route 2 introduces additional hazards with the use of thionyl chloride , which is highly corrosive and reacts violently with water, and sodium cyanide , which is extremely toxic. From an environmental perspective, Route 1 generates less waste due to fewer reaction steps.

Scalability

The hydrazinolysis reaction in Route 1 is generally considered to be readily scalable.[4][5] The simplicity of the procedure and the ease of product isolation make it suitable for larger-scale production. The multi-step nature of Route 2, coupled with the handling of highly toxic reagents, presents greater challenges for scaling up.

Conclusion and Recommendations

For laboratory-scale synthesis where time and simplicity are paramount, Route 1 (Hydrazinolysis of Ethyl 2-(pyridin-4-yl)acetate) is the clear choice. It offers a high-yielding, clean, and rapid method for obtaining this compound.

For large-scale industrial production where the cost of starting materials is a primary driver, Route 2 (Multi-step Synthesis from 4-Picoline) may be a more economically viable option, despite its complexity and the need for stringent safety protocols to handle the hazardous reagents involved.

Ultimately, the choice of synthetic route will depend on the specific needs and priorities of the researcher or organization, balancing factors of yield, cost, time, safety, and scalability.

References

  • SAFETY DATA SHEET - Hydrazine Hydr
  • HYDRAZINE HYDRATE MSDS. Oxford Lab Fine Chem LLP. [Link]
  • Organic Syntheses Procedure. (n.d.). 2,2-Diethoxy-2-(4-pyridyl)ethylamine. [Link]
  • Organic Syntheses Procedure. (n.d.).
  • PrepChem. (n.d.). Synthesis of pyridine-2-carboxylic acid hydrazide. [Link]
  • Patel, H. M., et al. (2006). Use of large-scale hydrazinolysis in the preparation of N-linked oligosaccharide libraries: application to brain tissue. Glycobiology, 16(10), 915–927. [Link]
  • Iwamoto, S., et al. (2007). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. Bioscience, Biotechnology, and Biochemistry, 71(12), 3057–3063. [Link]
  • PubChem. (n.d.). This compound.
  • CN103483244A - Preparation method of 2-(pyridine-4-yl)
  • PubChem. (n.d.). 2-(Pyridin-4-yl)acetonitrile.
  • PubChem. (n.d.). Ethyl pyridine-4-acetate.

Sources

A Comparative Guide to the Cross-Validation of Analytical Results for 2-(Pyridin-4-YL)acetohydrazide Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is the bedrock of reproducible and reliable research. This guide provides an in-depth technical comparison of essential analytical techniques for the characterization of 2-(Pyridin-4-YL)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry. By cross-validating results from orthogonal methods, we can build a comprehensive and trustworthy analytical profile of this molecule. This guide moves beyond a simple listing of techniques to explain the causality behind experimental choices and to establish a self-validating system of analysis, grounded in authoritative standards.

The Analytical Imperative: A Multi-Faceted Approach to Structural Elucidation

The structural and purity assessment of this compound (Molecular Formula: C₇H₉N₃O, Molecular Weight: 151.17 g/mol ) necessitates a suite of analytical techniques.[1] Each method provides a unique piece of the structural puzzle, and their collective data provides a high degree of confidence in the compound's identity, purity, and properties. Our approach is to use a combination of spectroscopic and chromatographic techniques, alongside thermal and structural analysis, to create a robust and cross-validated characterization package.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are fundamental to determining the molecular structure of an organic compound. By probing the interaction of molecules with electromagnetic radiation, we can deduce the presence of specific functional groups and the connectivity of atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FT-IR spectroscopy is an excellent first-pass analytical technique for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds are sensitive to their environment, providing a unique "fingerprint" of the compound. For this compound, we expect to see characteristic absorptions for the N-H, C=O, C=N, and C=C bonds.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Expected Data and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3300-3100N-H stretchAmide and HydrazideBroad to medium peaks
3100-3000Aromatic C-H stretchPyridine ringSharp, medium-intensity peaks
2950-2850Aliphatic C-H stretchMethylene (-CH₂-)Sharp, medium-intensity peaks
~1680C=O stretch (Amide I)AcetohydrazideStrong, sharp peak
~1600C=N and C=C stretchPyridine ringMedium to strong peaks
~1550N-H bend (Amide II)AcetohydrazideMedium intensity peak
~1420CH₂ bendMethylene (-CH₂-)Medium intensity peak

Trustworthiness: The presence of these key bands provides strong evidence for the proposed structure. For instance, the strong carbonyl absorption around 1680 cm⁻¹ is a clear indicator of the amide functionality.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is a good choice for polar compounds like hydrazides. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C NMR: Proton-decoupled single-pulse experiment.

  • Data Analysis: Chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values are analyzed.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Doublet2HH-2, H-6 (Pyridine)Protons adjacent to the nitrogen in the electron-deficient pyridine ring are significantly deshielded.
~7.3Doublet2HH-3, H-5 (Pyridine)Protons further from the nitrogen are less deshielded.
~4.3Singlet2H-CH₂-Methylene protons adjacent to the carbonyl and pyridine ring.
~9.5Broad Singlet1H-NH-Amide proton, often broad due to quadrupole effects and exchange.
~4.2Broad Singlet2H-NH₂Hydrazide protons, also subject to broadening.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~170C=OCarbonyl carbon is highly deshielded.
~150C-2, C-6 (Pyridine)Carbons adjacent to the nitrogen are deshielded.
~145C-4 (Pyridine)Quaternary carbon attached to the methylene group.
~124C-3, C-5 (Pyridine)Carbons further from the nitrogen.
~40-CH₂-Aliphatic carbon.

Trustworthiness: The combination of ¹H and ¹³C NMR data provides a detailed map of the molecule's structure.[6][7][8][9][10] The number of signals, their chemical shifts, multiplicities, and integrations should be fully consistent with the structure of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for relatively small, volatile molecules.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum is analyzed for the molecular ion peak (M⁺) and the fragmentation pattern.

Expected Data and Interpretation:

  • Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of this compound.

  • Key Fragmentation Pathways:

    • Loss of the hydrazide group (-NHNH₂) to give a fragment at m/z = 120.

    • Cleavage of the bond between the carbonyl and methylene group, potentially leading to a pyridin-4-ylmethyl cation at m/z = 92.

    • Other fragments corresponding to the pyridine ring and further breakdown products.[11][12][13][14]

Trustworthiness: The observation of the correct molecular ion peak is a critical piece of evidence for the compound's identity. The fragmentation pattern should be consistent with the known stability of different parts of the molecule.[15]

Chromatographic Analysis: Assessing Purity

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds.[16][17] By separating the target compound from any impurities, we can accurately quantify its purity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted). A gradient elution may be necessary to separate all impurities.[18][19][20]

  • Sample Preparation: A solution of the compound is prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Data Acquisition: The sample is injected, and the chromatogram is recorded.

  • Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Expected Results:

A high-purity sample of this compound should show a single major peak in the chromatogram. The presence of other peaks would indicate impurities, which could be starting materials, by-products, or degradation products. For a pharmaceutical-grade compound, the purity should typically be >99%.

Trustworthiness: The HPLC method should be validated according to established guidelines from bodies like the International Council for Harmonisation (ICH), as referenced by the FDA and IUPAC.[21][22][23][24][25][26][27][28][29][30] This includes assessing parameters like linearity, accuracy, precision, specificity, and robustness.

Thermal Analysis: Evaluating Stability and Phase Transitions

Expertise & Experience: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, decomposition, and phase transitions of a material.[31][32]

Experimental Protocol:

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: A small, accurately weighed amount of the sample (5-10 mg) is placed in an aluminum or ceramic pan.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA curve shows weight loss as a function of temperature, while the DSC curve shows heat flow.

Expected Data and Interpretation:

  • DSC: An endothermic peak corresponding to the melting point of the compound. The absence of other thermal events before melting suggests the sample is a single, stable crystalline form.

  • TGA: The TGA curve will show the onset of decomposition at a specific temperature. For a stable compound, this should be well above room temperature. The pattern of weight loss can provide clues about the decomposition mechanism.[33][34][35]

Trustworthiness: Consistent melting point and decomposition temperature across different batches are indicators of consistent purity and form.

Structural Analysis: Definitive 3D Structure

Expertise & Experience: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure.

Expected Results:

The crystal structure would confirm the connectivity of the atoms in this compound and reveal its conformation in the solid state. It would also show any intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.[36][37][38][39]

Cross-Validation Workflow and Data Comparison

The power of this multi-technique approach lies in the cross-validation of the results. The data from each technique should be consistent with the others, building a cohesive and reliable analytical picture.

Caption: Workflow for the cross-validation of analytical results.

Summary of Analytical Techniques and Their Interrelation

TechniquePrimary Information ProvidedCross-Validation with Other Techniques
FT-IR Spectroscopy Presence of functional groups (C=O, N-H, C=N, etc.).Corroborates the functional groups identified by NMR and the molecular formula from MS.
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity of atoms.Provides the structural basis for the fragmentation patterns seen in MS and confirms the identity of the major peak in HPLC.
Mass Spectrometry Molecular weight and fragmentation pattern.Confirms the molecular formula suggested by NMR and elemental analysis.
HPLC Purity of the compound.Ensures that the spectroscopic and thermal data are representative of the main component and not influenced by impurities.
TGA/DSC Thermal stability, melting point, and phase transitions.The melting point should be sharp for a pure compound as determined by HPLC. The decomposition should be consistent with the molecular structure.
X-ray Crystallography Definitive 3D structure in the solid state.Provides the ultimate confirmation of the structure determined by spectroscopic methods.

Conclusion

The characterization of this compound is a clear example of the necessity for a multi-pronged analytical approach. No single technique can provide a complete picture. By integrating the data from spectroscopic, chromatographic, thermal, and structural analyses, and by adhering to established validation principles from authoritative bodies like the FDA and IUPAC, we can establish a high degree of confidence in the identity, purity, and properties of this compound. This rigorous, cross-validated approach is essential for ensuring the quality and reliability of data in research and drug development.

References

  • U.S. Food and Drug Administration. (2015).
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]
  • Regulations.gov.
  • ECA Academy.
  • Scribd.
  • Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835–855. [Link]
  • ResearchGate. Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). [Link]
  • Pure and Applied Chemistry. Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). [Link]
  • IUPAC. HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). [Link]
  • ISO 17025.
  • ResearchGate. (PDF) Crystal structure of 4-{(E)-[2-(pyridin-4-ylcarbonyl)
  • PubChem. This compound. [Link]
  • MDPI. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. [Link]
  • Chemistry LibreTexts.
  • National Institutes of Health. Crystal structure of 2-hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide. [Link]
  • Atta-ur-Rahman. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • IntechOpen.
  • Chemguide.
  • National Institutes of Health. 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de][21][22][23]diazaborinine. [Link]
  • ResearchGate. The crystal structure of (E)-4-(2-(pyridin-4-ylmethylene)hydrazine-1-carbonyl)
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
  • Science Ready.
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • National Institutes of Health.
  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. [Link]
  • Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]
  • Defense Technical Information Center.
  • Slideshare. THERMO GRAVIMETRIC ANALYSIS | PPTX. [Link]
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-C]PYRIDINE. [Link]
  • ACG Publications.
  • UVicSPACE. A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. [Link]

Sources

A Researcher's Guide to Benchmarking the Performance of 2-(Pyridin-4-YL)acetohydrazide Derivatives Against Standard Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of novel 2-(Pyridin-4-YL)acetohydrazide derivatives. We will delve into the synthetic methodologies, comparative biological assays, and data interpretation necessary to benchmark these compounds against established standard drugs. Our focus is on maintaining scientific integrity through validated protocols and explaining the causality behind experimental choices.

Introduction: The Therapeutic Promise of this compound Derivatives

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The acetohydrazide moiety (-CONHNH2) is another key pharmacophore, often incorporated into molecules to enhance their biological activity through various mechanisms, such as chelation with metal ions in enzymes or by acting as a reactive intermediate for further chemical modifications.[6][7]

The combination of these two moieties in the this compound core structure presents a promising platform for the development of new therapeutic agents. By modifying the terminal hydrazide nitrogen, a diverse library of derivatives can be synthesized and screened for enhanced potency and selectivity against various biological targets.[8] This guide outlines the essential experimental workflows to rigorously assess and compare the performance of these novel derivatives against current gold-standard treatments.

Synthesis of N'-Substituted-2-(pyridin-4-yl)acetohydrazide Derivatives

The synthesis of the target derivatives typically involves a two-step process starting from a readily available precursor, ethyl 2-(pyridin-4-yl)acetate. The rationale for this approach is its efficiency and the versatility of the hydrazide intermediate, which can react with a wide array of aldehydes or ketones to produce a library of Schiff base derivatives.

Experimental Protocol: General Synthesis

Step 1: Synthesis of this compound (Intermediate)

  • To a solution of ethyl 2-(pyridin-4-yl)acetate (1 equivalent) in ethanol, add hydrazine hydrate (85%, 3 equivalents).[6]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure. The resulting solid is collected, washed with a cold solvent like diethyl ether, and dried to yield the this compound intermediate. This intermediate can be used in the next step without further purification if high purity is achieved.

Step 2: Synthesis of N'-(substituted-benzylidene)-2-(pyridin-4-yl)acetohydrazide (Final Derivatives)

  • Dissolve the this compound intermediate (1 equivalent) in a suitable solvent, such as ethanol.

  • Add the desired substituted aldehyde or ketone (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the condensation reaction.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.[7]

  • After the reaction is complete, cool the mixture to room temperature. The precipitated solid product is collected by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the final N'-substituted derivative.

  • Characterize the final compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm their structure.[9][10]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Derivative Synthesis Ethyl 2-(pyridin-4-yl)acetate Ethyl 2-(pyridin-4-yl)acetate Hydrazine Hydrate Hydrazine Hydrate Ethyl 2-(pyridin-4-yl)acetate->Hydrazine Hydrate Ethanol, RT This compound This compound Hydrazine Hydrate->this compound Stirring Substituted Aldehyde/Ketone Substituted Aldehyde/Ketone This compound->Substituted Aldehyde/Ketone Ethanol, Reflux N'-substituted Derivative N'-substituted Derivative Substituted Aldehyde/Ketone->N'-substituted Derivative Condensation Purification & Characterization Purification & Characterization N'-substituted Derivative->Purification & Characterization

Caption: General workflow for the synthesis of this compound derivatives.

Benchmarking Antimicrobial Performance

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[7] Pyridine and hydrazide derivatives have shown considerable promise in this area.[6][9][11] Performance is typically benchmarked by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is considered a gold standard for determining the MIC of a compound due to its accuracy and ability to provide quantitative results.[12][13] The protocol should follow guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15]

  • Preparation of Inoculum: Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in a suitable broth medium. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized derivatives and standard drugs (e.g., Ceftriaxone for bacteria, Pimafucin for fungi[6]) in a suitable solvent like DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions with sterile broth to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12] This can be observed visually or by measuring absorbance with a plate reader.

Caption: Workflow for the Broth Microdilution MIC Assay.

Comparative Data: Antimicrobial Activity (MIC in µg/mL)
CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Derivative 1 (R = 4-Cl)163264
Derivative 2 (R = 4-NO₂)81632
Derivative 3 (R = 4-OH)3264>128
Ceftriaxone (Standard)4 2 N/A
Pimafucin (Standard)N/A N/A 8
(Data is hypothetical for illustrative purposes)

Discussion of Results: The hypothetical data suggests that Derivative 2, with an electron-withdrawing nitro group, exhibits the most potent antimicrobial activity among the synthesized compounds, although it is still less potent than the standard drugs. The presence of a hydroxyl group in Derivative 3 appears to decrease activity. This systematic comparison allows for the establishment of a preliminary structure-activity relationship (SAR), guiding the design of future derivatives. The choice of the broth microdilution method is justified by its quantitative nature and standardization, which ensures that results are reproducible and comparable across different studies.[12][13]

Benchmarking Anticancer Performance

Many pyridine-based compounds have been developed as anticancer agents, targeting various cellular pathways.[1][2][16] The primary in vitro benchmark for a potential anticancer drug is its cytotoxicity against various cancer cell lines, typically quantified as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess cell viability.[17][18] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer[21]) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives and a standard anticancer drug (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. Viable cells will convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[18][19]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[22]

G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow of the MTT cytotoxicity assay.[19]

Comparative Data: Anticancer Activity (IC50 in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Derivative 1 (R = 4-Cl)12.518.215.8
Derivative 2 (R = 4-NO₂)25.130.528.4
Derivative 3 (R = 4-OH)8.911.39.5
Doxorubicin (Standard)0.8 1.2 1.0
(Data is hypothetical for illustrative purposes)

Discussion of Results: The illustrative data indicates that Derivative 3, featuring a hydroxyl group, is the most potent cytotoxic agent among the synthesized compounds, with IC50 values in the single-digit micromolar range. This suggests that for anticancer activity, an electron-donating group might be favorable. However, all synthesized derivatives are significantly less potent than the standard chemotherapeutic drug, Doxorubicin. The MTT assay is chosen for its high throughput, reliability, and the vast amount of comparative data available in the literature.[18][20] While it provides a crucial measure of overall cytotoxicity, further assays (e.g., Annexin V/PI staining) would be necessary to determine the specific mechanism of cell death, such as apoptosis.[22]

apoptosis_pathway Anticancer Agent Anticancer Agent Mitochondrial Stress Mitochondrial Stress Anticancer Agent->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway often triggered by anticancer agents.[19]

Benchmarking Anti-inflammatory Performance

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[23] Many heterocyclic compounds, including pyridine derivatives, have been investigated for anti-inflammatory properties.[4][5][8] A standard and widely used in vivo model for acute inflammation is the carrageenan-induced paw edema test in rats.[24][25]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is effective for screening acute anti-inflammatory activity.[24][26] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.[24]

  • Animal Grouping: Divide rats into groups (n=6): a negative control group (vehicle), a positive control group (standard drug, e.g., Indomethacin or Diclofenac[27][28]), and test groups for each synthesized derivative at a specific dose.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • Inflammation Induction: After a set time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[27]

  • Edema Measurement: Measure the paw volume using a plethysmograph immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[27]

  • Calculation: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt/Vc)] x 100, where Vt is the average increase in paw volume in the test group and Vc is the average increase in paw volume in the control group.[27]

Caption: Workflow for the in vivo Carrageenan-Induced Paw Edema Assay.

Comparative Data: Anti-inflammatory Activity (% Inhibition of Edema at 3h)
Compound (at 20 mg/kg)% Inhibition of Paw Edema
Derivative 1 (R = 4-Cl)55.2%
Derivative 2 (R = 4-NO₂)41.5%
Derivative 3 (R = 4-OH)62.8%
Indomethacin (Standard at 10 mg/kg)75.4%
(Data is hypothetical for illustrative purposes)

Discussion of Results: In this illustrative example, Derivative 3 again shows the highest activity, suggesting its potential as an anti-inflammatory agent, though it does not reach the efficacy of the standard drug Indomethacin at a lower dose. The carrageenan-induced paw edema model is a robust primary screening tool because it mimics the cardinal signs of inflammation and is sensitive to NSAIDs and corticosteroids.[24][25] While this in vivo model provides valuable systemic data, further in vitro studies on specific targets like COX-1/COX-2 enzymes would be required to elucidate the mechanism of action.

Conclusion and Future Outlook

This guide provides a structured and scientifically grounded approach to benchmarking the performance of novel this compound derivatives. The described protocols for synthesis and biological evaluation against antimicrobial, anticancer, and anti-inflammatory targets offer a clear pathway for generating reproducible and comparable data.

The hypothetical data presented underscores the importance of systematic screening and the development of structure-activity relationships to guide the rational design of more potent and selective compounds. While the derivatives in our examples did not outperform the standard drugs, they provide a critical starting point. Future work should focus on expanding the library of derivatives with diverse substitutions to optimize activity, followed by secondary screening and mechanistic studies for the most promising candidates.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
  • Sadeghi, H., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Pérez-Gutiérrez, R. M., & García-Baez, E. V. (2017). Ex Vivo and In Vivo Anti-inflammatory Evaluations of Modulated Flavanones Solutions. Molecules, 22(8), 1353. [Link]
  • World Health Organization. (2021). A comprehensive review on in-vitro methods for anti-microbial activity. WHO. [Link]
  • de Cássia da Silveira e Sá, R., et al. (2014). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 24(4), 377-388. [Link]
  • Ahmad, F., et al. (2014). Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak.
  • Bouyahya, A., et al. (2020). In vitro and in vivo evaluation of the anti-inflammatory activity of F. officinalis alkaloid extract.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Tshuva, E. Y., & Miller, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50720. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • D'agostino, D., et al. (2019). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 24(16), 2968. [Link]
  • Hellebrekers, P., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • Meshcheryakova, S., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET & DMPK, 9(2), 167-176. [Link]
  • El-Sawy, A. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3020. [Link]
  • Meshcheryakova, S., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, molecular modeling and biological evaluation of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives as potential anticancer agents.
  • El-Sawy, A. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • El-Sawy, A. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Semantic Scholar. [Link]
  • El-Sawy, A. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [Link]
  • Nieto, M. A. (2017). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
  • Kumar, A., et al. (2022). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 14(8), 1-8. [Link]
  • U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
  • Meshcheryakova, S., et al. (2021). View of Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • Baharith, L. A., Al-Khouli, A., & Raab, G. M. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323–2339. [Link]
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
  • Haiba, M. E., et al. (2015). 2-{[3-Cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}acetohydrazide as a synthon for Potent Anticancer Agents.
  • Vogel, H. G. (Ed.). (2002). Screening Methods for Antiinflammatory Agents. In Drug Discovery and Evaluation: Pharmacological Assays. Springer. [Link]
  • Al-Ostath, A. I., et al. (2022). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
  • Akhtar, S., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 4(5). [Link]
  • Redda, K., Corleto, L. A., & Knaus, E. E. (1979). Syntheses of N-substituted 2(3,4)-pyridylcarboxylic Acid Hydrazides With Analgesic and Antiinflammatory Activity. Journal of Medicinal Chemistry, 22(9), 1079–1082. [Link]
  • ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents.
  • Medscape. (2025). Antimicrobial Susceptibility. Medscape. [Link]
  • Akhtar, S., et al. (2024). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal on Science and Technology. [Link]
  • Clinical & Laboratory Standards Institute. (n.d.). CLSI. [Link]
  • Rahman, M. M., et al. (2023). Phytochemical Composition and Pharmacological Activities of Peperomia pellucida Methanolic Leaf Extract: Antioxidant, Antidiabetic and Anticancer Potentials. Asian Journal of Chemistry, 35(12), 3169-3176. [Link]
  • Biochemistry Basics by Dr Amit. (2022, November 16). Anticancer Drugs : What You Need To Know || Anticancer Drugs By Dr Amit [Video]. YouTube. [Link]
  • Dinarello, C. A. (2010). Anti-inflammatory Agents: Present and Future. Cell, 140(6), 935–950. [Link]
  • Mayo Clinic. (2025).
  • Al-Harrasi, A., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6249. [Link]
  • Al-Ghorbani, M., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25866–25877. [Link]
  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
  • Soyer, M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 433-442. [Link]

Sources

The Labyrinth of Bioavailability: A Comparative Guide to the Pharmacokinetic Properties of 2-(Pyridin-4-YL)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. Among the most critical hurdles is optimizing the pharmacokinetic profile of a molecule—its absorption, distribution, metabolism, and excretion (ADME). This guide delves into the pharmacokinetic properties of a significant class of compounds: 2-(pyridin-4-YL)acetohydrazide derivatives. Isoniazid, a cornerstone in the treatment of tuberculosis, is the most prominent member of this family, and its extensive pharmacokinetic data provides a crucial benchmark for comparison.

This guide will navigate the established ADME profile of isoniazid, explore how structural modifications in its derivatives can modulate these properties, and provide detailed experimental protocols for researchers to assess the pharmacokinetics of their novel analogues. Our objective is to furnish drug development professionals with the foundational knowledge and practical methodologies necessary to rationally design and evaluate this compound derivatives with enhanced therapeutic potential.

Isoniazid: The Pharmacokinetic Archetype

Isoniazid (INH), or isonicotinylhydrazide, serves as our primary reference due to its long-standing clinical use and well-characterized pharmacokinetic profile. Understanding its journey through the body is fundamental to predicting and interpreting the behavior of its derivatives.

Absorption

Isoniazid is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[1] However, its absorption can be affected by concomitant food intake, particularly high-fat meals, which can delay and reduce the peak concentration.

Distribution

Isoniazid distributes widely throughout the body, readily diffusing into all body fluids, including cerebrospinal, pleural, and ascitic fluids.[1] It penetrates effectively into tissues and cells, a crucial attribute for its efficacy against intracellular Mycobacterium tuberculosis. The apparent volume of distribution is approximately 0.6 L/kg.[2]

Metabolism: The N-Acetyltransferase 2 (NAT2) Polymorphism

The metabolism of isoniazid is a classic example of pharmacogenetic variability and is primarily governed by the N-acetyltransferase 2 (NAT2) enzyme in the liver.[1][2] This enzyme catalyzes the acetylation of isoniazid to its main and inactive metabolite, acetylisoniazid. The activity of NAT2 is genetically determined, leading to three distinct phenotypes:

  • Slow acetylators: Individuals with two non-functional NAT2 alleles.

  • Intermediate acetylators: Individuals with one functional and one non-functional NAT2 allele.

  • Rapid acetylators: Individuals with two functional NAT2 alleles.

This genetic polymorphism results in significant inter-individual variability in isoniazid clearance.[3] Rapid acetylators metabolize the drug more quickly, leading to lower plasma concentrations and a shorter half-life, whereas slow acetylators have higher and more sustained plasma levels.[4] This can have clinical implications, with slow acetylators being at a higher risk of dose-related toxicities, such as peripheral neuropathy and hepatotoxicity.[2]

Further metabolism of acetylisoniazid leads to the formation of isonicotinic acid and monoacetylhydrazine. The latter can be further metabolized by cytochrome P450 2E1 (CYP2E1) to form hepatotoxic reactive intermediates.[2]

Excretion

The majority of an isoniazid dose is excreted in the urine within 24 hours, primarily as its metabolites, acetylisoniazid and isonicotinic acid.[1] Only a small fraction is excreted as unchanged drug.

The Influence of Structural Modifications on Pharmacokinetic Properties

The development of this compound derivatives aims to improve upon the parent molecule's efficacy, overcome resistance, and mitigate its toxicities. Structural modifications can significantly alter the physicochemical properties of a compound, thereby influencing its ADME profile. While comprehensive in vivo comparative pharmacokinetic data for a wide range of derivatives is not extensively available in the public domain, we can infer potential changes based on established structure-activity relationships and computational predictions.

For instance, a study on novel isoniazid-pyrrole hybrids, such as isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, demonstrated good permeability in Caco-2 cell models, suggesting favorable absorption characteristics.[5] This particular derivative also exhibited a promising unbound fraction of 57.9% in plasma protein binding assays, indicating that a significant portion of the drug would be available to exert its pharmacological effect.[5]

In silico studies on various Schiff base derivatives of pyridine-4-carbohydrazide have suggested that modifications can enhance physicochemical properties and adherence to Lipinski's Rule of Five, which predicts drug-likeness.[6] However, these computational models also highlight potential liabilities, such as limited solubility or interactions with P-glycoprotein and CYP450 enzymes, which would need to be experimentally verified.[6]

Table 1: Predicted Impact of Structural Modifications on Pharmacokinetic Parameters

ModificationPredicted Effect on AbsorptionPredicted Effect on DistributionPredicted Effect on MetabolismPredicted Effect on ExcretionRationale
Increased Lipophilicity Increased passive diffusion across membranesIncreased volume of distribution, potential for higher tissue penetration, but also increased plasma protein binding.May increase susceptibility to metabolism by CYP450 enzymes.May decrease renal clearance of the parent drug.Enhanced ability to cross lipid bilayers.
Introduction of Polar Groups May decrease passive diffusion, but could be a substrate for uptake transporters.Decreased volume of distribution, lower plasma protein binding.May be more readily metabolized by Phase II conjugation enzymes.May increase renal clearance.Increased water solubility.
Steric Hindrance around Hydrazide Moiety May be altered if it affects overall physicochemical properties.May be altered if it affects overall physicochemical properties.Could hinder access to the NAT2 active site, potentially slowing acetylation and reducing the impact of acetylator status.Dependent on the nature of the metabolites.Blocking the primary site of metabolism.
Introduction of Ionizable Groups pH-dependent absorption in the gastrointestinal tract.Distribution may be influenced by pH gradients between compartments.Ionization state can affect enzyme binding.Ionization state will significantly impact renal clearance.Charge state influences membrane permeability and solubility.

Experimental Protocols for Pharmacokinetic Evaluation

To move beyond theoretical predictions, robust experimental data is paramount. The following section outlines standard methodologies for the in vivo and in vitro assessment of the pharmacokinetic properties of this compound derivatives.

In Vivo Pharmacokinetic Studies in Animal Models

Rodent models, such as mice and rats, are commonly used for initial pharmacokinetic screening.

Objective: To determine key pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Methodology:

  • Compound Formulation and Administration:

    • For intravenous (IV) administration, dissolve the compound in a suitable vehicle (e.g., saline, PEG400/Tween 80).

    • For oral (PO) administration, the compound can be administered as a solution or suspension via oral gavage.

  • Animal Dosing:

    • A typical study design involves two groups of animals (e.g., n=3-5 per group). One group receives the compound intravenously, and the other receives it orally.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via techniques such as tail vein or retro-orbital sinus bleeding.[2]

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the drug concentration in plasma samples.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Oral bioavailability is calculated using the formula: %F = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

G cluster_0 In Vivo Pharmacokinetic Study Workflow Formulation Compound Formulation (IV & PO) Dosing Animal Dosing (IV & PO Groups) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Bioavailability Bioavailability Determination PK_Analysis->Bioavailability

Caption: General workflow for an in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assays

Metabolic stability assays using liver microsomes or hepatocytes provide an early indication of a compound's susceptibility to metabolism.

Objective: To determine the in vitro half-life and intrinsic clearance of a compound.

Methodology:

  • Test System Preparation:

    • Use cryopreserved liver microsomes (human, rat, mouse) or hepatocytes.

    • Thaw the microsomes or hepatocytes and prepare an incubation mixture containing a buffer and the test compound at a low concentration (e.g., 1 µM).

  • Initiation of Reaction:

    • For microsomes, pre-incubate the mixture at 37°C and then add a cofactor solution (e.g., NADPH for Phase I metabolism) to start the reaction.[7]

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration in the incubation).

G cluster_0 ADME Process Absorption Absorption (GI Tract) Distribution Distribution (Systemic Circulation) Absorption->Distribution Enters Bloodstream Metabolism Metabolism (Liver) Distribution->Metabolism To Liver Excretion Excretion (Kidneys) Distribution->Excretion To Kidneys Metabolism->Distribution Metabolites to Blood

Caption: A simplified overview of the ADME process.

Conclusion and Future Directions

The pharmacokinetic profile of this compound derivatives is a critical determinant of their therapeutic success. While isoniazid provides a robust foundation for understanding the ADME properties of this class of compounds, particularly the profound impact of NAT2 genetic polymorphism, the development of novel analogues necessitates a thorough and systematic evaluation of their individual pharmacokinetic characteristics.

The current landscape reveals a greater emphasis on synthesis and in silico predictions, with a relative scarcity of published comparative in vivo pharmacokinetic data for new derivatives. To accelerate the translation of these promising compounds from the bench to the clinic, there is a clear need for more comprehensive experimental studies. By employing the standardized protocols outlined in this guide, researchers can generate the crucial data needed to establish clear structure-pharmacokinetic relationships. This will enable the rational design of derivatives with optimized bioavailability, metabolic stability, and safety profiles, ultimately leading to the development of more effective therapies.

References

  • Artasensi, A., et al. (2025). Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101. Journal of Molecular Structure, 1320, 138843.
  • Erwin, E. R., Addison, A. P., John, S. F., Olaleye, O. A., & Rosell, R. C. (2019).
  • Jayaram, R., Gaonkar, S., Kaur, P., Suresh, B., & Mahesh, B. (2022). Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis. Antimicrobial Agents and Chemotherapy, 66(10), e00858-22.
  • Peloquin, C. A., Jelliffe, R. W., & Gumbo, T. (2009). Population Pharmacokinetic Modeling of Isoniazid, Rifampin, and Pyrazinamide. Antimicrobial Agents and Chemotherapy, 53(5), 1996–2003.
  • National Center for Biotechnology Information. (n.d.). Isoniazid. In PubChem.
  • Sloan, D. J., et al. (2022). Pharmacokinetics of standard versus high-dose isoniazid for treatment of multidrug-resistant tuberculosis. Journal of Antimicrobial Chemotherapy, 77(6), 1735–1743.
  • Thapa, R., et al. (2023). Pharmacokinetics of Isoniazid in Category I treatment failure Pulmonary Tuberculosis Patients. Journal of Drug Delivery and Therapeutics, 13(12), 116-123.
  • Roy, V., Tekur, U., & Jain, R. K. (2000). Pharmacokinetics of isoniazid in pulmonary tuberculosis--a comparative study at two dose levels.
  • Wang, P., et al. (2023). Parametric population pharmacokinetics of isoniazid: a systematic review. Frontiers in Pharmacology, 14, 1198641.
  • PubChem. (n.d.). This compound.
  • Li, Y., et al. (2012). Comparative bioavailability of rifampicin and isoniazid in fixed-dose combinations and single-drug formulations. The International Journal of Tuberculosis and Lung Disease, 16(5), 663–668.
  • Agrawal, S., Singh, P. P., & Singh, S. (2004). Comparative bioavailability of rifampicin, isoniazid and pyrazinamide from a four drug fixed dose combination with separate formulations at the same dose levels. International journal of pharmaceutics, 276(1-2), 41–49.
  • Di, L., & Kerns, E. H. (2003). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization of Drug-like Properties in Lead Discovery (pp. 147-157). Humana Press.
  • Stepanov, A. I., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Science OA, 6(8), FSO500.
  • Kumar, R., et al. (2024). Synthesis, In Vivo, ADME Determination, and Molecular Docking Studies of 1,3,4‐Oxadiazoles Containing Pyridine and Piperazine Moieties as New Diuretic Agents. ChemistrySelect, 9(24), e202400379.
  • Singh, S., Singh, P. P., & Agrawal, S. (2004). Comparative bioavailability of rifampicin, isoniazid and pyrazinamide from a four drug fixed dose combination with separate formulations at the same dose levels. International journal of pharmaceutics, 276(1-2), 41–49.
  • Zhang, Y., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(16), 4983.
  • Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry, 277, 116745.
  • Falchi, F., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. RSC advances, 7(54), 33965–33975.
  • Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS chemical neuroscience, 12(21), 4090–4112.
  • Al-Ostoot, F. H., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC advances, 12(30), 19289–19297.
  • de Oliveira, V. M., et al. (2024). Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes. Molecules, 29(10), 2291.
  • Shylaja, G., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Science OA, 6(8), FSO500.

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Pyridin-4-YL)acetohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile of 2-(Pyridin-4-YL)acetohydrazide

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information. For this compound, the following hazards have been identified[1]:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin and serious eye irritation. [1]

  • May cause respiratory irritation. [1]

These classifications necessitate handling this compound with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.

Key Hazard Information Summary
Hazard StatementGHS ClassificationSource
Harmful if swallowedH302[1]
Harmful in contact with skinH312[1]
Causes skin irritationH315[1]
Causes serious eye irritationH319[1]
Harmful if inhaledH332[1]
May cause respiratory irritationH335[1]

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[2][3][4] These regulations mandate a "cradle-to-grave" approach to hazardous waste management, ensuring that chemical waste is handled safely from generation to final disposal.[3][5]

The core principle of these regulations is that all chemical waste must be assumed to be hazardous unless proven otherwise.[3] Therefore, this compound waste must be managed as hazardous waste.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound and associated contaminated materials.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[6]

  • Lab Coat: A standard laboratory coat must be worn.[6]

All handling of this compound waste should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7]

Step 2: Waste Segregation

Proper segregation is the most critical step in a compliant waste management program.[8][9]

  • Designated Hazardous Waste Container: Dedicate a specific, clearly labeled container for this compound waste.

  • Avoid Commingling: Do not mix this waste with other waste streams, particularly:

    • Non-hazardous waste: To avoid unnecessary hazardous disposal costs and environmental burden.

    • Incompatible chemicals: Such as strong oxidizing agents, which can react with hydrazide derivatives.[10]

    • Halogenated vs. Non-halogenated solvents: If solvents were used, segregate based on halogen content to facilitate proper disposal by the waste management facility.

Step 3: Containerization and Labeling

The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.[3][8]

  • Container Selection: Use a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, leak-proof screw-top cap.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Also, list any other components in the waste mixture (e.g., solvents). The date of initial waste accumulation must also be clearly marked.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[3][11]

  • Location: Store the container in a secondary containment bin in a cool, dry, well-ventilated area, away from heat sources and incompatible materials.[11]

Step 5: Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[9][10][11]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste vendor to schedule a pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site.[12]

The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound and contaminated materials B Consult Safety Data Sheet (SDS) for hazard information A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Work in a Chemical Fume Hood C->D E Select a compatible, leak-proof waste container D->E F Label container: 'Hazardous Waste' Chemical Name & Date E->F G Segregate Waste: Keep separate from other chemical waste streams F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Container is full or project is complete H->I J Contact Environmental Health & Safety (EHS) for pickup I->J K Complete Hazardous Waste Manifest J->K L Transfer to licensed waste disposal vendor K->L

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a fundamental aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, adhering to regulatory guidelines, and following a systematic disposal protocol, researchers can ensure that their work is conducted safely from the initial experiment to the final disposal of waste. Always consult your institution's specific Chemical Hygiene Plan and EHS professionals for guidance tailored to your facility.[2][7]

References

  • OSHA Compliance For Laboratories. US Bio-Clean.
  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (2011), Chapter 11: Safety Laws and Standards Pertinent to Laboratories. The National Academies of Sciences, Engineering, and Medicine.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • Laboratory Chemical Disposal. Environmental Marketing Services.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • Rifampin, isoniazid, and pyrazinamide (oral route) - Side effects & dosage. Mayo Clinic.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Standard Operating Procedure for Pyridine. Washington State University.
  • Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry.
  • Chemical depolymerization of recycled PET to oxadiazole and hydrazone derivatives: Synthesis, characterization, molecular docking and DFT study. Journal of King Saud University - Science.
  • Wastewater Contaminated with Hydrazine as Scavenger Agent for Hydrogen Production by Cu/Ti Nanostructures. MDPI.
  • Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration.
  • Wastewater Treatment in Hydrazine Hydrate Production. Theseus.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • Guidance document on disposal of expired/unused drugs (WI/01/DCC-P-25). Central Drugs Standard Control Organisation.
  • Where and How to Dispose of Unused Medicines. U.S. Food and Drug Administration.
  • How to Properly Dispose of Your Unused Medicines. Drug Enforcement Administration.

Sources

Navigating the Safe Handling of 2-(Pyridin-4-YL)acetohydrazide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The effective and safe use of chemical reagents is the cornerstone of innovation in the laboratory. This guide provides essential, immediate safety and logistical information for handling 2-(Pyridin-4-YL)acetohydrazide. As your Senior Application Scientist, my objective is to equip you with not just a set of instructions, but a deep understanding of the principles behind these safety protocols, ensuring a secure and productive research environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Primary Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] This is a critical consideration as it implies that exposure through multiple routes can lead to adverse health effects.

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2][3] This necessitates robust protective measures to prevent direct contact.

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[2][3]

The presence of both a pyridine ring and a hydrazide functional group contributes to its reactivity and toxicological profile. Pyridine derivatives can be volatile and may be absorbed through the skin, while hydrazide compounds are known for their potential toxicity.[4][5]

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The selection of appropriate PPE is dictated by the hazards identified above.

Level of Protection Required PPE Rationale
Primary Engineering Control Certified Chemical Fume HoodAll handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][6]
Eye and Face Protection Chemical Splash Goggles or a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[4][7]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Gloves must be selected based on their resistance to the chemical. For pyridine and its derivatives, nitrile or neoprene gloves are recommended over latex.[4] Always check the manufacturer's glove compatibility chart.
Body Protection Laboratory CoatA fully buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing.[4]
Donning and Doffing PPE: A Critical Workflow

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: Sequential process for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation:

  • Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.[6][8]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]

  • Spill Kit: Have a chemical spill kit appropriate for solid and liquid spills readily available.

Handling:

  • Avoid Dust and Aerosol Formation: When handling the solid compound, do so carefully to avoid creating dust. Use non-sparking tools.[10]

  • Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids.[2][4][11]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][4] Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[11]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and correct response is critical.

Emergency Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]
Skin Contact Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][7]
Inhalation Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][12]
Small Spill For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert dry material and place it in an appropriate, sealed waste container.[8]
Large Spill Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.[6]
Emergency Response Workflow

Emergency_Response Start Exposure or Spill Occurs Assess Assess Severity Start->Assess Minor Minor Incident (e.g., small spill, brief skin contact) Assess->Minor Minor Major Major Incident (e.g., large spill, significant exposure) Assess->Major Major FirstAid Administer First Aid Minor->FirstAid Evacuate Evacuate Area & Alert Others Major->Evacuate CleanUp Contain and Clean Spill FirstAid->CleanUp Medical Seek Medical Attention CleanUp->Medical ContactEHS Contact EHS/Emergency Services Evacuate->ContactEHS ContactEHS->Medical Report Report Incident Medical->Report Medical->Report

Caption: Decision-making workflow for emergency response.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Hazardous Waste Classification: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be classified as hazardous waste.[13]

  • Segregation: This waste stream must be kept separate from other laboratory waste. Do not mix it with non-halogenated organic waste.[13]

  • Containerization: Collect all waste in a designated, compatible, and properly sealed hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected for disposal.[13]

  • Final Disposal: The final disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.[13] Common disposal methods for such compounds include incineration at high temperatures.[14]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence within your laboratory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • PubChem. (n.d.). 2-(Pyridin-2-yl)acetohydrazide. National Center for Biotechnology Information.
  • Washington State University. (n.d.). Pyridine Safety Information.
  • Kishida Chemical Co.,Ltd. (2023, February 1). Safety Data Sheet: Pyridine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Occupational Safety and Health Administration. (n.d.). Hydrazine. United States Department of Labor.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine.
  • Occupational Safety and Health Administration. (n.d.). Pyridine. United States Department of Labor.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine.
  • University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP): Hydrazine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. National Center for Biotechnology Information.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-YL)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-4-YL)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.